Product packaging for Amino-PEG13-amine(Cat. No.:)

Amino-PEG13-amine

货号: B8095994
分子量: 632.8 g/mol
InChI 键: SUSUFCWBLAIXDN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Amino-PEG13-amine is a useful research compound. Its molecular formula is C28H60N2O13 and its molecular weight is 632.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H60N2O13 B8095994 Amino-PEG13-amine

属性

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H60N2O13/c29-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-27-43-28-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h1-30H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSUFCWBLAIXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H60N2O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Amino-PEG13-amine: Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG13-amine is a homobifunctional polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile tool in biomedical research and drug development.[1][2] Its structure features a discrete PEG linker with 13 ethylene (B1197577) glycol units, capped at both ends by primary amine groups.[3] This configuration imparts desirable physicochemical properties, such as enhanced water solubility and biocompatibility, making it a valuable component in the construction of complex biomolecules.[1][4] A primary application of this compound is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutics designed to induce the degradation of specific target proteins.[1][5]

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various experimental settings.

PropertyValueSource(s)
Chemical Name 1,39-diamino-4,7,10,13,16,19,22,25,28,31,34-undecaoxanonatriacontane[3]
Synonyms H2N-PEG13-CH2CH2NH2[3][5]
CAS Number 1228119-65-0[3][5][6]
Molecular Formula C28H60N2O13[3][5][6]
Molecular Weight 632.78 g/mol [3][5][6]
Exact Mass 632.4100 g/mol [3]
Appearance White to yellow solid or colorless liquid[5][6][7]
Purity ≥95% to ≥98%[3][6]

Solubility Characteristics

SolventSolubilityNotesSource(s)
DMSO 100 mg/mL (158.03 mM)May require ultrasonication to fully dissolve.[5]
Water SolublePEG compounds are generally soluble in aqueous solutions.[2][8]
Polar Organic Solvents SolubleExamples include methanol, ethanol, and acetone.[4][8]
Non-polar Organic Solvents InsolubleExamples include hydrocarbons.[8]
In Vivo Formulation 1 ≥ 2.5 mg/mL (3.95 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5]
In Vivo Formulation 2 ≥ 2.5 mg/mL (3.95 mM)10% DMSO, 90% Corn Oil.[5]

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound like this compound in various solvents.[9]

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, phosphate-buffered saline)

  • Scintillation vials or other sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[9]

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[9]

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.[9]

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.[9]

  • Quantification: Analyze the clear filtrate using a validated analytical method, such as HPLC with a suitable detector (e.g., UV or mass spectrometry), to determine the concentration of this compound. A standard curve should be prepared to accurately quantify the concentration.[9][10]

Quality Control Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound.

Instrumentation and Conditions (General Example):

  • HPLC System: Agilent 1260 Infinity system or equivalent.[11]

  • Column: C18 reversed-phase column (e.g., Agilent Poroshell 120, EC-C18, 4.6 mm x 100 mm, 2.7 µm).[11]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a mass spectrometer.[12]

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Dissolve a small, accurately weighed amount of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to a known concentration.

  • Injection and Analysis: Inject the sample onto the HPLC system and run the analysis using the specified conditions.

  • Data Analysis: The purity of the sample is determined by integrating the area of the main peak and any impurity peaks in the resulting chromatogram.

Application in PROTAC Synthesis and Mechanism of Action

This compound is a key building block in the synthesis of PROTACs.[1][5] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[13] The PEG linker in this compound enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[13]

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a two-step process where the bifunctional linker is sequentially coupled to the POI ligand and the E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product POI_ligand POI Ligand (with reactive group) step1 Step 1: Coupling of POI Ligand and Linker POI_ligand->step1 PEG_linker This compound PEG_linker->step1 E3_ligand E3 Ligase Ligand (with reactive group) step2 Step 2: Coupling of Intermediate and E3 Ligand E3_ligand->step2 step1->step2 Intermediate PROTAC PROTAC Molecule step2->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC-Mediated Protein Degradation Signaling Pathway

Once synthesized, the PROTAC molecule can enter a cell and induce the degradation of the target protein through the ubiquitin-proteasome system.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (Target Protein) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition and Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

References

An In-depth Technical Guide to Amino-PEG13-amine: Properties and Applications in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and applications of Amino-PEG13-amine, a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its molecular weight and solubility, provides experimental protocols for its use in PROTAC synthesis and evaluation, and includes visualizations of the underlying biological pathways and experimental workflows.

Core Properties of this compound

This compound is a hydrophilic polyethylene (B3416737) glycol (PEG) linker containing terminal amine groups. These reactive handles allow for its conjugation to a target protein ligand and an E3 ubiquitin ligase ligand, forming a heterobifunctional PROTAC molecule. The 13-unit PEG chain provides a significant degree of spatial flexibility and enhances the aqueous solubility of the resulting PROTAC, which can be critical for cell permeability and the formation of a productive ternary complex.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 632.78 g/mol [1][2][3]
632.79 g/mol [4][5]
Chemical Formula C28H60N2O13[2][3][4]
Solubility in DMSO 100 mg/mL (158.03 mM)[1][2]
Solubility in Aqueous/Co-solvent Systems ≥ 2.5 mg/mL (3.95 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]
≥ 2.5 mg/mL (3.95 mM) in 10% DMSO, 90% Corn Oil[2]

Application in PROTAC-Mediated Protein Degradation

PROTACs are a revolutionary class of small molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins.[4] this compound serves as a flexible linker, a critical component that bridges the two active ends of a PROTAC. The length and composition of the linker are crucial for the stability and efficacy of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3]

Signaling Pathway: PROTAC-Induced Protein Degradation

The mechanism of action for a PROTAC involves several key steps, beginning with the formation of a ternary complex and culminating in the degradation of the target protein by the proteasome.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (Protein of Interest) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Poly-ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub activation E2->E3Ligase Ub conjugation Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition & Degradation Proteasome->PROTAC Recycling DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Synthesis of a Hypothetical PROTAC using this compound

This protocol describes a representative two-step synthesis of a PROTAC molecule where this compound is used to link a hypothetical carboxylic acid-functionalized target protein ligand ("Target Ligand-COOH") and an amine-reactive E3 ligase ligand (e.g., an NHS ester of a VHL or CRBN ligand, "E3 Ligand-NHS").

Step 1: Monofunctionalization of this compound

This step involves the reaction of one of the terminal amines of this compound with the target protein ligand.

  • Materials:

    • This compound

    • Target Ligand-COOH

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve Target Ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • In a separate flask, dissolve a large excess of this compound (e.g., 10 eq) in anhydrous DMF.

    • Slowly add the activated Target Ligand-COOH solution to the this compound solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by LC-MS.

    • Upon completion, the reaction mixture is purified by reverse-phase preparative HPLC to isolate the mono-functionalized "Target Ligand-PEG13-Amine".

Step 2: Coupling with E3 Ligase Ligand

The remaining free amine on the PEG linker is then reacted with the NHS ester of the E3 ligase ligand.

  • Materials:

    • Target Ligand-PEG13-Amine (from Step 1)

    • E3 Ligand-NHS

    • Anhydrous DMF

    • Triethylamine (TEA)

  • Procedure:

    • Dissolve the purified Target Ligand-PEG13-Amine (1.0 eq) and E3 Ligand-NHS (1.1 eq) in anhydrous DMF.

    • Add TEA (1.5 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS.

    • Upon completion, the final PROTAC product is purified by reverse-phase preparative HPLC. The identity and purity of the final product should be confirmed by LC-MS and NMR.

Evaluation of PROTAC Activity by Western Blot

This protocol outlines the steps to assess the ability of the newly synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A 1. Cell Seeding (Appropriate cell line) B 2. PROTAC Treatment (Dose-response & time-course) A->B C 3. Cell Lysis (RIPA buffer + inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Protein separation by size) D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Detection & Imaging (Chemiluminescence) G->H I 9. Data Analysis (Densitometry, DC50 calculation) H->I

Caption: Experimental workflow for evaluating PROTAC-mediated protein degradation.

  • Materials:

    • Cell line expressing the target protein

    • Synthesized PROTAC

    • Cell culture medium and supplements

    • DMSO (vehicle control)

    • Proteasome inhibitor (e.g., MG132, as a negative control)

    • PBS (Phosphate-Buffered Saline)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody for a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibodies

    • ECL chemiluminescent substrate

  • Procedure:

    • Cell Seeding and Treatment:

      • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

      • Treat cells with a range of concentrations of the PROTAC (for dose-response) or a fixed concentration for various time points (for time-course). Include a vehicle control (DMSO) and a proteasome inhibitor control.

    • Cell Lysis:

      • After the treatment period, wash the cells with ice-cold PBS and lyse them using lysis buffer.

      • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

    • Protein Quantification:

      • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

    • SDS-PAGE and Western Blot:

      • Normalize the protein samples with lysis buffer and Laemmli buffer, then denature by heating.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Visualize the protein bands using an ECL substrate and an imaging system.

      • Strip the membrane and re-probe with a loading control antibody to confirm equal protein loading.

    • Data Analysis:

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein band intensity to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration at which 50% degradation occurs).

This guide provides foundational information and protocols for researchers working with this compound in the context of targeted protein degradation. The flexibility and favorable physicochemical properties of this linker make it a valuable tool in the design and development of novel PROTAC therapeutics.

References

Synthesis and Purification of Amino-PEG13-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Amino-PEG13-amine (1,41-diamino-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontane), a valuable homobifunctional linker widely employed in pharmaceutical research and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document details a robust two-step synthetic pathway and outlines effective purification and characterization methodologies.

Introduction

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring primary amine groups at both ends of a 13-unit ethylene (B1197577) glycol chain. The hydrophilic nature of the PEG spacer enhances the solubility and pharmacokinetic properties of conjugated molecules, while the terminal amines provide reactive handles for covalent attachment to various substrates, such as proteins, peptides, and small molecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from commercially available polyethylene glycol 1300 (PEG13-diol). The first step involves the activation of the terminal hydroxyl groups, followed by a nucleophilic substitution to introduce the amine functionalities.

Step 1: Tosylation of Polyethylene Glycol 13-diol

The terminal hydroxyl groups of PEG13-diol are converted to a more reactive leaving group, typically a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Experimental Protocol: Synthesis of PEG13-ditosylate

  • Materials:

    • Polyethylene glycol 1300 (PEG13-diol)

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine (B92270) (anhydrous)

    • Dichloromethane (B109758) (DCM, anhydrous)

    • Diethyl ether

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

    • Ice bath

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve polyethylene glycol 1300 (1.0 eq.) in anhydrous dichloromethane.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add anhydrous pyridine (2.5 eq.) to the stirred solution.

    • In a separate flask, dissolve p-toluenesulfonyl chloride (2.2 eq.) in a minimal amount of anhydrous dichloromethane.

    • Add the TsCl solution dropwise to the PEG solution at 0 °C over a period of 30-60 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of DCM:Methanol (e.g., 95:5).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Precipitate the product by adding the concentrated solution to cold diethyl ether.

    • Collect the white solid by filtration and dry under vacuum to yield PEG13-ditosylate.

Step 2: Amination of PEG13-ditosylate

The tosylate groups are then displaced by primary amines through a nucleophilic substitution reaction with an excess of ammonia.

Experimental Protocol: Synthesis of this compound

  • Materials:

  • Procedure:

    • Dissolve the PEG13-ditosylate (1.0 eq.) in a pressure-resistant vessel containing an excess of concentrated ammonium hydroxide solution.

    • Seal the vessel and heat the mixture to 60-80 °C for 24-48 hours with vigorous stirring.

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous solution with dichloromethane (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials, by-products, and any remaining salts. A combination of chromatographic techniques is often employed.

Experimental Protocol: Purification by Column Chromatography

  • Materials:

    • Crude this compound

    • Silica (B1680970) gel (for column chromatography)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Ammonium hydroxide (for mobile phase modification)

    • Chromatography column

    • Fraction collector

  • Procedure:

    • Prepare a silica gel slurry in a non-polar solvent (e.g., DCM) and pack the chromatography column.

    • Equilibrate the column with the starting mobile phase (e.g., 100% DCM).

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity, for example, from 100% DCM to a mixture of DCM:Methanol (e.g., 90:10) with a small percentage of ammonium hydroxide (e.g., 0.5-2%) to prevent protonation of the amines on the silica.

    • Collect fractions and monitor by TLC.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield purified this compound.

For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be utilized.

Table 1: Representative Quantitative Data for Synthesis and Purification

ParameterValue
Synthesis
Starting MaterialPolyethylene glycol 1300
Overall Yield (Typical)70-85%
Purification
MethodSilica Gel Chromatography
Purity (Post-Column)>95%
Characterization
AppearanceWhite to off-white solid or viscous oil
Molecular Weight (Calc.)~632.8 g/mol

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Table 2: Representative Characterization Data

TechniqueExpected Results
¹H NMR Broad singlet around 3.6 ppm (PEG backbone -OCH₂CH₂O-), triplets around 2.8-3.0 ppm (protons adjacent to the amine groups), and a broad singlet for the amine protons.
¹³C NMR A major peak around 70 ppm corresponding to the repeating ethylene glycol units. Signals for the carbons adjacent to the amine groups would appear at a different chemical shift (typically around 40-42 ppm).
Mass Spectrometry (ESI-MS) A peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 633.8.

Visualizations

The following diagrams illustrate the synthesis and purification workflows.

Synthesis_Workflow PEG_diol PEG13-diol Tosylation Tosylation (TsCl, Pyridine, DCM) PEG_diol->Tosylation PEG_ditosylate PEG13-ditosylate Tosylation->PEG_ditosylate Amination Amination (NH4OH) PEG_ditosylate->Amination Crude_Product Crude this compound Amination->Crude_Product Purification_Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography (DCM/MeOH/NH4OH gradient) Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Pure_Fractions Combine Pure Fractions TLC_Analysis->Pure_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Pure_Fractions->Solvent_Removal Final_Product Purified this compound Solvent_Removal->Final_Product

The Dawn of a New Therapeutic Era: A Technical Guide to PROTAC Technology and Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern pharmacology is undergoing a paradigm shift, moving beyond traditional inhibition-based mechanisms towards novel therapeutic modalities. Among the most promising of these are Proteolysis Targeting Chimeras (PROTACs), a revolutionary technology that harnesses the cell's own machinery to eliminate disease-causing proteins. This in-depth technical guide provides a comprehensive overview of PROTAC technology, with a particular focus on the critical role of linkers in their design and function. We will delve into the core principles, experimental methodologies, and quantitative analysis that are essential for researchers and drug development professionals in this burgeoning field.

The PROTAC Concept: Hijacking the Ubiquitin-Proteasome System

At its core, PROTAC technology is an elegant strategy for targeted protein degradation.[][2] Unlike conventional small molecule inhibitors that block the function of a protein, PROTACs act as a bridge to bring a target protein into close proximity with an E3 ubiquitin ligase.[3][4] This induced proximity triggers the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to tag the target protein for destruction.[5][6]

The PROTAC molecule itself is a heterobifunctional chimera, composed of three key components:

  • A Protein of Interest (POI) ligand: This "warhead" is designed to specifically bind to the target protein that is implicated in a disease state.

  • An E3 ubiquitin ligase ligand: This "anchor" recruits a specific E3 ubiquitin ligase, a key enzyme in the ubiquitination cascade.

  • A chemical linker: This flexible or rigid chain connects the POI ligand and the E3 ligase ligand, playing a crucial role in the formation and stability of the ternary complex.[7]

The catalytic nature of PROTACs is a key advantage; once the target protein is ubiquitinated and sent to the proteasome for degradation, the PROTAC molecule is released and can engage another target protein, enabling potent and sustained protein knockdown at sub-stoichiometric concentrations.[2][] This approach has opened up the possibility of targeting proteins that were previously considered "undruggable" due to the lack of a defined active site.[2]

The Ubiquitin-Proteasome System (UPS) Signaling Pathway

The UPS is a highly regulated and essential cellular process responsible for maintaining protein homeostasis.[9][10] PROTACs effectively hijack this pathway to achieve targeted protein degradation. The key steps are as follows:

  • Ubiquitin Activation: Ubiquitin (Ub), a small regulatory protein, is activated in an ATP-dependent manner by a ubiquitin-activating enzyme (E1).[9]

  • Ubiquitin Conjugation: The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).[10]

  • Ubiquitin Ligation: An E3 ubiquitin ligase, recruited by the PROTAC, facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the surface of the target protein.[11]

  • Polyubiquitination: This process is repeated to form a polyubiquitin (B1169507) chain on the target protein, which acts as a degradation signal.[11]

  • Proteasomal Degradation: The 26S proteasome, a large protein complex, recognizes and degrades the polyubiquitinated target protein into small peptides.[10][12]

UPS_Pathway cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation (PROTAC-mediated) cluster_degradation Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 AMP_PPi AMP + PPi E1->AMP_PPi E1_Ub E1-Ub E1->E1_Ub thioester bond ATP ATP ATP->E1 E2 E2 (Conjugating Enzyme) E1_Ub->E2 Ub transfer E1_Ub->E2 E2_Ub E2-Ub E2->E2_Ub Ternary_Complex POI-PROTAC-E3 E2_Ub->Ternary_Complex Ub transfer E2_Ub->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex POI_Ub Ubiquitinated POI Ternary_Complex->POI_Ub Polyubiquitination Proteasome 26S Proteasome POI_Ub->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Caption: The PROTAC-mediated ubiquitin-proteasome signaling pathway.

The Lynchpin of Efficacy: PROTAC Linkers

While the choice of POI and E3 ligase ligands determines the specificity of a PROTAC, the linker is a critical determinant of its overall efficacy, selectivity, and pharmacokinetic properties.[2] The linker is not merely a passive spacer; its length, composition, rigidity, and attachment points all profoundly influence the formation and stability of the ternary complex.[13][14]

Classification of PROTAC Linkers

PROTAC linkers can be broadly categorized based on their chemical structure and flexibility:

  • Alkyl Chains: These are the simplest and most common type of flexible linkers, consisting of repeating methylene (B1212753) units.[15] They offer a high degree of conformational freedom, allowing the POI and E3 ligase to adopt an optimal orientation for ubiquitination.

  • Polyethylene Glycol (PEG) Chains: PEG linkers incorporate ethylene (B1197577) glycol units, which impart hydrophilicity and can improve the solubility of the PROTAC molecule.[15]

  • Rigid Linkers: These linkers incorporate cyclic structures, such as piperidine (B6355638) or piperazine (B1678402) rings, or unsaturated functionalities like alkynes and triazoles.[3][15] Rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially leading to increased potency.[3]

  • "Smart" or Functional Linkers: These are more advanced linkers that can incorporate photo-cleavable groups or other functionalities that allow for conditional activation of the PROTAC.

The choice of linker type and its properties must be carefully optimized for each specific PROTAC, as there is no universally optimal linker.

Impact of Linker Properties on PROTAC Performance

The design of the linker has a multifaceted impact on the performance of a PROTAC:

  • Ternary Complex Formation: The length and flexibility of the linker directly influence the ability of the PROTAC to bring the POI and E3 ligase together in a productive orientation.[5] An optimal linker length is crucial; a linker that is too short may lead to steric hindrance, while a linker that is too long may result in an unstable ternary complex.[5]

  • Solubility and Cell Permeability: The chemical composition of the linker affects the physicochemical properties of the PROTAC.[5] Hydrophilic linkers, such as PEG chains, can enhance aqueous solubility, while more hydrophobic linkers may improve cell membrane permeability.[13]

  • Metabolic Stability: The linker should be designed to be resistant to metabolic degradation to ensure a sufficient half-life in vivo.[16]

Quantitative Evaluation of PROTAC Efficacy

To assess the effectiveness of a PROTAC, several key quantitative parameters are measured:

  • DC50 (Half-maximal Degradation Concentration): This is the concentration of the PROTAC required to achieve 50% degradation of the target protein.[17][18] A lower DC50 value indicates a more potent PROTAC.

  • Dmax (Maximum Degradation): This represents the maximum percentage of target protein degradation that can be achieved with a given PROTAC.[17][18]

  • Binding Affinity (Kd): The binding affinities of the PROTAC for both the target protein and the E3 ligase are important parameters that can influence the formation of the ternary complex.

The following tables summarize representative quantitative data for different PROTACs, highlighting the impact of linker modifications on their degradation efficacy.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [19]

PROTAC CompoundLinker Length (atoms)ERα Degradation (Dmax %)
PROTAC 11 12~60%
PROTAC 12 14~75%
PROTAC 13 16>90%
PROTAC 14 18~70%
PROTAC 15 20~50%

Table 2: Degradation of Bruton's Tyrosine Kinase (BTK) by Different PROTACs [20]

PROTAC CompoundLinker TypeDC50 (nM)Dmax (%)
NC-1 Non-covalent2.297
IR-1 Irreversible Covalent10.195
RC-3 Reversible Covalent4.796

Experimental Protocols for PROTAC Evaluation

A robust and systematic experimental workflow is essential for the development and optimization of PROTACs. This typically involves a series of in vitro and in vivo assays to characterize their activity and properties.

General Experimental Workflow

The development of a novel PROTAC generally follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Target Selection (POI) A2 Ligand Identification (POI & E3 Ligase) A1->A2 A3 Linker Design & PROTAC Synthesis A2->A3 B1 Binding Assays (Kd determination) A3->B1 B2 Ternary Complex Formation (e.g., TR-FRET, SPR) B1->B2 B3 Cellular Degradation Assays (Western Blot, In-Cell Western) B2->B3 B4 Determination of DC50 and Dmax B3->B4 B5 Selectivity Profiling B4->B5 C1 Pharmacokinetics (PK) & Pharmacodynamics (PD) B5->C1 C2 Efficacy in Animal Models C1->C2 C3 Toxicology Studies C2->C3

Caption: General experimental workflow for PROTAC discovery and development.
Detailed Methodologies for Key Experiments

4.2.1. PROTAC Synthesis

The synthesis of a PROTAC is a multi-step process that involves the chemical conjugation of the POI ligand, the linker, and the E3 ligase ligand.[21] A common strategy involves the synthesis of a linker-E3 ligase ligand intermediate, which is then coupled to the POI ligand.[21]

  • Materials: POI ligand with a suitable functional group for conjugation (e.g., carboxylic acid, amine), E3 ligase ligand (e.g., pomalidomide), linker with appropriate functional groups at both ends (e.g., N-Boc protected amine and a leaving group), coupling reagents (e.g., HATU, HOBt), base (e.g., DIPEA), and appropriate solvents (e.g., DMF, DCM).

  • Procedure (General Example):

    • Synthesis of Linker-E3 Ligase Ligand Intermediate: React the E3 ligase ligand with one end of the bifunctional linker under appropriate conditions. For example, nucleophilic substitution of a halide on the linker with an amine on the E3 ligase ligand.

    • Deprotection of the Linker: If the other end of the linker is protected (e.g., with a Boc group), remove the protecting group using standard deprotection conditions (e.g., TFA in DCM).

    • Coupling of POI Ligand: Activate the carboxylic acid group on the POI ligand using a coupling reagent (e.g., HATU) and then react it with the deprotected amine of the linker-E3 ligase ligand intermediate in the presence of a base.

    • Purification: Purify the final PROTAC product using techniques such as flash chromatography or preparative HPLC.

    • Characterization: Confirm the structure and purity of the synthesized PROTAC using NMR spectroscopy and mass spectrometry.

4.2.2. In Vitro Degradation Assay (Western Blot)

This is a standard method to quantify the degradation of the target protein in cells treated with a PROTAC.[17]

  • Materials: Cell line expressing the target protein, cell culture medium, PROTAC compound, DMSO (vehicle control), lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein quantification assay (e.g., BCA assay), SDS-PAGE gels, transfer apparatus, PVDF membrane, primary antibody against the target protein, primary antibody against a loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibodies, and chemiluminescence detection reagents.

  • Procedure:

    • Cell Seeding and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control) for a specified period (e.g., 24 hours).

    • Cell Lysis: Wash the cells with PBS and then lyse them on ice with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

    • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane and then incubate it with the primary antibody against the target protein and the loading control. After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies.

    • Detection and Analysis: Detect the protein bands using a chemiluminescence imager. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

4.2.3. In Vivo Efficacy Study in a Xenograft Mouse Model

This type of study is crucial to evaluate the anti-tumor activity of a PROTAC in a living organism.

  • Materials: Immunocompromised mice (e.g., nude mice), cancer cell line that forms tumors, PROTAC compound formulated for in vivo administration, vehicle control, calipers for tumor measurement, and equipment for animal monitoring.

  • Procedure:

    • Tumor Implantation: Subcutaneously implant the cancer cells into the flank of the mice.

    • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.

    • Dosing: Administer the PROTAC (or vehicle) to the mice according to a predefined dosing schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).

    • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: (Length x Width^2)/2.

    • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

    • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and further analyzed for target protein degradation (e.g., by Western blot or immunohistochemistry).

Future Perspectives

PROTAC technology is still in its early stages, but it holds immense promise for the future of medicine. Several PROTACs are already in clinical trials for the treatment of various cancers and other diseases.[] Future research will likely focus on:

  • Expanding the E3 Ligase Toolbox: Currently, only a handful of E3 ligases are commonly used for PROTAC development. Identifying and validating new E3 ligases will expand the scope of this technology.

  • Improving Drug-like Properties: Many current PROTACs are large molecules with poor oral bioavailability. Efforts are underway to develop smaller, more drug-like PROTACs.

  • Tissue-Specific Targeting: Developing PROTACs that are selectively active in specific tissues or cell types will be a major advancement in reducing off-target effects.

  • Beyond Oncology: While the initial focus has been on cancer, PROTACs have the potential to treat a wide range of diseases, including neurodegenerative disorders, autoimmune diseases, and viral infections.

References

The Crucial Role of PEG Linkers in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) has opened a new frontier in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this technology are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system to eliminate specific proteins of interest (POI). A PROTAC molecule is elegantly designed with three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2][3] While initially perceived as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[2][4] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique and advantageous properties.[2][5]

This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers in targeted protein degradation. We will delve into their structural characteristics, their impact on crucial drug development parameters, and provide detailed experimental protocols for their evaluation.

The Fundamental Role of the Linker in PROTAC Function

The primary function of the linker in a PROTAC is to bridge the POI-binding ligand and the E3 ligase-recruiting ligand, thereby facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1][6][] The formation of this ternary complex is the pivotal event that brings the E3 ligase in close enough proximity to the POI to catalyze the transfer of ubiquitin molecules to the target protein.[8] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[][8] The linker's length, composition, flexibility, and attachment points all profoundly influence the stability and geometry of this ternary complex, and consequently, the efficiency of protein degradation.[1][4][6]

Physicochemical and Pharmacokinetic Advantages of PEG Linkers

The chemical composition of the linker significantly impacts the physicochemical properties of the entire PROTAC molecule.[6] PROTACs are often large and lipophilic, which can lead to poor aqueous solubility and limited cell permeability.[2] PEG linkers, being composed of repeating ethylene (B1197577) glycol units, offer a powerful solution to these challenges.[1][2]

Key advantages of incorporating PEG linkers include:

  • Enhanced Solubility: The hydrophilic nature of PEG linkers significantly improves the water solubility of PROTACs, which is crucial for their formulation and bioavailability.[1][5][9][10]

  • Modulated Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers allows them to adopt folded conformations.[2] This folding can shield the polar surface area, creating a more compact and less polar structure that can more readily traverse the cell membrane.[2][11]

  • Tunable Length and Composition: PEG linkers can be synthesized with precise lengths and compositions, allowing for systematic optimization of the distance and orientation between the two ligands of the PROTAC.[5][9][12] This tunability is essential for achieving optimal ternary complex formation.[13]

  • Biocompatibility and Low Immunogenicity: PEG is a well-established biocompatible polymer with low immunogenicity, making it a safe and attractive choice for therapeutic applications.[10][14][15]

Impact of PEG Linker Length on PROTAC Efficacy: Quantitative Insights

Systematic studies have demonstrated that the length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair.[4][13] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[11] Conversely, a linker that is too long may not effectively bring the two proteins into the required proximity for efficient ubiquitination, or it could lead to non-productive binding orientations.[11][16]

The following tables summarize quantitative data from studies investigating the impact of PEG linker length on the degradation of various target proteins.

Table 1: Impact of PEG Linker Length on BRD4 Degradation [4]

PROTAC (Thalidomide-based)PEG Linker LengthDC50 (nM)Dmax (%)
Compound APEG2>1000<20
Compound BPEG3150~60
Compound C (Thalidomide-O-PEG5-Acid based) PEG5 15 >90
Compound DPEG750~85
Compound EPEG980~80

Data compiled from various sources focusing on BRD4 degradation. DC50 and Dmax values are approximate and can vary based on experimental conditions.

Table 2: Effect of Linker Length on BTK Degradation [11]

BTK DegraderLinker CompositionDC50 (nM)Dmax (%)
Degrader 1Short Alkyl50050
Degrader 2PEG220075
Degrader 3 PEG4 50 >90
Degrader 4PEG610085

Illustrative data based on trends observed in BTK degrader studies.

Table 3: Influence of Linker Length on ERα Degradation [11]

ERα PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 11225060
PROTAC 2 16 25 >95
PROTAC 32010080

Data summarized from a study on ERα degradation, highlighting the impact of atom count in the linker chain.

Signaling Pathways and Experimental Workflows

The rational design and evaluation of PROTACs with PEG linkers involve understanding the underlying biological pathways and employing a systematic experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (with PEG Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

PROTAC_Development_Workflow Design PROTAC Design (Ligand Selection, Linker Choice) Synthesis Chemical Synthesis of PROTAC Library Design->Synthesis Biochemical_Assays Biochemical & Biophysical Assays (Ternary Complex Formation) Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, Viability) Biochemical_Assays->Cellular_Assays In_Vivo_Studies In Vivo Efficacy & Pharmacokinetics Cellular_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Design Iterative Refinement

A typical workflow for the design and evaluation of PROTACs.

Detailed Experimental Protocols

The successful development of potent PROTACs relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used in the evaluation of PROTACs with PEG linkers.

Protocol 1: Synthesis of a PROTAC using a Hydroxy-PEG-Acid Linker[17]

This protocol outlines a general two-step synthesis for conjugating a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

Step 1: Synthesis of POI-Linker Intermediate

  • Materials:

    • Hydroxy-PEG-acid linker (e.g., Hydroxy-PEG12-acid)

    • Amine-functionalized POI ligand

    • Coupling agents (e.g., HATU, HOBt)

    • Base (e.g., DIPEA)

    • Anhydrous DMF

    • Ethyl acetate (B1210297), saturated aqueous NaHCO3, water, brine

    • Anhydrous Na2SO4

    • Silica (B1680970) gel for column chromatography

  • Procedure: a. Dissolve the Hydroxy-PEG-acid linker (1.1 equivalents), HATU (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF. b. Add DIPEA (2.2 equivalents) to the mixture and stir for 10 minutes at room temperature. c. Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere. e. Monitor the reaction progress by LC-MS. f. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine. g. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to afford the POI-linker intermediate (POI-PEG-OH).

Step 2: Synthesis of the Final PROTAC

  • Materials:

    • POI-PEG-OH intermediate

    • Amine-containing E3 ligase ligand

    • Tos-Cl or other activating agent

    • Anhydrous DCM and DMF

    • Base (e.g., triethylamine)

  • Procedure: a. Dissolve the POI-PEG-OH intermediate (1.0 equivalent) in anhydrous DCM. b. Cool the solution to 0°C and add triethylamine (B128534) (1.5 equivalents). c. Slowly add a solution of Tos-Cl (1.2 equivalents) in anhydrous DCM. d. Allow the reaction to warm to room temperature and stir for 4-6 hours. e. Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate (POI-PEG-OTs). f. Concentrate the reaction mixture under reduced pressure. g. Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF. h. Add a base such as K2CO3 (2.0 equivalents) and stir the reaction at 60°C overnight. i. Monitor the reaction progress by LC-MS. j. Upon completion, purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blot Analysis of Target Protein Degradation[11][18]

This protocol is used to determine the extent of target protein degradation following treatment with a PROTAC.

  • Cell Culture and Treatment: a. Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS.[17] b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][17][18] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[17] d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[17] e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17] f. Transfer the supernatant (protein lysate) to a new, pre-chilled tube.[17]

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[17]

  • SDS-PAGE and Protein Transfer: a. Normalize the protein concentration for all samples using lysis buffer. b. Add 4x Laemmli sample buffer to each normalized lysate to a final concentration of 1x. c. Boil the samples at 95-100°C for 5-10 minutes.[17] d. Load equal amounts of protein (e.g., 20-30 µg) per lane of a Tris-Glycine SDS-PAGE gel.[17] e. Run the gel until adequate separation of proteins is achieved. f. Transfer the proteins from the gel to a PVDF membrane.[17] g. Confirm successful transfer by Ponceau S staining.[17]

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17] b. Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[17] c. Wash the membrane three times for 10 minutes each with TBST.[17] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[17] e. Wash the membrane three times for 10 minutes each with TBST.[17]

  • Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.[17] b. Capture the chemiluminescent signal using an imaging system.[17] c. Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control (e.g., GAPDH).[17] d. Quantify the band intensities using densitometry software (e.g., ImageJ).[17] e. Normalize the intensity of the target protein band to the corresponding loading control band.[17] f. Calculate the percentage of remaining protein relative to the vehicle-treated control.[17]

Protocol 3: Ternary Complex Formation Assay (General Biophysical Methods)[21][22]

Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex. These include Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).[19][20]

General Principle (SPR/BLI):

  • One of the proteins (either the POI or the E3 ligase) is immobilized on a sensor chip.

  • The PROTAC is injected over the sensor surface, and the binding is measured.

  • Subsequently, the third component (the other protein) is injected along with the PROTAC, and the formation of the ternary complex is monitored by the change in response.

  • Kinetic parameters (kon, koff) and affinity (KD) for both binary and ternary interactions can be determined.

Isothermal Titration Calorimetry (ITC):

  • ITC directly measures the heat changes associated with binding events.

  • A solution of one component (e.g., the POI) is placed in the sample cell.

  • The PROTAC and the E3 ligase are sequentially or simultaneously titrated into the sample cell.

  • The resulting thermogram provides information on the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interactions.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[2] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[2][6] The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to rationally design and evaluate the next generation of protein degraders with improved therapeutic potential. As our understanding of the intricate interplay between the linker and the ternary complex deepens, we can expect the development of even more potent and selective medicines for a wide range of diseases.

References

An In-depth Technical Guide to Amino-PEG13-amine: Safety, Handling, and Application in PROTAC-mediated KRAS G12C Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Amino-PEG13-amine, a bifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). It details safety and handling procedures, and its application in the synthesis of PROTACs for targeted protein degradation, with a specific focus on the oncogenic KRAS G12C protein.

Core Concepts: this compound in PROTAC Technology

This compound is a heterobifunctional molecule featuring a 13-unit polyethylene (B3416737) glycol (PEG) chain flanked by two primary amine groups. This structure allows for its use as a flexible linker in the synthesis of PROTACs. PROTACs are novel therapeutic modalities that leverage the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins.[1]

A PROTAC molecule typically consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The PEG linker in this compound offers several advantages in PROTAC design, including increased solubility and improved cell permeability of the final PROTAC molecule.[1]

Safety Data and Handling of this compound

While a comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, information from suppliers and related compounds allows for the following summary of safety and handling procedures.

Physicochemical and Safety Data
PropertyValueReference
Chemical Name 3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontane-1,41-diamineMedKoo Biosciences
CAS Number 1228119-65-0MedChemExpress
Molecular Formula C28H60N2O13MedChemExpress
Molecular Weight 632.78 g/mol MedChemExpress
Appearance White to yellow solidMedChemExpress
Purity ≥95%MedKoo Biosciences
Solubility Soluble in DMSO (100 mg/mL with sonication)MedChemExpress
Storage (Powder) -20°C for up to 3 yearsMedChemExpress
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 monthMedChemExpress
Hazard Identification and Precautionary Measures

Based on data for similar amino-PEG compounds, this compound is not classified as a hazardous substance. However, standard laboratory precautions should always be observed.

HazardPrecautionary Measures
Inhalation Avoid breathing dust. Use in a well-ventilated area.
Skin Contact May cause mild skin irritation. Wear protective gloves and a lab coat.
Eye Contact May cause eye irritation. Wear safety glasses or goggles.
Ingestion Harmful if swallowed. Do not eat, drink, or smoke when handling.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing.
Eye Contact Flush eyes with water as a precaution for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.
Fire-Fighting and Accidental Release Measures
  • Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Special Hazards : No specific data available.

  • Accidental Release : Sweep up the material and place it in a suitable container for disposal. Avoid dust formation.

Application in PROTAC Synthesis: Targeting KRAS G12C

The KRAS G12C mutation is a key driver in many cancers. PROTACs that can selectively degrade the KRAS G12C protein are a promising therapeutic strategy. This compound can be used as a linker to connect a KRAS G12C inhibitor (the "warhead") to an E3 ligase ligand.

PROTAC-mediated KRAS G12C Degradation Pathway

The following diagram illustrates the mechanism of action for a PROTAC targeting KRAS G12C.

PROTAC_KRAS_Pathway cluster_cell Cancer Cell PROTAC KRAS G12C PROTAC (MRTX849-PEG13-VHL Ligand) KRAS KRAS G12C (Target Protein) PROTAC->KRAS Binds VHL VHL E3 Ligase PROTAC->VHL Binds Ternary_Complex Ternary Complex (KRAS-PROTAC-VHL) KRAS->Ternary_Complex MAPK_Pathway MAPK Signaling (e.g., p-ERK) KRAS->MAPK_Pathway Activates VHL->Ternary_Complex Ub_KRAS Polyubiquitinated KRAS G12C Ternary_Complex->Ub_KRAS Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruitment & Ubiquitination Proteasome 26S Proteasome Ub_KRAS->Proteasome Recognition Ub_KRAS->MAPK_Pathway Inhibits (via degradation) Degraded_KRAS Degraded Peptides Proteasome->Degraded_KRAS Degradation Proliferation Tumor Cell Proliferation MAPK_Pathway->Proliferation Promotes

PROTAC-mediated degradation of KRAS G12C and its effect on the MAPK signaling pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of a KRAS G12C-targeting PROTAC using this compound.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation A 1. Amide coupling of MRTX849 derivative with this compound B 2. Amide coupling of MRTX849-PEG13-amine with VHL ligand derivative A->B C 3. Purification by preparative HPLC B->C D 4. LC-MS Analysis (Purity and Identity) C->D E 5. NMR Spectroscopy (Structure Confirmation) C->E F 6. Cell Viability Assay (e.g., MIA PaCa-2 cells) D->F E->F G 7. Western Blot for KRAS G12C Degradation (DC50 and Dmax) F->G H 8. Western Blot for Downstream Signaling (e.g., p-ERK) G->H

A typical workflow for the synthesis and evaluation of a KRAS G12C-targeting PROTAC.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of a KRAS G12C-targeting PROTAC.

Synthesis of a KRAS G12C PROTAC using an Amino-PEG Linker

This protocol describes a two-step amide coupling procedure.

Step 1: Coupling of KRAS G12C Inhibitor with this compound

  • Dissolve the carboxylic acid-functionalized KRAS G12C inhibitor (e.g., a derivative of MRTX849) (1.0 eq) and a peptide coupling reagent such as HATU (1.2 eq) in anhydrous DMF.

  • Add a non-nucleophilic base, for instance, DIPEA (2.0 eq), to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.5 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the MRTX849-PEG13-amine intermediate.

Step 2: Coupling of MRTX849-PEG13-amine with VHL Ligand

  • Follow the same procedure as in Step 1, using the MRTX849-PEG13-amine intermediate (1.0 eq) and a carboxylic acid-functionalized VHL E3 ligase ligand (1.0 eq).

  • After purification by preparative HPLC, the final PROTAC product is obtained.

  • Characterize the final product by LC-MS and NMR spectroscopy to confirm its identity, purity, and structure.

Western Blot Analysis of KRAS G12C Degradation

This protocol is used to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of the synthesized PROTAC.

  • Cell Seeding : Seed KRAS G12C mutant cancer cells (e.g., MIA PaCa-2) in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • PROTAC Treatment : Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against KRAS G12C overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To confirm equal protein loading, probe the membrane with an antibody against a housekeeping protein such as α-Tubulin or GAPDH.[2]

  • Detection and Analysis : Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the extent of KRAS G12C degradation at different PROTAC concentrations.[2]

LC-MS/MS Analysis of PROTAC in Biological Samples

This protocol is for the quantification of the PROTAC in a biological matrix, such as rat plasma, which is essential for pharmacokinetic studies.[3]

  • Sample Preparation :

    • Spike the PROTAC into 100 µL of rat plasma at various concentrations.

    • Perform protein precipitation by adding 600 µL of a 1:1 (v/v) acetonitrile (B52724)/methanol solution.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent mixture (e.g., 1:1 v/v methanol/acetonitrile).

  • Chromatographic Separation :

    • Inject the sample into an LC-MS/MS system.

    • Use a suitable column (e.g., Agilent Eclipse XDB-CN, 100 × 2.1 mm, 3.5 μm) for chromatographic separation.[3]

    • Employ a gradient elution with mobile phases such as acetonitrile and deionized water with an additive like ammonium (B1175870) formate.[3]

  • Mass Spectrometric Detection :

    • Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Optimize the precursor and product ion transitions for the PROTAC and an internal standard (e.g., gefitinib). For a similar PROTAC, LC-2, the transition m/z 1132.5 → 626.4 was used.[3]

  • Data Analysis :

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Determine the concentration of the PROTAC in the unknown samples from the calibration curve.

This technical guide provides a comprehensive resource for researchers working with this compound, from ensuring safe laboratory practices to its advanced application in the development of targeted protein degraders.

References

Navigating the Handling of Amino-PEG13-amine: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and stability of Amino-PEG13-amine. Adherence to these guidelines is crucial for maintaining the integrity and performance of this versatile PEG-based PROTAC linker in research and development applications.

This compound is a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs), molecules designed to selectively degrade target proteins within cells. The stability of this linker is paramount to ensuring the successful synthesis and efficacy of the final PROTAC molecule.

Recommended Storage and Handling Conditions

To ensure the long-term stability and quality of this compound, it is imperative to adhere to the following storage and handling conditions, summarized from supplier recommendations and general best practices for similar polyethylene (B3416737) glycol (PEG) compounds.

ConditionSolid FormIn Solvent
Temperature Store at -20°C for long-term storage (months to years).[1][2][3] For short-term storage (days to weeks), 0-4°C is acceptable.[1]For stock solutions, -80°C is recommended for storage up to 6 months, and -20°C for up to 1 month.[4]
Light Store in the dark.[1]Protect from light.
Moisture Keep dry.[1] The compound is hygroscopic.Use anhydrous solvents where appropriate.
Shipping Typically shipped at ambient temperature as a non-hazardous chemical, stable for several weeks during ordinary shipping.[1]N/A
Shelf Life Greater than 2 years if stored properly.[1] One supplier suggests a shelf life of 3 years at -20°C.[2]Up to 6 months at -80°C.[4]

Stability Profile

While specific kinetic data for the degradation of this compound is not extensively published, the stability of the molecule is intrinsically linked to the chemical properties of its polyethylene glycol (PEG) backbone and terminal amine groups.

Thermal Degradation: PEGs can undergo thermal degradation at elevated temperatures. The degradation process can involve chain scission of the ether linkages, leading to the formation of various byproducts.[5] It is recommended to avoid prolonged exposure to high temperatures.

Oxidative Degradation: The presence of oxygen, especially in combination with transition metals, can initiate the oxidative degradation of the PEG chain. This process can lead to the formation of aldehydes, ketones, and carboxylic acids, potentially compromising the integrity of the linker.

pH Stability: The stability of the amine groups and the ether linkages of the PEG backbone can be influenced by pH. Strongly acidic or basic conditions should be avoided during storage and handling unless required for a specific experimental protocol.

Experimental Protocols for Stability Assessment

The following is a generalized protocol for assessing the stability of this compound under various conditions. This protocol is adapted from methodologies used for similar PEGylated compounds.

Objective: To evaluate the degradation of this compound in solution under different temperature, pH, and light conditions over a defined period.

Materials:

  • This compound

  • Aqueous buffers of various pH values (e.g., pH 4, 7, 9)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • Amber vials or vials wrapped in aluminum foil for light protection

  • Clear vials for light exposure testing

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS))

  • HPLC column suitable for PEG analysis (e.g., C8 or C18 reversed-phase column)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration in each of the selected aqueous buffers.

  • Aliquoting: Aliquot the solutions into different sets of vials for each time point and condition to be tested (e.g., different temperatures, light/dark conditions).

  • Incubation: Store the vials under the specified conditions.

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each condition.

  • HPLC Analysis: Analyze the samples using a validated HPLC method. The mobile phase and gradient should be optimized to achieve good separation of the parent compound from potential degradants.

  • Data Analysis: Monitor the peak area of the parent this compound compound to determine its degradation over time. The appearance of new peaks in the chromatogram can indicate the formation of degradation products. Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.

Visualizing Workflows and Potential Degradation

To further aid researchers, the following diagrams illustrate a recommended workflow for handling and storage, and a proposed pathway for the oxidative degradation of the PEG backbone.

G Figure 1. Recommended Handling and Storage Workflow cluster_0 Receiving and Initial Storage cluster_1 Preparation of Stock Solution cluster_2 Storage of Stock Solution cluster_3 Use in Experiment A Receive this compound B Inspect package for integrity A->B C Store solid at -20°C in a dark, dry place B->C D Equilibrate to room temperature before opening C->D E Weigh desired amount in a controlled environment D->E F Dissolve in appropriate anhydrous solvent (e.g., DMSO) E->F G Aliquot into single-use vials F->G H Store at -80°C (long-term) or -20°C (short-term) G->H I Protect from light H->I J Thaw aliquot immediately before use I->J K Use in conjugation or other application J->K L Discard any unused portion of the thawed aliquot K->L

Caption: Recommended workflow for handling and storage of this compound.

G Figure 2. Proposed Oxidative Degradation Pathway of the PEG Backbone A R-O-CH2-CH2-O-R' (PEG Backbone) B Initiation (e.g., by radical species in the presence of O2) C R-O-CH-CH2-O-R' (Carbon-centered radical) B->C + •OH D Oxygen Addition C->D E R-O-CH(OO•)-CH2-O-R' (Peroxyl radical) D->E + O2 F Hydrogen Abstraction E->F G R-O-CH(OOH)-CH2-O-R' (Hydroperoxide) F->G + R''H H Decomposition G->H I Formation of various degradation products, including: R-O-CHO (Formate ester) R-O-COOH (Carboxylic acid) Chain cleavage products H->I

Caption: Proposed oxidative degradation pathway of the PEG backbone.

This guide is intended to provide a comprehensive overview of the storage and stability considerations for this compound. For specific applications, it is recommended to perform stability studies under the intended experimental conditions.

References

Amino-PEG13-amine: An In-Depth Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Amino-PEG13-amine, a versatile bifunctional linker crucial for advancements in bioconjugation. Intended for both beginners and experienced researchers, this document details its chemical properties, core applications, and provides step-by-step experimental protocols.

Introduction to this compound

This compound is a hydrophilic, discrete polyethylene (B3416737) glycol (dPEG®) linker containing two primary amine groups at each end of a 13-unit PEG chain. This bifunctional nature makes it an invaluable tool in bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule. The PEG component enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugate, while the terminal amine groups provide reactive sites for covalent attachment to various molecules.

Its defined molecular weight and length ensure the creation of homogenous conjugates, a critical factor for therapeutic applications and regulatory approval. This linker is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise control over the linker length and composition is paramount for efficacy and safety.

Chemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation.

PropertyValueReference
Chemical Name 3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontane-1,41-diamine[1]
Synonyms H2N-PEG13-CH2CH2NH2[1]
CAS Number 1228119-65-0[1]
Molecular Formula C28H60N2O13[1]
Molecular Weight 632.79 g/mol [1]
Appearance White to off-white solid or viscous liquid[2]
Purity Typically >95%[1]
Solubility Soluble in water and most organic solvents like DMSO and DMF.[2]
Storage Store at -20°C for long-term (years). For short-term (days to weeks), storage at 0-4°C is acceptable. Protect from moisture.[1]

Handling Precautions: this compound is hygroscopic. It is recommended to warm the vial to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use, as the amine groups can be susceptible to degradation.

Core Applications in Bioconjugation

The versatility of this compound allows for its application in several cutting-edge areas of drug development and research.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC's design, influencing the formation and stability of the ternary complex. The hydrophilicity and flexibility of the PEG13 chain in this compound can enhance the solubility and cell permeability of the PROTAC, while its length is crucial for optimal ternary complex formation and subsequent ubiquitination of the target protein.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that deliver a potent cytotoxic agent to tumor cells via a monoclonal antibody. The linker in an ADC plays a vital role in its stability in circulation and the release of the payload at the target site. PEG linkers, such as this compound, can improve the pharmacokinetic properties of ADCs by increasing their hydrophilicity, which can lead to a longer circulation half-life and reduced aggregation.[3] The defined length of the PEG13 chain allows for precise control over the drug-to-antibody ratio (DAR).[4]

Nanoparticle Functionalization

PEGylation, the process of attaching PEG chains to a surface, is a widely used technique to improve the biocompatibility of nanoparticles for in vivo applications. The hydrophilic PEG layer on the nanoparticle surface reduces non-specific protein adsorption and recognition by the immune system, leading to a longer circulation time (the "stealth" effect). This compound can be used to functionalize the surface of nanoparticles, with the terminal amine groups providing handles for further conjugation of targeting ligands, imaging agents, or therapeutic molecules.

Quantitative Data on PEG Linker Performance

The length of the PEG linker significantly impacts the properties of the resulting bioconjugate. The following table summarizes in vitro performance metrics for bioconjugates with varying PEG linker lengths. While this data is not specific to a 13-unit PEG, it provides a valuable framework for understanding the expected impact of the this compound linker.

ParameterPEG4PEG8PEG12PEG24Key Findings & References
Drug-to-Antibody Ratio (DAR) Efficiency Lower drug loading (DAR ~2.5) has been observed in some cases.Intermediate PEG lengths (PEG6, PEG8, PEG12) have shown higher drug loading efficiencies (DAR ~3.7-5.0).Intermediate PEG lengths (PEG6, PEG8, PEG12) have shown higher drug loading efficiencies (DAR ~3.7-5.0).Lower drug loading (DAR ~3.0).Intermediate length PEGs can provide an optimal balance of hydrophilicity and steric hindrance for efficient conjugation.[5]
In Vitro Cytotoxicity (ADCs) Generally maintains high potency.A moderate decrease in potency may be observed.A moderate decrease in potency may be observed.A more significant reduction in potency can occur.Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload. A 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction.[5][6]
Cellular Uptake (Nanoparticles) Higher uptake by macrophage cells compared to longer PEGs.Reduced uptake by macrophages compared to shorter PEGs.Further reduction in non-specific uptake.Significant reduction in non-specific cellular uptake.Increasing PEG length generally enhances the "stealth" properties of nanoparticles, reducing non-specific cellular uptake.[5]
In Vivo Half-Life Shorter half-life.Increased half-life.Further increased half-life.Significantly prolonged half-life.Longer PEG chains increase the hydrodynamic radius of the conjugate, reducing renal clearance and extending circulation time.[6]

Detailed Experimental Protocols

The following protocols provide a starting point for using this compound in common bioconjugation applications. Optimization may be required for specific molecules and experimental setups.

Protocol 1: Conjugation of this compound to a Protein via NHS Ester Chemistry

This protocol describes the conjugation of this compound to a protein containing a pre-activated N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein-NHS ester conjugate

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein-NHS ester in the amine-free buffer at a concentration of 1-10 mg/mL.[7]

  • Prepare this compound Solution: Immediately before use, dissolve this compound in the same amine-free buffer or a small amount of organic solvent. A 10-50 fold molar excess of this compound over the protein is a good starting point.

  • Conjugation Reaction: Add the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) of the total reaction volume.[8]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[9]

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by quenching any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess this compound and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Analyze the purified conjugate using techniques such as SDS-PAGE to confirm the increase in molecular weight and mass spectrometry to determine the degree of PEGylation.[10][11]

Protocol 2: Two-Step Synthesis of a PROTAC using this compound

This protocol outlines a general two-step approach for synthesizing a PROTAC where this compound links a target protein ligand (with a reactive group for an amine) and an E3 ligase ligand (with a reactive group for an amine). This example assumes the use of NHS ester chemistry for both conjugations.

Step 1: Conjugation of this compound to the Target Protein Ligand

Materials:

  • Target Protein Ligand with an NHS ester group

  • This compound

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolution: Dissolve the target protein ligand-NHS ester and a molar excess (e.g., 1.2 equivalents) of this compound in the anhydrous solvent.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the resulting mono-conjugated product (Ligand-PEG13-amine) by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

Step 2: Conjugation of the Purified Intermediate to the E3 Ligase Ligand

Materials:

  • Purified Ligand-PEG13-amine from Step 1

  • E3 Ligase Ligand with an NHS ester group

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolution: Dissolve the purified Ligand-PEG13-amine and a slight molar excess (e.g., 1.1 equivalents) of the E3 ligase ligand-NHS ester in the anhydrous solvent.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere overnight. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the final PROTAC molecule by preparative HPLC.

  • Characterization: Confirm the structure and purity of the final PROTAC using mass spectrometry and NMR.

Protocol 3: Surface Functionalization of Carboxylated Nanoparticles

This protocol describes the attachment of this compound to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles

  • This compound

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Centrifugation or dialysis equipment for purification

Procedure:

  • Nanoparticle Suspension: Suspend the carboxylated nanoparticles in the Activation Buffer.

  • Activation of Carboxyl Groups: Add a molar excess of EDC and NHS (or Sulfo-NHS) to the nanoparticle suspension. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Reagents: Centrifuge the nanoparticles and discard the supernatant to remove excess EDC and NHS. Resuspend the activated nanoparticles in the Coupling Buffer.

  • Conjugation: Add a solution of this compound in Coupling Buffer to the activated nanoparticle suspension. The amount of this compound will depend on the desired surface density and should be optimized.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to block any unreacted activated carboxyl groups. Incubate for 15-30 minutes.

  • Purification: Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in a suitable buffer or by dialysis to remove unreacted this compound and byproducts.

  • Characterization: Characterize the surface modification using techniques such as zeta potential measurement, dynamic light scattering (DLS), and Fourier-transform infrared spectroscopy (FTIR).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in bioconjugation.

PROTAC_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Recycle Recycled PROTAC Ternary->Recycle Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow start Start step1 React Target Protein Ligand-NHS with excess this compound start->step1 purify1 Purify Ligand-PEG13-amine (e.g., HPLC) step1->purify1 char1 Characterize Intermediate (Mass Spec, NMR) purify1->char1 step2 React Purified Intermediate with E3 Ligase Ligand-NHS char1->step2 purify2 Purify Final PROTAC (e.g., HPLC) step2->purify2 char2 Characterize Final PROTAC (Mass Spec, NMR) purify2->char2 end End char2->end

Caption: Experimental workflow for PROTAC synthesis.

PEG_Linker_Properties linker PEG Linker Length short Shorter PEG (e.g., < PEG12) linker->short long Longer PEG (e.g., > PEG12) linker->long prop1_short Less Steric Hindrance Higher In Vitro Potency short->prop1_short prop2_short Lower Hydrophilicity Shorter Half-Life short->prop2_short prop1_long Increased Steric Hindrance Lower In Vitro Potency long->prop1_long prop2_long Higher Hydrophilicity Longer Half-Life 'Stealth' Effect long->prop2_long

Caption: Logical relationship of PEG linker length to bioconjugate properties.

Conclusion

This compound is a powerful and versatile tool for researchers in bioconjugation. Its defined length, hydrophilicity, and bifunctional nature make it an ideal linker for creating homogenous and effective bioconjugates for a range of applications, from targeted drug delivery to nanoparticle functionalization. By understanding its chemical properties and following established protocols, scientists can leverage the benefits of this PEG linker to advance their research and development of novel therapeutics and diagnostics.

References

An In-depth Technical Guide to the Basic Principles of PEGylation for Improving Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Core Concepts of PEGylation

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, such as a protein, peptide, or small drug, to enhance its therapeutic properties.[1][2] This technique has become a cornerstone in pharmaceutical development, significantly improving the pharmacokinetic and pharmacodynamic profiles of various drugs.[3][4] The primary benefits of PEGylation include an extended circulatory half-life, reduced immunogenicity and antigenicity, and improved stability and solubility.[2][3]

PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer, making it an ideal candidate for bioconjugation.[2][5] The attachment of PEG chains increases the hydrodynamic volume of the drug molecule, which in turn reduces its renal clearance rate.[3][6] Furthermore, the flexible PEG chains form a protective layer around the drug, shielding it from enzymatic degradation and recognition by the immune system.[5][7]

The Physicochemical Impact of PEGylation on Drug Properties

The covalent attachment of PEG to a therapeutic agent induces several significant physicochemical changes that underpin its improved in vivo performance. These modifications collectively contribute to enhanced drug efficacy and patient compliance by allowing for less frequent dosing.[6]

Enhanced Solubility and Stability

PEG is an amphiphilic polymer, and its high hydrophilicity can significantly increase the water solubility of hydrophobic drugs.[4] This is particularly beneficial for molecules that are challenging to formulate for intravenous administration. The PEG chains also provide a steric shield that protects the drug from proteolytic enzymes, thereby increasing its stability in biological fluids.[5]

Reduced Renal Clearance and Extended Half-Life

One of the most significant advantages of PEGylation is the dramatic increase in the drug's circulatory half-life.[6][] This is primarily due to the increased hydrodynamic size of the PEG-drug conjugate, which exceeds the threshold for glomerular filtration in the kidneys.[3] For instance, the half-life of PEGylated interferon-α is extended 5- to 10-fold compared to its non-PEGylated form.[3]

Decreased Immunogenicity and Antigenicity

The PEG "shell" can mask antigenic epitopes on the surface of protein-based drugs, reducing their recognition by the immune system.[5][9] This leads to a decrease in the formation of anti-drug antibodies (ADAs), which can otherwise neutralize the therapeutic effect of the drug and cause adverse immune reactions.[10] For example, PEGylation of L-asparaginase (Oncaspar®) significantly reduces hypersensitivity reactions in patients.[3]

Quantitative Effects of PEGylation on Drug Pharmacokinetics

The impact of PEGylation on the pharmacokinetic profile of a drug can be quantified through various parameters. The following tables summarize the effects of PEGylation on several key therapeutic proteins.

Table 1: Impact of PEGylation on Drug Half-Life

Drug Unmodified Half-Life PEGylated Half-Life Fold Increase Reference
Interferon-α2a 2-3 hours ~77 hours (Pegasys®) ~25-38 [3]
Interferon-α2b ~2 hours ~40 hours (PEG-Intron®) ~20 [11]
Adenosine Deaminase <30 minutes 2-3 days (Adagen®) >100 [5]

| Granulocyte Colony-Stimulating Factor (G-CSF) | ~3.5 hours | ~15-80 hours (Neulasta®) | ~4-23 |[12] |

Table 2: Influence of PEG Molecular Weight on Circulating Half-Life

PEG Molecular Weight (kDa) Circulating Half-Life (t1/2) Reference
6 18 minutes []

| 50 | 16.5 hours |[] |

Experimental Protocols for PEGylation and Characterization

The successful development of a PEGylated drug requires robust and well-defined experimental protocols for both the conjugation process and the subsequent characterization of the product.

General PEGylation Protocol (Amine-reactive PEGylation)

This protocol describes a common method for PEGylating proteins via primary amines (e.g., lysine (B10760008) residues or the N-terminus) using an N-hydroxysuccinimide (NHS) ester-activated PEG.[13]

Materials:

  • Protein to be PEGylated

  • Amine-reactive PEG (e.g., mPEG-NHS)

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7-9)

  • Quenching solution (e.g., Tris or glycine (B1666218) buffer)

  • Purification system (e.g., Size-Exclusion Chromatography or Ion-Exchange Chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS in the reaction buffer. The molar ratio of PEG to protein will need to be optimized for the specific application.[13]

  • Conjugation Reaction: Add the dissolved mPEG-NHS to the protein solution. Gently mix and allow the reaction to proceed for 30-60 minutes at room temperature or 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted mPEG-NHS.

  • Purification: Remove unreacted PEG and purify the PEGylated protein using an appropriate chromatography method such as size-exclusion or ion-exchange chromatography.[][15]

Characterization of PEGylated Proteins

Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the PEGylated product.

4.2.1 Determination of PEGylation Degree

  • SDS-PAGE: A simple method to visualize the increase in molecular weight and assess the distribution of PEGylated species.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of attached PEG molecules.[12][16]

  • HPLC (Size-Exclusion or Reversed-Phase): Can be used to separate and quantify different PEGylated forms.[1]

4.2.2 Quantification of PEGylation

  • Colorimetric Assays (e.g., Barium-Iodide Assay): This method relies on the formation of a colored complex between PEG and a barium-iodide solution, which can be measured spectrophotometrically.[16]

  • TNBS Assay: This assay quantifies the number of remaining free primary amines after PEGylation, providing an indirect measure of the extent of conjugation.[16]

4.2.3 In Vivo Evaluation

  • Pharmacokinetic Studies: Involve administering the PEGylated and non-PEGylated drug to animal models and measuring plasma concentrations over time to determine half-life, clearance, and volume of distribution.[17]

  • Biodistribution Studies: Utilize radiolabeled or fluorescently tagged conjugates to track their distribution in various organs and tissues.[18]

Visualizing the Principles and Processes of PEGylation

Diagrams created using the DOT language provide a clear visual representation of the complex concepts and workflows involved in PEGylation.

PEGylation_Benefits cluster_conjugation PEGylation Process cluster_benefits Key Benefits Drug Therapeutic Drug PEGylated_Drug PEGylated Drug Drug->PEGylated_Drug Covalent Attachment PEG Polyethylene Glycol (PEG) PEG->PEGylated_Drug Benefits Improved Therapeutic Properties PEGylated_Drug->Benefits b1 Increased Half-Life b2 Reduced Immunogenicity b3 Enhanced Stability b4 Improved Solubility

Caption: The process and key benefits of PEGylation.

PEGylation_Mechanism_of_Action cluster_unmodified Unmodified Drug cluster_pegylated PEGylated Drug Unmodified_Drug Unmodified Drug (Small Hydrodynamic Radius) Kidney Kidney (Glomerular Filtration) Unmodified_Drug->Kidney Rapid Clearance Enzyme Proteolytic Enzyme Unmodified_Drug->Enzyme Degradation Immune_Cell Immune Cell (e.g., Macrophage) Unmodified_Drug->Immune_Cell Immunogenic Recognition PEGylated_Drug PEGylated Drug (Large Hydrodynamic Radius) Reduced_Clearance Reduced Renal Clearance PEGylated_Drug->Reduced_Clearance Protection Steric Hindrance (Protection) PEGylated_Drug->Protection Shielding Immune Shielding PEGylated_Drug->Shielding

Caption: How PEGylation alters drug interactions in vivo.

Experimental_Workflow_PEGylation cluster_characterization Characterization Methods start Start: Protein of Interest peg_reagent Select & Prepare Amine-Reactive PEG start->peg_reagent conjugation PEGylation Reaction (Protein + PEG) peg_reagent->conjugation purification Purification (e.g., SEC/IEX) conjugation->purification characterization Characterization purification->characterization end End: Purified & Characterized PEGylated Protein characterization->end sds_page SDS-PAGE characterization->sds_page mass_spec Mass Spectrometry characterization->mass_spec hplc HPLC characterization->hplc

Caption: A typical experimental workflow for PEGylation.

Conclusion and Future Perspectives

PEGylation has proven to be a highly effective strategy for improving the therapeutic properties of a wide range of drugs.[19][20] By enhancing solubility, stability, and circulatory half-life, while simultaneously reducing immunogenicity, PEGylation has enabled the development of more effective and patient-friendly medicines.[2][21]

Future advancements in PEGylation technology are focused on site-specific conjugation to produce more homogeneous products with better-defined properties.[1][22] Additionally, the development of biodegradable PEG and alternative polymers is being explored to address potential concerns about long-term tissue accumulation.[3] As our understanding of the interplay between PEGylated drugs and biological systems continues to grow, so too will the potential for this powerful drug delivery platform.

References

Unlocking New Frontiers: A Technical Guide to the Versatile Applications of Amine-Terminated PEGs

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the expanding applications of amine-terminated polyethylene (B3416737) glycols (PEGs). This document details the core functionalities, experimental considerations, and novel applications of amine-terminated PEGs, providing a comprehensive resource for leveraging these versatile polymers in advanced therapeutic and diagnostic development.

Introduction to Amine-Terminated PEGs

Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and hydrophilic polymer widely utilized in the biomedical field.[1] The introduction of terminal amine (-NH2) groups transforms PEG into a highly reactive and versatile building block for a myriad of applications.[2][3] The primary amine serves as a reactive handle for covalent conjugation to various molecules and materials through stable amide bond formation with carboxylic acids, NHS esters, or via reactions with aldehydes and other carbonyl groups.[4][5] This reactivity, combined with the inherent properties of the PEG backbone, makes amine-terminated PEGs indispensable tools in drug delivery, tissue engineering, diagnostics, and beyond.

Core Applications and Methodologies

The unique properties of amine-terminated PEGs have led to their adoption in a wide array of biomedical applications. This section explores some of the most significant areas of innovation, providing insights into the underlying principles and experimental approaches.

Drug Delivery and Nanotechnology

Amine-terminated PEGs are pivotal in the development of advanced drug delivery systems, particularly in the surface modification of nanoparticles.[6][7] PEGylation, the process of attaching PEG chains to a surface, imparts a "stealth" characteristic to nanoparticles, reducing recognition by the reticuloendothelial system (RES) and prolonging circulation time in the bloodstream.[7][8] The terminal amine groups on the PEG chains provide a convenient point of attachment for targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues.[2]

Key Applications in Drug Delivery:

  • Enhanced Pharmacokinetics: PEGylation with amine-terminated PEGs improves the half-life and stability of protein and peptide drugs.[9][10]

  • Targeted Delivery: The amine terminus allows for the conjugation of targeting moieties, enabling site-specific drug accumulation and reducing off-target effects.[2]

  • Gene Delivery: Cationic polymers, including those synthesized with amine-terminated PEGs, can condense and protect nucleic acids (siRNA, mRNA, pDNA) for efficient transfection.[11][12] The positive charge from the amine groups facilitates interaction with negatively charged cell membranes.[12]

  • Cancer Therapy: PEGylated nanoparticles can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting.[13] Furthermore, the amine functionality can be used to attach chemotherapeutic agents or imaging probes for theranostic applications.[14]

Experimental Workflow for Nanoparticle Surface Modification:

G cluster_synthesis Nanoparticle Synthesis cluster_pegylation PEGylation cluster_functionalization Functionalization cluster_application Application NP Core Nanoparticle (e.g., PLGA, Gold, Silica) Activation Activation of NP surface (e.g., EDC/NHS chemistry for carboxylated NPs) NP->Activation AminePEG Amine-Terminated PEG Coupling Covalent Coupling AminePEG->Coupling Activation->Coupling PEG_NP PEGylated Nanoparticle Coupling->PEG_NP Functionalized_NP Functionalized Nanoparticle PEG_NP->Functionalized_NP Conjugation via terminal amine Ligand Targeting Ligand (e.g., Antibody, Peptide) Ligand->Functionalized_NP Drug Therapeutic Drug Drug->Functionalized_NP InVivo In Vivo Administration Functionalized_NP->InVivo Targeting Targeted Drug Delivery InVivo->Targeting

Fig. 1: Workflow for nanoparticle surface modification.
Tissue Engineering and Hydrogels

Amine-terminated PEGs are extensively used in the fabrication of hydrogels for tissue engineering and regenerative medicine.[1][15][16] These hydrogels can mimic the extracellular matrix (ECM), providing a hydrated and biocompatible 3D scaffold for cell growth and tissue regeneration.[17] The amine groups on the PEG chains serve as reactive sites for crosslinking with various agents, allowing for the tuning of the hydrogel's mechanical properties, degradation rate, and bioactivity.[15][18]

Advantages of Amine-Terminated PEG Hydrogels:

  • Tunable Properties: The degree of crosslinking can be controlled to modulate the stiffness and swelling behavior of the hydrogel.[18]

  • Biocompatibility: PEG-based hydrogels are generally non-toxic and support cell viability.[1]

  • Injectability: Some PEG hydrogel formulations are injectable, allowing for minimally invasive delivery.[16]

  • Biofunctionalization: The amine groups can be used to conjugate bioactive molecules, such as growth factors or cell adhesion peptides (e.g., RGD), to promote specific cellular responses.[19]

Crosslinking Chemistry of Amine-Terminated PEG Hydrogels:

G cluster_reactants Reactants cluster_reaction Crosslinking Reaction cluster_product Product AminePEG Amine-Terminated PEG (e.g., 4-arm, 8-arm) Mixing Mixing of Components AminePEG->Mixing Crosslinker Crosslinking Agent (e.g., Genipin (B1671432), NHS-esters) Crosslinker->Mixing Crosslinking Covalent Bond Formation Mixing->Crosslinking Hydrogel 3D Hydrogel Network Crosslinking->Hydrogel

Fig. 2: Crosslinking of amine-terminated PEG hydrogels.
Bioconjugation and Proteomics

The ability to covalently link to proteins and peptides makes amine-terminated PEGs valuable reagents in bioconjugation and proteomics.[9][20] PEGylation of therapeutic proteins can enhance their stability, reduce immunogenicity, and prolong their circulation half-life.[10][21] The amine group on the PEG can be reacted with activated carboxyl groups on the protein, often found on aspartic and glutamic acid residues, or with the C-terminus.[10]

Common Bioconjugation Strategies:

  • N-terminal Modification: The difference in pKa between the N-terminal α-amino group and the ε-amino groups of lysine (B10760008) residues allows for site-selective PEGylation at the N-terminus under controlled pH conditions.[21]

  • Lysine Modification: The numerous lysine residues on the surface of most proteins provide multiple sites for PEGylation.[22]

  • "Click" Chemistry: Amine-terminated PEGs can be further functionalized with other reactive groups, such as azides or alkynes, to enable highly efficient and specific "click" chemistry reactions for bioconjugation.[23]

Diagnostics and Biosensors

In the realm of diagnostics, amine-terminated PEGs are used to modify the surfaces of biosensors to reduce non-specific binding of proteins and other biomolecules, thereby improving the signal-to-noise ratio and sensitivity of the assay.[24] The terminal amine group can also be used to immobilize capture probes, such as antibodies or DNA oligonucleotides, onto the sensor surface.[25]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on amine-terminated PEGs, providing a comparative overview of their properties and performance in different applications.

Table 1: Properties of Amine-Terminated PEG Hydrogels for Tissue Engineering

PEG ArchitectureCrosslinkerGelation TimeSwelling Ratio (%)Reference
4-arm PEG-AmineGenipinFasterVaries with genipin conc.[15][16]
8-arm PEG-AmineGenipinSlowerVaries with genipin conc.[15][16]
8-arm PEG-AmineOxidized Methacrylated AlginateAdjustableAdjustable[18]

Table 2: Characteristics of Amine-Terminated PEG-Modified Nanoparticles

Nanoparticle CorePEG MW (kDa)Particle Size (nm)Zeta Potential (mV)ApplicationReference
Poly(ε-caprolactone) (PCL)Varies< 150PositiveDrug Delivery[6]
Mesoporous SilicaNot specified~100-200Not specifiedDrug Delivery[7]
Gold NanostarsNot specifiedNot specifiedPositivePhotothermal Therapy & CT Imaging[14]
Porous Silicon5Not specifiedNot specifiedsiRNA Delivery[11]

Experimental Protocols

This section provides an overview of methodologies for key experiments involving amine-terminated PEGs. For detailed, step-by-step protocols, it is essential to consult the original research articles.

Synthesis of Amine-Terminated PEGs

Several methods exist for the synthesis of amine-terminated PEGs, often starting from hydroxyl-terminated PEGs. A common two-step process involves:

  • Mesylation: The terminal hydroxyl groups of PEG are reacted with methanesulfonyl chloride to form a mesylate intermediate.

  • Azidation and Reduction: The mesylate is then converted to an azide, followed by reduction to the primary amine using reagents like zinc and ammonium (B1175870) chloride.[3]

A detailed protocol for the conversion of hydroxyl-terminated polyglycols to amino-terminated polyglycols is described by Turega et al. (2021).[3]

Preparation of Amine-Terminated PEG Hydrogels

A general procedure for forming an amine-reactive PEG hydrogel for tissue engineering applications, as described in studies by Browning et al. (2011), involves:

  • Dissolution of Components: The amine-terminated PEG and the crosslinking agent (e.g., an amine-reactive PEG-star polymer) are dissolved separately in a suitable buffer (e.g., PBS).[17]

  • Mixing and Gelation: The two solutions are mixed, and the gelation process is allowed to proceed at a controlled temperature (e.g., 37°C).[17]

  • Characterization: The resulting hydrogel is characterized for its physical properties, such as gelation time, swelling behavior, and mechanical strength.[15][16]

Surface Modification of Nanoparticles with Amine-Terminated PEGs

A typical protocol for the PEGylation of carboxylated nanoparticles using EDC/NHS chemistry is as follows:

  • Activation of Carboxyl Groups: The nanoparticles are dispersed in a buffer, and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are added to activate the surface carboxyl groups.[26]

  • PEGylation Reaction: An aqueous solution of amine-terminated PEG is added to the activated nanoparticle suspension and allowed to react to form stable amide bonds.[26]

  • Purification: The PEGylated nanoparticles are purified from unreacted PEG and coupling agents by methods such as centrifugation or dialysis.[6]

  • Characterization: The modified nanoparticles are characterized for size, zeta potential, and surface chemistry using techniques like Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and Fourier-Transform Infrared Spectroscopy (FTIR).[7]

Conclusion

Amine-terminated PEGs are exceptionally versatile polymers with a broad and expanding range of applications in the biomedical field. Their unique combination of biocompatibility, hydrophilicity, and reactive terminal amine groups enables the development of sophisticated drug delivery systems, advanced tissue engineering scaffolds, and sensitive diagnostic tools. As research continues to uncover new functionalities and applications, amine-terminated PEGs are poised to remain at the forefront of innovation in medicine and biotechnology.

References

Methodological & Application

Application Notes and Protocols for Conjugating Amino-PEG13-amine to a Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique in drug development and research to enhance the therapeutic properties of proteins.[1] The covalent attachment of PEG chains can improve a protein's solubility, extend its circulating half-life, reduce immunogenicity, and increase its stability against proteolytic degradation.[1][2] This document provides a detailed protocol for the conjugation of Amino-PEG13-amine to a protein using the robust and versatile 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of a stable amide bond between a primary amine on the PEG linker and a carboxyl group on the protein, typically found on aspartic acid, glutamic acid residues, or the C-terminus.

Principle of the Reaction

The EDC/NHS coupling reaction is a two-step process that efficiently forms a stable amide bond between a carboxyl group and a primary amine.

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl groups on the protein, forming a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[3]

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency and control, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This ester has a longer half-life, allowing for the subsequent controlled reaction with the amine-containing PEG.[3]

  • Amine Coupling: The primary amine group of the this compound then reacts with the NHS ester, forming a stable amide bond and releasing NHS. This reaction is most efficient at a physiological to slightly alkaline pH (7.2-8.0).

Data Presentation

The efficiency of PEGylation and its impact on protein activity are critically dependent on the molar ratio of the reactants. The following tables summarize quantitative data from literature to guide experimental design.

Table 1: Effect of Molar Ratio of PEG to Protein on Conjugation Efficiency and Protein Activity

Molar Ratio (PEG:Protein)ProteinPEG DerivativeObserved OutcomeReference
5:1Recombinant Human Granulocyte Colony-Stimulating Factor (rhG-CSF)mPEG-propionaldehydeOptimal yield of mono-PEGylated rhG-CSF.[4]
Increasing RatiosAvidinMonomethoxy PEG (mPEG)Gradual decrease in the rate of avidin-biotin binding as more mPEG was attached.[4]
1:0.75Bovine Serum Albumin (BSA)PEG800Maximum conformational stability was observed.[4]
Size-dependentHuman Thyroid Stimulating Hormone (rhTSH)Maleimide-PEG (40 kDa)A size-dependent decrease in protein receptor binding was observed with the PEGylated product.[5]

Table 2: Recommended Molar Ratios for EDC/NHS Coupling Reagents

ReagentMolar Excess (relative to Protein Carboxyl Groups)PurposeReference
EDC2-10 foldActivation of carboxyl groups. Higher excess may be needed for dilute protein solutions.[3]
NHS/Sulfo-NHS2-5 foldStabilization of the activated intermediate.[3]
This compound10-50 foldTo drive the conjugation reaction towards the desired product.[3]

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to a protein, followed by purification and characterization of the conjugate.

Materials and Reagents
  • Protein of interest (containing accessible carboxyl groups)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M Hydroxylamine, pH 8.5

  • Purification: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) column

  • Analysis: SDS-PAGE apparatus, Western blot equipment, Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This two-step protocol is recommended as it minimizes the risk of protein-protein cross-linking by activating the protein's carboxyl groups first, followed by the addition of the amine-containing PEG.

Step 1: Activation of Protein Carboxyl Groups

  • Dissolve the protein to be conjugated in ice-cold Activation Buffer to a final concentration of 1-10 mg/mL.

  • Equilibrate EDC and NHS (or Sulfo-NHS) to room temperature before opening the vials to prevent moisture condensation.

  • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer immediately before use.

  • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the protein solution.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation with this compound

  • Immediately after activation, remove excess EDC and by-products using a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted side reactions.

  • Prepare a stock solution of this compound in Coupling Buffer.

  • Add a 10- to 50-fold molar excess of the this compound solution to the activated protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching the Reaction

  • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

  • Incubate for 15 minutes at room temperature.

Protocol 2: Purification of the PEGylated Protein

Purification is essential to remove unreacted PEG, unconjugated protein, and reaction by-products.

  • Size-Exclusion Chromatography (SEC): This is the most common method for separating PEGylated proteins based on their increased hydrodynamic radius.

    • Equilibrate an appropriate SEC column with Coupling Buffer.

    • Load the quenched reaction mixture onto the column.

    • Elute with Coupling Buffer and collect fractions.

    • Monitor the elution profile at 280 nm. PEGylated proteins will elute earlier than the unconjugated protein.

  • Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation by IEX.

    • Choose an appropriate IEX resin (anion or cation exchange) based on the pI of the protein and the reaction buffer pH.

    • Equilibrate the column with a low-salt buffer.

    • Load the sample and wash with the equilibration buffer.

    • Elute with a salt gradient. PEGylated species may elute at different salt concentrations compared to the native protein.

Protocol 3: Characterization of the PEGylated Protein

1. SDS-PAGE Analysis:

  • Run samples of the purified conjugate, unconjugated protein, and molecular weight markers on an SDS-PAGE gel.

  • PEGylated proteins will exhibit a higher apparent molecular weight and may run as a broader band compared to the sharp band of the unconjugated protein.

2. Western Blot Analysis:

  • Transfer the separated proteins from the SDS-PAGE gel to a PVDF or nitrocellulose membrane.

  • Probe with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • This confirms the identity of the PEGylated protein.

3. Mass Spectrometry (MS):

  • MALDI-TOF or ESI-MS can be used to determine the molecular weight of the PEGylated protein and to assess the degree of PEGylation (number of PEG chains per protein molecule).[6][7][8]

  • The mass spectrum will show a distribution of peaks corresponding to the protein conjugated with different numbers of PEG molecules.

Mandatory Visualization

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Protein Protein in Activation Buffer Activation Step 1: Activation (15-30 min, RT) Protein->Activation EDC_NHS EDC & NHS Stock Solutions EDC_NHS->Activation PEG_Amine This compound in Coupling Buffer Conjugation Step 2: Conjugation (2h RT or O/N 4°C) PEG_Amine->Conjugation Desalting1 Desalting (Buffer Exchange) Activation->Desalting1 Desalting1->Conjugation Quenching Step 3: Quenching (15 min, RT) Conjugation->Quenching Purification Purification (SEC or IEX) Quenching->Purification Characterization Characterization (SDS-PAGE, WB, MS) Purification->Characterization signaling_pathway cluster_unmodified Unmodified Protein Interaction cluster_modified PEGylated Protein Interaction cluster_legend Legend Protein Therapeutic Protein Receptor Cell Surface Receptor (e.g., Clearance Receptor) Protein->Receptor Binding Downstream Downstream Signaling / Cellular Uptake & Degradation Receptor->Downstream Initiates PEG_Protein PEGylated Protein PEG_Receptor Cell Surface Receptor PEG_Protein->PEG_Receptor Steric Hindrance (Reduced Binding) No_Downstream Reduced Downstream Signaling / Decreased Clearance Stimulatory Stimulatory Interaction Inhibitory Inhibitory Interaction

References

Application Notes and Protocols for Amino-PEG13-amine in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[2] The linker is a critical component of a PROTAC, influencing its efficacy, selectivity, and pharmacokinetic properties.[3] Polyethylene glycol (PEG) linkers, such as Amino-PEG13-amine, are frequently employed in PROTAC design due to their ability to enhance solubility, cell permeability, and optimize the ternary complex formation.[4][5]

This document provides a detailed guide for the use of this compound as a linker in PROTAC synthesis, including experimental protocols, quantitative data on the performance of PEGylated PROTACs, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation

The length of the PEG linker is a crucial parameter that requires optimization for each specific PROTAC system. The following table summarizes data from studies on PROTACs targeting different proteins with varying PEG linker lengths, illustrating the impact on degradation potency (DC50) and efficacy (Dmax).

Target ProteinE3 Ligase LigandLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)VHL Ligand< 12No degradation observed-[6]
Estrogen Receptor α (ERα)VHL Ligand21396[6]
Estrogen Receptor α (ERα)VHL Ligand2929276[6]
TANK-binding kinase 1 (TBK1)VHL Ligand21--[6]
Cyclin-dependent kinase 9 (CDK9)Thalidomide---[6]
BRD4CRBN Ligand-5 (ZXH-3-26)>90[7]
Focal Adhesion Kinase (FAK)CRBN Ligand-3296[8]
Bruton's tyrosine kinase (BTK)CRBN Ligand-6.2>99[8]

Experimental Protocols

This section provides a representative two-step protocol for the synthesis of a PROTAC using this compound. This protocol involves the sequential amide coupling of the linker to a carboxylic acid-functionalized POI ligand and a carboxylic acid-functionalized E3 ligase ligand.

Materials:

  • This compound

  • Carboxylic acid-functionalized POI ligand

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., DCM/Methanol, Hexanes/Ethyl Acetate)

Step 1: Synthesis of POI-Linker Intermediate

This step involves the formation of an amide bond between the carboxylic acid of the POI ligand and one of the amine groups of this compound. A mono-Boc protected this compound is recommended to ensure selective reaction at one amine terminus.

  • Activation of POI Ligand: Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq), DCC (1.1 eq), and NHS (1.1 eq) in anhydrous DCM. Stir the mixture at room temperature for 2 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction: In a separate flask, dissolve mono-Boc-Amino-PEG13-amine (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM. Filter the activated POI ligand solution to remove the DCU precipitate and add the filtrate to the linker solution. Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Monitor the reaction by LC-MS. Once complete, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the mono-Boc protected POI-linker intermediate.

  • Boc Deprotection: Dissolve the purified intermediate in a solution of 20% TFA in DCM. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). Remove the solvent and excess TFA under reduced pressure to yield the POI-linker intermediate with a free amine.

Step 2: Synthesis of the Final PROTAC

This step involves the coupling of the POI-linker intermediate to the carboxylic acid-functionalized E3 ligase ligand.

  • Activation of E3 Ligase Ligand: Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq), BOP (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir at room temperature for 30 minutes.

  • Coupling Reaction: Add a solution of the deprotected POI-linker intermediate (from Step 1.4) (1.0 eq) in anhydrous DMF to the activated E3 ligase ligand solution. Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Mandatory Visualization

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Synthesis of POI-Linker Intermediate cluster_step2 Step 2: Synthesis of Final PROTAC POI_COOH POI-COOH Activation1 Activation (DCC, NHS) POI_COOH->Activation1 Mono_Boc_Linker Boc-HN-PEG13-NH2 Coupling1 Amide Coupling Mono_Boc_Linker->Coupling1 Activation1->Coupling1 POI_Linker_Boc POI-Linker(Boc) Coupling1->POI_Linker_Boc Deprotection Boc Deprotection (TFA) POI_Linker_Boc->Deprotection POI_Linker_NH2 POI-Linker-NH2 Deprotection->POI_Linker_NH2 Coupling2 Amide Coupling POI_Linker_NH2->Coupling2 E3_COOH E3 Ligase-COOH Activation2 Activation (BOP, HOBt) E3_COOH->Activation2 Activation2->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Caption: Workflow for PROTAC synthesis using this compound.

BRD4_Degradation_Pathway cluster_PROTAC_Action PROTAC-Mediated Degradation cluster_Downstream_Effects Downstream Signaling Effects PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMyc c-Myc (Oncogene) BRD4->cMyc Transcription Activation E3_Ligase E3 Ligase (e.g., VHL/CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation Degradation->cMyc Downregulation Cell_Cycle Cell Cycle Progression Degradation->Cell_Cycle Arrest Apoptosis Apoptosis Degradation->Apoptosis Induction cMyc->Cell_Cycle cMyc->Apoptosis Inhibition

Caption: BRD4 degradation pathway mediated by a PROTAC.

References

Application Notes and Protocols for Amino-PEG13-amine in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker, which connects the antibody to the drug, is a critical component that significantly influences the ADC's stability, pharmacokinetics (PK), and efficacy. Polyethylene glycol (PEG) linkers have gained prominence in ADC development due to their ability to enhance hydrophilicity, improve PK profiles, and enable higher drug-to-antibody ratios (DAR) without inducing aggregation.[1][2]

Amino-PEG13-amine is a bifunctional, monodisperse PEG linker that offers a flexible and hydrophilic spacer between the antibody and the cytotoxic drug. Its terminal amine groups allow for versatile conjugation chemistries, enabling the attachment of the linker to both the antibody and the payload. This document provides detailed application notes, experimental protocols, and data on the use of this compound for the development of effective and stable ADCs.

Advantages of Using this compound Linker in ADCs

The incorporation of a long-chain, hydrophilic PEG linker like this compound offers several advantages in ADC development:

  • Improved Hydrophilicity and Solubility: The PEG chain masks the hydrophobicity of the cytotoxic payload, reducing the propensity for aggregation, especially at higher DAR values.[2][3] This enhanced solubility contributes to better formulation and stability of the ADC.

  • Enhanced Pharmacokinetics: The hydrophilic nature of the PEG linker creates a hydration shell around the ADC, which can reduce clearance rates and prolong its circulation half-life.[4][5] This leads to increased exposure of the tumor to the therapeutic agent.

  • Increased Drug-to-Antibody Ratio (DAR): By mitigating the aggregation issues associated with hydrophobic payloads, PEG linkers allow for the conjugation of a higher number of drug molecules per antibody, potentially leading to enhanced potency.[1][6]

  • Reduced Immunogenicity: The PEG linker can shield the cytotoxic drug from the immune system, potentially reducing the immunogenicity of the ADC.[6]

  • Flexible Spacer: The 13-unit PEG chain provides a long and flexible spacer between the antibody and the drug, which can minimize steric hindrance and allow for efficient interaction of the antibody with its target antigen and effective release of the payload within the target cell.

Data Presentation

The length of the PEG linker is a critical parameter that must be optimized to balance the benefits of improved pharmacokinetics against a potential decrease in in vitro potency due to steric hindrance. The following tables summarize quantitative data from studies on ADCs with varying PEG linker lengths, providing a basis for the rational design of ADCs using this compound.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

Linker TypeADC ModelAnimal ModelKey PK ParameterResult
No PEGZHER2-MMAEMouseHalf-life-
4 kDa PEGZHER2-MMAEMouseHalf-life2.5-fold increase vs. no PEG[7]
10 kDa PEGZHER2-MMAEMouseHalf-life11.2-fold increase vs. no PEG[7]
No PEGNon-targeting MMAE ADCRatClearanceRapid[8]
PEG4Non-targeting MMAE ADCRatClearanceFaster than PEG8/12[8]
PEG8Non-targeting MMAE ADCRatClearanceSlower; threshold for minimal clearance[8]
PEG12Non-targeting MMAE ADCRatClearanceSlow; similar to PEG8[8]

Table 2: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity

Linker TypeADC ModelCell LineKey Efficacy MetricResult
No PEGZHER2-MMAENCI-N87Cytotoxicity (IC50)-
4 kDa PEGZHER2-MMAENCI-N87Cytotoxicity (IC50)4.5-fold reduction vs. no PEG[7]
10 kDa PEGZHER2-MMAENCI-N87Cytotoxicity (IC50)22-fold reduction vs. no PEG[7]

Experimental Protocols

The following are detailed methodologies for key experiments in the development and characterization of ADCs using an Amino-PEG-amine linker.

Protocol 1: Two-Step Conjugation of this compound to Antibody and MMAE

This protocol describes a representative two-step process for conjugating a cytotoxic payload (MMAE) to an antibody (e.g., Trastuzumab) using the this compound linker. This method involves first activating the payload and reacting it with one of the amine groups of the linker, followed by purification. The second step involves activating the antibody's carboxyl groups and reacting them with the remaining amine group of the payload-linker conjugate.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab)

  • This compound

  • Monomethyl Auristatin E (MMAE)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Quenching Reagent (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Step 1: Conjugation of MMAE to this compound

  • Activation of MMAE: Dissolve MMAE, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO. The concentration should be optimized, but a starting point of 10-20 mM is recommended.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Reaction with Linker: In a separate tube, dissolve this compound in anhydrous DMF or DMSO.

  • Add the activated MMAE solution to the this compound solution. A molar excess of the linker (e.g., 5-fold) is recommended to favor the formation of the mono-substituted product.

  • Incubate the reaction for 2-4 hours at room temperature with gentle stirring.

  • Purification of MMAE-PEG13-amine: Purify the resulting MMAE-PEG13-amine conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts. Characterize the purified product by mass spectrometry.

Step 2: Conjugation of MMAE-PEG13-amine to Antibody

  • Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

  • Activation of Antibody: Add EDC and Sulfo-NHS (to enhance solubility in aqueous buffer) to the antibody solution. A 50- to 100-fold molar excess of EDC and Sulfo-NHS over the antibody is a common starting point.

  • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the antibody (glutamic and aspartic acid residues).

  • Conjugation Reaction: Add the purified MMAE-PEG13-amine conjugate to the activated antibody solution. The molar ratio of the linker-payload to the antibody will determine the final DAR and should be optimized (e.g., a 5- to 20-fold molar excess).

  • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., hydroxylamine to a final concentration of 10 mM) to consume excess reactive esters.

  • Purification of the ADC: Remove unconjugated linker-payload and other small molecules from the ADC using SEC or TFF. The final ADC should be buffer-exchanged into a suitable formulation buffer.

Protocol 2: Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, species with a higher number of conjugated drugs will be more hydrophobic and have longer retention times on the HIC column.[9][10][11]

  • LC System: A biocompatible HPLC system.

  • Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Procedure:

    • Equilibrate the column with Mobile Phase A.

    • Inject the purified ADC sample.

    • Elute the bound ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

    • Monitor the elution profile at 280 nm.

    • Calculate the weighted average DAR by integrating the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

2. Intact Mass Analysis by Mass Spectrometry (MS)

Intact mass analysis provides the molecular weight of the entire ADC, allowing for the determination of the drug load distribution and the average DAR.[3][12]

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Preparation: Dilute the ADC to 0.1-1 mg/mL in a buffer compatible with MS (e.g., 10 mM ammonium acetate). For denaturing conditions, add an organic solvent like acetonitrile.

  • Analysis: Infuse the sample directly or use LC-MS for online separation and analysis.

  • Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge masses of the different ADC species. The mass difference between peaks will correspond to the mass of the attached linker-payload, allowing for the determination of the DAR distribution.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to determine the cytotoxic potential of an ADC.

  • Materials:

    • Target cancer cell line (e.g., a HER2-expressing line for a Trastuzumab-based ADC).

    • Control cell line (low or no target expression).

    • Complete cell culture medium.

    • ADC, unconjugated antibody, and free drug.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium. Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a negative control.

    • Incubation: Incubate the plates for a period that allows for the cytotoxic effects to manifest (e.g., 72-96 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization Antibody Antibody (e.g., Trastuzumab) ADC Antibody-Drug Conjugate Antibody->ADC Conjugation Linker This compound Linker_Payload Linker-Payload Conjugate Linker->Linker_Payload Payload Payload (e.g., MMAE) Activated_Payload Activated Payload Payload->Activated_Payload Activation (EDC/NHS) Activated_Payload->Linker_Payload Conjugation Linker_Payload->ADC HIC HIC for DAR ADC->HIC MS Mass Spectrometry ADC->MS Cytotoxicity In Vitro Cytotoxicity ADC->Cytotoxicity

Caption: Experimental workflow for ADC development.

HER2_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Activation RAS RAS HER2->RAS Internalization Internalization HER2->Internalization HER3 HER3 Receptor HER3->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ADC HER2-Targeted ADC ADC->HER2 Binding Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis

Caption: HER2 signaling pathway and ADC mechanism of action.

References

Application Notes and Protocols for the Reaction of Amino-PEG13-amine with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the bioconjugation reaction between Amino-PEG13-amine and N-hydroxysuccinimide (NHS) esters. This reaction is a fundamental tool for covalently linking molecules, enabling advancements in drug delivery, protein modification, and nanoparticle functionalization.[1][2][3]

Introduction

The reaction between a primary amine and an NHS ester is one of the most common and reliable methods for bioconjugation.[4][5] this compound is a bifunctional linker containing two primary amine groups separated by a 13-unit polyethylene (B3416737) glycol (PEG) chain.[1][6] This PEG linker enhances the solubility and biocompatibility of the conjugated molecules.[1] The primary amine groups of this compound readily react with NHS esters in a nucleophilic acyl substitution reaction to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[4][7] This chemistry is widely employed to conjugate proteins, peptides, antibodies, and other biomolecules to various payloads, including small molecule drugs, fluorescent dyes, or other polymers.[3][8][9][10]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate, which then collapses to form a stable amide bond and releases the NHS leaving group.[4]

ReactionMechanism Reactants This compound (R¹-NH₂) + NHS Ester (R²-CO-NHS) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products PEGylated Conjugate (R¹-NH-CO-R²) + NHS Intermediate->Products NHS release

Caption: Reaction of a primary amine with an NHS ester.

Quantitative Reaction Parameters

The efficiency of the conjugation reaction is influenced by several factors, which are summarized in the table below.

ParameterRecommended RangeNotes
pH 7.2 - 8.5[7][11]The optimal pH is typically between 8.3 and 8.5.[8][12] At lower pH, the amine is protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester increases significantly.[8][12]
Temperature 4°C to Room Temperature (25°C)[11][13]Reactions can be performed on ice overnight or at room temperature for 1-4 hours.[8][12] Lower temperatures can minimize side reactions.
Molar Ratio (NHS Ester:Amine) 1:1 to 20:1 or higher[14][15]The optimal ratio depends on the substrate and desired degree of labeling. For proteins, a 20-fold molar excess of NHS-PEG is often used.[15][16] For small molecules, a 1:1 or 2:1 ratio may be sufficient.[16][17]
Solvent Aqueous buffers (e.g., PBS, Borate, Bicarbonate)[11][12]If the NHS ester is not water-soluble, it can be dissolved in a water-miscible organic solvent like DMSO or DMF before adding to the aqueous reaction mixture.[12][14] The final concentration of the organic solvent should ideally be less than 10%.[14][15]
Reaction Time 30 minutes to overnight[12][13][14]Typically 30-60 minutes at room temperature or 2 hours to overnight on ice.[14][15][16] Reaction progress can be monitored by techniques like LC-MS or TLC for small molecules.[16][17]

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with an NHS Ester

This protocol provides a general guideline for the conjugation of an NHS ester-activated molecule to a protein containing accessible primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein to be labeled

  • NHS ester-activated molecule

  • Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.5)[11][14]

  • Anhydrous DMSO or DMF[12][14]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[18]

  • Desalting column or dialysis cassette for purification[14][15]

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[8][15] If the protein solution contains amine-containing buffers like Tris, perform a buffer exchange into an appropriate amine-free buffer.[14][15]

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[14][15] The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[14][15]

  • Conjugation Reaction: Add a calculated amount of the NHS ester stock solution to the protein solution. A 20-fold molar excess of the NHS ester is a common starting point for protein labeling.[14][15][16] Gently mix the reaction solution immediately.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[14][15][16]

  • Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.[18] This step is optional if the subsequent purification step will efficiently remove unreacted NHS ester.

  • Purification: Remove unreacted NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[12][14][15]

  • Storage: Store the purified conjugate under conditions that are optimal for the protein.

Protocol 2: Reaction of this compound with an NHS-activated Small Molecule

This protocol describes the reaction of the bifunctional this compound with a small molecule that has been activated with an NHS ester.

Materials:

  • This compound

  • NHS ester-activated small molecule

  • Anhydrous aprotic solvent (e.g., DMF, DMSO, CH2Cl2)[16][17]

  • Base (optional, e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))[16]

  • Reaction monitoring tools (e.g., LC-MS or TLC)

  • Purification system (e.g., column chromatography)

Procedure:

  • Dissolution: Dissolve the amine-bearing this compound in an anhydrous organic solvent.[16][17]

  • Reaction Setup: Under continuous stirring, add the NHS ester-activated small molecule to the solution. A 1:1 or 2:1 molar ratio of the NHS ester to the amine can be used as a starting point, depending on whether one or both amine groups of the PEG linker are intended to react.[16][17] The addition of a non-nucleophilic base like TEA or DIPEA can be beneficial in some cases.[16]

  • Reaction and Monitoring: Stir the reaction mixture at room temperature for 3-24 hours.[16][17] Monitor the progress of the reaction using an appropriate technique such as LC-MS or TLC.[16][17]

  • Workup and Purification: Once the reaction is complete, the final product can be isolated using standard organic synthesis workup procedures, followed by purification, typically via column chromatography.[16][17]

Experimental Workflow

The following diagram illustrates a typical workflow for the conjugation of an NHS ester to an amine-containing molecule.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prep_Amine Prepare Amine Solution (e.g., Protein in Buffer) Mix Mix Amine and NHS Ester Prep_Amine->Mix Prep_NHS Prepare NHS Ester Solution (in DMSO/DMF) Prep_NHS->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify Analyze Analyze Product (e.g., SDS-PAGE, MS) Purify->Analyze

Caption: General workflow for NHS ester-amine conjugation.

Important Considerations

  • Hydrolysis of NHS Esters: NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions.[4][7] Therefore, it is crucial to use anhydrous solvents for dissolving the NHS ester and to prepare the solution immediately before use.[14][15] The rate of hydrolysis increases with pH.[7]

  • Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[12][14][15] If your sample is in an amine-containing buffer, a buffer exchange step is necessary before starting the conjugation.

  • Stoichiometry: The molar ratio of NHS ester to amine-containing molecule is a critical parameter that determines the degree of labeling. This ratio may need to be optimized for each specific application to achieve the desired level of conjugation without compromising the function of the biomolecule.[15] For instance, labeling an antibody with too many PEG chains could lead to a loss of binding affinity.

  • Storage: Store NHS esters and this compound desiccated and at -20°C to prevent degradation.[14][15] Allow the reagents to warm to room temperature before opening the vials to prevent moisture condensation.[14][15]

By following these protocols and considering these key factors, researchers can successfully utilize the reaction between this compound and NHS esters for a wide range of bioconjugation applications.

References

Application Note: Efficient Amine Coupling of Carboxylic Acids using Amino-PEG13-amine for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in pharmaceutical development to enhance the therapeutic properties of molecules.[1][2] This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend plasma half-life, improve stability, enhance solubility, and reduce immunogenicity.[][4][5] The covalent linkage of PEG to a therapeutic agent can shield it from the host's immune system and reduce renal clearance.[1]

A common and effective method for PEGylation involves the coupling of a carboxylic acid on a target molecule to an amine-functionalized PEG linker. This application note provides a detailed protocol for the coupling of carboxylic acids to Amino-PEG13-amine, a discrete PEG linker with 13 ethylene (B1197577) glycol units, using the robust 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry. This zero-length crosslinking method facilitates the formation of a stable amide bond.[6]

PEGylated drugs have shown significant clinical success in various therapeutic areas, including oncology and immunology.[] Many of these drugs target key signaling pathways implicated in disease, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) pathways, which are crucial regulators of cell proliferation, survival, and angiogenesis.[7][8][9][10][11][12]

Materials and Methods

Materials
  • Carboxylic acid-containing molecule (e.g., small molecule drug, peptide)

  • This compound (MW: 632.78 g/mol )[13][14]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., hydroxylamine (B1172632), glycine (B1666218), or Tris buffer)

  • Dialysis tubing or centrifugal filter units for purification

  • High-Performance Liquid Chromatography (HPLC) system (Size-Exclusion (SEC) and Reverse-Phase (RP-HPLC))

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocols

2.2.1. Activation of Carboxylic Acid with EDC/NHS

This protocol describes the activation of the carboxylic acid group on the target molecule to form a more reactive NHS ester.

  • Dissolve the carboxylic acid-containing molecule in anhydrous DMF to a final concentration of 10-50 mM.

  • Add NHS to the solution at a 1.5-fold molar excess relative to the carboxylic acid.

  • Add EDC to the solution at a 1.5-fold molar excess relative to the carboxylic acid.

  • Stir the reaction mixture at room temperature for 1-4 hours to allow for the formation of the NHS ester. The reaction can be monitored by TLC or LC-MS.

2.2.2. Coupling of Activated Carboxylic Acid to this compound

This protocol details the conjugation of the activated carboxylic acid to the primary amine of this compound.

  • In a separate vial, dissolve this compound in anhydrous DMF.

  • Add the solution of this compound to the activated carboxylic acid mixture. A 1.1 to 1.5-fold molar excess of the amine-PEG linker is recommended to ensure complete conversion of the activated molecule.

  • Add TEA or DIPEA to the reaction mixture to act as a base (2-3 molar equivalents relative to the carboxylic acid).

  • Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.[6] The progress of the coupling reaction can be monitored by HPLC.

2.2.3. Quenching and Purification of the PEGylated Conjugate

Following the coupling reaction, it is essential to quench any unreacted NHS esters and purify the desired PEGylated product.

  • Add a quenching solution such as hydroxylamine (50 mM) or glycine (100 mM) to the reaction mixture and stir for 30 minutes to quench any unreacted NHS esters.

  • For small molecule conjugates: The crude reaction mixture can be purified by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • For larger biomolecule conjugates: Purification can be achieved through size-exclusion chromatography (SEC) to separate the higher molecular weight PEGylated product from unreacted starting materials and byproducts.[15] Alternatively, dialysis or tangential flow filtration can be employed for buffer exchange and removal of small molecule impurities.

2.2.4. Characterization of the PEGylated Conjugate

Thorough characterization is crucial to confirm the identity and purity of the final PEGylated product.

  • HPLC Analysis:

    • SEC-HPLC: To assess the molecular weight increase and determine the extent of aggregation. The PEGylated conjugate will have a shorter retention time compared to the unconjugated molecule.

    • RP-HPLC: To determine the purity of the conjugate. The PEGylated product will typically have a different retention time than the starting materials.

  • Mass Spectrometry (MS): To confirm the covalent attachment of the this compound linker by observing the expected mass increase in the final product.

  • NMR Spectroscopy: ¹H NMR can be used to confirm the presence of the characteristic ethylene glycol protons of the PEG chain and to verify the structure of the conjugate.[16]

Data Presentation

The following tables summarize expected quantitative data for a typical carboxylic acid to this compound coupling reaction. Actual results may vary depending on the specific carboxylic acid-containing molecule.

Table 1: Reaction Conditions and Expected Yield

ParameterValueReference
Molar Ratio (Carboxylic Acid:EDC:NHS)1 : 1.5 : 1.5[6]
Molar Ratio (Activated Acid:this compound)1 : 1.2[6]
Reaction SolventAnhydrous DMF
Reaction TemperatureRoom Temperature
Reaction Time12-24 hours[6]
Expected Yield >80%

Table 2: Characterization Data of a Hypothetical PEGylated Product

Analytical MethodUnconjugated MoleculePEGylated ConjugateExpected Change
RP-HPLC Retention Time (min) 15.218.5Shift in retention time
Molecular Weight (Da) by MS 500.01115.8Increase of ~615.8 Da
¹H NMR (ppm) Characteristic peaks of the moleculeCharacteristic peaks + strong signal at ~3.6 ppm (PEG backbone)Appearance of PEG protons
Purity by HPLC (%) >98%>95% after purificationHigh purity maintained

Visualizations

Experimental Workflow

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification & Characterization A Carboxylic Acid Molecule C Activated NHS Ester A->C 1-4h, RT B EDC + NHS in DMF B->C E PEGylated Conjugate (Crude) C->E 12-24h, RT D This compound in DMF D->E F Quenching E->F G Purification (HPLC/SEC) F->G H Characterization (HPLC, MS, NMR) G->H I Pure PEGylated Product H->I

Caption: Experimental workflow for the coupling of a carboxylic acid to this compound.

Amine Coupling Reaction Mechanism

G cluster_mechanism EDC/NHS Coupling Chemistry CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester O_Acylisourea->NHS_Ester NHS NHS NHS->NHS_Ester AmideBond Stable Amide Bond R-CO-NH-PEG13-Amine NHS_Ester->AmideBond AminoPEG H2N-PEG13-Amine AminoPEG->AmideBond

Caption: Reaction mechanism for EDC/NHS mediated amine coupling.

Conclusion

The coupling of carboxylic acids to this compound via EDC/NHS chemistry is a reliable and efficient method for the synthesis of well-defined PEGylated molecules. The protocols outlined in this application note provide a robust framework for researchers in drug development to produce and characterize these conjugates. The resulting PEGylated compounds can be expected to exhibit improved pharmacokinetic and pharmacodynamic properties, making this a valuable strategy in the design of next-generation therapeutics.

References

Application Notes and Protocols: Functionalizing Nanoparticles with Amino-PEG13-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a cornerstone of modern nanomedicine. PEGylation confers several advantageous properties to nanoparticles, including increased hydrophilicity, prolonged systemic circulation time by evading the reticuloendothelial system, and reduced non-specific protein adsorption. The use of a heterobifunctional linker like Amino-PEG13-amine, which possesses a terminal amine group, allows for the covalent attachment of a wide array of molecules, including targeting ligands, imaging agents, and therapeutic drugs.

This document provides detailed application notes and protocols for the functionalization of carboxylated nanoparticles with this compound. It covers the conjugation chemistry, characterization of the functionalized nanoparticles, loading of therapeutic agents, and methods to assess drug release and cellular interactions.

Applications

Nanoparticles functionalized with this compound are versatile platforms with numerous applications in biomedical research and drug development. The terminal amine group serves as a reactive handle for the covalent attachment of various payloads, enabling the creation of sophisticated, multifunctional nanosystems.

  • Targeted Drug Delivery: The primary application is in targeted drug delivery to diseased tissues, particularly cancer. The PEG linker provides a "stealth" coating that prolongs circulation time, allowing the nanoparticles to accumulate in tumors through the enhanced permeability and retention (EPR) effect. The terminal amine can be conjugated to targeting moieties such as antibodies, peptides, or small molecules that recognize and bind to specific receptors overexpressed on cancer cells, thereby enhancing cellular uptake and therapeutic efficacy while minimizing off-target side effects.[1]

  • Medical Imaging: By conjugating imaging agents (e.g., fluorescent dyes, MRI contrast agents) to the terminal amine, these nanoparticles can be transformed into probes for non-invasive imaging and diagnosis. For instance, PEG-functionalized magnetic nanoparticles have been developed as contrast agents for Magnetic Resonance Imaging (MRI).[2]

  • Theranostics: The platform can be engineered for theranostic applications by co-loading both a therapeutic drug and an imaging agent. This allows for simultaneous diagnosis, monitoring of drug delivery and distribution, and therapeutic intervention.

Experimental Protocols

Functionalization of Carboxylated Nanoparticles with this compound via EDC/NHS Chemistry

This protocol describes the covalent conjugation of this compound to nanoparticles with surface carboxyl groups using the water-soluble carbodiimide (B86325) EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) to enhance coupling efficiency.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica, or magnetic nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.4 or 50 mM ethanolamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween 20

  • Ultrasonic bath/sonicator

  • Centrifuge or magnetic separator

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL. Sonicate the suspension to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical concentration is 10 mg/mL for each.

    • Add EDC and NHS to the nanoparticle suspension. The molar ratio of EDC:NHS:carboxyl groups on the nanoparticles should be optimized, but a starting point of 10:5:1 is recommended.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator or shaker). This step activates the carboxyl groups to form reactive NHS esters.

  • Purification of Activated Nanoparticles:

    • Centrifuge the nanoparticle suspension (e.g., 10,000 x g for 15 minutes, conditions will vary based on nanoparticle type and size) or use a magnetic separator to pellet the activated nanoparticles.

    • Carefully remove the supernatant containing excess EDC and NHS.

    • Resuspend the nanoparticle pellet in Coupling Buffer. Repeat the washing step twice to ensure complete removal of unreacted coupling agents.

  • Conjugation with this compound:

    • Dissolve the this compound in Coupling Buffer. The molar excess of this compound to the activated carboxyl groups should be optimized, with a starting ratio of 10:1.

    • Add the this compound solution to the washed, activated nanoparticle suspension.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of Unreacted NHS Esters:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any remaining reactive NHS esters.

  • Final Purification:

    • Wash the functionalized nanoparticles three times with Washing Buffer to remove unreacted this compound and quenching agents. Use centrifugation or magnetic separation as appropriate.

    • Resuspend the final this compound functionalized nanoparticles in a suitable storage buffer (e.g., PBS) and store at 4°C.

Characterization of this compound Functionalized Nanoparticles

3.2.1. Determination of Surface Amine Density using Fluorescamine (B152294) Assay

This protocol provides a method to quantify the number of primary amine groups on the nanoparticle surface. Fluorescamine reacts with primary amines to produce a fluorescent product.

Materials:

  • This compound functionalized nanoparticles

  • Unfunctionalized (carboxylated) nanoparticles (as a negative control)

  • Fluorescamine solution (e.g., 0.3 mg/mL in acetone)

  • Borate (B1201080) buffer (0.1 M, pH 9.0)

  • A primary amine standard (e.g., this compound or a similar amine-containing molecule) for generating a standard curve.

  • Fluorometer

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of the primary amine standard in borate buffer.

    • To a fixed volume of each standard solution, add the fluorescamine solution and mix rapidly.

    • Measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~475 nm).

    • Plot the fluorescence intensity versus the amine concentration to generate a standard curve.

  • Sample Measurement:

    • Disperse a known concentration of the functionalized and unfunctionalized nanoparticles in borate buffer.

    • To the nanoparticle suspensions, add the fluorescamine solution and mix thoroughly.

    • Measure the fluorescence intensity of the samples.

    • Subtract the fluorescence of the unfunctionalized nanoparticles (background) from the fluorescence of the functionalized nanoparticles.

  • Quantification:

    • Use the standard curve to determine the concentration of amine groups in the nanoparticle sample.

    • Calculate the number of amine groups per unit mass of nanoparticles.

3.2.2. Measurement of Hydrodynamic Diameter and Zeta Potential

Dynamic Light Scattering (DLS) and Zeta Potential measurements are essential to confirm successful functionalization and assess the colloidal stability of the nanoparticles.

Procedure:

  • Dilute the nanoparticle suspensions (unfunctionalized and functionalized) to an appropriate concentration (e.g., 0.1-1 mg/mL) in a suitable buffer (e.g., 10 mM NaCl or PBS).

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument. An increase in hydrodynamic diameter is expected after PEGylation.

  • Measure the zeta potential to determine the surface charge. A shift in zeta potential from negative (for carboxylated nanoparticles) to less negative or positive is indicative of successful conjugation of the amine-containing PEG.[3][4]

Drug Loading into this compound Functionalized Nanoparticles

This protocol describes a general method for loading hydrophobic drugs, such as doxorubicin (B1662922) or paclitaxel, into the core of polymeric nanoparticles. The terminal amine groups on the PEG linker can be further used to attach targeting ligands after drug loading.

Materials:

  • This compound functionalized nanoparticles (e.g., PLGA-PEG-NH2)

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • Organic solvent (e.g., Dichloromethane (DCM), Acetonitrile)

  • Aqueous solution (e.g., deionized water, buffer)

  • Surfactant (e.g., Poloxamer 188, PVA)

  • Homogenizer or sonicator

  • Centrifuge

Procedure (Oil-in-Water Emulsion Solvent Evaporation Method):

  • Organic Phase Preparation: Dissolve a known amount of the functionalized nanoparticles and the hydrophobic drug in an organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of drug-loaded nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the drug-loaded nanoparticles. Wash the pellet several times with deionized water to remove excess surfactant and unloaded drug.

  • Lyophilization (Optional): The purified drug-loaded nanoparticles can be lyophilized for long-term storage.

Determination of Drug Loading Content (LC) and Encapsulation Efficiency (EE):

  • Dissolve a known mass of the lyophilized drug-loaded nanoparticles in a suitable organic solvent to release the encapsulated drug.

  • Quantify the amount of drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate LC and EE using the following formulas:

    • LC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Drug Release Study

This protocol assesses the release kinetics of the encapsulated drug from the nanoparticles, often under different pH conditions to simulate physiological and tumor microenvironments.

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 and an acidic buffer, e.g., acetate (B1210297) buffer at pH 5.5).

  • Place the suspension in a dialysis bag with a suitable molecular weight cut-off and immerse it in a larger volume of the same release medium.

  • Maintain the setup at 37°C with constant gentle stirring.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the collected samples using an appropriate analytical method.

  • Plot the cumulative percentage of drug released versus time.

Data Presentation

The following tables summarize typical quantitative data obtained during the functionalization, characterization, and drug loading of nanoparticles.

Table 1: Physicochemical Characterization of Nanoparticles before and after Functionalization with Amino-PEG-amine

Nanoparticle TypeModificationHydrodynamic Diameter (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SDReference
PLGAUnmodified (Carboxylated)150 ± 100.15 ± 0.02-25.6 ± 2.1[5]
PLGAPEG-NH2175 ± 120.18 ± 0.03-15.3 ± 1.8[5]
SilicaUnmodified100 ± 80.21 ± 0.04-35.2 ± 3.5[6]
SilicaAmino-terminated PEG125 ± 110.24 ± 0.05-10.8 ± 2.9[6]
Magnetic (Fe3O4)Unmodified45 ± 50.16 ± 0.03-18.7 ± 2.4[7]
Magnetic (Fe3O4)SiO2-NH264 ± 70.23 ± 0.04+21.5 ± 3.1[7]
PCLAmine-NPs130 ± 90.12 ± 0.02+30.1 ± 2.8[3]
PCLAm/PEG1K-PCL4K145 ± 110.14 ± 0.03+25.4 ± 2.5[3]
PCLAm/PEG5K-PCL5K120 ± 80.11 ± 0.02+15.2 ± 1.9[3]

Table 2: Quantification of Surface Amine Groups on Functionalized Nanoparticles

Nanoparticle TypeFunctionalization MethodQuantification AssaySurface Amine Density (µmol/g)Reference
SilicaPost-synthesis grafting (APTES)Fluorescamine~150[8]
SilicaCo-condensation (APTES)Ninhydrin47-320
PLGA-PEGEDC/NHS coupling of PEG-amineNot specifiedNot specified

Table 3: Drug Loading and Release Characteristics of PEGylated Nanoparticles

Nanoparticle SystemDrugLoading Capacity (%)Encapsulation Efficiency (%)Release Profile (pH 7.4)Release Profile (pH 5.5)Reference
PLGA-PEGDoxorubicin~5%47%~50% in 24h, then sustainedFaster release[3]
PLGA-co-PEG (15%)Doxorubicin2.9 ± 0.6 mg/100mg NPLow92% in 60 daysNot specified[6]
Lipid-basedDoxorubicinNot specifiedNot specifiedNot specifiedNot specified[8]
Lipid-basedPaclitaxelNot specifiedNot specifiedNot specifiedNot specified[8]
PLGA-PEGPaclitaxel4.9%Not specifiedSustained over 3 daysNot specified
PSA-PEGPaclitaxelUp to 70.52%Up to 83.28%Sustained over 24hNot specified
CGO-PEGPaclitaxelNot specifiedNot specified<40% in 48h~60-90% in 48h

Visualization of Workflows and Pathways

Experimental Workflow for Nanoparticle Functionalization and Drug Loading

G cluster_0 Nanoparticle Functionalization cluster_1 Drug Loading cluster_2 Characterization NP Carboxylated Nanoparticles Activation Activation with EDC/NHS NP->Activation Washing1 Washing Activation->Washing1 Conjugation Conjugation with This compound Washing1->Conjugation Quenching Quenching Conjugation->Quenching Washing2 Final Washing Quenching->Washing2 Functionalized_NP This compound Functionalized NP Washing2->Functionalized_NP Emulsification Emulsification Functionalized_NP->Emulsification Drug Therapeutic Drug (e.g., Doxorubicin) Drug->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Purification Purification Solvent_Evaporation->Purification Drug_Loaded_NP Drug-Loaded Functionalized NP Purification->Drug_Loaded_NP Characterization DLS, Zeta Potential, Amine Quantification, Drug Release Drug_Loaded_NP->Characterization

Caption: Workflow for nanoparticle functionalization and drug loading.

PI3K/AKT/mTOR Signaling Pathway Inhibition by Nanoparticle-Delivered Drug

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K NP Drug-Loaded Amino-PEG-NP NP_uptake Cellular Uptake NP->NP_uptake Drug_release Drug Release NP_uptake->Drug_release Inhibitor PI3K/mTOR Inhibitor (e.g., Dactolisib) Drug_release->Inhibitor AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a nanoparticle-delivered drug.

References

Application Notes and Protocols for Peptide PEGylation using Amino-PEG13-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins.[1][2] Key benefits of PEGylation include an increased serum half-life, enhanced stability against proteolytic degradation, improved solubility, and reduced immunogenicity.[1][3] Amino-PEG13-amine is a discrete PEG (dPEG®) linker featuring a 13-unit polyethylene glycol chain terminated by primary amine groups at both ends. Its bifunctional nature makes it a versatile tool for crosslinking molecules and for PEGylating peptides through their carboxyl groups, such as the C-terminus or the side chains of aspartic and glutamic acid.[4]

These application notes provide a detailed protocol for the PEGylation of peptides using this compound, employing the commonly used and efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials and Reagents

A comprehensive list of necessary materials and reagents, along with their recommended specifications, is provided in Table 1.

Material/Reagent Specification Supplier Example Notes
This compound Purity: >95%MedChemExpress, Bio-Connect, MedKoo BiosciencesStore at -20°C.[5][6][7]
Peptide of Interest Purified, with at least one carboxyl groupN/AEnsure peptide is free of amine-containing buffers.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Molecular biology grade---Store desiccated at -20°C.
NHS (N-hydroxysuccinimide) Molecular biology grade---Store desiccated at room temperature.
Activation Buffer 0.1 M MES, pH 4.5-5.0---Prepare fresh.
Conjugation Buffer Phosphate-buffered saline (PBS), pH 7.2-7.5---Prepare fresh.
Quenching Buffer 1 M Tris-HCl, pH 8.0---To stop the reaction.
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) ACS grade or higher---For dissolving reagents.
Purification System HPLC with a suitable column (e.g., C18) or Size-Exclusion Chromatography (SEC)---For purifying the PEGylated peptide.
Analytical Instruments LC-MS system---For characterization of the final product.

Experimental Workflow

The overall workflow for peptide PEGylation with this compound involves a two-step process. First, the carboxyl groups on the peptide are activated using EDC and NHS. Subsequently, the amine groups of the this compound react with the activated carboxyls to form a stable amide bond. This process is followed by purification and characterization of the PEGylated peptide.

PEGylation_Workflow cluster_activation Peptide Activation cluster_conjugation Conjugation cluster_purification_analysis Purification & Analysis Peptide Peptide in Activation Buffer EDC_NHS Add EDC and NHS Activated_Peptide Activated Peptide (NHS-ester intermediate) Add_PEG Add this compound Activated_Peptide->Add_PEG Reaction Incubate to form PEG-Peptide Conjugate Add_PEG->Reaction Purification Purification (HPLC/SEC) Reaction->Purification Analysis Characterization (LC-MS) Purification->Analysis Final_Product Purified PEGylated Peptide Analysis->Final_Product

Figure 1: General workflow for peptide PEGylation.

Detailed Experimental Protocol

This protocol is a starting point and may require optimization depending on the specific peptide and desired degree of PEGylation.

Step 1: Reagent Preparation

  • Peptide Solution: Dissolve the peptide in Activation Buffer (0.1 M MES, pH 4.5-5.0) to a final concentration of 1-10 mg/mL.

  • EDC/NHS Solution: Immediately before use, prepare a 10-fold molar excess of EDC and NHS relative to the peptide in anhydrous DMF or DMSO.

  • This compound Solution: Prepare a solution of this compound in Conjugation Buffer (PBS, pH 7.2-7.5). The molar ratio of this compound to the peptide will influence the extent of PEGylation and should be optimized. A starting point is a 5 to 20-fold molar excess.

Step 2: Activation of Peptide Carboxyl Groups

  • To the peptide solution from Step 1.1, add the freshly prepared EDC/NHS solution (from Step 1.2).

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This step results in the formation of an NHS-ester intermediate on the peptide's carboxyl groups.

Step 3: Conjugation with this compound

  • Add the this compound solution (from Step 1.3) to the activated peptide solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer if necessary.

  • Incubate the reaction for 2 hours at room temperature with gentle mixing. The reaction can also be performed overnight at 4°C.

Step 4: Quenching the Reaction

  • Add Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to quench any unreacted NHS-esters.

  • Incubate for 15 minutes at room temperature.

Step 5: Purification of the PEGylated Peptide

  • Purify the PEGylated peptide from excess reagents and unreacted peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).

  • The choice of purification method will depend on the properties of the peptide and the PEGylated product.

  • Collect fractions and monitor the separation by UV absorbance at a wavelength appropriate for the peptide (e.g., 220 nm or 280 nm).

Step 6: Characterization of the PEGylated Peptide

  • Confirm the identity and purity of the PEGylated peptide using liquid chromatography-mass spectrometry (LC-MS).

  • The mass spectrum will show an increase in molecular weight corresponding to the mass of the attached this compound (632.79 g/mol ).

  • Further characterization by techniques such as SDS-PAGE can also be performed, where the PEGylated peptide will show a significant increase in apparent molecular weight.

Reaction Scheme

The chemical reaction for the PEGylation of a peptide's carboxyl group with this compound using EDC/NHS chemistry is depicted below.

PEGylation_Reaction cluster_peptide Peptide cluster_activation Activation cluster_peg This compound cluster_conjugate PEGylated Peptide Peptide Peptide-COOH EDC_NHS EDC / NHS Activated Peptide-CO-NHS EDC_NHS->Activated + EDC/NHS - EDC-urea PEG H₂N-PEG13-NH₂ Activated->PEG + H₂N-PEG13-NH₂ - NHS Conjugate Peptide-CO-NH-PEG13-NH₂

Figure 2: Amide bond formation reaction.

Quantitative Data Summary

The efficiency of the PEGylation reaction is dependent on several factors. The following table provides a summary of key parameters and their recommended ranges for optimization.

Parameter Recommended Range Notes
pH (Activation) 4.5 - 5.0Optimal for EDC/NHS activation of carboxyl groups.
pH (Conjugation) 7.2 - 7.5Favors the reaction of primary amines with NHS-esters.
Molar Ratio (EDC:Peptide) 5:1 to 20:1A higher ratio can increase activation efficiency but may also lead to side reactions.
Molar Ratio (NHS:Peptide) 5:1 to 20:1Typically used in slight excess to EDC.
Molar Ratio (this compound:Peptide) 2:1 to 50:1This should be optimized to achieve the desired degree of PEGylation.
Reaction Time (Activation) 15 - 30 minutesSufficient for the formation of the NHS-ester intermediate.
Reaction Time (Conjugation) 2 hours to overnightLonger reaction times may be required for less reactive sites.
Temperature Room Temperature (20-25°C) or 4°CLower temperatures can reduce the rate of hydrolysis of the NHS-ester.

Troubleshooting

Problem Possible Cause Solution
Low PEGylation Efficiency - Inactive EDC/NHS- Suboptimal pH- Insufficient molar excess of PEG linker- Use fresh, properly stored EDC and NHS.- Verify the pH of the reaction buffers.- Increase the molar ratio of this compound to the peptide.
Peptide Precipitation - Poor solubility of the peptide or PEGylated product in the reaction buffer.- Perform the reaction in the presence of a co-solvent like DMF or DMSO (up to 30%).- Adjust the pH or ionic strength of the buffer.
Multiple PEGylation Products - Presence of multiple accessible carboxyl groups on the peptide.- Optimize the molar ratio of the PEG linker to favor mono-PEGylation.- Consider site-directed mutagenesis to remove non-essential carboxyl groups.

Conclusion

The protocol described provides a robust method for the PEGylation of peptides using the bifunctional linker, this compound. By carefully controlling the reaction conditions, particularly the pH and the molar ratios of the reagents, researchers can achieve efficient and specific conjugation. The resulting PEGylated peptides can then be purified and characterized to confirm the desired modification, leading to therapeutic candidates with potentially improved properties.

References

Application Notes and Protocols for Crosslinking Proteins Using Homobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homobifunctional Polyethylene Glycol (PEG) linkers are versatile reagents extensively used in bioconjugation and protein chemistry.[1][2] These linkers possess identical reactive groups at both ends of a flexible PEG spacer, enabling the covalent crosslinking of proteins and other biomolecules.[1][2] The inclusion of a PEG spacer enhances the water solubility of the resulting conjugate, reduces the potential for aggregation, and can minimize the immunogenicity of the linker itself.[3][4]

This document provides detailed application notes and protocols for the use of homobifunctional PEG linkers in various research and drug development contexts, including protein-protein interaction studies, the development of antibody-drug conjugates (ADCs), and the formation of protein-laden hydrogels.

Key Applications and Principles

Homobifunctional PEG linkers are instrumental in a variety of applications due to their ability to bridge molecules at defined distances. Common reactive groups on these linkers include N-hydroxysuccinimide (NHS) esters, which react with primary amines (e.g., lysine (B10760008) residues), and maleimides, which react with sulfhydryl groups (e.g., cysteine residues).[2][5]

Applications include:

  • Protein-Protein Interaction Studies: Stabilizing transient or weak interactions to facilitate their detection and characterization.

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy. The PEG linker can improve the pharmacokinetic properties of the ADC.[4][6]

  • Hydrogel Formation: Crosslinking proteins or polymers to form biocompatible hydrogels for tissue engineering and controlled drug release.[7][8]

  • Nanoparticle Functionalization: Modifying the surface of nanoparticles to enhance their biocompatibility and enable the attachment of targeting ligands.

Quantitative Data Summary

The efficiency and outcomes of protein crosslinking with homobifunctional PEG linkers can be quantified to optimize experimental conditions. Below are tables summarizing key quantitative data from representative applications.

Table 1: Maleimide-PEG Conjugation Efficiency

This table presents data on the conjugation efficiency of a maleimide-functionalized PEG linker to a thiol-containing peptide (cRGDfK) and a nanobody (11A4). Efficiency was determined by quantifying the unbound ligand using liquid chromatography.[9]

Target MoleculeMaleimide (B117702):Ligand Molar RatioReaction Time (minutes)Conjugation Efficiency (%)
cRGDfK2:13084 ± 4
11A45:112058 ± 12
Table 2: Impact of PEG Linker on Antibody-Drug Conjugate (ADC) Properties

This table illustrates the effect of inserting PEG chains of different molecular weights on the half-life and in vitro cytotoxicity of an affibody-drug conjugate.[4]

ConjugatePEG Molecular Weight (kDa)Half-life Extension (fold)In Vitro Cytotoxicity Reduction (fold)Maximum Tolerated Dose (mg/kg)
HM (No PEG)01.01.05.0
HP4KM42.54.510.0
HP10KM1011.222.020.0
Table 3: Properties of Multi-Arm PEG Hydrogels

This table summarizes the gelation time, swelling ratio, and storage modulus of hydrogels formed from 4-arm and 8-arm amino-terminated PEG crosslinked with genipin.[7][8]

PEG ArchitectureGenipin Concentration (mM)Gelation Time (hours) at 37°CSwelling Ratio (at 72h)Storage Modulus (kPa)
4-arm PEG251.7~6.5~1.8
4-arm PEG35.21.3~5.5~2.5
8-arm PEG256.2~5.0~2.2
8-arm PEG35.24.4~4.0~3.0

Experimental Protocols

Detailed methodologies for key experiments utilizing homobifunctional PEG linkers are provided below.

Protocol 1: Crosslinking Proteins with NHS-PEG-NHS Linkers

This protocol describes the general procedure for crosslinking proteins containing primary amines using a homobifunctional NHS-ester PEG linker.

Materials:

  • Protein of interest

  • NHS-PEGn-NHS linker (e.g., NHS-PEG4-NHS)

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein(s) to be crosslinked in the amine-free buffer to a final concentration of 1-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve the NHS-PEGn-NHS linker in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts using a desalting column equilibrated with a suitable buffer for downstream applications.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other appropriate methods.

Protocol 2: Conjugating Thiol-Containing Proteins with Maleimide-PEG-Maleimide Linkers

This protocol outlines the procedure for crosslinking proteins via their sulfhydryl groups using a homobifunctional maleimide PEG linker.

Materials:

  • Thiol-containing protein(s)

  • Maleimide-PEGn-Maleimide linker

  • Degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5, containing EDTA)

  • Reducing agent (optional, e.g., TCEP)

  • Quenching solution (e.g., buffer containing excess cysteine or β-mercaptoethanol)

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography system

Procedure:

  • Protein Preparation: Dissolve the protein(s) in the degassed, thiol-free buffer to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of the Maleimide-PEGn-Maleimide linker in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-PEG stock solution to the protein solution with gentle stirring.[5]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5]

  • Quenching: Quench the reaction by adding a quenching solution to consume unreacted maleimide groups.

  • Purification: Purify the conjugate from unreacted linker and protein using size-exclusion chromatography.

  • Analysis: Characterize the conjugate using SDS-PAGE, mass spectrometry, and functional assays as required.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to protein crosslinking.

insulin_signaling_pathway cluster_membrane Cell Membrane IR_dimer Insulin Receptor (Dimer) Crosslinker Homobifunctional PEG Linker IR_dimer->Crosslinker Crosslinking to study dimerization IRS IRS Proteins IR_dimer->IRS Phosphorylation Insulin Insulin Insulin->IR_dimer Binding & Activation Stabilized_IR Stabilized IR Dimer Crosslinker->Stabilized_IR PI3K PI3K IRS->PI3K Activation AKT AKT PI3K->AKT Activation GLUT4 GLUT4 Translocation AKT->GLUT4 Metabolism Metabolic Effects AKT->Metabolism

Caption: Insulin Receptor Signaling Pathway.

experimental_workflow start Start protein_prep Protein Preparation (1-10 mg/mL in appropriate buffer) start->protein_prep reaction Crosslinking Reaction (10-50x molar excess of linker) protein_prep->reaction crosslinker_prep Crosslinker Preparation (10-20 mM stock in DMSO/DMF) crosslinker_prep->reaction incubation Incubation (30-60 min at RT or 2h at 4°C) reaction->incubation quenching Quenching (e.g., Tris or Cysteine) incubation->quenching purification Purification (Desalting or SEC) quenching->purification analysis Analysis (SDS-PAGE, Mass Spectrometry) purification->analysis end End analysis->end

Caption: General Protein Crosslinking Workflow.

logical_relationship cluster_linker Homobifunctional PEG Linker cluster_protein Target Protein cluster_protein2 Target Protein 2 Reactive_Group1 Reactive Group X PEG_Spacer PEG Spacer Reactive_Group1->PEG_Spacer Functional_Group1 Functional Group Y Reactive_Group1->Functional_Group1 Covalent Bond Formation Reactive_Group2 Reactive Group X PEG_Spacer->Reactive_Group2 Functional_Group2 Functional Group Y Reactive_Group2->Functional_Group2 Covalent Bond Formation

Caption: Homobifunctional Crosslinking Principle.

References

Application Notes: Surface Modification of Biomaterials with Amino-PEG13-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amino-PEG13-amine is a bifunctional, monodisperse polyethylene (B3416737) glycol (PEG) derivative featuring primary amine groups at both ends of a 13-unit ethylene (B1197577) glycol chain.[1][2] This structure makes it an ideal linker for the surface modification of biomaterials. The PEG backbone enhances solubility, reduces immunogenicity, and provides a hydrophilic barrier that can prevent non-specific protein adsorption, a phenomenon known as biofouling.[3][4][5] The terminal amine groups allow for covalent conjugation to a variety of functional groups on biomaterial surfaces, such as carboxylic acids, NHS esters, or aldehydes, enabling stable and robust modifications.[1][6] These properties make this compound a valuable tool in drug delivery, tissue engineering, and the development of biocompatible medical devices.[1][7]

Key Applications and Benefits

The modification of biomaterial surfaces with this compound confers several advantageous properties:

  • Improved Biocompatibility: PEGylation is a well-established method for reducing the immunogenicity and antigenicity of materials, leading to better acceptance by the host biological environment.[3][8]

  • Reduced Protein Adsorption (Anti-Fouling): The hydrophilic PEG chains form a barrier that repels proteins, preventing their non-specific adsorption onto the biomaterial surface.[4][8] This is crucial for blood-contacting devices, as it can reduce platelet adhesion and thrombosis.[4]

  • Enhanced Solubility and Stability: For nanoparticle-based drug delivery systems, a PEGylated surface improves colloidal stability and increases circulation time in vivo.[9]

  • Versatile Functionalization: The terminal amines serve as reactive handles for the subsequent attachment of targeting ligands, drugs, or other bioactive molecules.[1][6]

Quantitative Data on Surface Modification

The success of surface modification can be quantified using various analytical techniques. The data presented below are representative examples derived from studies on aminated and PEGylated surfaces.

Table 1: Representative Data on Nanoparticle Characterization Before and After Surface Modification. Data synthesized from studies on PCL-based nanoparticles. Actual results will vary based on the core material and PEGylation conditions.

ParameterBefore Modification (Amine-NPs)After Modification (Amine/PEG-NPs)TechniqueReference
Hydrodynamic Diameter (DH)~150 nm~130-140 nmDynamic Light Scattering (DLS)[10]
Polydispersity Index (PDI)< 0.2< 0.2Dynamic Light Scattering (DLS)[10]
Zeta Potential (ζ)PositiveNear-neutral to slightly positiveElectrophoretic Light Scattering[10]
Fixed Aqueous Layer Thickness (FALT)N/A5 - 12 nmDLS-based measurement[10]

Table 2: Comparison of Common Methods for Quantifying Surface Amine Density. This table highlights different analytical approaches for determining the concentration of amine groups on a modified surface.

MethodPrincipleTypical Range of QuantificationAdvantagesDisadvantagesReference
Orange II AssayColorimetric assay where the dye binds electrostatically to primary amines.[11]5 - 200 pmol/mm²Reliable, inexpensive, and sensitive for primary amines.[11]Steric hindrance can be a factor; less specific if other positive charges are present.[11]
Ninhydrin (B49086) AssayColorimetric reaction of ninhydrin with primary amines to form a deep purple product.47 - 320 µmol/gWell-established for amino acid quantification.Can be affected by steric hindrance from larger probes.[12][13][12][13]
X-ray Photoelectron Spectroscopy (XPS)Surface-sensitive technique that determines elemental composition.Surface atomic percentageProvides elemental composition and information about chemical states.Requires specialized equipment; quantification can be complex.[11]
Potentiometric TitrationMeasures the total number of protonatable amine groups on the surface.200 - 630 µmol/gDetermines accessible, reactive groups.May not correlate directly with total amine content if some groups are buried or non-reactive.[14]
Quantitative NMR (qNMR)Dissolution of silica-based materials followed by NMR with an internal standard.50 - 700 µmol/gMeasures total amine content, not just surface-accessible groups.Destructive method; only applicable to materials that can be dissolved.[12][12][14]

Experimental Protocols

Protocol 1: Covalent Immobilization of this compound onto a Carboxylated Surface

This protocol describes the two-step carbodiimide (B86325) coupling reaction to attach this compound to a surface (e.g., nanoparticles, films) presenting carboxylic acid groups.[9][15][16]

Materials:

  • Carboxylated biomaterial (e.g., nanoparticles, polymer film)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M hydroxylamine

  • Wash Buffer: 1X PBS with 0.05% Tween-20

Procedure:

  • Surface Preparation:

    • For nanoparticles: Wash the carboxylated nanoparticles three times with Activation Buffer via centrifugation and resuspension to remove any storage buffers.

    • For films/surfaces: Wash the surface thoroughly with deionized water and then with Activation Buffer.

  • Activation of Carboxyl Groups:

    • Resuspend/immerse the biomaterial in fresh Activation Buffer.

    • Add EDC and NHS (or Sulfo-NHS) to the slurry/solution. A 5 to 10-fold molar excess of EDC/NHS over the estimated surface carboxyl groups is recommended as a starting point.

    • Incubate for 15-30 minutes at room temperature with gentle mixing. This reaction converts carboxyl groups into more reactive amine-reactive NHS esters.

  • Removal of Excess Activation Reagents:

    • For nanoparticles: Centrifuge the activated nanoparticles and discard the supernatant. Resuspend the pellet immediately in cold Coupling Buffer. Repeat this wash step twice more.

    • For films/surfaces: Quickly wash the surface three times with cold Coupling Buffer to remove unreacted EDC and NHS.[9]

  • Conjugation with this compound:

    • Immediately add a solution of this compound (prepared in Coupling Buffer) to the activated biomaterial. A 10 to 50-fold molar excess of the PEG-amine over the activated carboxyl groups is recommended.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Washing:

    • Add Quenching Solution to the reaction mixture to deactivate any remaining NHS esters and incubate for 30 minutes.

    • Wash the modified biomaterial extensively to remove unreacted PEG and byproducts.

      • For nanoparticles: Centrifuge and resuspend in Wash Buffer three times.

      • For films/surfaces: Wash thoroughly with Wash Buffer followed by deionized water.

  • Storage:

    • Store the PEGylated biomaterial in a suitable buffer (e.g., PBS) at 4°C.

G cluster_workflow Workflow: EDC/NHS Coupling of this compound prep Prepare Carboxylated Biomaterial activate Activate with EDC/NHS in MES Buffer (pH 5-6) prep->activate 1. wash1 Wash to Remove Excess EDC/NHS activate->wash1 2. conjugate Incubate with This compound in PBS (pH 7.2-7.5) wash1->conjugate 3. quench Quench Reaction (Tris or Hydroxylamine) conjugate->quench 4. wash2 Final Wash Steps quench->wash2 5. final PEGylated Biomaterial wash2->final 6.

Workflow for biomaterial surface PEGylation.
Protocol 2: Characterization of Protein Adsorption on PEGylated Surfaces

This protocol provides a general method to assess the anti-fouling properties of the modified surface using a fluorescently labeled protein.[3][8]

Materials:

  • PEGylated and unmodified (control) biomaterial surfaces

  • Fluorescently labeled protein (e.g., Texas Red-labeled Bovine Serum Albumin, BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Fluorescence microscope or plate reader

Procedure:

  • Incubation:

    • Place the PEGylated and control surfaces in a multi-well plate.

    • Prepare a solution of fluorescently labeled BSA in PBS (e.g., 0.1 mg/mL).

    • Add the protein solution to the wells, ensuring the surfaces are fully submerged.

    • Incubate for 1-2 hours at 37°C in the dark to allow for protein adsorption.

  • Washing:

    • Carefully remove the protein solution from the wells.

    • Wash the surfaces three times with Wash Buffer to remove loosely bound protein.

    • Perform a final wash with PBS to remove the detergent.

  • Quantification:

    • For films/flat surfaces: Observe the surfaces under a fluorescence microscope. Capture images using identical exposure settings for all samples. Analyze the fluorescence intensity using image analysis software (e.g., ImageJ).

    • For nanoparticles: Resuspend the washed nanoparticles in a known volume of PBS. Measure the fluorescence of the suspension using a fluorescence plate reader or spectrophotometer.

  • Analysis:

    • Compare the fluorescence intensity of the PEGylated surface to the unmodified control surface. A significant reduction in fluorescence on the PEGylated surface indicates successful protein rejection.[3][8]

G cluster_logic Benefits of Surface Modification with this compound cluster_outcomes Improved Properties start Biomaterial (e.g., Nanoparticle, Implant) mod Surface Modification with This compound start->mod Covalent Attachment prop1 Reduced Protein Adsorption mod->prop1 prop2 Decreased Immunogenicity mod->prop2 prop3 Enhanced Biocompatibility mod->prop3 prop4 Increased In Vivo Circulation Time mod->prop4

Logical flow of benefits from PEGylation.

References

Application Notes and Protocols for Targeted Protein Degradation Using Amino-PEG13-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties. Amino-PEG13-amine is a hydrophilic, flexible linker that has been utilized in the design of potent PROTACs. Its 13-unit polyethylene (B3416737) glycol (PEG) chain enhances solubility and can provide the optimal length and flexibility to facilitate productive ternary complex formation.

These application notes provide a comprehensive guide to the experimental design for targeted protein degradation using PROTACs incorporating an this compound linker. Detailed protocols for key assays are provided to enable researchers to design, synthesize, and evaluate the efficacy of their own PROTAC molecules.

Mechanism of Action of a PROTAC

A PROTAC hijacks the cell's natural protein degradation machinery. The process can be summarized in the following steps:

  • Binding: The PROTAC, with its two distinct ligands, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: The close proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the POI.

  • Recognition: The polyubiquitinated POI is then recognized by the 26S proteasome.

  • Degradation: The proteasome degrades the POI into smaller peptides, and the PROTAC molecule is released to engage in another cycle of degradation.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: PROTAC Mechanism of Action.

Experimental Workflow for PROTAC Development

The development and evaluation of a PROTAC involves a systematic workflow, from initial design to in-depth cellular characterization.

experimental_workflow cluster_design 1. Design & Synthesis cluster_evaluation 2. In Vitro & Cellular Evaluation cluster_characterization 3. Functional Characterization design PROTAC Design (POI Ligand + Linker + E3 Ligand) synthesis Chemical Synthesis (incorporating this compound) design->synthesis ternary Ternary Complex Formation (NanoBRET Assay) synthesis->ternary ubiquitination Target Ubiquitination (In-Cell Ubiquitination Assay) ternary->ubiquitination degradation Target Degradation (Western Blot / HiBiT Assay) ubiquitination->degradation downstream Downstream Signaling Analysis degradation->downstream phenotype Cellular Phenotype Assays downstream->phenotype

Figure 2: Experimental Workflow for PROTAC Development.

Quantitative Data Presentation

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following tables provide representative data for PROTACs with varying PEG linker lengths, illustrating the importance of linker optimization.

Table 1: Effect of PEG Linker Length on BRD4 Degradation
PROTAC DC50 (nM) Dmax (%)
PROTAC-PEG415>95
PROTAC-PEG85>98
PROTAC-PEG122590
Table 2: Effect of PEG Linker Length on BTK Degradation
PROTAC DC50 (nM) Dmax (%)
PROTAC-PEG310080
PROTAC-PEG520>90
PROTAC-PEG95085

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol describes the use of Western blotting to quantify the degradation of a target protein following treatment with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel until adequate protein separation is achieved.

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins from the gel to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal.

    • Strip the membrane and re-probe for a loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: In-Cell Ubiquitination Assay

This protocol describes the detection of target protein ubiquitination in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC stock solution (in DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (containing deubiquitinase inhibitors like PR-619 and NEM)

  • Antibody for immunoprecipitation (IP) of the target protein

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary antibody against ubiquitin

  • Western blot reagents (as in Protocol 1)

Procedure:

  • Cell Treatment:

    • Seed and treat cells with the PROTAC as described in Protocol 1.

    • Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the PROTAC treatment to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis:

    • Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitination status of the target protein.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the target protein overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complex.

    • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution and Western Blot:

    • Elute the immunoprecipitated protein from the beads using elution buffer.

    • Perform Western blotting as described in Protocol 1, using a primary antibody against ubiquitin to detect the ubiquitinated forms of the target protein. A smear or ladder of higher molecular weight bands indicates polyubiquitination.

Protocol 3: NanoBRET™ Assay for Ternary Complex Formation

This protocol outlines the use of the NanoBRET™ technology to quantify the formation of the ternary complex in live cells.[1][2][3][4] This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-labeled protein (acceptor).[1]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Substrate

  • PROTAC stock solution (in DMSO)

  • White, 96-well or 384-well assay plates

  • Luminometer with 460 nm and >600 nm filters

Procedure:

  • Cell Transfection:

    • Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors. Optimize the ratio of the two plasmids to achieve a good assay window.

  • Cell Seeding:

    • After 24 hours of transfection, seed the cells into a white-walled assay plate.

  • Compound and Reagent Addition:

    • Prepare serial dilutions of the PROTAC in Opti-MEM™.

    • Prepare the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate in Opti-MEM™.

    • Add the PROTAC dilutions and the detection reagent to the cells.

  • Signal Measurement:

    • Incubate the plate at 37°C and 5% CO2 for the desired time (kinetic or endpoint measurement).

    • Measure the donor emission (460 nm) and acceptor emission (>600 nm) using a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Protocol 4: HiBiT Assay for Protein Degradation Kinetics

This protocol describes a quantitative, real-time method to measure protein degradation kinetics using the HiBiT protein tagging system.[5][6][7] A small 11-amino acid HiBiT tag is knocked into the endogenous locus of the target protein.[5][6][7] The HiBiT tag complements with the LgBiT protein to form a functional NanoLuc® luciferase.[5][6][7]

Materials:

  • CRISPR/Cas9-edited cell line with the HiBiT tag knocked into the target gene

  • LgBiT protein or expression vector

  • Nano-Glo® HiBiT Lytic or Live-Cell Detection Reagent

  • PROTAC stock solution (in DMSO)

  • White, 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the HiBiT-tagged cell line in a white-walled assay plate.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC.

  • Luminescence Measurement (Endpoint or Kinetic):

    • Endpoint: After the desired treatment time, add the Nano-Glo® HiBiT Lytic Detection Reagent, incubate, and measure luminescence.

    • Kinetic: For live-cell measurements, add the Nano-Glo® HiBiT Live-Cell Reagent before or with the PROTAC and measure luminescence at multiple time points.

  • Data Analysis:

    • Normalize the luminescence signal to the vehicle-treated control.

    • Plot the percentage of protein remaining over time to determine the degradation rate.

    • Generate dose-response curves at a specific time point to calculate DC50 and Dmax.[5][6]

Signaling Pathway Analysis: BRD4 Degradation

As an example, the degradation of the transcriptional coactivator BRD4 has been shown to impact downstream signaling pathways, such as the JAK/STAT pathway, which is involved in inflammation and cell proliferation.[1]

BRD4_Signaling cluster_brd4 BRD4-mediated Transcription cluster_jak_stat JAK/STAT Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Degradation BRD4 Degradation BRD4->Degradation Ac_Histone Acetylated Histones Ac_Histone->BRD4 RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Transcription Gene Transcription (e.g., MYC, inflammatory cytokines) RNA_Pol_II->Transcription Cytokine_R Cytokine Receptor Transcription->Cytokine_R regulates expression JAK JAK Cytokine_R->JAK Cytokine binding STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (dimer) STAT->pSTAT STAT_Target_Genes STAT Target Gene Expression pSTAT->STAT_Target_Genes Nuclear Translocation Cell_Proliferation Cell Proliferation & Inflammation STAT_Target_Genes->Cell_Proliferation promotes PROTAC BRD4-PROTAC PROTAC->BRD4 targets Degradation->Transcription inhibits Degradation->Cell_Proliferation inhibits

Figure 3: Effect of BRD4 Degradation on Downstream Signaling.

Conclusion

The use of this compound as a linker in PROTAC design offers a versatile and effective strategy for targeted protein degradation. By following the detailed protocols and experimental workflows outlined in these application notes, researchers can systematically design, synthesize, and evaluate novel PROTACs. The quantitative assays described will enable the determination of key efficacy parameters, while the provided example of signaling pathway analysis highlights the importance of understanding the downstream consequences of target degradation. This comprehensive guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the advancement of targeted protein degradation as a transformative therapeutic approach.

References

Application Notes and Protocols for In Vivo Dosing and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide essential guidance on dosing and formulation considerations for in vivo studies. Adherence to these principles is critical for ensuring the accuracy, reproducibility, and ethical conduct of preclinical research.

Introduction to In Vivo Dosing and Formulation

Successful in vivo studies hinge on the appropriate delivery of a test compound to the animal model. The formulation, dose, and route of administration can significantly impact the pharmacokinetic and pharmacodynamic profile of a new chemical entity (NCE).[1][2][3] Key objectives in preclinical formulation are to maximize exposure or efficacy by delivering the highest possible concentration of the NCE to the site of action while ensuring the safety and welfare of the animal.[1] The choice of formulation strategy is dictated by the physicochemical properties of the NCE, the intended route of administration, and the goals of the study (e.g., pharmacokinetic, pharmacodynamic, or toxicology assessment).[2][4]

Pre-formulation Assessment

Before developing a formulation, a thorough understanding of the test compound's physicochemical properties is essential.[1] This pre-formulation assessment guides the selection of appropriate vehicles and excipients.

Key Physicochemical Properties to Evaluate:

  • Aqueous Solubility: Determines the feasibility of a simple aqueous solution.

  • pKa: Influences solubility at different pH levels.

  • LogP/LogD: Indicates the lipophilicity of the compound.

  • Melting Point: Provides information about the physical form and stability.

  • Physical Form: Amorphous or crystalline state can affect solubility and dissolution rate.[1]

Dose Calculation

Accurate dose calculation is fundamental to any in vivo study. Doses are typically expressed in mg/kg of the animal's body weight.[5][6]

Human Equivalent Dose (HED) to Animal Dose Conversion

When translating a human dose to an animal model, a common method involves using the body surface area (BSA) normalization.[7]

Formula: Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)[5][6]

Where Km = Body Weight (kg) / Body Surface Area (m²)

Table 1: Km Values for Different Species

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Human601.637
Rat0.150.0256
Mouse0.020.0073

Source:[5][6]

Example Calculation: To convert a human dose of 50 mg/kg to a rat dose: Rat Dose (mg/kg) = 50 mg/kg × (37 / 6) ≈ 308.3 mg/kg

Stock Solution Calculation

Preparing a stock solution of a known concentration simplifies the process of dosing multiple animals with varying body weights.[6][8]

Formula: Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg)

Example Calculation: For a dose of 10 mg/kg to be administered at a volume of 10 mL/kg: Concentration (mg/mL) = 10 mg/kg / 10 mL/kg = 1 mg/mL[9]

Formulation Strategies

The choice of formulation depends on the compound's solubility and the intended route of administration.[2][3]

Solutions

Solutions are the preferred formulation when the compound is sufficiently soluble in a chosen vehicle. They provide uniform dosing and predictable bioavailability.[2]

  • Aqueous Solutions: Ideal for water-soluble compounds. Buffers can be used to adjust the pH for optimal solubility and stability.

  • Co-solvent Systems: For poorly water-soluble compounds, a mixture of a primary solvent (e.g., water) with a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, PEG 400) can be used.[1] However, the concentration of organic solvents should be minimized to avoid toxicity.[9][10] For instance, DMSO concentrations greater than 10% can cause ulceration.[9]

Suspensions

Suspensions are used for compounds with low solubility.[1] They consist of fine drug particles dispersed in a liquid vehicle, often with the aid of a suspending agent.

  • Common Suspending Agents:

    • Carboxymethylcellulose (CMC)[6]

    • Methylcellulose

    • Tragacanth[6]

    • Acacia[6]

Emulsions and Lipid-Based Formulations

Lipid-based formulations can improve the oral bioavailability of poorly soluble and lipophilic drugs.[11] They can enhance drug solubilization in the gastrointestinal tract and facilitate absorption.[11]

Experimental Protocols

Protocol 1: Preparation of a Carboxymethylcellulose (CMC)-Based Suspension for Oral Gavage

Objective: To prepare a uniform and stable suspension of a poorly water-soluble compound for oral administration in rodents.

Materials:

  • Test compound

  • Sodium carboxymethylcellulose (Na-CMC)

  • Sterile water for injection or purified water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Weighing balance

  • Spatula

  • Graduated cylinder

  • Volumetric flask

Procedure:

  • Vehicle Preparation:

    • Weigh the required amount of Na-CMC (e.g., for a 0.5% w/v solution, use 0.5 g of Na-CMC for every 100 mL of water).

    • Slowly add the Na-CMC to the water while continuously stirring with a magnetic stirrer to prevent clumping.

    • Continue stirring until the Na-CMC is fully dissolved and the solution is clear and viscous. This may take several hours.

  • Compound Addition:

    • Accurately weigh the required amount of the test compound.

    • If the particle size is large, gently grind the compound to a fine powder using a mortar and pestle.

    • In a separate small container, add a small amount of the prepared CMC vehicle to the powdered compound to create a paste. This process, known as levigation, helps in uniformly dispersing the particles.

  • Suspension Formulation:

    • Gradually add the remaining CMC vehicle to the paste while stirring continuously.

    • Transfer the mixture to a volumetric flask and add the vehicle to the final desired volume.

    • Continue to stir the suspension for at least 30 minutes to ensure homogeneity.

  • Homogeneity and Stability Assessment:

    • Visually inspect the suspension for any clumps or sedimentation.

    • Before each administration, ensure the suspension is thoroughly mixed. For long-term studies, the stability of the suspension should be assessed over the intended period of use.[12]

Protocol 2: Oral Gavage in Rats

Objective: To accurately administer a liquid formulation directly into the stomach of a rat.

Materials:

  • Rat gavage needle (stainless steel or flexible plastic, with a ball-tip)[13]

  • Syringe of appropriate size

  • Prepared formulation

  • Weighing scale

Procedure:

  • Animal Preparation:

    • Weigh the rat to determine the correct dosing volume. The recommended maximum volume for oral gavage in rats is 10-20 ml/kg.[14][15]

  • Gavage Needle Measurement:

    • Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion length.[14][16] Mark this length on the needle.

  • Restraint:

    • Properly restrain the rat to immobilize its head and straighten the path to the esophagus. The head and body should be aligned vertically.[15]

  • Administration:

    • Gently insert the gavage needle into the mouth, just behind the incisors, and advance it over the tongue towards the pharynx.[14][15]

    • Allow the rat to swallow the needle; it should pass into the esophagus with minimal resistance. Do not force the needle. [15] If resistance is met, withdraw and reinsert.

    • Once the needle is inserted to the pre-measured mark, slowly administer the formulation over 2-3 seconds for aqueous solutions or longer for viscous substances.[16]

  • Post-Administration Monitoring:

    • Slowly withdraw the needle.[16]

    • Return the animal to its cage and monitor for at least 10 minutes for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate accidental administration into the trachea.[16][17]

Protocol 3: Intravenous (IV) Injection via the Tail Vein in Mice

Objective: To administer a sterile formulation directly into the systemic circulation of a mouse.

Materials:

  • Mouse restrainer

  • Heat lamp or warm water bath

  • Sterile needles (27-30 gauge)[18]

  • Sterile syringes (1 mL)

  • Sterile formulation

  • 70% isopropyl alcohol and gauze

Procedure:

  • Formulation Preparation:

    • Ensure the formulation to be injected is sterile and at room temperature.[19] All parenteral substances must be sterile.[20]

  • Animal Preparation:

    • Place the mouse in a restrainer.

    • Induce vasodilation of the tail veins by using a heat lamp or immersing the tail in warm water for 20-30 seconds.[19] This makes the veins more visible and easier to access.

  • Injection Site Preparation:

    • Wipe the tail with 70% isopropyl alcohol to clean the injection site.

    • Locate one of the lateral tail veins.

  • Administration:

    • Insert the needle, with the bevel facing up, into the vein at a shallow angle.

    • Slowly inject the formulation. The maximum recommended bolus injection volume for mice is 5 ml/kg.[18]

    • If the injection is successful, there will be no resistance, and the vein will clear as the solution is injected. If a blister forms, the needle is not in the vein.

  • Post-Injection Care:

    • Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Common Excipients and Vehicles

The selection of excipients must be done carefully, considering potential toxicity and effects on the test compound's performance, which can vary between species.[1][21]

Table 2: Common Vehicles for Different Administration Routes

Route of AdministrationVehicle ExamplesConsiderations
Oral (PO) Water, Saline, 0.5% Methylcellulose, 0.5% CMC, Corn oil, PEG 400The vehicle should be non-toxic and not interfere with the absorption of the compound.
Intravenous (IV) Saline, 5% Dextrose in Water (D5W), Phosphate Buffered Saline (PBS)Must be sterile, isotonic, and have a physiological pH.[10] Potential for drug precipitation upon injection should be evaluated.[12]
Intraperitoneal (IP) Saline, PBSMust be sterile and non-irritating.
Subcutaneous (SC) Saline, Sesame oil, Corn oilMust be sterile and non-irritating. Oil-based vehicles can provide sustained release.[3][4]

Table 3: Common Solubilizing Excipients

Excipient ClassExamplesUse
Co-solvents Ethanol, Propylene Glycol, PEG 300/400, GlycerolTo increase the solubility of poorly water-soluble compounds in aqueous formulations.
Surfactants Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), Cremophor ELTo increase solubility and improve wetting of hydrophobic compounds.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutylether-β-cyclodextrin (SBEβCD)To form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[22]

Stability Testing

The stability of the formulation must be ensured for the duration of the study to guarantee accurate dosing.[23][24]

Key Stability Aspects to Evaluate:

  • Physical Stability: Assess for any changes in appearance, such as precipitation, crystallization, or phase separation. For suspensions, ensure easy resuspendability.

  • Chemical Stability: Determine the concentration of the active pharmaceutical ingredient (API) over time to check for degradation.

  • Microbial Stability: For sterile preparations, ensure sterility is maintained.

Accelerated stability studies, conducted at elevated temperatures and humidity, can help predict the long-term stability of a formulation.[25]

Reporting Standards

To ensure transparency and reproducibility, it is crucial to report all details of the dosing and formulation in publications. The ARRIVE (Animal Research: Reporting of in vivo Experiments) guidelines provide a checklist for this purpose.[26][27][28]

Essential Information to Report:

  • The exact formulation, including all vehicles and excipients with their concentrations.[29]

  • The dose administered (e.g., in mg/kg).[29]

  • The route and frequency of administration.[29]

  • The volume administered.

  • The preparation method for the formulation.

Visualizations

G cluster_0 Formulation Development Workflow Start Start Physicochemical_Characterization Physicochemical Characterization Start->Physicochemical_Characterization Solubility_Screening Solubility Screening Physicochemical_Characterization->Solubility_Screening Vehicle_Selection Vehicle/Excipient Selection Solubility_Screening->Vehicle_Selection Formulation_Type Select Formulation Type Vehicle_Selection->Formulation_Type Solution Solution Formulation_Type->Solution Soluble Suspension Suspension Formulation_Type->Suspension Insoluble Emulsion Emulsion/Lipid-based Formulation_Type->Emulsion Lipophilic Prototype_Development Prototype Formulation Development Solution->Prototype_Development Suspension->Prototype_Development Emulsion->Prototype_Development Stability_Testing Stability Testing Prototype_Development->Stability_Testing Stability_Testing->Prototype_Development Unstable Final_Formulation Final Formulation for In Vivo Study Stability_Testing->Final_Formulation Stable

Caption: Workflow for preclinical formulation development.

G cluster_1 Decision Tree for Vehicle Selection in Oral Studies Compound_Solubility Assess Aqueous Solubility Aqueous_Vehicle Use Aqueous Vehicle (e.g., Water, Saline, PBS) Compound_Solubility->Aqueous_Vehicle High Co_Solvent Consider Co-solvent System (e.g., PEG 400, Propylene Glycol) Compound_Solubility->Co_Solvent Moderate Suspension_Vehicle Use Suspending Vehicle (e.g., 0.5% CMC, Methylcellulose) Compound_Solubility->Suspension_Vehicle Low Lipid_Vehicle Consider Lipid-based Vehicle (e.g., Corn oil, Sesame oil) Compound_Solubility->Lipid_Vehicle Lipophilic Toxicity_Check Check Vehicle Toxicity & Compatibility Aqueous_Vehicle->Toxicity_Check Co_Solvent->Toxicity_Check Suspension_Vehicle->Toxicity_Check Lipid_Vehicle->Toxicity_Check Toxicity_Check->Compound_Solubility Unacceptable Final_Vehicle Final Vehicle Selection Toxicity_Check->Final_Vehicle Acceptable

Caption: Decision tree for oral vehicle selection.

References

Application Notes and Protocols for Amino-PEG13-amine: Enhancing the Solubility of Hydrophobic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A significant challenge in drug development is the poor aqueous solubility of many promising hydrophobic molecules, which limits their bioavailability and therapeutic efficacy. Amino-PEG13-amine is a bifunctional polyethylene (B3416737) glycol (PEG) linker that offers a robust solution to this problem. This linear PEG molecule, with a chain of 13 ethylene (B1197577) glycol units, is flanked by primary amine groups at both ends. This structure allows for the covalent conjugation of this compound to hydrophobic drugs, thereby imparting the hydrophilic properties of the PEG chain and significantly enhancing their solubility in aqueous media.[1][2] This process, known as PEGylation, can also improve the pharmacokinetic properties of the conjugated molecule, such as increasing its stability and circulation time while reducing immunogenicity.[3]

This document provides detailed application notes and experimental protocols for utilizing this compound to enhance the solubility of hydrophobic molecules.

Mechanism of Solubility Enhancement

The conjugation of the hydrophilic this compound polymer to a hydrophobic molecule increases the overall polarity and water solubility of the resulting conjugate. The long, flexible PEG chain creates a hydrophilic shell around the hydrophobic core, effectively shielding it from the aqueous environment and preventing aggregation. This steric hindrance and the inherent hydrophilicity of the PEG backbone lead to a significant increase in the aqueous solubility of the hydrophobic molecule.

Solubility_Enhancement cluster_0 Before PEGylation cluster_1 After PEGylation Hydrophobic_Molecule Hydrophobic Molecule (Poorly Soluble) Aqueous_Medium Aqueous Medium Hydrophobic_Molecule->Aqueous_Medium Low Solubility (Aggregation) Amino_PEG13_Amine This compound PEGylated_Molecule Hydrophobic Molecule-PEG13-Amine Conjugate Aqueous_Medium_2 Aqueous Medium PEGylated_Molecule->Aqueous_Medium_2 Enhanced Solubility Amino_PEG13_Amine->PEGylated_Molecule Conjugation

Caption: Mechanism of solubility enhancement via PEGylation.

Quantitative Data on Solubility Enhancement

While specific data for this compound is not extensively published, the principle of PEGylation for solubility enhancement is well-documented. The following tables summarize the improvement in solubility for representative hydrophobic molecules, curcumin (B1669340) and paclitaxel (B517696), after conjugation with various PEG derivatives. This data illustrates the potential magnitude of solubility increase that can be expected when using this compound.

Table 1: Solubility Enhancement of Curcumin after PEGylation

Hydrophobic MoleculePEG Derivative UsedInitial Solubility (in PBS, pH 7.4)Solubility after PEGylationFold IncreaseReference
CurcuminPEG 60000.432 µg/mL25.3 µg/mL~58-fold[1]
CurcuminPEG 6000 (Solid Dispersion)Intrinsic solubility not specified>20 times higher than intrinsic>20[4]
CurcuminPEG diacid (600 g/mol )Insoluble in acidic mediumSoluble in neutral and basic pHNot quantifiable in fold increase[5]

Table 2: Solubility Enhancement of Paclitaxel after PEGylation

Hydrophobic MoleculePEG Derivative UsedInitial Solubility (in water)Solubility after PEGylationFold IncreaseReference
PaclitaxelPEGylated liposomes~0.3 µg/mLNot directly specified, but formulation improvedNot directly specified[6][7]
PaclitaxelAmphiphilic MPC polymer (contains PEG)< 0.1 µg/mL5.0 mg/mL>50,000-fold[8]

Experimental Protocols

This section provides detailed protocols for the conjugation of a hydrophobic molecule containing a carboxylic acid group to this compound and the subsequent evaluation of its solubility.

Protocol 1: Conjugation of a Carboxylic Acid-Containing Hydrophobic Molecule to this compound via EDC/NHS Chemistry

This protocol describes a common method for forming a stable amide bond between a carboxylic acid and a primary amine.

Materials:

  • This compound

  • Hydrophobic molecule with a carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Lyophilizer

Experimental Workflow Diagram:

Conjugation_Workflow cluster_0 Activation of Carboxylic Acid cluster_1 Conjugation Reaction cluster_2 Purification and Isolation Step1 Dissolve hydrophobic molecule in anhydrous DMF/DMSO Step2 Add EDC and NHS to the solution Step1->Step2 Step3 Stir for 15-60 minutes at room temperature Step2->Step3 Step5 Add the activated hydrophobic molecule solution to the this compound solution Step3->Step5 Step4 Dissolve this compound in MES buffer Step4->Step5 Step6 Stir for 2-24 hours at room temperature Step5->Step6 Step7 Quench the reaction (optional) Step6->Step7 Step8 Dialyze the reaction mixture against deionized water Step7->Step8 Step9 Lyophilize the dialyzed solution to obtain the purified conjugate Step8->Step9

Caption: Workflow for EDC/NHS mediated conjugation.

Procedure:

  • Activation of the Hydrophobic Molecule: a. Dissolve the hydrophobic molecule containing a carboxylic acid group in anhydrous DMF or DMSO. b. Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution. c. Stir the reaction mixture at room temperature for 15-60 minutes to activate the carboxylic acid group, forming an NHS ester.

  • Conjugation Reaction: a. Dissolve this compound in MES buffer (pH 5.5-6.0). b. Add the activated hydrophobic molecule solution dropwise to the this compound solution while stirring. c. Allow the reaction to proceed for 2 to 24 hours at room temperature. The reaction progress can be monitored by techniques such as TLC or LC-MS.

  • Purification: a. Once the reaction is complete, quench any unreacted NHS esters by adding a small amount of an amine-containing buffer (e.g., Tris) if necessary. b. Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off (e.g., 1 kDa) to remove unreacted starting materials and byproducts. c. Dialyze against deionized water for 24-48 hours, with several changes of water. d. Lyophilize the purified solution to obtain the solid this compound-hydrophobic molecule conjugate.

Protocol 2: Evaluation of Aqueous Solubility

This protocol outlines the shake-flask method to determine and compare the aqueous solubility of the unconjugated hydrophobic molecule and the PEGylated conjugate.

Materials:

  • Unconjugated hydrophobic molecule

  • This compound-hydrophobic molecule conjugate

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • Spectrophotometer or HPLC system

Experimental Workflow Diagram:

Solubility_Workflow Step1 Add excess amount of compound to PBS in separate vials Step2 Equilibrate at a constant temperature (e.g., 25°C or 37°C) with shaking for 24-48 hours Step1->Step2 Step3 Centrifuge the samples to pellet the undissolved solid Step2->Step3 Step4 Carefully collect the supernatant Step3->Step4 Step5 Determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis or HPLC) Step4->Step5

Caption: Workflow for solubility determination.

Procedure:

  • Add an excess amount of the unconjugated hydrophobic molecule and the PEGylated conjugate to separate vials containing a known volume of PBS (pH 7.4).

  • Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Allow the samples to equilibrate for 24-48 hours to ensure that saturation is reached.

  • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant, ensuring that no solid particles are transferred.

  • Determine the concentration of the dissolved compound in the supernatant using a pre-validated analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

  • Compare the determined concentrations to quantify the increase in solubility.

Troubleshooting

ProblemPossible CauseSolution
Low conjugation efficiency Inactive EDC/NHSUse fresh or properly stored reagents.
pH of the reaction is not optimalEnsure the pH of the buffer for the amine component is appropriate (typically 7-9 for NHS ester reactions, and 4.5-6 for EDC activation).
Steric hindrance of the hydrophobic moleculeIncrease reaction time or temperature (with caution to avoid degradation).
Precipitation during reaction Low solubility of reactants or productUse a co-solvent system or increase the volume of the reaction solvent.
Difficulty in purification Inappropriate dialysis membrane cut-offSelect a membrane with a molecular weight cut-off that is significantly smaller than the conjugate but large enough to allow unreacted small molecules to pass through.
Inaccurate solubility measurement Incomplete equilibrationIncrease the shaking time to ensure saturation is reached.
Undissolved particles in the supernatantFilter the supernatant through a 0.22 µm filter after centrifugation.

Conclusion

This compound is a valuable tool for overcoming the solubility challenges associated with hydrophobic molecules. Through covalent conjugation, this bifunctional PEG linker can significantly enhance the aqueous solubility of drugs, thereby improving their potential for therapeutic applications. The protocols provided in this document offer a starting point for researchers to effectively utilize this compound in their drug development efforts. It is recommended to optimize the reaction conditions and analytical methods for each specific hydrophobic molecule to achieve the best results.

References

Application of Amino-PEG13-amine in Hydrogel Formation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrogels, three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are extensively utilized in biomedical applications such as tissue engineering and drug delivery.[1][2] Poly(ethylene glycol) (PEG)-based hydrogels are particularly popular due to their biocompatibility, non-immunogenicity, and tunable properties.[3][4] Amino-PEG13-amine, a linear PEG molecule with thirteen ethylene (B1197577) glycol units and terminal primary amine groups, serves as a versatile crosslinker or building block for the fabrication of such hydrogels. The terminal amine groups provide reactive sites for a variety of crosslinking chemistries, allowing for the formation of hydrogels with tailored characteristics.

This document provides detailed application notes and protocols for the use of this compound in hydrogel formation, intended for researchers and professionals in drug development and life sciences.

Chemical Structure

This compound is a homobifunctional linker with primary amine groups at both ends of a 13-unit polyethylene (B3416737) glycol chain.

cluster_amine1 cluster_peg O(CH2CH2O)13 cluster_amine2 amine1 NH2 p1 amine1->p1 p2 amine2 NH2 p2->amine2

Caption: Chemical structure of this compound.

Hydrogel Formation Mechanisms

The terminal amine groups of this compound can participate in several crosslinking reactions to form hydrogels. The choice of crosslinking chemistry is critical as it influences the hydrogel's mechanical properties, degradation profile, and biocompatibility.

Crosslinking with Amine-Reactive Crosslinkers

This compound can be crosslinked with molecules containing two or more amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters. For instance, a multi-arm PEG terminating in NHS esters can react with this compound to form a stable hydrogel network through the formation of amide bonds.[5]

cluster_reactants Reactants cluster_process Process cluster_product Product AminoPEG This compound Mixing Mixing in Buffer (e.g., PBS) AminoPEG->Mixing MultiArmPEG Multi-arm PEG-NHS MultiArmPEG->Mixing Hydrogel Crosslinked PEG Hydrogel (Amide Bonds) Mixing->Hydrogel Amide Bond Formation

Caption: Hydrogel formation via NHS-ester chemistry.

Crosslinking with Natural Crosslinkers (Genipin)

Genipin (B1671432), a naturally derived crosslinking agent, can react with the primary amine groups of this compound to form hydrogels.[6] This method is often favored for its low cytotoxicity compared to synthetic crosslinkers like glutaraldehyde.[6] The reaction of genipin with amines typically results in the formation of a blue-colored hydrogel.[6]

Michael-Type Addition Reactions

This compound can participate in Michael-type addition reactions with polymers functionalized with acrylate (B77674) or maleimide (B117702) groups. For example, multi-arm PEG-acrylate can be crosslinked with this compound. This reaction proceeds under mild conditions and allows for the formation of hydrogels with tunable properties.[7]

Quantitative Data Summary

The properties of hydrogels formed using amino-terminated PEGs are highly dependent on the specific crosslinker, polymer concentration, and reaction conditions. The following table summarizes typical data ranges found in the literature for similar PEG-based hydrogels.

Property4-Arm PEG-Amine + Genipin[6]8-Arm PEG-Amine + Genipin[6]Multi-arm PEG + Amine-Reactive Crosslinker[8]
Gelation Time FasterSlowerVaries with concentration and reactivity
Swelling Ratio Dependent on genipin concentrationDependent on genipin concentrationTunable by crosslinking density
Storage Modulus (G') --Can reach up to ~10-40 kPa[9]
Pore Size --Typically in the range of several micrometers
Degradation BiodegradableBiodegradableDependent on linker chemistry (e.g., ester bonds for hydrolytic degradation)

Experimental Protocols

Protocol 1: Hydrogel Formation using a Multi-Arm PEG-NHS Crosslinker

This protocol describes the formation of a hydrogel by reacting this compound with an 8-arm PEG-succinimidyl glutarate (SG).

Materials:

  • This compound

  • 8-arm PEG-SG (e.g., 20 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, pyrogen-free water

  • Two sterile syringes

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve this compound in PBS to the desired concentration (e.g., 10% w/v).

    • Dissolve 8-arm PEG-SG in sterile water to the desired concentration (e.g., 20% w/v).

  • Hydrogel Formation:

    • Draw the this compound solution into one syringe.

    • Draw the 8-arm PEG-SG solution into the second syringe.

    • Connect the two syringes using a Luer lock connector.

    • Rapidly mix the two solutions by passing the contents back and forth between the syringes for 10-15 seconds.

    • Extrude the mixed solution into a mold or desired container.

  • Gelation:

    • Allow the solution to stand at room temperature or 37°C. Gelation should occur within minutes. The gelation time can be modulated by varying the concentration of the precursors.

cluster_prep Preparation cluster_mix Mixing cluster_gel Gelation cluster_result Result PrepA Dissolve this compound in PBS LoadA Load Solution A into Syringe 1 PrepA->LoadA PrepB Dissolve 8-arm PEG-NHS in Water LoadB Load Solution B into Syringe 2 PrepB->LoadB Mix Connect Syringes and Mix LoadA->Mix LoadB->Mix Extrude Extrude into Mold Mix->Extrude Incubate Incubate at RT or 37°C Extrude->Incubate Hydrogel Hydrogel Formation Incubate->Hydrogel

Caption: Experimental workflow for hydrogel synthesis.

Protocol 2: Characterization of Hydrogel Swelling

Materials:

  • Synthesized hydrogel

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lyophilizer (optional)

  • Weighing balance

Procedure:

  • Prepare hydrogel discs of a defined size.

  • If starting with a lyophilized hydrogel, weigh the dry hydrogel (W_d). If starting with a wet hydrogel, gently blot the surface to remove excess water and weigh it (W_i).

  • Immerse the hydrogel discs in PBS at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogels, blot the surface to remove excess water, and weigh them (W_s).

  • Continue until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.

  • Calculate the swelling ratio using the following formula:

    • Swelling Ratio = (W_s - W_d) / W_d

Protocol 3: In Vitro Drug Release Study

Materials:

  • Drug-loaded hydrogel

  • Release medium (e.g., PBS, pH 7.4)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare drug-loaded hydrogels by incorporating the drug into one of the precursor solutions before mixing.

  • Place a known amount of the drug-loaded hydrogel into a known volume of release medium.

  • Incubate at 37°C with gentle agitation.

  • At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λ_max).

  • Calculate the cumulative percentage of drug released over time.

Applications in Drug Delivery and Tissue Engineering

Hydrogels formed from this compound are promising for a range of biomedical applications:

  • Sustained Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic molecules, such as small molecule drugs, peptides, and proteins, and release them in a sustained manner.[1][10] The release rate can be tuned by altering the crosslinking density of the hydrogel.

  • Cell Encapsulation and Tissue Engineering: The biocompatible nature of PEG hydrogels makes them suitable for encapsulating cells.[6] The hydrogel can act as a 3D scaffold that supports cell growth and tissue formation.[6] The mechanical properties of the hydrogel can be tailored to mimic the native extracellular matrix of specific tissues.

  • Injectable Scaffolds: By controlling the gelation kinetics, hydrogel precursor solutions can be designed to be injectable, allowing for minimally invasive delivery to a target site where they form a gel in situ.[6][10]

Conclusion

This compound is a valuable and versatile building block for the creation of biocompatible and tunable PEG-based hydrogels. By selecting the appropriate crosslinking chemistry and reaction conditions, researchers can fabricate hydrogels with a wide range of properties suitable for various applications in drug delivery and regenerative medicine. The protocols provided herein offer a starting point for the synthesis and characterization of these advanced biomaterials.

References

Troubleshooting & Optimization

How to improve low yield in Amino-PEG13-amine conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in Amino-PEG13-amine conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: My conjugation reaction with this compound is resulting in a low yield of the desired product. What are the most common causes?

Low yield in conjugation reactions involving this compound, a homobifunctional linker, can stem from several factors. The primary areas to investigate are the reaction conditions, the quality of the reagents, and the potential for side reactions due to the presence of two primary amines on the PEG linker. Key issues include suboptimal pH, hydrolysis of the reactive ester on your molecule (e.g., an NHS ester), improper stoichiometry leading to undesired products, and poor quality of the linker or other reagents.[1][2]

Q2: What is the optimal pH for conjugating a molecule with an NHS ester to this compound?

The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is a compromise between maximizing the nucleophilicity of the amine and minimizing the hydrolysis of the NHS ester.[3] This is typically in the range of pH 7.2 to 8.5.[4] At a lower pH, the primary amines of the PEG linker will be protonated, reducing their reactivity. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.[3]

Q3: How does the bifunctional nature of this compound contribute to low yield of a mono-conjugated product?

This compound has two primary amines, which can lead to the formation of multiple products. If your goal is to create a mono-conjugate (one molecule attached to one PEG linker), you may face challenges with the formation of di-conjugated products, where the PEG linker reacts with two of your molecules, potentially causing cross-linking and aggregation.[1][2] This is a common issue with homobifunctional linkers.[2] Controlling the stoichiometry is critical to favor the formation of the mono-conjugate.[1]

Q4: I am observing aggregation and precipitation in my reaction. What is the likely cause?

Aggregation and precipitation are often due to intermolecular cross-linking.[1][2] This occurs when one this compound linker reacts with two separate molecules of your target protein or compound, leading to the formation of large, insoluble complexes.[2] To mitigate this, you can try reducing the molar excess of the PEG linker, lowering the concentration of your target molecule, or shortening the reaction time.[2]

Q5: What are the best practices for storing and handling this compound and NHS ester reagents?

Both this compound and NHS esters are sensitive to moisture.[5][6] They should be stored at -20°C with a desiccant.[5][6] Before use, allow the vials to equilibrate to room temperature before opening to prevent condensation of moisture onto the product.[5][6] It is recommended to dissolve the reagents immediately before use and not to prepare stock solutions for long-term storage, as the NHS ester moiety readily hydrolyzes.[5][6]

Data Presentation

Table 1: Effect of pH on the Hydrolysis of NHS Esters

This table illustrates the relationship between pH and the stability of NHS esters in aqueous solutions. As the pH increases, the half-life of the NHS ester decreases, indicating a faster rate of hydrolysis, which is a competing reaction to the desired amine conjugation.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.0Room Temperature180 minutes
8.5Room Temperature180 minutes
8.6410 minutes
9.0Room Temperature125 minutes

Experimental Protocols

Protocol 1: Optimizing Molar Ratio for Mono-Conjugation

This protocol provides a method for determining the optimal molar ratio of your NHS-ester activated molecule to this compound to maximize the yield of the mono-conjugated product.

  • Reagent Preparation:

    • Prepare a stock solution of your NHS-ester activated molecule in a water-miscible, anhydrous organic solvent (e.g., DMSO or DMF).

    • Prepare a stock solution of this compound in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.4.

  • Reaction Setup:

    • Set up a series of reactions with a fixed concentration of your NHS-ester activated molecule.

    • Vary the molar ratio of this compound to your molecule. Suggested ratios to test are 1:1, 1:2, 1:5, and 1:10 (Molecule:PEG linker).

    • Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[5]

  • Reaction Conditions:

    • Incubate the reactions at room temperature for 1 hour or at 4°C for 2-4 hours.[7]

  • Quenching:

    • Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.[7] Incubate for 30 minutes at room temperature to consume any unreacted NHS esters.[7]

  • Analysis:

    • Analyze the product distribution for each reaction using an appropriate technique such as SDS-PAGE (for proteins), HPLC, or mass spectrometry to determine the ratio of mono-conjugated, di-conjugated, and unreacted starting material.

Protocol 2: Purification of the Mono-Conjugated Product

This protocol outlines a general strategy for purifying the desired mono-conjugated product from the reaction mixture.

  • Initial Cleanup:

    • If your target molecule is significantly larger than the PEG linker, consider using dialysis or a desalting column to remove unreacted this compound and reaction byproducts.[1]

  • Chromatographic Separation:

    • Size-Exclusion Chromatography (SEC): This technique is effective for separating molecules based on their size. The di-conjugated product (cross-linked species) will be larger and elute earlier than the mono-conjugated product, which will elute before the unreacted starting molecule.

    • Ion-Exchange Chromatography (IEX): If your target molecule has a net charge, the addition of the PEG linker will alter its isoelectric point. This change can be exploited to separate the un-PEGylated, mono-PEGylated, and di-PEGylated species.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity. PEGylation increases the hydrophilicity of a molecule, which will alter its retention time on a reverse-phase column.

  • Fraction Analysis:

    • Collect fractions from the chromatography column and analyze them using SDS-PAGE, HPLC, or mass spectrometry to identify the fractions containing the pure mono-conjugated product.

Mandatory Visualization

experimental_workflow cluster_start Start cluster_reaction Conjugation Reaction cluster_outcomes Potential Products cluster_purification Purification cluster_end Final Product start NHS-activated Molecule reaction Mix & Incubate (pH 7.2-8.5) start->reaction peg This compound peg->reaction mono Desired Mono-conjugate reaction->mono 1:1 Stoichiometry di Undesired Di-conjugate (Cross-linking) reaction->di Excess Molecule unreacted1 Unreacted Molecule reaction->unreacted1 unreacted2 Unreacted PEG reaction->unreacted2 purify Chromatography (SEC or IEX) mono->purify di->purify unreacted1->purify unreacted2->purify final_product Pure Mono-conjugate purify->final_product

Caption: Workflow for this compound conjugation and purification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield of Desired Product cause1 Suboptimal pH start->cause1 cause2 NHS Ester Hydrolysis start->cause2 cause3 Incorrect Stoichiometry start->cause3 cause4 Reagent Degradation start->cause4 cause5 Incompatible Buffer start->cause5 sol1 Adjust pH to 7.2-8.5 cause1->sol1 sol2 Use Fresh Reagents Prepare Solutions Immediately Before Use cause2->sol2 sol3 Optimize Molar Ratio (Molecule vs. PEG) cause3->sol3 sol4 Store Reagents Properly (-20°C with Desiccant) cause4->sol4 sol5 Use Amine-Free Buffer (e.g., PBS, HEPES) cause5->sol5

References

Troubleshooting aggregation during protein PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Troubleshooting Aggregation during Protein PEGylation. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers and solutions to common issues encountered during the PEGylation process.

Frequently Asked Questions (FAQs)

Understanding and Identifying Aggregation

Q1: What are the common visual and analytical signs of protein aggregation during PEGylation?

Visual Signs: You may observe turbidity, opalescence, or the formation of visible precipitates in your reaction mixture.[1]

Analytical Signs:

  • Size Exclusion Chromatography (SEC): Appearance of high molecular weight (HMW) species.[1]

  • Dynamic Light Scattering (DLS): An increase in the average particle size and polydispersity.[1]

Q2: What are the primary causes of protein aggregation during the PEGylation process?

Protein aggregation during PEGylation can stem from several factors:[1]

  • Intermolecular Cross-linking: Bifunctional PEG linkers with reactive groups at both ends can link multiple protein molecules, leading to aggregation.[1]

  • High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: pH, temperature, and buffer composition can affect protein stability. Deviations from the optimal range can expose hydrophobic regions, promoting aggregation.[1]

  • PEG-Protein Interactions: Interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that lead to aggregation.[1]

  • Poor Reagent Quality: Impurities or a high percentage of diol in a monofunctional PEG reagent can cause unintended cross-linking.[1]

Optimizing PEGylation Reaction Conditions

Q3: My protein starts to aggregate immediately after adding the PEG reagent. What should I investigate first?

The initial step is to systematically evaluate and optimize your reaction conditions. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches. Key parameters to investigate include protein concentration, PEG-to-protein molar ratio, pH, and temperature.[1]

Q4: How does the pH of the reaction buffer impact aggregation?

The pH is a critical factor that influences both the reaction rate and specificity, which can in turn affect aggregation.[1][2]

  • Low pH (around 5.0-6.5): This range can favor the selective PEGylation of the N-terminal alpha-amine due to its lower pKa compared to lysine's epsilon-amine. This can reduce multi-PEGylation and subsequent aggregation.[1][2]

  • Neutral to High pH (7.0 and above): This range increases the reactivity of lysine (B10760008) residues, leading to a higher degree of PEGylation. Extensive surface modification can sometimes compromise the protein's conformational stability and lead to aggregation.[1][2]

Q5: What is the ideal molar ratio of PEG reagent to my protein?

The optimal molar ratio is protein-dependent and should be determined empirically. A higher molar excess of PEG can increase the reaction rate but also elevates the risk of multi-PEGylation and aggregation.[1][2] It is advisable to start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to reactive amines) and gradually increase it while monitoring for the desired degree of PEGylation and the presence of aggregates.[1][2]

Q6: Can adjusting the reaction temperature help in reducing aggregation?

Yes, temperature plays a significant role. Lowering the reaction temperature, for instance to 4°C, slows down the reaction rate. A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking, thereby reducing aggregation.[1]

Advanced Troubleshooting Strategies

Q7: I'm still observing aggregation after optimizing the core reaction conditions. What other strategies can I employ?

If optimizing primary reaction conditions is insufficient, consider the following strategies:

  • Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller portions over a period. This helps maintain a lower instantaneous concentration of the PEG reagent, favoring controlled modification.[1]

  • Use of Stabilizing Excipients: The addition of stabilizing agents to the reaction buffer can help prevent aggregation.[1]

Q8: What are stabilizing excipients, and how do they prevent aggregation?

Excipients are additives that enhance protein stability and prevent aggregation through various mechanisms, such as preferential exclusion and suppression of non-specific protein-protein interactions.[1]

Table 1: Common Stabilizing Excipients for PEGylation Reactions [1]

Excipient TypeExamplesTypical ConcentrationMechanism of Action
Sugars & Polyols Sucrose, Trehalose, Sorbitol5-10% (w/v) for SucroseAct as protein stabilizers through preferential exclusion.
Amino Acids Arginine, Glycine50-100 mM for ArginineSuppress non-specific protein-protein interactions.
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Low concentrations of non-ionic surfactants can prevent surface-induced aggregation.
PEG Reagent Selection

Q9: Does the molecular weight (MW) of the PEG molecule affect aggregation?

Yes, the molecular weight of PEG can influence aggregation. For instance, a study on Granulocyte-Colony Stimulating Factor (G-CSF) demonstrated that N-terminal attachment of a 20 kDa PEG could prevent protein precipitation by rendering the aggregates soluble and slowing the rate of aggregation compared to the unmodified protein.[3] Even a 5 kDa PEG showed a significant improvement in stability.[3] However, the impact of PEG MW can be protein-specific.[1]

Q10: Should I use a monofunctional or bifunctional PEG linker to avoid aggregation?

If you are experiencing aggregation due to cross-linking, it is highly advisable to use a monofunctional PEG reagent.[1] Homobifunctional PEG linkers, which have reactive groups at both ends, carry an inherent risk of cross-linking multiple protein molecules, leading to aggregation.[1]

Troubleshooting Workflows & Methodologies

Experimental Workflow for Optimizing PEGylation Conditions

This workflow provides a systematic approach to screen key reaction parameters to identify conditions that minimize aggregation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_decision Decision prep Prepare Protein & PEG Stock Solutions design Design Screening Matrix (Protein Conc., Molar Ratio, pH, Temp) prep->design setup Set up Reactions in Parallel design->setup initiate Initiate Reactions with PEG Reagent setup->initiate incubate Incubate under Defined Conditions initiate->incubate quench Quench Reactions (optional) incubate->quench analyze Analyze Samples by SEC-HPLC & DLS quench->analyze evaluate Evaluate Data for PEGylation & Aggregation analyze->evaluate optimal Identify Optimal Conditions evaluate->optimal Successful troubleshoot Further Troubleshooting Needed evaluate->troubleshoot Aggregation Persists

Caption: Workflow for screening PEGylation reaction parameters.

Protocol for Screening PEGylation Reaction Parameters
  • Preparation:

    • Prepare a stock solution of your protein at a known concentration.

    • Prepare a stock solution of the activated PEG reagent.

  • Reaction Setup:

    • In a multi-well plate or microcentrifuge tubes, set up a matrix of reaction conditions.

    • Vary one parameter at a time (e.g., protein concentration: 0.5, 1, 2, 5 mg/mL; PEG:protein molar ratio: 1:1, 5:1, 10:1, 20:1; pH: screen a range around the protein's pI and optimal stability pH; temperature: 4°C, room temperature).[1]

  • Reaction Initiation and Incubation:

    • Add the appropriate volume of protein solution, reaction buffer, and any excipients to each well/tube.

    • Initiate the reaction by adding the activated PEG reagent.

    • Incubate the reactions for a defined period under the specified temperature conditions.

  • Quenching (Optional):

    • Stop the reaction by adding a quenching agent if necessary (e.g., a small molecule with a primary amine if the PEG reagent targets amines).[1]

  • Analysis:

    • Analyze each reaction mixture for the degree of PEGylation and the extent of aggregation using a suitable analytical technique such as SEC-HPLC and DLS.[1]

  • Data Evaluation:

    • Compare the results to identify the combination of parameters that yields the desired level of PEGylation with minimal aggregation.[1]

Logical Flowchart for Troubleshooting Aggregation

This diagram outlines a step-by-step decision-making process for addressing aggregation issues.

G start Aggregation Observed check_reagent Check PEG Reagent Quality & Type (Monofunctional? Purity?) start->check_reagent optimize_conditions Optimize Reaction Conditions (pH, Temp, Molar Ratio, Protein Conc.) check_reagent->optimize_conditions Reagent OK check_reagent->optimize_conditions Reagent Issue Corrected stepwise_addition Implement Stepwise PEG Addition optimize_conditions->stepwise_addition Aggregation Persists success Aggregation Minimized optimize_conditions->success Successful add_excipients Add Stabilizing Excipients (Sugars, Amino Acids, Surfactants) stepwise_addition->add_excipients Aggregation Persists stepwise_addition->success Successful change_peg Consider Different PEG MW or Linker Chemistry add_excipients->change_peg Aggregation Persists add_excipients->success Successful change_peg->success Successful fail Consult Further Expertise change_peg->fail Aggregation Persists

Caption: Decision tree for troubleshooting protein aggregation.

Protocol for Quantification of Soluble Aggregates by SEC-HPLC

This protocol provides a general method for quantifying soluble aggregates in a PEGylated protein sample.[1]

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.

  • Injection: Inject an appropriate volume of the filtered sample onto the SEC column.

  • Data Acquisition: Collect the chromatogram, monitoring the absorbance at a suitable wavelength (e.g., 280 nm for proteins).

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and any higher molecular weight species.

    • Integrate the area of each peak.

    • Calculate the percentage of each species relative to the total peak area to determine the extent of aggregation.

Table 2: Analytical Techniques for Detecting and Quantifying Protein Aggregation [1]

Analytical TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Quantifies the percentage of monomer, dimer, and higher-order soluble aggregates.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity.Provides information on average particle size, size distribution, and polydispersity.

References

Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) for enhanced efficacy.

Troubleshooting Guides

This section addresses common issues encountered during PROTAC linker optimization experiments.

Issue 1: My PROTAC shows low degradation efficacy (high DC50, low Dmax).

Possible Causes and Solutions:

  • Suboptimal Linker Length: The linker may be too short, causing steric hindrance between the target protein and the E3 ligase, or too long, leading to an unstable ternary complex.[1][2]

    • Solution: Systematically synthesize and screen a series of PROTACs with varying linker lengths. It is common for a "sweet spot" to emerge for linker length.[1] For example, for Estrogen Receptor α (ERα) degradation, a 16-atom linker was found to be optimal.[3]

  • Inefficient Ternary Complex Formation: Even with good binary binding, the linker may not orient the two proteins favorably for ubiquitination.

    • Solution: Employ biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure ternary complex formation and cooperativity. A linker that promotes positive cooperativity can enhance the stability of the ternary complex.

  • Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, may prevent it from reaching its intracellular target.[4]

    • Solution: Modify the linker to improve its drug-like properties. Incorporating polyethylene (B3416737) glycol (PEG) units can increase solubility, while balancing hydrophilicity and lipophilicity can improve cell permeability.[4]

Issue 2: I'm observing a significant "hook effect."

Possible Causes and Solutions:

  • Formation of Unproductive Binary Complexes: At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex.[5]

    • Solution: A well-designed linker can promote positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the second protein. This stabilizes the ternary complex and can mitigate the hook effect.[5] Systematically varying the linker length and composition is key to achieving this.

Issue 3: My PROTAC has poor solubility or cell permeability.

Possible Causes and Solutions:

  • Linker Composition: The chemical nature of the linker significantly impacts the overall physicochemical properties of the PROTAC. Hydrophobic linkers like long alkyl chains can decrease aqueous solubility.[6]

    • Solution: Incorporate more hydrophilic moieties into the linker, such as PEG units or polar functional groups, to improve solubility.[6] However, a balance must be struck, as excessive hydrophilicity can sometimes negatively impact cell permeability.

  • High Molecular Weight and Flexibility: PROTACs are often large molecules with high flexibility, which can hinder passive diffusion across cell membranes.

    • Solution: Consider using more rigid linkers, such as those containing cyclic structures (e.g., piperazine, piperidine) or alkynes.[7] Rigidity can sometimes pre-organize the PROTAC into a more favorable conformation for binding and cell entry, though this is not universally true and requires empirical testing.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal linker length for a PROTAC?

There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[8] However, most successful PROTACs have linkers ranging from 7 to 29 atoms.[8] For some systems, a minimum linker length is required to observe any degradation. For instance, in one study targeting TBK1, no degradation was observed with linkers shorter than 12 atoms.[8]

Q2: What are the most common types of PROTAC linkers?

The most common linker motifs are flexible alkyl chains and polyethylene glycol (PEG) chains of varying lengths.[6] Rigid linkers incorporating structures like piperazine, piperidine, and triazoles are also frequently used to improve properties like ternary complex stability and pharmacokinetics.[6]

Q3: How does linker flexibility versus rigidity affect PROTAC efficacy?

  • Flexible Linkers (e.g., Alkyl, PEG): These are synthetically accessible and can allow the PROTAC to adopt multiple conformations to facilitate ternary complex formation.[9] However, high flexibility can sometimes lead to an entropic penalty upon binding, potentially destabilizing the ternary complex.[10]

  • Rigid Linkers (e.g., containing cyclic moieties): These can pre-organize the PROTAC into a bioactive conformation, which can enhance the stability of the ternary complex.[9] However, if the rigid conformation is not optimal for ternary complex formation, it can impair degradation activity.[7]

Q4: What is cooperativity in the context of PROTACs, and why is it important?

Cooperativity (α) is a measure of how the binding of one protein (e.g., the target protein) to the PROTAC affects the binding of the second protein (e.g., the E3 ligase).[11]

  • Positive Cooperativity (α > 1): The formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex. This is generally desirable for potent degradation.[11]

  • Negative Cooperativity (α < 1): The formation of the binary complex hinders the binding of the second protein. The linker plays a crucial role in mediating the protein-protein interactions that determine cooperativity.[11]

Data Presentation

Table 1: Effect of Linker Length on Degradation of Estrogen Receptor α (ERα)

PROTACLinker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
1 9~50%>10
2 12~75%~5
3 16~95%~1
4 19~70%~5
5 21~60%>10

Data synthesized from studies on ERα degradation.[3]

Table 2: Impact of Linker Length on TBK1 Degradation

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
A < 12No degradation observed-
B 21396%
C 2929276%

Data from a study on TBK1-targeting PROTACs.[8]

Table 3: Comparison of Flexible (PEG) and Rigid Linkers for BRD4 Degradation

PROTACLinker TypeDC50 (nM)Dmax (%)
X PEG42095
Y Piperazine-containing5>98

Illustrative data synthesized from multiple sources comparing flexible and rigid linker strategies.

Experimental Protocols

1. Western Blot for Quantifying Protein Degradation

This is the standard method for determining the extent of target protein degradation following PROTAC treatment.[11]

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for the target protein.

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect bands using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

    • Calculate DC50 and Dmax values.

2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR provides real-time kinetics and affinity data for binary and ternary complex formation, allowing for the calculation of cooperativity.

  • Immobilization:

    • Immobilize the E3 ligase (e.g., VHL or Cereblon) onto an appropriate sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD_binary).

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase to determine the ternary binding affinity (KD_ternary).

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary.[13]

  • Buffer Considerations: A common running buffer is HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The final DMSO concentration should be matched between the running buffer and the analyte solutions.

3. Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC measures the heat changes upon binding to determine the thermodynamic parameters of interaction, providing insights into the stability of the ternary complex.[5]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and syringe.[5]

  • Sample Preparation:

    • Prepare the target protein (e.g., 10-20 µM) in the sample cell.

    • Prepare the PROTAC (e.g., 100-200 µM) in the injection syringe. Ensure buffer matching between the cell and syringe solutions.[4]

  • Titration:

    • Perform a series of small injections of the PROTAC into the protein solution.

  • Data Analysis:

    • Integrate the heat data and fit it to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Evaluation Design Linker Design (Vary Length/Composition) Synthesis Synthesize PROTAC Library Design->Synthesis Cell_Culture Cell-Based Assay (Western Blot) Synthesis->Cell_Culture Biophysical Biophysical Assay (SPR/ITC) Synthesis->Biophysical Data_Analysis Data Analysis (DC50, Dmax, α) Cell_Culture->Data_Analysis Biophysical->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Linker_Length_Relationship cluster_linker Linker Length cluster_outcome Outcome Too_Short Too Short Steric_Hindrance Steric Hindrance Low Ternary Complex Formation Too_Short->Steric_Hindrance Optimal Optimal Length Stable_Complex Stable & Productive Ternary Complex Optimal->Stable_Complex Too_Long Too Long Unstable_Complex Unstable/Floppy Ternary Complex Too_Long->Unstable_Complex Low_Efficacy Low Degradation Efficacy Steric_Hindrance->Low_Efficacy High_Efficacy High Degradation Efficacy Stable_Complex->High_Efficacy Unstable_Complex->Low_Efficacy

References

Preventing side reactions with amine-reactive crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amine-reactive crosslinkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low or no crosslinking yield with amine-reactive crosslinkers?

A1: Low crosslinking yield is a common issue that can typically be attributed to one or more of the following factors:

  • Hydrolysis of the Crosslinker: N-hydroxysuccinimide (NHS) esters, a common reactive group in amine-reactive crosslinkers, are susceptible to hydrolysis in aqueous solutions. This competing reaction reduces the amount of active crosslinker available to react with your protein of interest. The rate of hydrolysis is significantly influenced by pH.[1][2]

  • Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5.[3] A pH below 7.2 will result in the protonation of primary amines, rendering them less nucleophilic and reactive. Conversely, a pH above 8.5 dramatically increases the rate of NHS ester hydrolysis, reducing the crosslinker's half-life and its availability for the desired reaction.[4]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris and glycine (B1666218), will compete with the target protein for the crosslinker, leading to reduced efficiency and the formation of unwanted byproducts.[4][5][6]

  • Inactive Crosslinker: Improper storage or handling of the crosslinker can lead to its degradation. Crosslinkers, especially NHS esters, are moisture-sensitive and should be stored in a desiccated environment.[7]

  • Insufficient Molar Excess of Crosslinker: The concentration of the crosslinker relative to the protein is a critical parameter. A low molar excess may not be sufficient to achieve the desired level of crosslinking, particularly in dilute protein solutions.[8]

Q2: My protein is aggregating after adding the crosslinker. What can I do to prevent this?

A2: Protein aggregation is a frequent problem during crosslinking experiments and can be caused by several factors. Here are some strategies to minimize aggregation:

  • Optimize Crosslinker Concentration: An excessive molar ratio of crosslinker to protein can lead to over-modification of the protein surface. This can alter the protein's net charge and hydrophobicity, promoting aggregation.[9][10] Perform a titration experiment to determine the optimal crosslinker concentration that achieves sufficient crosslinking without causing aggregation.

  • Control the Reaction Conditions:

    • Temperature: Perform the crosslinking reaction at a lower temperature (e.g., 4°C) for a longer duration. Lower temperatures can slow down the aggregation process.[11]

    • Protein Concentration: High protein concentrations can favor intermolecular crosslinking and aggregation. Try reducing the protein concentration.[12]

  • Buffer Composition: The buffer system can significantly impact protein stability. Consider adding stabilizing agents to your buffer, such as:

    • Glycerol (5-20%): Can help to stabilize proteins.

    • Arginine (50-100 mM): Known to suppress protein aggregation.

    • Non-ionic detergents (e.g., Tween-20 at 0.01-0.1%): Can help to keep proteins in solution.[11]

  • Use a Water-Soluble Crosslinker: If you are using a hydrophobic crosslinker (e.g., DSS) that requires an organic solvent for dissolution, consider switching to a water-soluble alternative like BS3. This eliminates the need for organic solvents that can denature proteins.[9]

  • Add a Ligand: If your protein has a known binding partner, adding it to the solution before crosslinking can help to maintain the protein's native conformation and prevent aggregation.[13]

Q3: How do I effectively quench the crosslinking reaction?

A3: Quenching is a critical step to stop the crosslinking reaction and prevent further, non-specific modifications. This is typically achieved by adding a reagent with a primary amine that will react with and consume the excess crosslinker.

  • Common Quenching Reagents: Tris and glycine are the most commonly used quenching agents.[4][12] A final concentration of 20-50 mM is generally effective.[12]

  • Quenching Incubation: After adding the quenching buffer, incubate the reaction for about 15 minutes at room temperature to ensure all excess crosslinker is deactivated.[12]

  • Considerations: While both Tris and glycine are effective, some studies on formaldehyde (B43269) crosslinking suggest that Tris may be a more efficient quencher.[14][15][16] However, at high concentrations, Tris has also been shown to potentially reverse some crosslinks.[14] The optimal choice and concentration may need to be empirically determined for your specific system.

Troubleshooting Guides

Problem 1: Low or No Crosslinked Product Observed on SDS-PAGE

Low_Yield_Troubleshooting

Problem 2: Excessive Aggregation or Polymerization

Aggregation_Troubleshooting

Quantitative Data

Table 1: Half-life of NHS Esters in Aqueous Solution at Different pH Values

pHTemperature (°C)Half-life
7.004-5 hours[1][17]
8.04~1 hour[18]
8.6410 minutes[1][17]

This table illustrates the significant impact of pH on the stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, drastically reducing the half-life of the crosslinker.

Experimental Protocols

Protocol 1: In Vitro Crosslinking of Purified Proteins using DSS

This protocol provides a general procedure for crosslinking purified proteins in solution using Disuccinimidyl suberate (B1241622) (DSS).

Materials:

  • Purified protein(s) in an amine-free buffer (e.g., PBS or HEPES, pH 7.2-8.0)

  • DSS crosslinker

  • Anhydrous DMSO or DMF

  • Quenching buffer (1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • SDS-PAGE reagents

Procedure:

  • Prepare Protein Solution:

    • Ensure your protein solution is at an appropriate concentration (typically 0.1-2 mg/mL).

    • The buffer must be free of primary amines.

  • Prepare Crosslinker Stock Solution:

    • Immediately before use, dissolve DSS in anhydrous DMSO or DMF to a concentration of 25 mM. DSS is moisture-sensitive, so allow the vial to equilibrate to room temperature before opening.

  • Initiate Crosslinking Reaction:

    • Add the DSS stock solution to the protein solution to achieve the desired final concentration. A 20- to 50-fold molar excess of crosslinker to protein is a common starting point.[8] The final concentration of DMSO or DMF should be less than 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to stop the reaction.

  • Analyze the Results:

    • Analyze the crosslinked products by SDS-PAGE. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to the crosslinked protein complexes.

Protocol 2: Crosslinking of Cell Surface Proteins using BS3

This protocol outlines a general method for crosslinking proteins on the surface of living cells using the membrane-impermeable crosslinker BS3 (Bis(sulfosuccinimidyl) suberate).

Materials:

  • Cultured cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • BS3 crosslinker

  • Quenching buffer (1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Cell lysis buffer containing protease inhibitors

Procedure:

  • Cell Preparation:

    • Wash the cells twice with ice-cold PBS to remove any amine-containing components from the culture medium.

  • Prepare Crosslinker Solution:

    • Immediately before use, dissolve BS3 in PBS to the desired final concentration (typically 1-3 mM).

  • Crosslinking Reaction:

    • Resuspend the cells in the BS3 solution.

    • Incubate for 30 minutes at 4°C with gentle agitation. The low temperature helps to minimize the internalization of cell surface proteins.

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at 4°C.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash once with ice-cold PBS to remove excess quenching reagent.

    • Lyse the cells using an appropriate lysis buffer.

  • Downstream Analysis:

    • The cell lysate containing the crosslinked cell surface proteins is now ready for downstream applications such as immunoprecipitation and Western blotting or mass spectrometry.

Signaling Pathway and Workflow Diagrams

Experimental Workflow for Crosslinking Mass Spectrometry (XL-MS)

XL_MS_Workflow

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell growth and proliferation. Crosslinking studies have been instrumental in understanding the dimerization of EGFR, a key step in its activation.[4][12]

EGFR_Signaling

TNF Signaling Pathway

The Tumor Necrosis Factor (TNF) signaling pathway is involved in inflammation and apoptosis. Crosslinking studies have helped to elucidate the protein-protein interactions within the TNF receptor signaling complex.[19][20][21]

TNF_Signaling

References

Technical Support Center: Purification of Amino-PEG13-amine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of products from reactions involving Amino-PEG13-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying products from an this compound reaction?

The primary challenge in purifying PEGylated compounds, including those synthesized with this compound, stems from the heterogeneity of the reaction mixture.[1] This mixture often contains:

  • Desired PEGylated Product: The target molecule covalently linked to the this compound linker.

  • Unreacted Starting Materials: Excess this compound and the unreacted target molecule (e.g., protein, peptide, or small molecule).

  • Multi-PEGylated Species: Molecules with varying numbers of PEG linkers attached, which can occur if the target molecule has multiple reaction sites.[1]

  • Positional Isomers: Molecules with the same number of PEG linkers attached at different sites.[1][2]

  • Reaction Byproducts: Including hydrolysis fragments from activated reagents.[1][]

Separating these closely related species can be difficult because the addition of the neutral, hydrophilic PEG chain may only cause slight changes in the physicochemical properties used for separation, such as size, charge, and hydrophobicity.[1]

Q2: What are the most common purification techniques for this compound reaction products?

The most effective purification strategies leverage chromatographic and membrane-based techniques that separate molecules based on differences in their physical and chemical properties. These include:

  • Size Exclusion Chromatography (SEC): Highly effective for separating molecules based on their hydrodynamic radius (size). It is excellent for removing smaller, unreacted this compound and other low molecular weight byproducts from the larger PEGylated conjugate.[][4]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. The PEG chain can shield the charges on the target molecule, altering its interaction with the IEX resin. This property can be exploited to separate the PEGylated product from the unreacted molecule and even to resolve positional isomers.[][4][5]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on hydrophobicity. While PEG itself is hydrophilic, its attachment to a molecule can alter the overall hydrophobicity, allowing for separation. RP-HPLC can offer high resolution for separating PEGylated species.[2][6]

  • Hydrophobic Interaction Chromatography (HIC): An alternative to RP-HPLC that uses less harsh, non-denaturing conditions. It separates molecules based on hydrophobicity and can be a useful supplementary tool to IEX.[]

  • Dialysis and Tangential Flow Filtration (TFF): Membrane-based techniques that separate molecules based on molecular weight cutoff (MWCO). They are effective for removing small molecules like unreacted PEG linkers and for buffer exchange, though they cannot separate isomers or species with similar molecular weights.[][7]

Q3: How do I characterize my purified this compound product to confirm its identity and purity?

A combination of analytical techniques is typically required for comprehensive characterization:

  • SDS-PAGE: A simple method to visualize the increase in apparent molecular weight after PEGylation and to assess purity. The PEGylated product will migrate slower than the unconjugated molecule.[8]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides accurate mass determination to confirm the identity of the PEGylated product and identify the number of attached PEG linkers.[9][10][11]

  • HPLC (High-Performance Liquid Chromatography): Techniques like SEC, IEX, and RP-HPLC are used not only for purification but also for analytical assessment of purity and heterogeneity.[2][11]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Can be used to confirm the structure of the final product, especially for small molecule conjugations.[12]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound reaction products.

Issue 1: Poor Separation of PEGylated Product from Unreacted Starting Material
Potential Cause Recommended Solution Chromatography Technique
Insufficient Resolution The size or charge difference between the PEGylated and un-PEGylated molecule is too small for the chosen method.[13]SEC: Use a longer column or a resin with a smaller particle size for higher resolution. Ensure the column's fractionation range is appropriate for your molecules.[13] IEX: Optimize the pH of the mobile phase to maximize charge differences. Use a shallower salt gradient for elution.[1] RP-HPLC: Optimize the organic solvent gradient to enhance separation based on subtle hydrophobicity differences.
"Charge Shielding" Effect The neutral PEG chain masks the charge of the target molecule, causing it to co-elute with neutral species or not bind effectively to the resin.[]IEX: Adjusting the pH can significantly alter the surface charge of the PEGylated protein, potentially improving binding and separation.[1] Consider using a different mode of chromatography like HIC or SEC if IEX proves ineffective.
Sample Overload Injecting too much sample volume or too high a concentration can lead to band broadening and poor resolution.SEC: The sample volume should not exceed 2-5% of the total column volume.[1] All Chromatography: Reduce the sample concentration to prevent viscosity issues and aggregation.[8]
Issue 2: Low Recovery or Yield of the PEGylated Product
Potential Cause Recommended Solution Chromatography Technique
Non-specific Binding The PEGylated product is adsorbing to the column matrix.SEC: Add agents like arginine or increase the salt concentration (e.g., 150-300 mM NaCl) in the mobile phase to suppress ionic and hydrophobic interactions.[1][14] IEX/HIC: Modify the elution buffer by increasing/decreasing the salt concentration more significantly or by adding a mild organic modifier to facilitate desorption.[1]
Product Precipitation The product is precipitating on the column due to buffer conditions or high concentration.All Chromatography: Check the solubility of your product in the chosen mobile phase. Adjust the pH or ionic strength if necessary.[1] Decrease the concentration of the sample loaded onto the column.[13]
Irreversible Binding The product is binding too strongly to the stationary phase.IEX: Increase the final salt concentration in the elution buffer.[13] HIC: Decrease the salt concentration in the elution buffer.[13] RP-HPLC: Adjust the organic solvent gradient to ensure complete elution.[13]
Issue 3: Broad Peaks in Chromatography
Potential Cause Recommended Solution Chromatography Technique
Heterogeneity of PEG Polydispersity of the PEG chain itself can lead to peak broadening, as molecules with slightly different PEG chain lengths will have slightly different retention times.[6]RP-HPLC: This is often an inherent property of the material. Using a monodisperse PEG starting material can produce sharper peaks.[6]
Secondary Interactions Unwanted interactions between the analyte and the stationary phase.SEC/IEX: Optimize the mobile phase composition (pH, ionic strength) to minimize these interactions.[1][8]
Poor Column Condition The column may be old, improperly packed, or fouled.All Chromatography: Follow the manufacturer's instructions for column cleaning and regeneration. If the problem persists, replace the column.

Data Presentation: Comparison of Purification Techniques

Technique Principle of Separation Typical Yield Purity Achievable Resolution Key Advantages Key Limitations
Size Exclusion (SEC) Hydrodynamic Radius (Size)[]>90%Good to ExcellentGoodExcellent for removing unreacted small molecules/PEG; mild conditions.[][]Cannot separate isomers or molecules of similar size; limited by column capacity.[13]
Ion Exchange (IEX) Net Surface Charge[]80-95%Good to ExcellentExcellentHigh capacity; can separate positional isomers and species with different degrees of PEGylation.[4][5]"Charge shielding" by PEG can hinder separation; requires buffer optimization.[1][]
Reverse Phase (RP-HPLC) Hydrophobicity70-90%ExcellentExcellentHigh resolution for closely related species.[16]Can use harsh organic solvents that may denature proteins; heterogeneity of PEG can cause broad peaks.[6]
Dialysis / TFF Molecular Weight Cutoff[]>95%FairPoorCost-effective for buffer exchange and removing small molecules from large volumes.[]Cannot separate PEGylated product from unreacted protein of similar size or from isomers.[]

Experimental Protocols

Protocol 1: Purification using Size Exclusion Chromatography (SEC)

This protocol provides a general method for removing unreacted this compound from a larger PEGylated protein product.

1. Materials and Equipment:

  • SEC column with an appropriate molecular weight fractionation range.

  • HPLC or chromatography system.

  • Mobile Phase: Phosphate-Buffered Saline (PBS) or another suitable buffer, pH 7.4. Consider adding 150-300 mM NaCl to minimize ionic interactions.[8]

  • 0.22 µm syringe filter.

2. Procedure:

  • System Preparation: Degas the mobile phase thoroughly.

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at the intended flow rate (e.g., 0.5-1.0 mL/min for an analytical column) until a stable baseline is achieved on the UV detector.[8][17]

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulates.[8] Ensure the sample concentration is within the column's recommended range (e.g., 1-5 mg/mL).[8]

  • Injection: Inject the filtered sample onto the equilibrated column. The injection volume should be a small fraction of the total column volume (typically <2%) to prevent band broadening.[1]

  • Elution and Fraction Collection: Run the separation isocratically. The larger PEGylated conjugate will elute first, followed by the smaller, unreacted protein (if applicable), and finally the small unreacted this compound. Collect fractions corresponding to the desired product peak.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or LC-MS to confirm the identity and purity of the PEGylated product.[8] Pool the pure fractions.

Protocol 2: Purification using Ion Exchange Chromatography (IEX)

This protocol is suitable for separating a PEGylated product from its un-PEGylated precursor based on changes in surface charge. This example assumes cation exchange chromatography (binding of positive molecules).

1. Materials and Equipment:

  • Cation exchange column (e.g., SP-Sepharose, HiTrap SP).

  • Chromatography system.

  • Binding Buffer (Buffer A): Low ionic strength buffer at a pH where the target protein is positively charged (e.g., 20 mM MES, pH 6.0).

  • Elution Buffer (Buffer B): Binding buffer with high ionic strength (e.g., 20 mM MES, 1 M NaCl, pH 6.0).

2. Procedure:

  • Sample Preparation: Exchange the buffer of the reaction mixture into the Binding Buffer using dialysis or a desalting column.

  • Column Equilibration: Equilibrate the cation exchange column with Binding Buffer until the pH and conductivity of the outlet match the buffer.

  • Sample Loading: Load the prepared sample onto the column at a flow rate that allows for efficient binding.

  • Wash: Wash the column with several column volumes of Binding Buffer to remove any unbound material, including potentially the unreacted this compound.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes). The PEGylated protein, with its shielded positive charges, is expected to elute at a lower salt concentration than the more positively charged un-PEGylated protein.

  • Fraction Collection and Analysis: Collect fractions across the gradient and analyze them by SDS-PAGE or another appropriate method to identify those containing the pure PEGylated product.

Visualizations

Purification_Workflow Start This compound Reaction Mixture SEC Primary Purification: Size Exclusion Chromatography (SEC) Start->SEC Separate by size Analysis1 Purity Analysis (SDS-PAGE, LC-MS) SEC->Analysis1 Collect large MW fractions Waste Unreacted PEG, Byproducts SEC->Waste Discard small MW fractions IEX Secondary Purification: Ion Exchange Chromatography (IEX) Analysis1->IEX Purity < Target FinalProduct Pure PEGylated Product Analysis1->FinalProduct Purity ≥ Target Analysis2 Final Purity Check (HPLC, LC-MS) IEX->Analysis2 Separate by charge UnreactedProtein Unreacted Protein, Isomers IEX->UnreactedProtein Collect undesired fractions Analysis2->FinalProduct

Caption: General workflow for the purification of this compound reaction products.

Troubleshooting_Tree Problem Problem: Low Purity After SEC Check1 Is the unreacted protein co-eluting with the product? Problem->Check1 Solution1 Root Cause: Insufficient size difference for SEC. Solution: Use secondary purification like Ion Exchange (IEX) or RP-HPLC. Check1->Solution1 Yes Check2 Is the product peak extremely broad? Check1->Check2 No Solution2 Root Cause: Sample overload or secondary interactions. Solutions: 1. Reduce sample volume/concentration. 2. Optimize mobile phase (add salt/arginine). Check2->Solution2 Yes Solution3 Root Cause: Polydisperse PEG material. Action: Accept heterogeneity or use monodisperse starting material. Check2->Solution3 No, peak is just not Gaussian

Caption: Troubleshooting decision tree for low purity after initial SEC purification.

References

Technical Support Center: Overcoming Steric Hindrance in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with steric hindrance, particularly when using long polyethylene (B3416737) glycol (PEG) chains. Here you will find troubleshooting guidance and frequently asked questions to assist in your experimental endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation experiments involving long PEG chains, focusing on the impact of steric hindrance.

Problem 1: Low or No Conjugation Yield

Question: I am observing a very low or no yield of my PEGylated product. What are the potential causes and how can I troubleshoot this?

Answer:

Low conjugation yield is a frequent issue, often exacerbated by the steric hindrance from long PEG chains. The bulky nature of a high molecular weight PEG can physically block the reactive sites on your biomolecule.[1][2] Here are the primary causes and actionable solutions:

Potential Causes & Solutions

Potential CauseRecommended Solution
Steric Hindrance: The PEG chain is physically blocking access to the target functional group on the biomolecule.[1][3]1. Optimize PEG-to-Protein Ratio: Systematically vary the molar ratio of the PEG reagent to your biomolecule. A higher excess of PEG may be needed to drive the reaction forward, but excessive amounts can lead to purification challenges.[4][5] 2. Increase Reaction Time: Allow more time for the sterically hindered groups to react. Monitor the reaction progress at different time points to determine the optimal duration.[4] 3. Elevate Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful of your protein's thermal stability.[4][6] 4. Use a Longer Linker/Spacer Arm: Employ a PEG reagent with a longer spacer arm to increase the distance between the PEG chain and the reactive group, thereby reducing steric hindrance.[7][8]
Suboptimal Reaction pH: The pH of the reaction buffer is critical for the reactivity of both the PEG reagent and the target functional group on the biomolecule.[4][9]1. pH Optimization for Amine PEGylation: For NHS-ester PEGylation targeting primary amines (e.g., lysine (B10760008) residues, N-terminus), the pH should be in the range of 7.0-9.0 to ensure the amine is deprotonated and nucleophilic.[4][10] To favor N-terminal modification, a slightly lower pH (around 7.0) can be used to exploit the pKa difference between the N-terminal α-amino group and the ε-amino groups of lysines.[4][9] 2. pH Optimization for Thiol PEGylation: For maleimide-based PEGylation targeting cysteine residues, a pH range of 6.5-7.5 is optimal to ensure the thiol group is sufficiently nucleophilic while minimizing side reactions with amines.[9]
Inactivated Reagents: The PEG reagent or the biomolecule may have lost activity due to improper storage or handling.1. Use Fresh Reagents: Prepare fresh solutions of your PEG reagent and biomolecule immediately before the conjugation reaction. 2. Verify Reagent Activity: If possible, test the activity of the PEG reagent with a small molecule control.
Presence of Competing Nucleophiles: Other molecules in the reaction buffer (e.g., Tris buffer) may compete with the target functional group for the PEG reagent.1. Use a Non-Reactive Buffer: Employ buffers that do not contain primary amines, such as phosphate-buffered saline (PBS) or HEPES, for amine-reactive PEGylation.
Problem 2: Formation of Multiple PEGylated Species and Aggregates

Question: My analysis shows a heterogeneous mixture of mono-, di-, and multi-PEGylated products, as well as protein aggregates. How can I improve the selectivity of my reaction?

Answer:

The formation of multiple PEGylated species is a common consequence of having multiple reactive sites on the biomolecule.[9] Long PEG chains can also sometimes promote aggregation.[9] Strategies to enhance selectivity are crucial for obtaining a homogenous product.

Potential Causes & Solutions

Potential CauseRecommended Solution
Multiple Reactive Sites: The biomolecule has several accessible functional groups (e.g., lysine residues) that can react with the PEG reagent.[9]1. Site-Specific PEGylation: If possible, genetically engineer your protein to introduce a unique reactive site, such as a cysteine residue, in a location that will not impact biological activity.[4] 2. Control Reaction Stoichiometry: Carefully control the molar ratio of the PEG reagent to the biomolecule. Lowering the PEG-to-protein ratio can favor mono-PEGylation.[5] 3. pH-Directed PEGylation: As mentioned previously, for amine-reactive PEGylation, performing the reaction at a lower pH (e.g., pH 7.0) can increase the selectivity for the N-terminus.[4][9]
Intermolecular Crosslinking: Bifunctional PEG reagents or the presence of highly reactive sites can lead to the formation of protein dimers and larger aggregates.1. Use Monofunctional PEG: Ensure you are using a monofunctional PEG reagent (e.g., mPEG) to prevent crosslinking.[11] 2. Optimize Protein Concentration: High protein concentrations can favor intermolecular reactions. Experiment with a lower protein concentration to reduce aggregation.[4]
Disulfide-Linked Aggregation (for Thiol PEGylation): Cysteine residues can form intermolecular disulfide bonds, leading to aggregation.1. Include a Reducing Agent: A mild reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), can be included in the reaction to prevent disulfide bond formation. 2. Degas Solutions: Remove dissolved oxygen from your buffers to minimize oxidation of thiol groups.[4]
Problem 3: Loss of Biological Activity After PEGylation

Question: My PEGylated conjugate shows significantly reduced or a complete loss of biological activity. What could be the cause, and how can I mitigate this?

Answer:

A decrease in biological activity is a known risk of PEGylation, often due to the PEG chain sterically hindering the protein's active site or receptor binding site.[1][3]

Potential Causes & Solutions

Potential CauseRecommended Solution
PEGylation at or near the Active Site: The PEG chain is attached to an amino acid residue that is critical for the biomolecule's function.[3]1. Site-Directed Mutagenesis: If the structure of your protein is known, use site-directed mutagenesis to remove reactive amino acids from the active site and introduce a new site for PEGylation far from the functional domain.[3] 2. Protect the Active Site: Use a reversible ligand or substrate analog to block the active site during the PEGylation reaction.
Conformational Changes: The attachment of a long PEG chain induces a conformational change in the protein that alters its activity.[12]1. Vary PEG Chain Length and Architecture: Experiment with different PEG molecular weights and structures (linear vs. branched). Shorter PEG chains may have a less pronounced effect on protein conformation.[13][14] 2. Characterize Structural Changes: Use analytical techniques such as circular dichroism (CD) spectroscopy to assess changes in the secondary and tertiary structure of the protein after PEGylation.[9]
Cleavable Linkers: A non-cleavable PEG may permanently hinder the drug's interaction at the target site.1. Incorporate a Cleavable Linker: Use a PEG reagent with a linker that can be cleaved under specific physiological conditions (e.g., in the acidic tumor microenvironment or in the presence of specific enzymes), releasing the active biomolecule at the target site.[15]

Experimental Protocols

General Protocol for Amine PEGylation (NHS Ester Chemistry)
  • Buffer Preparation: Prepare a non-amine-containing buffer, such as 100 mM sodium phosphate (B84403) buffer, at the desired pH (typically 7.2-8.5).[10]

  • Biomolecule Preparation: Dissolve the biomolecule in the reaction buffer to the desired concentration.

  • PEG Reagent Preparation: Immediately before use, dissolve the NHS-activated PEG in the reaction buffer.

  • Conjugation Reaction: Add the PEG reagent solution to the biomolecule solution at the desired molar ratio (e.g., 1:5 protein to PEG).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specified duration (e.g., 1-2 hours), with gentle stirring.

  • Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to quench any unreacted NHS-activated PEG.

  • Purification: Remove unreacted PEG and byproducts using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[14]

Characterization of PEGylated Conjugates
  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein and to assess the heterogeneity of the product.[14]

  • Size-Exclusion Chromatography (SEC-HPLC): To separate and quantify the different PEGylated species, as well as any remaining unmodified protein and free PEG.[10]

  • Mass Spectrometry (MS): To determine the precise molecular weight of the conjugate and confirm the number of attached PEG chains.[16]

Mandatory Visualizations

troubleshooting_workflow start Start: PEGylation Experiment problem Low Conjugation Yield? start->problem cause1 Potential Cause: Steric Hindrance problem->cause1 Yes end Successful Conjugation problem->end No cause2 Potential Cause: Suboptimal pH solution1 Optimize PEG Ratio Increase Reaction Time/Temp Use Longer Linker cause1->solution1 cause3 Potential Cause: Inactive Reagents solution2 Adjust pH: 7.0-9.0 for Amines 6.5-7.5 for Thiols cause2->solution2 solution3 Use Fresh Reagents Verify Activity cause3->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low PEGylation yield.

steric_hindrance_concept cluster_0 Without Steric Hindrance cluster_1 With Steric Hindrance PEG_short Short PEG Chain Site_A Reactive Site PEG_short->Site_A Easy Access Protein_A Protein PEG_long Long PEG Chain Site_B Reactive Site PEG_long->Site_B Blocked Access Protein_B Protein

Caption: Steric hindrance by short vs. long PEG chains.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation?

A1: Steric hindrance refers to the slowing or prevention of a chemical reaction due to the physical bulk of molecules. In PEGylation, a long, flexible PEG chain can "shield" or block access to the reactive sites on a protein or other biomolecule, making it difficult for the conjugation reaction to occur efficiently.[1][2][3]

Q2: How does the length of the PEG chain affect steric hindrance?

A2: Generally, the longer the PEG chain, the greater the steric hindrance.[3][13] A larger PEG molecule has a larger hydrodynamic radius and can more effectively cover the surface of a protein, potentially masking reactive sites.[14] This can lead to lower reaction yields and may also have a more significant impact on the biological activity of the conjugate.[13]

Q3: Are there alternatives to linear PEG that can reduce steric hindrance?

A3: Yes, branched or "multi-arm" PEG structures can sometimes offer advantages. While they are also bulky, their architecture can be designed to extend away from the protein surface, potentially reducing direct steric clashes with the active site. Additionally, polymers with a more rigid structure than PEG have been explored as alternatives to lessen steric hindrance.[17][18]

Q4: What is the "PEG dilemma"?

A4: The "PEG dilemma" refers to the trade-off between the benefits of PEGylation and its potential drawbacks. While a dense layer of long PEG chains is excellent for shielding a drug from the immune system and prolonging its circulation time, this same shielding effect can hinder the drug's ability to bind to its target receptor or be taken up by cells, thereby reducing its efficacy.[15] The use of cleavable linkers is one strategy to overcome this dilemma.[15]

Q5: How can I confirm that PEG is actually conjugated to my protein?

A5: Several analytical techniques can be used. SDS-PAGE will show a shift to a higher apparent molecular weight for the PEGylated protein.[14] SEC-HPLC can separate the conjugate from the unreacted protein.[10] For definitive confirmation and to determine the number of PEGs attached, mass spectrometry is the most powerful tool.[16] Colorimetric assays can also be used to quantify the amount of PEG present.[19][20]

References

Technical Support Center: Controlling the Degree of Protein PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling the degree of protein PEGylation.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the degree of PEGylation on a protein?

A1: The degree of PEGylation is primarily influenced by a combination of factors including the reaction conditions (pH, temperature, and reaction time), the molar ratio of the PEG reagent to the protein, the concentration of the protein, and the chemical properties of the PEG reagent itself (e.g., its size, structure, and the nature of its reactive group).[1]

Q2: How can I achieve mono-PEGylation of my protein?

A2: Achieving mono-PEGylation, the attachment of a single PEG molecule per protein, is often desirable to maintain the biological activity of the protein.[1][2] Strategies to favor mono-PEGylation include optimizing the molar ratio of PEG to protein (typically a lower excess of PEG), controlling the reaction pH to target a specific reactive site (like the N-terminus), and utilizing site-specific PEGylation chemistries that target a unique amino acid residue, such as an engineered cysteine.[3]

Q3: What is the difference between random and site-specific PEGylation?

A3: Random PEGylation, often referred to as "first-generation" PEGylation, typically targets primary amines (the N-terminus and the ε-amino groups of lysine (B10760008) residues), which are often abundant on the protein surface. This can result in a heterogeneous mixture of PEGylated species with varying numbers of PEG chains attached at different locations.[4] Site-specific PEGylation, or "second-generation" PEGylation, utilizes specific chemistries to attach PEG to a single, predetermined site on the protein, leading to a more homogeneous product.[4]

Q4: How does the size and structure of the PEG molecule affect the degree of PEGylation?

A4: The size and structure of the PEG molecule can sterically hinder the attachment of multiple PEG chains. Larger PEGs, particularly branched PEGs, can create a protective shield around the protein after the first attachment, limiting the accessibility of other reactive sites to additional PEG molecules.[1] This can be a useful strategy to control the degree of PEGylation.

Q5: What are the most common reactive groups on proteins targeted for PEGylation?

A5: The most commonly targeted reactive groups on proteins for PEGylation are the primary amino groups of lysine residues and the N-terminal α-amino group.[4] Other nucleophilic sites that can be targeted include the sulfhydryl group of cysteine, the imidazole (B134444) group of histidine, and the guanidinium (B1211019) group of arginine.[1]

Troubleshooting Guides

Issue 1: Low or No PEGylation Yield

Symptom: Analysis of the reaction mixture by SDS-PAGE or SEC-HPLC shows a large peak corresponding to the unreacted protein and a very small or no peak for the PEGylated product.

Possible Cause Troubleshooting Step
Inactive PEG Reagent Ensure the PEG reagent has not expired and has been stored under the recommended conditions (typically dry and cold) to prevent hydrolysis.[5] Test the activity of the PEG reagent on a control protein with known reactivity.
Suboptimal Reaction pH The pH of the reaction buffer is critical for the reactivity of both the protein's functional groups and the PEG reagent.[3] For amine-reactive PEGs, a pH range of 7-9 is generally used.[6] For N-terminal specific PEGylation with PEG-aldehyde, a lower pH of around 5.0-6.5 is often optimal.[7] Perform small-scale reactions at different pH values to determine the optimum for your specific protein.
Insufficient Molar Excess of PEG A low molar ratio of PEG to protein can result in an incomplete reaction.[2] Increase the molar excess of the PEG reagent in increments (e.g., from 5-fold to 10-fold or 20-fold excess) and monitor the effect on the reaction yield.[8]
Short Reaction Time The PEGylation reaction may not have reached completion. Extend the reaction time and take aliquots at different time points to monitor the progress of the reaction.[9]
Low Reaction Temperature While lower temperatures can be used to control the reaction, they also slow it down. If the yield is low, consider increasing the reaction temperature to room temperature.[8]
Issue 2: High Degree of PEGylation (Multi-PEGylation)

Symptom: The analytical results show multiple, higher molecular weight species, indicating the attachment of more than one PEG molecule per protein.

Possible Cause Troubleshooting Step
High Molar Excess of PEG A large excess of the PEG reagent drives the reaction towards multi-PEGylation.[7] Reduce the molar ratio of PEG to protein. A 1:1 to 5:1 molar ratio is a good starting point for mono-PEGylation.[1]
High Reaction pH For amine-reactive PEGs, a higher pH increases the reactivity of lysine residues, leading to a higher degree of PEGylation.[7] Lower the pH of the reaction to favor modification of the more reactive N-terminal amine over lysine residues.[3]
Long Reaction Time Allowing the reaction to proceed for too long can lead to the attachment of additional PEG molecules. Optimize the reaction time by monitoring the formation of the desired mono-PEGylated product and stopping the reaction when its concentration is maximal.
High Protein Concentration High protein concentrations can sometimes favor multi-PEGylation. Try diluting the reaction mixture.
Issue 3: Protein Aggregation During PEGylation

Symptom: The reaction mixture becomes cloudy or a precipitate forms. SEC-HPLC analysis shows the presence of high-molecular-weight aggregates.

Possible Cause Troubleshooting Step
Intermolecular Cross-linking If you are using a bifunctional PEG reagent, it can cross-link multiple protein molecules, leading to aggregation.[10] Switch to a monofunctional PEG reagent (e.g., mPEG).[11]
Suboptimal Buffer Conditions The pH and ionic strength of the buffer can affect protein stability.[10] Ensure the reaction buffer is optimal for your protein's stability. Consider adding stabilizing excipients like sugars (sucrose, trehalose) or polyols (sorbitol, glycerol).[10]
High Protein Concentration High protein concentrations increase the likelihood of intermolecular interactions and aggregation.[10] Perform the reaction at a lower protein concentration.
Conformational Changes Induced by PEGylation The attachment of PEG can sometimes induce conformational changes that expose hydrophobic patches, leading to aggregation.[10] Try using a different size or type of PEG. Sometimes a smaller or branched PEG can mitigate this issue.

Experimental Protocols

Protocol 1: N-Terminal Specific PEGylation using PEG-Aldehyde

This protocol describes the selective PEGylation of the N-terminal α-amino group of a protein using a PEG-aldehyde reagent via reductive amination.

Materials:

  • Protein of interest

  • mPEG-Propionaldehyde

  • Sodium Cyanoborohydride (NaCNBH₃)

  • Reaction Buffer: 0.1 M MES or phosphate (B84403) buffer, pH 5.0-6.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.4

  • Purification column (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris).

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-Propionaldehyde in the reaction buffer to the desired stock concentration.

  • Reaction Setup: Add the mPEG-Propionaldehyde solution to the protein solution to achieve the desired molar excess (start with a 3:1 to 5:1 molar ratio of PEG to protein).[9] Mix gently.

  • Initiation of Reductive Amination: Add a 20-fold molar excess of sodium cyanoborohydride to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours.[9] The optimal reaction time should be determined empirically by monitoring the reaction progress.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method, such as size-exclusion or ion-exchange chromatography.[3][12]

  • Analysis: Analyze the purified product by SDS-PAGE and SEC-HPLC to determine the degree of PEGylation and purity.

Protocol 2: Cysteine-Specific PEGylation using PEG-Maleimide

This protocol details the site-specific PEGylation of a free cysteine residue on a protein using a PEG-maleimide reagent.

Materials:

  • Protein with an accessible free cysteine residue

  • mPEG-Maleimide

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1 mM EDTA

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Solution: 1 M L-cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.[8] If the target cysteine is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Remove the TCEP using a desalting column.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-Maleimide in the conjugation buffer.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the mPEG-Maleimide solution to the protein solution.[8]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[8]

  • Quenching: Add an excess of the quenching solution to react with any unreacted maleimide (B117702) groups.

  • Purification: Purify the PEGylated protein using size-exclusion chromatography to remove unreacted PEG and quenching reagent.

  • Analysis: Characterize the purified PEGylated protein using SDS-PAGE and mass spectrometry to confirm site-specific modification.

Data Presentation

Table 1: Influence of Reaction Parameters on the Degree of PEGylation

ParameterEffect on Degree of PEGylationRecommendation for Mono-PEGylation
PEG:Protein Molar Ratio Increasing the ratio generally increases the degree of PEGylation.[2]Start with a low molar excess (e.g., 1:1 to 5:1).[1][9]
pH (Amine-reactive PEG) Higher pH (7.0-9.0) increases the reactivity of lysine ε-amino groups, leading to higher degrees of PEGylation.[7]A lower pH (around 7.0) can favor N-terminal modification.
pH (Aldehyde-reactive PEG) A pH of 5.0-6.5 is optimal for selective N-terminal modification.[7][13]Maintain the pH in the acidic to neutral range.
Reaction Time Longer reaction times can lead to a higher degree of PEGylation.Monitor the reaction and stop it when the desired product is maximized.
Temperature Higher temperatures increase the reaction rate, potentially leading to a higher degree of PEGylation.Start at room temperature or 4°C for better control.
Protein Concentration Higher concentrations can sometimes lead to increased multi-PEGylation and aggregation.[10]Use a moderate protein concentration (e.g., 1-10 mg/mL).

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution in Reaction Buffer Reaction PEGylation Reaction (Controlled pH, Temp, Time, Molar Ratio) Protein->Reaction PEG Activated PEG Reagent PEG->Reaction Purification Chromatographic Purification (SEC, IEX) Reaction->Purification Analysis Characterization (SDS-PAGE, SEC-HPLC, Mass Spec) Purification->Analysis Final_Product Final_Product Analysis->Final_Product Desired PEGylated Protein

Caption: General experimental workflow for protein PEGylation.

Troubleshooting_PEGylation cluster_yield Low Yield cluster_multi Multi-PEGylation cluster_aggregation Aggregation Start PEGylation Issue Check_Reagent Check PEG Activity Start->Check_Reagent Low Yield Decrease_Ratio Decrease PEG:Protein Ratio Start->Decrease_Ratio Multi-PEGylation Use_MonoPEG Use Monofunctional PEG Start->Use_MonoPEG Aggregation Optimize_pH Optimize pH Check_Reagent->Optimize_pH Increase_Ratio Increase PEG:Protein Ratio Optimize_pH->Increase_Ratio Lower_pH Lower Reaction pH Decrease_Ratio->Lower_pH Shorten_Time Shorten Reaction Time Lower_pH->Shorten_Time Optimize_Buffer Optimize Buffer Conditions Use_MonoPEG->Optimize_Buffer Lower_Conc Lower Protein Concentration Optimize_Buffer->Lower_Conc

References

Technical Support Center: Troubleshooting Poor PROTAC® Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges related to the poor solubility of newly synthesized Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility issues encountered during their experiments.

Frequently Asked questions (FAQs)

Q1: My newly synthesized PROTAC has very low aqueous solubility. What are the common causes?

A1: Poor aqueous solubility is a frequent challenge with PROTACs, which are often large molecules that fall into the "beyond Rule of Five" (bRo5) chemical space.[1][2][3] The primary contributors to low solubility include:

  • High Lipophilicity: PROTACs often possess a high molecular weight and a greasy nature due to the combination of two ligands and a linker, leading to poor interaction with water.[2][4][5][6] Lipophilicity, often expressed as logP or logD, is a major determinant of PROTAC solubility.[2][4][6]

  • Molecular Weight and Complexity: The large size and structural complexity of PROTACs can hinder their dissolution in aqueous media.[1][5]

  • Poorly Soluble Building Blocks: The intrinsic solubility of the warhead (targeting the protein of interest - POI) and the E3 ligase ligand significantly impacts the overall solubility of the final PROTAC molecule.[2][4]

  • Linker Composition: The linker connecting the two ligands plays a crucial role. Hydrophobic linkers, such as long alkyl chains, can decrease aqueous solubility.[7][]

  • Crystallinity: While many PROTACs are amorphous, a highly crystalline state can also lead to poor solubility due to the high energy required to break the crystal lattice.[9][10]

Q2: How can I experimentally measure the solubility of my PROTAC?

A2: Several methods can be used to determine the solubility of your PROTAC. The choice of method often depends on the stage of your research and the amount of compound available.

  • Kinetic Solubility Assays: These are high-throughput methods suitable for early drug discovery. They measure the concentration of a compound in a saturated solution after a short incubation time. Common techniques include nephelometry and UV-Vis spectroscopy.[4]

  • Thermodynamic Solubility Assays: These "gold standard" methods measure the equilibrium solubility of a compound and are more time-consuming. The shake-flask method is a common approach, where an excess of the compound is equilibrated in a buffer, and the concentration in the supernatant is measured, often by HPLC-UV or LC-MS.[4][]

A summary of common solubility measurement techniques is provided in the table below.

Solubility Assay Type Methodology Throughput Application Stage Key Considerations
Kinetic Solubility Measures apparent solubility after a short incubation of a DMSO stock solution in buffer.HighEarly Discovery/ScreeningProne to supersaturation; results can be influenced by the initial solid form.
Thermodynamic Solubility Measures equilibrium solubility of the solid compound in buffer over an extended period (e.g., 24-48h).LowLead Optimization/PreclinicalProvides the true equilibrium solubility; requires more compound and time.

Q3: What are the key strategies to improve the solubility of my PROTAC?

A3: Improving PROTAC solubility often involves a multi-pronged approach targeting its physicochemical properties and formulation.

  • Linker Modification: This is a common and effective strategy.

    • Incorporate Polar Groups: Introducing polar functionalities like polyethylene (B3416737) glycol (PEG) units, ethers, amines, or amides into the linker can enhance hydrophilicity and improve aqueous solubility.[7][12]

    • Introduce Ionizable Groups: Adding basic nitrogen-containing groups, such as pyridinyl or piperazinyl moieties, can increase solubility.[13][14]

    • Optimize Linker Length and Rigidity: While longer, flexible linkers might seem beneficial, they can sometimes fold and create intramolecular hydrogen bonds that reduce solubility.[2][4] Rigid linkers containing cycloalkane structures can sometimes enhance water solubility.[7]

  • Warhead and E3 Ligase Ligand Selection: If possible, select warheads and E3 ligase ligands with better intrinsic solubility.[2][4] The choice of E3 ligase ligand can influence the overall properties of the PROTAC.[15][16][17][18]

  • Formulation Strategies: For later-stage development, formulation can significantly enhance solubility.

    • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain a higher energy amorphous state, which is more soluble.[5][9][10][19]

    • Use of Co-solvents and Excipients: Adding co-solvents, surfactants, or other excipients can improve the solubility of PROTACs for in vitro assays.[]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and liposomes can encapsulate PROTACs and improve their dissolution and absorption.[5]

  • Prodrug Approach: Modifying the PROTAC with a promoiety that is cleaved in vivo to release the active molecule can sometimes improve solubility.[1]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving poor PROTAC solubility.

Guide 1: Initial Assessment and Characterization

This workflow guides the initial steps when a newly synthesized PROTAC exhibits poor solubility.

G cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Next Steps start Poorly Soluble PROTAC Identified quantify Quantify Solubility (Kinetic or Thermodynamic Assay) start->quantify analyze_props Analyze Physicochemical Properties (logP, MW, TPSA) quantify->analyze_props assess_purity Assess Compound Purity and Integrity analyze_props->assess_purity is_pure Is the compound pure and stable? assess_purity->is_pure resynthesize Re-synthesize and/or Purify is_pure->resynthesize No troubleshoot Proceed to Troubleshooting Guide 2 is_pure->troubleshoot Yes resynthesize->start

Caption: Initial assessment workflow for a poorly soluble PROTAC.

Guide 2: Strategies for Solubility Enhancement

This guide outlines a decision-making process for selecting a solubility enhancement strategy.

G cluster_0 Modification Strategy cluster_1 Evaluation cluster_2 Outcome start Poorly Soluble PROTAC (Confirmed Purity) linker_mod Modify Linker - Add polar groups (PEG) - Add ionizable groups start->linker_mod building_block_mod Modify Building Blocks - Alternative warhead - Alternative E3 ligase ligand start->building_block_mod formulation Formulation Approach (For in vitro/in vivo studies) start->formulation synthesize_analog Synthesize New Analog(s) linker_mod->synthesize_analog building_block_mod->synthesize_analog success Solubility and Activity Improved formulation->success For specific application measure_solubility Measure Solubility of New Analog(s) synthesize_analog->measure_solubility check_activity Assess Biological Activity (Binding, Degradation) measure_solubility->check_activity check_activity->success iterate Iterate Design check_activity->iterate Suboptimal

Caption: Decision tree for improving PROTAC solubility.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a PROTAC in a specified buffer.

Materials:

  • PROTAC compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC or LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Thermomixer or shaker

  • Microcentrifuge

  • HPLC-UV or LC-MS system

Methodology:

  • Add an excess amount of the solid PROTAC compound to a microcentrifuge tube (e.g., 1-2 mg).

  • Add a defined volume of PBS (pH 7.4) to the tube (e.g., 1 mL).

  • Tightly cap the tube and place it in a thermomixer or shaker set to an appropriate temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 1000 rpm).

  • Equilibrate the suspension for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method.

  • Analyze the diluted supernatant using a calibrated HPLC-UV or LC-MS method to determine the concentration of the dissolved PROTAC.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation for In Vitro Testing

Objective: To prepare a small-scale ASD of a PROTAC with a polymer to enhance its dissolution for in vitro assays.

Materials:

Methodology:

  • Determine the desired drug loading (e.g., 10% w/w). For a 10 mg final ASD, this would be 1 mg of PROTAC and 9 mg of polymer.

  • Accurately weigh the PROTAC and the polymer and add them to a round-bottom flask.

  • Add a sufficient amount of the chosen organic solvent to completely dissolve both the PROTAC and the polymer, creating a clear solution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure and gentle heating until a thin film is formed on the wall of the flask.

  • Further dry the solid film under high vacuum in a vacuum oven at a temperature below the glass transition temperature (Tg) of the ASD for 24-48 hours to remove any residual solvent.

  • Scrape the solid ASD from the flask. The resulting powder can be used for dissolution or solubility studies.

Signaling Pathways and Logical Relationships

The interplay of physicochemical properties determines the solubility of a PROTAC. This can be visualized as a signaling pathway-like diagram.

G cluster_0 PROTAC Components cluster_1 Physicochemical Properties cluster_2 Outcome warhead Warhead lipophilicity Lipophilicity (logP/logD) warhead->lipophilicity polarity Polarity (TPSA) warhead->polarity mw Molecular Weight warhead->mw linker Linker linker->lipophilicity linker->polarity linker->mw flexibility Flexibility & Conformation linker->flexibility e3_ligand E3 Ligase Ligand e3_ligand->lipophilicity e3_ligand->polarity e3_ligand->mw solubility Aqueous Solubility lipophilicity->solubility -ve correlation polarity->solubility +ve correlation mw->solubility -ve correlation flexibility->solubility complex effect

Caption: Factors influencing PROTAC aqueous solubility.

References

Technical Support Center: Optimizing Amino-PEG13-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG13-amine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to reaction efficiency, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with an NHS ester?

A1: The optimal pH for the reaction between a primary amine and an N-hydroxysuccinimide (NHS) ester is in the slightly alkaline range of 8.3 to 8.5.[1][2][3] While reactions can proceed between pH 7.2 and 9.0, the 8.3-8.5 range typically provides the best balance between amine reactivity and NHS ester stability.[4][5][6][7]

Q2: What are the consequences of using a pH that is too low?

A2: At acidic or neutral pH levels (below ~7.2), primary amines, including the one on this compound, are predominantly protonated (R-NH3+).[1][2][3][8] This protonated form is not nucleophilic and therefore cannot react with the NHS ester.[9] This results in very low or no conjugation efficiency.[1][3]

Q3: What happens if the reaction pH is too high?

A3: If the pH is too high (e.g., above 8.6), the rate of hydrolysis of the NHS ester increases dramatically.[1][2][3][4] Hydrolysis is a competing reaction where water attacks the NHS ester, causing it to degrade before it can react with the target amine. This consumption of the reagent leads to a significant decrease in conjugation efficiency.[3][4] The half-life of an NHS ester can decrease from several hours at pH 7 to just a few minutes at pH 8.6.[4][10]

Q4: Which buffers are recommended for this reaction, and which should be avoided?

A4: Recommended buffers include phosphate (B84403), borate, or carbonate/bicarbonate buffers, adjusted to the optimal pH range of 8.3-8.5.[1][2][4] It is critical to avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[4][5][11] These buffer components will compete with your this compound for reaction with the NHS ester, which will inhibit your desired conjugation.[4]

Q5: My conjugation yield is low. What is the first parameter I should troubleshoot?

A5: The most important factor to verify is the pH of your reaction mixture.[1][2][3] Improper pH is the most common cause of low efficiency in amine-NHS ester conjugations. Use a calibrated pH meter to ensure your buffer is within the optimal 8.3-8.5 range. Also, confirm that your buffer is freshly prepared and does not contain any competing primary amines.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation pH is too low (< 7.2) The amine group is protonated and non-reactive. Prepare a fresh buffer with a pH between 8.3 and 8.5, such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.[1][2]
Low Conjugation Efficiency pH is too high (> 8.6) The NHS ester is rapidly hydrolyzing. Lower the pH of the reaction buffer to the optimal 8.3-8.5 range to slow the rate of hydrolysis.[4][10]
Inconsistent Results Use of Amine-Containing Buffers (e.g., Tris) The buffer is competing with the this compound. Switch to a non-amine-containing buffer like phosphate, borate, or bicarbonate.[4][5]
Low Yield with Large-Scale Reactions pH Drift During Reaction The hydrolysis of the NHS ester can release N-hydroxysuccinimide, which is acidic and can lower the pH of the mixture over time.[1][3] Use a more concentrated buffer or monitor and adjust the pH during the reaction.

Data Summary: pH Effects on Reaction Components

The overall efficiency of the this compound reaction is a trade-off between the deprotonation of the amine group and the hydrolysis of the NHS ester. The following table summarizes these competing factors.

pH RangeEffect on Amino Group (-NH₂)Effect on NHS EsterOverall Reaction Efficiency
< 7.0 Protonated (-NH₃⁺), non-nucleophilic, and unreactive.[1][9]Stable with a low rate of hydrolysis.[4][10]Very Low / No Reaction
7.2 - 8.0 Increasingly deprotonated and reactive.[4][12]Moderately stable, with some hydrolysis occurring.[4][10]Moderate to Good
8.0 - 8.5 Mostly deprotonated, highly nucleophilic, and reactive.[1][2][3]Increased hydrolysis, but the amine reaction is strongly favored.[4][10]Optimal
> 8.6 Deprotonated and reactive.Very rapid hydrolysis, leading to a short half-life.[4][10]Low / Very Low

Visualization of pH Impact

The following diagram illustrates the relationship between pH and the key factors governing the reaction's success. The optimal pH window is where the amine is active and the competing hydrolysis reaction is manageable.

pH_Impact cluster_low_ph Low pH (< 7.2) cluster_optimal_ph Optimal pH (8.3 - 8.5) cluster_high_ph High pH (> 8.6) low_amine Amine Group: Protonated (R-NH₃⁺) Inactive low_result Result: Low Efficiency low_amine->low_result low_nhs NHS Ester: Stable low_nhs->low_result opt_amine Amine Group: Deprotonated (R-NH₂) Active opt_result Result: High Efficiency opt_amine->opt_result opt_nhs NHS Ester: Manageable Hydrolysis opt_nhs->opt_result high_result Result: Low Efficiency high_amine Amine Group: Deprotonated (R-NH₂) Active high_amine->high_result high_nhs NHS Ester: Rapid Hydrolysis high_nhs->high_result

Caption: Logical workflow showing the impact of pH on reaction efficiency.

General Experimental Protocol for Amine-NHS Ester PEGylation

This protocol provides a general guideline for conjugating an amine-containing molecule (such as a protein) with an NHS-ester activated PEG.

1. Reagent and Buffer Preparation

  • Prepare a suitable amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate) and adjust the pH to 8.3-8.5 using a calibrated pH meter.[1][2]

  • Dissolve your target molecule (containing the primary amine) in the reaction buffer to a concentration of 1-10 mg/mL.[2][3]

  • Immediately before use, dissolve the NHS-ester activated PEG reagent. If it is not readily soluble in the aqueous buffer, first dissolve it in a small volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2][3]

2. Conjugation Reaction

  • Add the dissolved PEG-NHS ester solution to the target molecule solution while gently vortexing. A common starting point is an 8- to 20-fold molar excess of the PEG reagent over the target molecule.[2][3][13]

  • Incubate the reaction mixture for at least 4 hours at room temperature or overnight at 4°C.[1][3] Shorter incubation times (30-60 minutes) may also be sufficient depending on the specific reactants.[13]

3. Quenching the Reaction (Recommended)

  • To stop the reaction, add an amine-containing buffer, such as 1 M Tris-HCl (pH 7.5), to a final concentration of 20-50 mM.[13]

  • Incubate for an additional 15-30 minutes at room temperature.[13] This step ensures that any unreacted PEG-NHS ester is deactivated.

4. Purification of the Conjugate

  • Remove unreacted PEG, hydrolyzed NHS ester, and other byproducts from the final conjugate.

  • Common purification methods include size-exclusion chromatography (gel filtration), dialysis, or tangential flow filtration (TFF), depending on the size of the final product.[1][3][13]

References

Technical Support Center: Purification of Amine-PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted Amino-PEG13-amine from a sample following a PEGylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it need to be removed?

This compound is a polyethylene (B3416737) glycol (PEG)-based linker containing 13 ethylene (B1197577) glycol units with a primary amine group at each end.[1][][3][4] It is used in bioconjugation, for example, as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][][3][4] It is crucial to remove any unreacted this compound from your sample to ensure the purity of your final product and to prevent interference in downstream applications and analyses.

Q2: What are the key properties of this compound to consider for purification?

The key properties of this compound are its molecular weight of approximately 632.79 g/mol and its chemical formula C28H60N2O13.[3][5] Its relatively small size is the primary factor influencing the choice of purification method.

Q3: What are the most common methods for removing unreacted this compound?

The most effective methods for removing small, unreacted PEG reagents like this compound are based on size differences between the PEGylated product and the unreacted PEG. These techniques include:

  • Size Exclusion Chromatography (SEC): This is a highly effective method that separates molecules based on their size (hydrodynamic radius).[][7][8] The larger PEGylated conjugate will elute before the smaller, unreacted this compound.

  • Dialysis: This technique uses a semi-permeable membrane to separate molecules based on size.[9][10] By choosing a membrane with an appropriate molecular weight cut-off (MWCO), the small, unreacted PEG can be diffused out of the sample.

  • Tangential Flow Filtration (TFF) / Diafiltration: This is a pressure-driven membrane filtration process that separates molecules by size and is suitable for larger sample volumes.[11][12][13]

Other chromatographic techniques like Ion Exchange Chromatography (IEX) and Hydrophobic Interaction Chromatography (HIC) can also be used, as PEGylation can alter the charge and hydrophobicity of the target molecule, allowing for separation.[][11][14]

Q4: How do I stop the PEGylation reaction before purification?

If your PEGylation reaction involves an active ester (like an NHS ester) reacting with an amine, you can quench the reaction by adding a small molecule containing a primary amine. Common quenching agents include Tris buffer, glycine, or ethanolamine.[9] These will react with any remaining active esters on your PEG reagent, rendering them inert.

Q5: How do I choose the best purification method for my sample?

The choice of purification method depends on factors such as your sample volume, the size of your target molecule, and the required purity. The flowchart below can help guide your decision.

MethodSelection Start Start: Quenched Reaction Mixture TargetSize Is the target molecule significantly larger than this compound (MW ~633 Da)? Start->TargetSize SampleVolume What is the sample volume? TargetSize->SampleVolume Yes OtherMethods Consider alternative methods (e.g., IEX, HIC, RP-HPLC) if size difference is insufficient. TargetSize->OtherMethods No HighPurity Is high resolution/ purity required? SampleVolume->HighPurity Small to Medium (<50 mL) TFF Tangential Flow Filtration (TFF) SampleVolume->TFF Large (>50 mL) SEC Size Exclusion Chromatography (SEC) HighPurity->SEC Yes Dialysis Dialysis HighPurity->Dialysis No (for bulk removal) DialysisWorkflow cluster_prep Sample Preparation cluster_dialysis Dialysis cluster_recovery Product Recovery Prep 1. Prepare dialysis membrane per manufacturer's instructions. Load 2. Load sample into dialysis tubing/cassette. Prep->Load Dialyze 3. Place in dialysis buffer (100-200x sample volume) with gentle stirring. Load->Dialyze ChangeBuffer1 4. Incubate for 2-4 hours at 4°C. Change buffer. Dialyze->ChangeBuffer1 ChangeBuffer2 5. Repeat buffer change 2-3 more times. ChangeBuffer1->ChangeBuffer2 Recover 6. Recover purified sample from tubing/cassette. ChangeBuffer2->Recover SECWorkflow Start Start: Quenched Reaction Mixture Equilibrate 1. Equilibrate SEC column with running buffer. Start->Equilibrate Prepare 2. Filter sample through a 0.22 µm filter. Equilibrate->Prepare Inject 3. Inject sample onto the column. (Injection volume <2-5% of column volume) Prepare->Inject Elute 4. Elute with running buffer at a constant flow rate. Inject->Elute Collect 5. Collect fractions. Elute->Collect Analyze 6. Analyze fractions (e.g., UV-Vis, SDS-PAGE) to identify product and impurity peaks. Collect->Analyze Pool 7. Pool fractions containing the purified product. Analyze->Pool End End: Purified Product Pool->End

References

Characterizing and minimizing impurities in Amino-PEG13-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Amino-PEG13-amine. Our goal is to help you characterize and minimize impurities to ensure the highest quality of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I might encounter in my this compound synthesis?

A1: Impurities in this compound synthesis can originate from starting materials, side reactions, or incomplete reactions. Common impurities include:

  • Polydisperse PEGs: Starting materials may not be perfectly monodisperse, leading to a final product with varying PEG chain lengths (e.g., PEG12, PEG14).

  • Incompletely reacted intermediates: Depending on the synthetic route, you may find mono-amino PEGs or starting materials with other functional groups (e.g., hydroxyl, tosyl, or azido) remaining in your product mixture.

  • Side-reaction byproducts: The Williamson ether synthesis, often used to build the PEG chain, can have elimination side reactions.[1] Amidation or reduction steps can also lead to byproducts like N-acylurea or incompletely reduced intermediates.[2]

  • Small molecule impurities: Residual solvents, reagents (e.g., catalysts, reducing agents), and their degradation products can be present.[3] For instance, formic acid and formaldehyde (B43269) can arise from PEG degradation.

  • Water: Polyethylene glycols are hygroscopic and can contain water, which may interfere with certain reactions.[3]

Q2: My final product shows a broader molecular weight distribution than expected. What could be the cause and how can I fix it?

A2: A broad molecular weight distribution, or high polydispersity, is a common issue. Here are potential causes and troubleshooting steps:

  • Cause: The starting PEG material itself is polydisperse.

  • Troubleshooting:

    • Source high-purity, monodisperse starting materials.

    • Characterize the molecular weight distribution of your starting materials using techniques like Mass Spectrometry (MS) or Size Exclusion Chromatography (SEC) before starting the synthesis.

  • Cause: Side reactions during chain elongation, such as fragmentation or oligomerization.

  • Troubleshooting:

    • Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants) to minimize side reactions.

    • Employ purification techniques like preparative HPLC or SEC to isolate the desired PEG13 fraction.

Q3: I see evidence of incomplete conversion to the diamine. How can I improve the yield of my target product?

A3: Incomplete conversion can be due to several factors related to your reaction conditions.

  • For syntheses involving reduction of a diazide:

    • Cause: Inefficient reduction.

    • Troubleshooting:

      • Ensure the catalyst (e.g., Palladium on carbon) is fresh and active.

      • Increase the hydrogen pressure or reaction time.

      • Consider alternative reducing agents like triphenylphosphine (B44618) (PPh3) followed by hydrolysis, or zinc in the presence of ammonium (B1175870) chloride.[4]

  • For syntheses involving amination of an activated PEG (e.g., PEG-ditosylate):

    • Cause: Incomplete nucleophilic substitution.

    • Troubleshooting:

      • Use a sufficient excess of the aminating agent (e.g., ammonia, protected amine).

      • Ensure your solvent is anhydrous if required for the reaction.

      • Optimize the reaction temperature and time.

Q4: How can I effectively remove small molecule impurities and unreacted reagents from my final product?

A4: Several techniques can be employed for purification:

  • Precipitation: PEGs are often soluble in polar organic solvents like dichloromethane (B109758) and acetonitrile (B52724), and insoluble in non-polar solvents like diethyl ether or hexane. Precipitation by adding a non-polar solvent can be an effective first purification step.[3]

  • Dialysis/Tangential Flow Filtration (TFF): For larger PEG molecules, these techniques are effective at removing small molecule impurities. For a short-chain PEG like PEG13, dialysis might not be suitable, but TFF with an appropriate molecular weight cut-off membrane could be considered.

  • Chromatography:

    • Size Exclusion Chromatography (SEC): Can separate based on hydrodynamic volume, which is useful for removing smaller molecule impurities.[5]

    • Ion-Exchange Chromatography (IEX): This is a powerful technique for purifying amine-containing compounds. Since this compound has two basic amine groups, it will bind to a cation exchange column, allowing for separation from non-ionic or less basic impurities.[5]

    • Reverse-Phase Chromatography (RPC): Can separate based on hydrophobicity. This is often used for both analysis and purification.

Experimental Protocols

Below are generalized protocols for common analytical techniques used to characterize this compound and its impurities. Note: These are starting points and may require optimization for your specific instrumentation and sample matrix.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To separate and quantify the main product and impurities based on their physicochemical properties.

  • Methodology:

    • System: An HPLC system with a UV detector and/or a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended, as PEGs lack a strong chromophore.[6] Mass spectrometric detection (LC-MS) provides molecular weight information for peak identification.[7][8]

    • Column: A reverse-phase C8 or C18 column is commonly used.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Detection:

      • UV detection at low wavelengths (e.g., 214 nm) may provide some signal for amide bonds if derivatized.

      • CAD or ELSD provides a more universal response for non-volatile analytes.

      • MS provides mass information for each eluting peak.

  • Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

2. Mass Spectrometry (MS) for Molecular Weight Determination

  • Objective: To confirm the molecular weight of the desired product and identify impurities based on their mass-to-charge ratio (m/z).

  • Methodology:

    • Techniques: Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used for PEG analysis.

    • Sample Preparation (ESI-MS): The sample is typically introduced in a solvent compatible with the mobile phase of an LC system.

    • Sample Preparation (MALDI-MS): The sample is co-crystallized with a matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) on a target plate.

  • Data Analysis: The resulting spectrum will show a distribution of peaks corresponding to the different PEG chain lengths and their adducts (e.g., with Na+, K+). The mass difference between adjacent peaks in a PEG series will be 44.03 Da (the mass of an ethylene (B1197577) glycol unit).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

  • Objective: To confirm the chemical structure of the final product and identify and quantify impurities.

  • Methodology:

    • Spectra: 1H NMR and 13C NMR are the most common experiments.

    • Solvent: Deuterated chloroform (B151607) (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6) are often used. DMSO-d6 can be particularly useful as the hydroxyl proton signal of PEG impurities is often well-resolved and does not shift significantly with concentration.[9]

    • Analysis:

      • The large signal from the ethylene glycol protons will be prominent around 3.6 ppm in the 1H NMR spectrum.

      • Signals from the protons adjacent to the amine groups will be shifted and can be used to confirm functionalization.

      • Integration of signals can be used to determine the degree of functionalization and quantify impurities if appropriate internal standards are used.[10]

Data Presentation

Table 1: Common Impurities in this compound Synthesis and their Characterization

Impurity ClassSpecific ExamplesPrimary Analytical Technique(s)Expected Observation
Incomplete Functionalization Mono-amino-PEG13-X (X = OH, N3, OTs)LC-MS, IEXPeak with a different mass and/or retention time from the desired product.
Polydispersity Amino-PEG12-amine, Amino-PEG14-amineMS (MALDI or ESI)Series of peaks separated by 44.03 Da.
Side-Reaction Products Elimination products, N-acylureaLC-MS, NMRPeaks with unexpected masses and/or chemical shifts.
Small Molecule Residues Solvents, reagents, formic acidGC-MS, HPLCEarly eluting peaks in HPLC or characteristic signals in GC-MS.

Table 2: Example Purification Strategy Performance

Purification StepTarget Impurity RemovedPurity of this compound (Post-Step)
Precipitation Unreacted small molecule reagents> 85%
Ion-Exchange Chromatography Mono-functionalized PEG, unreacted starting PEG> 95%
Preparative HPLC Polydisperse impurities (PEG12, PEG14)> 99%

Visualizations

Synthesis_Pathway cluster_0 Step 1: Activation cluster_1 Step 2: Azidation cluster_2 Step 3: Reduction HO-PEG13-OH HO-PEG13-OH TsO-PEG13-OTs TsO-PEG13-OTs HO-PEG13-OH->TsO-PEG13-OTs TsCl, Pyridine N3-PEG13-N3 N3-PEG13-N3 TsO-PEG13-OTs->N3-PEG13-N3 NaN3, DMF H2N-PEG13-NH2 H2N-PEG13-NH2 N3-PEG13-N3->H2N-PEG13-NH2 H2, Pd/C or PPh3, H2O

Caption: Synthesis pathway for this compound.

Impurity_Formation cluster_0 Main Reaction Pathway cluster_1 Impurity Sources A HO-PEG-OH B Activated-PEG A->B I2 Incomplete Activation A->I2 C Diamino-PEG B->C I3 Elimination Side Reaction B->I3 I4 Incomplete Amination B->I4 I1 Polydisperse Starting Material I1->A

Caption: Potential sources of impurities in the synthesis.

Experimental_Workflow cluster_0 Synthesis & Crude Product cluster_1 Analysis cluster_2 Purification synthesis This compound Synthesis crude Crude Product synthesis->crude hplc HPLC-MS Analysis crude->hplc nmr NMR Analysis crude->nmr precipitation Precipitation crude->precipitation iex Ion-Exchange Chromatography precipitation->iex final_product Pure this compound iex->final_product final_product->hplc Final Purity Check

Caption: Workflow for synthesis, analysis, and purification.

References

How to avoid hydrolysis of NHS esters in PEGylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the hydrolysis of N-hydroxysuccinimide (NHS) esters during PEGylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is an activated PEG-NHS ester and what is its primary application?

An activated PEG-NHS ester is a polyethylene (B3416737) glycol (PEG) reagent where a terminal carboxylic acid group has been chemically modified to form a reactive N-hydroxysuccinimide ester.[1] This activation makes the PEG molecule highly reactive towards primary amine groups (-NH2), which are commonly found on biomolecules such as the lysine (B10760008) residues and the N-terminus of proteins and peptides.[][3] The primary application of PEG-NHS esters is in PEGylation, a process that involves covalently attaching PEG chains to these biomolecules. This modification can enhance the therapeutic properties of proteins by improving their solubility, stability, and in vivo circulation time.[1][4][5]

Q2: What is NHS ester hydrolysis and why is it a major concern in PEGylation?

Hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester bond.[1][6] This reaction converts the reactive NHS ester back to its original, non-reactive carboxylic acid form and releases N-hydroxysuccinimide (NHS) as a byproduct.[1] Hydrolysis is a significant concern because it directly competes with the desired PEGylation reaction (amination).[][6] Once hydrolyzed, the PEG molecule can no longer react with the target primary amines on the biomolecule, which can result in low conjugation yields and inefficient PEGylation.[1][7][8]

Q3: What are the critical factors that influence the rate of NHS ester hydrolysis?

The rate of NHS ester hydrolysis is primarily influenced by three key factors:

  • pH: The hydrolysis rate of NHS esters increases significantly with increasing pH.[9][10][11][12] While a slightly alkaline pH (7.2-8.5) is optimal for the reaction with primary amines, higher pH values will accelerate the competing hydrolysis reaction.[12][13]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[13][14]

  • Buffer Composition: The presence of primary amines in the reaction buffer, such as Tris or glycine, will compete with the target biomolecule for the PEG-NHS ester, reducing the efficiency of the desired conjugation.[3][7][15][16]

Troubleshooting Guide

This guide addresses common issues encountered during PEGylation experiments with NHS esters and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No PEGylation Efficiency 1. Hydrolyzed/Inactive PEG-NHS Ester: The reagent was exposed to moisture or the solution was prepared too far in advance.[3][17][18] 2. Incorrect Buffer Composition: The reaction buffer contains primary amines (e.g., Tris, glycine) that competed with the target biomolecule.[3][15][16] 3. Suboptimal pH: The reaction pH was too low (<7.0), reducing the reactivity of the primary amines on the biomolecule.[7][8] 4. Insufficient Molar Ratio: The molar excess of the PEG-NHS ester was too low for the protein concentration being used.[3][16]1. Use a fresh vial of PEG-NHS ester. Ensure it is stored under desiccated conditions and allow it to warm to room temperature before opening to prevent condensation.[16][17][18] Prepare the PEG-NHS ester solution immediately before use.[16][19] 2. Perform a buffer exchange to a non-amine-containing buffer such as phosphate-buffered saline (PBS) at pH 7.2-8.0.[16][19] 3. Ensure the reaction buffer pH is within the optimal range of 7.2-8.5 for efficient labeling of lysine residues.[12][14] 4. Perform a titration experiment with a range of molar ratios (e.g., 5:1, 10:1, 20:1, 50:1 of PEG-NHS to protein) to determine the optimal excess for your specific biomolecule and concentration.[3][20]
Protein Precipitation During or After Reaction 1. Over-Labeling: A high degree of PEGylation can alter the physicochemical properties of the protein, leading to aggregation.[3][14] 2. High Organic Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the PEG-NHS ester was too high (>10%), causing protein denaturation.[3]1. Reduce the molar excess of the PEG-NHS ester in the reaction.[14] Perform a titration to find the optimal ratio that achieves the desired labeling without causing precipitation.[3] 2. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[21]
Inconsistent Results Between Experiments 1. Variability in Reagent Activity: The PEG-NHS ester may have partially hydrolyzed between uses.[17] 2. pH Drift During Reaction: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of a poorly buffered solution over time.[8][15]1. Aliquot the PEG-NHS ester upon receipt to minimize exposure of the entire batch to moisture. Perform a quality control check to assess the activity of the NHS ester before use (see Experimental Protocols).[17] 2. Use a buffer with sufficient buffering capacity (e.g., 0.1 M phosphate (B84403) buffer). For large-scale reactions, monitor the pH during the reaction and adjust if necessary.[7][15]

Quantitative Data Summary

The stability of NHS esters is highly dependent on the pH of the aqueous environment. The following table summarizes the half-life of NHS esters at various pH values.

pHHalf-life of NHS Ester
7.04-5 hours[9][10][11][12]
8.01 hour[9][10][11]
8.610 minutes[9][10][11][12]
9.0< 9 minutes[5]

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with a PEG-NHS Ester

This protocol provides a general workflow for the PEGylation of a protein using a PEG-NHS ester.

  • Protein Preparation:

    • Dissolve the protein to be PEGylated in a non-amine containing buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0) to a final concentration of 1-10 mg/mL.[16][19]

    • If the protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange using dialysis or a desalting column.[16]

  • PEG-NHS Ester Solution Preparation:

    • Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[16][19]

    • Immediately before use, dissolve the PEG-NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF to a high concentration (e.g., 10 mg/mL).[16][21] Do not prepare stock solutions for storage.[16][19]

  • PEGylation Reaction:

    • Add a calculated molar excess of the dissolved PEG-NHS ester solution to the protein solution. A 20-fold molar excess is a common starting point for antibodies.[3][16][20]

    • Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[21]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours to overnight.[3][16][21]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris or glycine, pH 7.5) to a final concentration of 20-50 mM.[14]

    • Incubate for 30 minutes at room temperature to ensure all unreacted PEG-NHS ester is consumed.[3]

  • Purification:

    • Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.[3][8]

  • Storage:

    • Store the purified PEGylated protein under conditions optimal for the unmodified protein.

Protocol 2: Spectrophotometric Assay to Determine the Activity of NHS Esters

This protocol allows for a quick assessment of whether a PEG-NHS ester is active or has been hydrolyzed. The assay is based on the fact that the N-hydroxysuccinimide (NHS) leaving group absorbs light at 260 nm upon its release after hydrolysis.[12][17]

  • Materials:

    • PEG-NHS ester reagent

    • Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.0)

    • 0.5-1.0 N NaOH[17]

    • UV-Vis Spectrophotometer and quartz cuvettes

  • Procedure:

    • Prepare a "control" cuvette containing only the amine-free buffer.

    • Prepare a "sample" cuvette by dissolving 1-2 mg of the PEG-NHS ester in 2 mL of the amine-free buffer.[17] If the reagent is not water-soluble, first dissolve it in a small amount of dry DMSO or DMF and then dilute with the buffer.[17]

    • Immediately zero the spectrophotometer at 260 nm using the control cuvette.

    • Measure the absorbance of the sample cuvette at 260 nm (Reading A).

    • To the sample cuvette, add 100 µL of 0.5-1.0 N NaOH to induce rapid hydrolysis of any active NHS ester.[17] Mix well.

    • Immediately (within 1 minute) measure the absorbance of the sample cuvette at 260 nm again (Reading B).

  • Interpretation of Results:

    • Active Reagent: If Reading B is significantly greater than Reading A, it indicates the release of NHS, and therefore the PEG-NHS ester is active.[17]

    • Inactive (Hydrolyzed) Reagent: If Reading B is not significantly greater than Reading A, the PEG-NHS ester has likely already been hydrolyzed and is inactive.[17]

Visualizations

PEGylation_vs_Hydrolysis cluster_0 PEGylation Reaction (Desired) cluster_1 Hydrolysis (Competing Reaction) PEG-NHS PEG-NHS PEG-Protein PEG-Protein Conjugate (Stable Amide Bond) PEG-NHS->PEG-Protein + Protein-NH₂ (pH 7.2-8.5) Protein-NH2 Protein-NH₂ NHS_out NHS PEG-NHS_hydrolysis PEG-NHS PEG-COOH PEG-Carboxylic Acid (Inactive) PEG-NHS_hydrolysis->PEG-COOH + H₂O (Accelerated by high pH) H2O H₂O NHS_out_hydrolysis NHS

Caption: Competing reactions in PEGylation with NHS esters.

PEGylation_Workflow start Start protein_prep 1. Protein Preparation (Buffer Exchange to Amine-Free Buffer) start->protein_prep peg_prep 2. Prepare Fresh PEG-NHS Solution (in DMSO/DMF) protein_prep->peg_prep reaction 3. PEGylation Reaction (pH 7.2-8.5, RT or 4°C) peg_prep->reaction quench 4. Quench Reaction (e.g., Tris or Glycine) reaction->quench purify 5. Purification (SEC or Dialysis) quench->purify end PEGylated Protein purify->end

References

Technical Support Center: Enhancing PROTAC Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on a critical challenge in Proteolysis Targeting Chimera (PROTAC) development: enhancing cell permeability. Here you will find answers to frequently asked questions and detailed troubleshooting guides to help you diagnose and resolve permeability issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My PROTAC is highly effective in biochemical assays (e.g., target binding, ternary complex formation) but shows weak or no activity in cell-based assays. Is this a permeability problem?

A: This is a common scenario in PROTAC development and very often points to poor cell permeability.[1] PROTACs are large molecules that frequently fall into the "beyond Rule of 5" (bRo5) chemical space, meaning they have characteristics (like high molecular weight) that can make it difficult for them to cross the cell membrane and reach their intracellular targets.[2][3][4][5] To confirm if low permeability is the issue, you should directly measure the permeability of your compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 permeability assay for a more comprehensive view including active transport.[1][6]

Q2: What are the key molecular properties of my PROTAC that I should be concerned about for permeability?

A: Several physicochemical properties are critical determinants of a PROTAC's ability to permeate cells.[1] Key parameters to analyze include:

  • High Molecular Weight (MW): Most PROTACs have an MW greater than 800 Da, which can significantly hinder passive diffusion across the cell membrane.[1][7] A sharp decrease in passive diffusion has been noted for molecules with an MW greater than 1000 Da.[4]

  • Topological Polar Surface Area (TPSA): A large TPSA is a major contributor to poor permeability. The numerous polar functional groups in PROTACs increase their TPSA, making it less favorable for the molecule to enter the lipid bilayer of the cell membrane.[1][3]

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high count of HBDs and HBAs increases the molecule's polarity, which is unfavorable for membrane permeability.[1][8]

  • Lipophilicity (cLogP/LogD): While some lipophilicity is required, excessively high values (e.g., ALogP > 5) can lead to poor aqueous solubility and membrane retention, both of which reduce permeability.[9] Maintaining an optimal lipophilicity range, for instance, an ALogP between 3 and 5 for VHL-based PROTACs, can be beneficial.[9]

  • Rotatable Bonds (NRotB): A high number of rotatable bonds can result in a flexible, "floppy" molecule. This flexibility can be entropically penalized when the molecule moves into the ordered environment of the cell membrane, thus impeding permeability.[1][10]

Q3: How can I modify the linker component of the PROTAC to improve its permeability?

A: The linker is a highly flexible component for optimization and plays a crucial role in the overall physicochemical properties of the PROTAC.[4][11] Strategies include:

  • Reduce Polarity: Replacing polar linkers (e.g., PEG) with more lipophilic ones (e.g., alkyl chains) can improve permeability, provided the overall lipophilicity remains in an optimal range.[10][11] Similarly, bioisosteric replacement of amide bonds in the linker with less polar ester bonds has been shown to dramatically increase membrane permeability.[9]

  • Shorten Length: Shorter linkers are generally preferred to minimize MW and TPSA.[1]

  • Increase Rigidity: Incorporating rigid moieties like piperidine (B6355638) or piperazine (B1678402) rings can improve permeability.[5][7][12] This structural rigidification can also improve aqueous solubility and metabolic stability.[7][12]

  • Introduce Intramolecular Hydrogen Bonds: Designing the linker to promote the formation of intramolecular hydrogen bonds can cause the PROTAC to adopt a more compact, "ball-like" shape.[11] This folded conformation shields polar groups, reducing the effective TPSA and facilitating passage across the cell membrane.[10][11]

Q4: Besides linker modification, what other strategies can be used to enhance PROTAC permeability?

A: Several other innovative strategies can be employed:

  • Prodrug Strategy: A lipophilic group can be temporarily added to the PROTAC, for example on the E3 ligase ligand, to create an inactive prodrug.[11] This modification can increase permeability, and once inside the cell, the group is cleaved by intracellular enzymes to release the active PROTAC. The main drawback is a further increase in the PROTAC's already high molecular weight.[11]

  • E3 Ligase Ligand Optimization: The choice of E3 ligase ligand can impact permeability. For instance, the development of the small-molecule VHL ligand VH032 improved the drug-like properties and cell permeability of the resulting PROTACs compared to earlier peptide-based versions.[7][13]

  • Delivery Systems: Advanced drug delivery formulations like polymeric micelles, lipid-based nanoparticles, and liposomes can be used to encapsulate PROTACs, overcoming their inherent permeability and solubility issues.[2]

Troubleshooting Guide: Low Cellular Activity

If you are observing potent biochemical activity but poor cellular degradation, follow this workflow to diagnose and address the potential permeability issue.

Troubleshoot_PROTAC_Permeability start_node start_node process_node process_node decision_node decision_node solution_node solution_node A Low or No Cellular Activity (Poor Degradation) B Confirm Target & E3 Ligase Expression in Cell Line A->B C Perform Permeability Assay (e.g., PAMPA, Caco-2) B->C D Is Passive Permeability Low? (e.g., PAMPA Papp < 1.0 x 10⁻⁶ cm/s) C->D E Is Efflux Ratio High? (Caco-2 ER > 2) D->E No F Optimize Physicochemical Properties D->F Yes G Structural Modification to Avoid Efflux Transporters E->G Yes J Consider Alternative Strategies (e.g., Delivery Vehicle) E->J No H Re-synthesize & Test F->H - Reduce MW, TPSA, HBDs - Optimize cLogP - Introduce IMHBs - Amide-to-ester substitution G->H I Issue Resolved H->I

Caption: A troubleshooting workflow for addressing poor PROTAC permeability.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the impact of physicochemical properties and structural modifications on PROTAC permeability.

Table 1: Impact of Structural Modifications on PROTAC Permeability Data synthesized from multiple sources for illustrative purposes.

PROTAC ModificationOriginal PROTAC (Papp in 10⁻⁶ cm/s)Modified PROTAC (Papp in 10⁻⁶ cm/s)Assay TypeKey Takeaway
Amide to Ester Substitution [9]MZ1 (Amide Linker)Ester-PROTAC AnalogPAMPAReplacing an amide with an ester in the linker can significantly boost passive permeability.
Linker Type [3]PROTAC with PEG LinkerPROTAC with Alkyl LinkerCaco-2Linker composition directly impacts permeability and susceptibility to efflux.
E3 Ligase Ligand [3]VHL-based PROTAC (20b)Cereblon-based PROTAC (14)Caco-2The choice of E3 ligase ligand can profoundly alter the permeability profile and interaction with cellular transporters.

Table 2: Relationship Between Physicochemical Properties and Permeability Data extracted from a study on Androgen Receptor (AR) PROTACs.[3]

CompoundMW (Da)TPSA (Ų)chromLogD₇.₄Caco-2 A2B Papp (10⁻⁶ cm/s)Efflux Ratio
AR Ligand 3 338752.61.91.1
PROTAC 14 (CRBN) 7731483.41.78.4
PROTAC 20b (VHL) 8341653.50.350.7
PROTAC 20d (VHL) 9221873.4<0.1>12

Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput method to estimate gastrointestinal absorption or blood-brain barrier penetration.[6]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the PROTAC (e.g., 10 mM in DMSO).

    • Prepare the donor buffer (e.g., PBS at pH 7.4).

    • Prepare the acceptor buffer (e.g., PBS at pH 7.4 with a solubilizer like 2% DMSO).

    • Prepare the lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).

  • Plate Preparation:

    • Acceptor Plate: Using a 96-well filter plate, carefully apply 5 µL of the lipid solution to the filter of each well. Allow the solvent to evaporate for at least 30 minutes, leaving a stable artificial lipid membrane.

    • Add 300 µL of acceptor buffer to each well of the acceptor plate.

    • Donor Plate: In a separate 96-well donor plate, dilute the PROTAC stock solution in the donor buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be low (<1%) to not disrupt the membrane.

  • Assay Execution:

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.

    • Incubate the plate sandwich at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Quantification & Analysis:

    • After incubation, separate the plates.

    • Collect samples from both the donor and acceptor wells.

    • Determine the concentration of the PROTAC in all samples using a suitable analytical method, typically LC-MS/MS.

    • Calculate the permeability coefficient (Papp) using the appropriate formula that considers the volume of the wells, surface area of the membrane, and incubation time.

Protocol 2: Caco-2 Cell Permeability Assay

This assay uses a monolayer of differentiated Caco-2 cells, which form tight junctions and express efflux transporters, providing a more biologically relevant model of human intestinal absorption that accounts for both passive diffusion and active transport.[3][6]

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Before the assay, confirm the integrity of the cell monolayer. This is typically done by measuring the Transepithelial Electrical Resistance (TEER) with a voltmeter. High TEER values indicate a well-formed, tight monolayer.

    • Alternatively, test the permeability of a low-permeability fluorescent marker like Lucifer yellow.

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A to B):

      • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

      • Add the PROTAC solution in transport buffer to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

      • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).

      • Collect samples from both chambers at the end of the incubation.

    • Basolateral to Apical (B to A):

      • Perform the same procedure but add the PROTAC solution to the basolateral chamber and collect from the apical chamber. This measures active efflux.

  • Quantification & Analysis:

    • Quantify the PROTAC concentration in the collected samples using LC-MS/MS.

    • Calculate the Papp for both the A to B and B to A directions.[1]

    • Calculate the Efflux Ratio (ER) as: ER = Papp (B to A) / Papp (A to B) .

    • An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.[1]

Visualizations

PROTAC_MoA cluster_cell Intracellular Space protac_node protac_node poi_node poi_node e3_node e3_node process_node process_node PROTAC_in PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC_in->Ternary POI Protein of Interest (POI) POI->Ternary POI_Ub Poly-ubiquitinated POI E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Induces Proximity Ub->POI_Ub Deg Proteasomal Degradation Deg->PROTAC_in PROTAC Recycled Deg->POI POI Destroyed POI_Ub->Deg PROTAC_out PROTAC PROTAC_out->PROTAC_in Cell Permeation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: Key strategies for improving the cell permeability of PROTACs.

References

Optimizing reaction conditions for coupling Amino-PEG13-amine to antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on the covalent coupling of Amino-PEG13-amine to antibodies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended chemistry for coupling this compound to an antibody?

The most common and efficient method for covalently linking a molecule with a primary amine, like this compound, to an antibody is by targeting the antibody's carboxyl groups (present on aspartic and glutamic acid residues and the C-terminus). This is typically achieved using a "zero-length" crosslinker system, most notably 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC or EDAC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) to enhance reaction efficiency and stability.[1]

Q2: Why is a two-step EDC/Sulfo-NHS reaction preferred?

A two-step protocol is highly recommended to minimize unwanted antibody crosslinking.[2] In the first step, the antibody's carboxyl groups are activated with EDC and Sulfo-NHS at an acidic pH (4.5-5.5).[2][3] After removing the excess activation reagents, the amine-containing PEG is added at a higher pH (7.2-7.5) for the final coupling reaction.[2] This sequential process prevents the EDC from directly crosslinking the antibody's carboxyls with its own lysines.

Q3: What are the most critical parameters to control during the conjugation reaction?

Successful PEGylation depends on the careful optimization of several factors:

  • pH Control: The pH for the EDC/Sulfo-NHS activation step and the subsequent amine coupling step must be distinct and well-controlled.[2]

  • Molar Ratios: The molar ratio of EDC, Sulfo-NHS, and this compound to the antibody will determine the degree of labeling (DOL) and the potential for aggregation.

  • Buffer Choice: It is critical to use buffers free of extraneous carboxyl or amine groups that could interfere with the reaction.[2]

  • Reaction Time and Temperature: Incubation times and temperatures affect reaction efficiency and the stability of the activated intermediate.[4]

Q4: How can I prevent my antibody from aggregating during PEGylation?

Antibody aggregation is a common issue that can arise from excessive modification or improper reaction conditions.[5] To minimize aggregation:

  • Optimize Molar Ratios: Start with a lower molar excess of PEG and activation reagents and titrate up.

  • Control Protein Concentration: Working with very high protein concentrations can sometimes promote aggregation. A concentration of 1-10 mg/mL is a typical starting point.[6][7]

  • Ensure Proper Buffering: Use the recommended buffers at the correct pH to maintain protein stability.

  • Gentle Mixing: Avoid vigorous vortexing or stirring that can denature the antibody.

Q5: How do I confirm that the PEG has been successfully conjugated to my antibody?

Several methods can be used to characterize the PEGylated antibody:

  • SDS-PAGE: A successful conjugation will show a shift in the molecular weight of the antibody bands. The PEGylated antibody will migrate slower than the unconjugated antibody, often appearing as a smear due to heterogeneity in the number of attached PEG molecules.

  • Size Exclusion Chromatography (SEC): SEC can separate the PEGylated conjugate from the unconjugated antibody and detect any high-molecular-weight aggregates.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise mass of the conjugate, allowing for the determination of the average number of PEGs per antibody.

  • Functional Assays (e.g., ELISA): To ensure that the PEGylation has not compromised the antibody's antigen-binding activity.[]

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No PEGylation Hydrolyzed/Inactive EDC: EDC is highly moisture-sensitive and hydrolyzes quickly in aqueous solutions.[1]Always use freshly prepared EDC solutions. Equilibrate the reagent vial to room temperature before opening to prevent condensation.[2]
Incorrect Buffer: Using a buffer containing carboxylates (e.g., acetate, citrate) or amines (e.g., Tris, glycine) will compete with the reaction.Use a non-interfering buffer like MES for the activation step and a phosphate (B84403) or borate (B1201080) buffer for the coupling step.[2]
Incorrect pH: The activation step with EDC is most efficient at pH 4.5-5.5. The amine coupling step is most efficient at pH 7.2-7.5.[2]Carefully prepare and check the pH of all buffers before starting the reaction.
Antibody Aggregation or Precipitation Excessive Molar Ratio: Using a very high molar excess of EDC or PEG can lead to a high degree of labeling and intermolecular crosslinking.[5]Perform a titration experiment to find the optimal molar ratio of reagents. Start with a lower ratio and gradually increase it.[5]
Precipitation during pH shift: Some antibodies may be less stable at the acidic pH required for the activation step.Screen for the optimal pH that maintains antibody stability while allowing for efficient activation. Ensure the protein concentration is not excessively high.
Loss of Antibody Binding Activity PEGylation at or near Antigen-Binding Site: Modification of carboxyl groups within the complementarity-determining regions (CDRs) can sterically hinder antigen binding.[9]Reduce the molar ratio of reagents to achieve a lower degree of labeling. A lower DOL is less likely to impact the binding sites.
Antibody Denaturation: Harsh reaction conditions (e.g., extreme pH, presence of organic solvents if used) can denature the antibody.Ensure all reaction conditions are as gentle as possible. Avoid organic solvents unless absolutely necessary and validated.
High Product Heterogeneity Inherent Nature of the Reaction: Targeting multiple aspartic and glutamic acid residues will naturally result in a heterogeneous mixture of products with varying numbers of PEG chains attached.This is an expected outcome. For a more homogeneous product, site-specific conjugation strategies targeting engineered cysteines or glycans would be required.[10]

Quantitative Data Summary

The following tables provide recommended starting points and ranges for key reaction parameters.

Table 1: Recommended Buffer Conditions for Two-Step Antibody PEGylation

StepBufferpH RangeIncompatible Components
1. Carboxyl Activation MES (2-(N-morpholino)ethanesulfonic acid)4.5 - 5.5Carboxylates (Acetate, Citrate), Amines (Tris, Glycine)
2. Amine Coupling Phosphate Buffer (e.g., PBS) or Borate Buffer7.2 - 8.0Amines (Tris, Glycine)
3. Reaction Quenching Tris, Glycine, or Hydroxylamine~7.5 - 8.5N/A

Table 2: Key Reaction Parameter Starting Points and Ranges

ParameterRecommended Starting PointTypical RangeNotes
Antibody Concentration 2 mg/mL1 - 10 mg/mLHigher concentrations may require more vigorous optimization to prevent aggregation.[11]
Molar Ratio (EDC:Antibody) 50:120:1 - 200:1Titration is crucial. High excess can cause precipitation.[2]
Molar Ratio (Sulfo-NHS:EDC) 2:11:1 - 5:1Sulfo-NHS stabilizes the activated intermediate.
Molar Ratio (Amino-PEG:Antibody) 20:110:1 - 100:1Adjust to achieve the desired degree of labeling.
Activation Time / Temp 15 min / Room Temp15 - 30 min / RT
Coupling Time / Temp 2 hours / Room Temp2 - 4 hours / RT or 4-12 hours / 4°CLonger incubation at 4°C can sometimes improve yields for sensitive proteins.
Quenching Time / Temp 15 min / Room Temp15 - 30 min / RT

Experimental Protocols

Protocol 1: Two-Step EDC/Sulfo-NHS Coupling of this compound to Antibody

This protocol describes the covalent conjugation of this compound to the carboxyl groups of an antibody.

Materials:

  • Antibody (in a carboxyl- and amine-free buffer, e.g., MES or PBS)

  • This compound

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns for buffer exchange

Procedure:

  • Antibody Preparation:

    • Perform a buffer exchange to transfer the antibody into the Activation Buffer .

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Activation of Antibody Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in chilled Activation Buffer immediately before use.

    • Add EDC and Sulfo-NHS to the antibody solution. A common starting point is a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS over the antibody.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents:

    • Immediately remove the excess EDC and Sulfo-NHS by running the reaction mixture through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.4) . This step is critical to prevent unwanted side reactions.

  • Conjugation with this compound:

    • Dissolve the this compound in the Coupling Buffer.

    • Add the this compound to the activated antibody solution. A 20-fold molar excess of PEG over the antibody is a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[12]

    • Incubate for 15-30 minutes at room temperature to deactivate any remaining reactive sites.

Protocol 2: Purification of the PEGylated Antibody

This protocol removes unreacted PEG and quenching reagents from the final conjugate.

Procedure:

  • Method Selection: Choose a size-based separation method such as a desalting column (for small reaction volumes), size exclusion chromatography (SEC), or dialysis.

  • Column Equilibration: Equilibrate the chosen column or dialysis cassette with the final desired storage buffer (e.g., PBS, pH 7.4).

  • Purification: Apply the quenched reaction mixture to the column or dialysis unit according to the manufacturer's instructions.

  • Fraction Collection: If using chromatography, collect fractions and analyze them via SDS-PAGE and UV-Vis spectrophotometry (A280) to identify the fractions containing the purified PEGylated antibody.

  • Concentration: Pool the relevant fractions and concentrate the final product if necessary using an appropriate centrifugal filter device. Store the purified conjugate at 4°C or -80°C.

Visualizations

Experimental and Logical Workflows

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing A Prepare Antibody in Activation Buffer (pH 5.5) D 1. Activate Antibody (15 min, RT) A->D B Prepare Fresh EDC/Sulfo-NHS Solution B->D C Prepare this compound in Coupling Buffer (pH 7.4) F 2. Add Amino-PEG (2 hr, RT) C->F E Buffer Exchange to Coupling Buffer (pH 7.4) D->E E->F G 3. Quench Reaction (15 min, RT) F->G H Purify Conjugate (e.g., SEC) G->H I Characterize Product (SDS-PAGE, MS, ELISA) H->I

Caption: Workflow for two-step EDC/Sulfo-NHS antibody PEGylation.

G Ab_COOH Antibody-COOH Intermediate O-Acylisourea Intermediate (Unstable) Ab_COOH->Intermediate + EDC EDC EDC->Intermediate Activated_Ab Sulfo-NHS-activated Antibody (Amine-Reactive) Intermediate->Activated_Ab + Sulfo_NHS Sulfo-NHS Sulfo_NHS->Activated_Ab Final_Product Antibody-CONH-PEG (Stable Amide Bond) Activated_Ab->Final_Product + PEG_NH2 H2N-PEG PEG_NH2->Final_Product

Caption: Chemical pathway of EDC/Sulfo-NHS mediated PEGylation.

G Start Problem: Low/No PEGylation Check_Buffer Buffer contains competing amines or carboxyls? Start->Check_Buffer Check_pH Reaction pH correct for each step? Check_Buffer->Check_pH No Sol_Buffer Action: Use correct buffers (e.g., MES -> PBS) Check_Buffer->Sol_Buffer Yes Check_Reagents EDC/Sulfo-NHS reagents fresh? Check_pH->Check_Reagents Yes Sol_pH Action: Remake buffers and verify pH Check_pH->Sol_pH No Sol_Reagents Action: Use new, fresh reagent powders Check_Reagents->Sol_Reagents No Success Problem Resolved Check_Reagents->Success Yes (Other issue) Sol_Buffer->Success Sol_pH->Success Sol_Reagents->Success

Caption: Troubleshooting flowchart for low PEGylation efficiency.

References

Validation & Comparative

Decoding the Bridge: A Comparative Guide to Amino-PEG13-amine and Other PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical decision that profoundly influences therapeutic efficacy. While a diverse array of linkers is available, polyethylene (B3416737) glycol (PEG)-based linkers, such as Amino-PEG13-amine, have garnered significant attention. This guide provides an objective comparison of this compound with other common PROTAC linker classes, supported by available experimental data, to inform the rational design of next-generation protein degraders.

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is not merely a passive tether; it plays a crucial role in dictating the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC molecule.[1] The length, composition, and rigidity of the linker influence the formation and stability of the ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein.[2]

Comparing Linker Performance: A Data-Driven Approach

The effectiveness of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize quantitative data from a case study on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of different linker types on these key performance indicators. It is important to note that direct head-to-head comparisons of this compound with other linker types for the same target and E3 ligase are limited in publicly available literature. Therefore, this guide presents a combination of quantitative data for PEG linkers of varying lengths and a qualitative comparison with other major linker classes based on established principles and findings from various studies.

Case Study: BRD4-Targeting PROTACs with PEG Linkers

This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[3]

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG355851.215
PEG420952.525
PEG5 15 >98 3.1 35
PEG630922.830

This data indicates that a PEG5 linker provides an optimal balance of degradation potency, cell permeability, and oral bioavailability in this specific context for BRD4 degradation.[3]

Qualitative Comparison of Major Linker Classes
Linker ClassKey CharacteristicsAdvantagesDisadvantages
PEG Linkers (e.g., this compound) Hydrophilic, flexible, available in various lengths.Improved aqueous solubility, good biocompatibility, can enhance cell permeability.[4]Potential for reduced metabolic stability.[4]
Alkyl Linkers Hydrophobic, flexible, synthetically straightforward.Simple to synthesize, metabolically stable.[4]Low aqueous solubility, may lead to aggregation.[4]
Rigid Linkers (e.g., piperazine/piperidine, triazole-based) Constrained conformations.Can enhance binding affinity and selectivity, may improve pharmacokinetic properties.[1]Can be more challenging to synthesize, may introduce steric hindrance if not optimally designed.

The PROTAC Signaling Pathway: A Visual Guide

The mechanism of action for PROTACs involves a series of orchestrated molecular events culminating in the degradation of the target protein. The following diagram illustrates this signaling pathway.

PROTAC_Signaling_Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation caption PROTAC-mediated protein degradation pathway.

PROTAC-mediated protein degradation pathway.

Experimental Workflows and Protocols

Accurate and reproducible experimental data are the cornerstone of PROTAC development. The following sections detail the methodologies for key experiments used to evaluate PROTAC performance.

Experimental Workflow for PROTAC Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of PROTACs with different linkers.

PROTAC_Evaluation_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation POI_Ligand POI Ligand PROTAC_Molecule Synthesized PROTAC POI_Ligand->PROTAC_Molecule Linker Linker (e.g., this compound) Linker->PROTAC_Molecule E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC_Molecule Degradation_Assay In Vitro Degradation Assay (Western Blot) PROTAC_Molecule->Degradation_Assay Permeability_Assay Permeability Assay (PAMPA) PROTAC_Molecule->Permeability_Assay PK_Study Pharmacokinetic Study (In Vivo) PROTAC_Molecule->PK_Study Data_Analysis Data Analysis (DC50, Dmax, Papp, Bioavailability) Degradation_Assay->Data_Analysis Permeability_Assay->Data_Analysis PK_Study->Data_Analysis caption General workflow for PROTAC synthesis and evaluation.

General workflow for PROTAC synthesis and evaluation.
Detailed Experimental Protocols

1. In Vitro Protein Degradation Assay (Western Blot)

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3]

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.

    • Prepare serial dilutions of the PROTACs in cell culture medium.

    • Treat the cells with varying concentrations of PROTACs or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

2. Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane, providing an indication of its cell permeability.[5]

  • Plate Preparation:

    • Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • Add buffer to the acceptor wells.

  • Compound Preparation and Addition:

    • Prepare solutions of the PROTACs in a suitable buffer.

    • Add the PROTAC solutions to the wells of a 96-well donor plate.

  • Incubation and Quantification:

    • Place the donor plate on top of the acceptor plate.

    • Incubate for a defined period (e.g., 4-18 hours).

    • Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the concentrations of the PROTAC in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.

Conclusion

The linker is a pivotal component in PROTAC design, with its composition and length having a profound impact on the molecule's overall performance. While PEG linkers like this compound offer advantages in terms of solubility and biocompatibility, the optimal linker choice is highly dependent on the specific target protein and E3 ligase pair. Alkyl linkers provide synthetic simplicity and metabolic stability, whereas rigid linkers can enhance potency and selectivity. A systematic evaluation of various linker types, guided by robust experimental data, is crucial for the successful development of potent and effective PROTAC-based therapeutics. The experimental protocols and workflows outlined in this guide provide a framework for researchers to conduct thorough comparative analyses and identify the most promising PROTAC candidates for further development.

References

A Head-to-Head Comparison: Amino-PEG13-amine vs. Shorter PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant of a bioconjugate's ultimate success. Among the diverse array of available options, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools for enhancing the therapeutic and diagnostic potential of biomolecules. This guide provides an in-depth comparison of Amino-PEG13-amine, a long-chain PEG linker, with its shorter counterparts, supported by experimental data and detailed protocols to inform the rational design of next-generation bioconjugates.

The covalent attachment of PEG chains, a process known as PEGylation, is a widely adopted strategy to improve the physicochemical and pharmacological properties of proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticles. The length of the PEG chain is a pivotal parameter that profoundly influences the solubility, stability, immunogenicity, pharmacokinetics, and biological activity of the resulting conjugate. While longer PEG chains can offer significant advantages in terms of in vivo performance, they may also present certain trade-offs, particularly concerning in vitro potency.

The Impact of PEG Linker Length on Bioconjugate Performance

The choice between a long-chain PEG linker like this compound and shorter alternatives is a nuanced decision that requires a thorough understanding of how linker length affects various aspects of a bioconjugate's behavior.

Solubility and Stability: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules and can prevent aggregation, a common challenge with certain drug payloads in ADCs.[1][2][3] Longer PEG chains generally provide a greater solubilizing effect and can create a protective hydrophilic shield around the biomolecule, enhancing its stability against enzymatic degradation.[3]

Immunogenicity: PEGylation can mask immunogenic epitopes on a protein's surface, thereby reducing the likelihood of an adverse immune response.[3] Longer PEG chains typically offer more effective shielding, leading to a greater reduction in immunogenicity.

Pharmacokinetics: The hydrodynamic radius of a bioconjugate is directly influenced by the length of the PEG linker. A larger hydrodynamic volume, conferred by longer PEG chains, can significantly reduce renal clearance, leading to a prolonged circulation half-life.[2] This extended exposure can be highly beneficial for therapeutic efficacy.

Steric Hindrance and Binding Affinity: While offering numerous advantages, longer PEG chains can also introduce steric hindrance, which may interfere with the binding of the bioconjugate to its target receptor or substrate.[4] This can sometimes lead to a decrease in in vitro potency. Shorter PEG linkers, conversely, may be preferred in applications where minimizing steric hindrance is critical for optimal biological activity.[4]

Drug-to-Antibody Ratio (DAR): In the context of ADCs, the hydrophilicity imparted by PEG linkers can enable the attachment of a higher number of hydrophobic drug molecules without causing aggregation. Intermediate-length PEG linkers have been shown to achieve higher DARs compared to very short or very long linkers.[4]

Quantitative Comparison of PEG Linker Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics of bioconjugates. It is important to note that these data are compiled from different studies involving various molecules and linker chemistries, and therefore serve to highlight general trends rather than providing a direct comparison of a homologous series of amino-PEG linkers.

Table 1: In Vitro Performance of Bioconjugates with Varying PEG Linker Lengths

ParameterShort PEGs (e.g., PEG4)Intermediate PEGs (e.g., PEG8, PEG12)Long PEGs (e.g., PEG24, 4-10 kDa)Key Findings & References
Drug-to-Antibody Ratio (DAR) Efficiency Lower drug loading (DAR ~2.5) has been observed in some cases.Higher drug loading efficiencies (DAR ~3.7-5.0) have been shown.Lower drug loading (DAR ~3.0) has been observed in some cases.Intermediate PEG lengths often represent a balance for achieving higher DARs.[4]
In Vitro Cytotoxicity (ADCs) Generally maintains high potency.May show a slight decrease in potency compared to shorter linkers.Can exhibit a more significant reduction in cytotoxicity.Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede payload release, leading to reduced in vitro potency.[2][5]
Cellular Uptake (Nanoparticles) Higher uptake by macrophages compared to longer PEGs.Reduced uptake by macrophages compared to shorter PEGs.Significant reduction in non-specific cellular uptake.Increasing PEG length generally decreases non-specific cellular uptake by providing a "stealth" effect.[6][7]

Table 2: In Vivo Performance of Antibody-Drug Conjugates with Varying PEG Linker Lengths

ParameterNo PEG4 kDa PEG10 kDa PEGKey Findings & References
Plasma Half-life -2.5-fold increase vs. no PEG11.2-fold increase vs. no PEGLonger PEG chains significantly prolong the circulation half-life of ADCs.[2][5]
In Vivo Efficacy (Tumor Growth Inhibition) -4.5 to 6.5-fold reduction in cytotoxicity (IC50)22.5-fold reduction in cytotoxicity (IC50)Despite a reduction in in vitro cytotoxicity, longer PEG linkers can lead to enhanced in vivo efficacy due to improved pharmacokinetics.[2][5]

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of different PEG linkers. Below are generalized protocols for key experiments.

Protocol 1: General Procedure for Protein Bioconjugation with Amino-PEG-amine Linkers

This protocol describes the conjugation of a molecule containing a carboxylic acid or an activated ester (e.g., NHS ester) to a protein using a bifunctional amino-PEG-amine linker.

Materials:

  • Protein to be conjugated (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Amino-PEG-amine linker (e.g., Amino-PEG3-amine, this compound)

  • Molecule to be conjugated (with a carboxylic acid or NHS ester group)

  • Coupling agents (for carboxylic acids), e.g., EDC and NHS

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

  • Linker Activation (if starting with a carboxylic acid):

    • Dissolve the molecule to be conjugated and the Amino-PEG-amine linker in anhydrous DMSO or DMF.

    • Add EDC and NHS to the solution to activate the carboxylic acid group.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation Reaction:

    • Add the activated linker solution (or the NHS ester of the molecule to be conjugated followed by the amino-PEG-amine) to the protein solution. A typical starting point is a 10- to 20-fold molar excess of the linker over the protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess linker and unreacted molecules by SEC.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of conjugation.

Protocol 2: In Vitro Cytotoxicity Assay for ADCs

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADCs with different length PEG linkers

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADCs with different PEG linkers. Include an untreated control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the IC50 values for each ADC.

Visualizing the Concepts

The following diagrams illustrate key concepts and workflows in bioconjugation with PEG linkers.

Bioconjugation_Workflow cluster_reactants Reactants cluster_process Process Biomolecule Biomolecule (e.g., Antibody) Conjugation Conjugation Reaction Biomolecule->Conjugation Linker Amino-PEG-amine Linker Activation Activation (e.g., NHS ester formation) Linker->Activation Payload Payload (e.g., Drug, Fluorophore) Payload->Activation Activation->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Bioconjugate Final Bioconjugate Purification->Bioconjugate

Caption: A generalized workflow for bioconjugation using an Amino-PEG-amine linker.

Linker_Length_Impact cluster_short Shorter PEG Linkers cluster_long Longer PEG Linkers (e.g., this compound) Short_Properties Properties: - Less Steric Hindrance - Higher In Vitro Potency (often) - Faster Clearance Application Optimal Bioconjugate Performance Short_Properties->Application Favored for: - Compact Labeling - Maintaining High In Vitro Activity Long_Properties Properties: - Improved Solubility & Stability - Reduced Immunogenicity - Longer Half-life - Potential for Reduced In Vitro Potency Long_Properties->Application Favored for: - Enhancing In Vivo Performance - Improving Drug Delivery

Caption: The impact of PEG linker length on bioconjugate properties.

Conclusion: A Balancing Act for Optimal Performance

The selection of the optimal PEG linker length is a critical decision in the design of bioconjugates, representing a balance between enhancing in vivo performance and maintaining in vitro potency. Long-chain linkers like this compound offer significant advantages in improving solubility, stability, and circulation half-life, which often translates to superior therapeutic efficacy in vivo. However, for applications where high in vitro activity is paramount and steric hindrance is a concern, shorter PEG linkers may be more appropriate. Ultimately, the ideal PEG linker length is application-dependent and should be determined empirically through a systematic comparison of a range of linker lengths for each specific bioconjugate system.

References

A Comparative Guide to Alternative Crosslinkers for Homobifunctional PEGs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of bioconjugates, hydrogels, and drug delivery systems. While homobifunctional polyethylene (B3416737) glycol (PEG) crosslinkers have been widely used due to their biocompatibility and ability to link molecules, a growing number of alternative crosslinkers offer significant advantages in terms of specificity, controlled release, and improved performance. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed protocols, and visual representations of key pathways and workflows.

Performance Comparison of Crosslinker Technologies

The selection of a crosslinker technology has a direct impact on the performance of the final product. The following tables summarize key quantitative data comparing various alternative crosslinkers with traditional homobifunctional PEGs.

Bioconjugation Efficiency and Stability

Table 1: Comparison of Heterobifunctional and Click Chemistry Crosslinkers with Homobifunctional PEG Crosslinkers for Bioconjugation

FeatureHomobifunctional PEG (e.g., PEG-NHS ester)Heterobifunctional (e.g., SMCC)Click Chemistry (e.g., DBCO-NHS ester for SPAAC)
Target Functional Groups Primary amines (-NH2)Primary amines (-NH2) and Thiols (-SH)Primary amines (-NH2) and Azides (-N3)
Reaction Steps One-stepTwo-stepTwo-step
Typical Reaction Efficiency/Yield Variable, prone to self-conjugation and polymerizationHigh (>70%)[1]Very High (>90%)[1]
Reaction Specificity Low to moderateHighVery High (Bioorthogonal)
Stability of Linkage Stable amide bondStable amide and thioether bondsHighly stable triazole ring
Key Advantages Simple one-step reactionControlled, sequential conjugation minimizes unwanted side reactions[2]High efficiency, specificity, and stability; bioorthogonal nature prevents side reactions with biological components.[1]
Key Disadvantages Lack of control, potential for aggregation and loss of activity.[2]More complex multi-step procedure.Requires introduction of azide/alkyne handles; DBCO can be hydrophobic.[1]
Controlled Release in Antibody-Drug Conjugates (ADCs)

Table 2: Comparison of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

FeatureNon-Cleavable Linker (e.g., SMCC)Cleavable Linker (e.g., Val-Cit-PABC)
Mechanism of Payload Release Lysosomal degradation of the antibodyEnzymatic cleavage (e.g., by Cathepsin B) in the lysosome
Plasma Stability HighGenerally high, but can be susceptible to premature cleavage
Bystander Effect LimitedYes, the released payload can diffuse and kill neighboring antigen-negative cells
In Vitro Potency (IC50) Generally higher IC50 (less potent)Generally lower IC50 (more potent)
Therapeutic Index Potentially wider due to higher stability and lower off-target toxicityCan be narrower if premature cleavage occurs, but bystander effect can improve overall efficacy
Key Advantages High plasma stability, reduced risk of off-target toxicity.Potential for higher potency and efficacy in heterogeneous tumors via the bystander effect.
Key Disadvantages Limited efficacy against antigen-negative cells in a tumor.Potential for off-target toxicity if the linker is unstable in circulation.

Note: IC50 values are highly dependent on the specific antibody, payload, and cell line used.

Hydrogel Properties

Table 3: Comparison of Enzyme-Mediated and Chemical Crosslinking for Hydrogel Formation

FeatureChemical Crosslinking (e.g., PEG-diacrylate)Enzyme-Mediated Crosslinking (e.g., HRP-catalyzed)
Crosslinking Mechanism Photo- or chemically-initiated radical polymerizationEnzymatic catalysis (e.g., oxidative coupling of phenol (B47542) moieties)
Reaction Conditions Often requires UV light and/or chemical initiators which can be cytotoxicMild, physiological conditions (pH, temperature)[3]
Control over Gelation Can be rapid and spatiotemporally controlled with lightGelation kinetics can be tuned by enzyme and substrate concentration[4]
Mechanical Properties (Storage Modulus, G') Generally higher, can be tuned by crosslinker concentrationCan be lower, but tunable; may result in weaker hydrogels in some cases[4]
Biocompatibility Potential for cytotoxicity from unreacted monomers or initiatorsHigh, as it avoids the use of harsh chemicals[3]
Key Advantages High mechanical strength, rapid gelation.High biocompatibility, mild reaction conditions suitable for cell encapsulation.[3][4]
Key Disadvantages Potential for cytotoxicity, harsh reaction conditions.Can have slower gelation and result in weaker gels compared to some chemical methods.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway: HER2 and Antibody-Drug Conjugate (ADC) Mechanism of Action

HER2_ADC_Pathway HER2 Signaling and ADC Mechanism of Action cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) HER2 HER2 Receptor ADC->HER2 ADC_HER2_complex ADC-HER2 Complex HER2_dimer HER2 Dimerization HER2->HER2_dimer Dimerization PI3K_AKT PI3K/AKT Pathway HER2_dimer->PI3K_AKT Activation RAS_MAPK RAS/MAPK Pathway HER2_dimer->RAS_MAPK Activation endosome Endosome lysosome Lysosome endosome->lysosome 3. Trafficking payload Cytotoxic Payload lysosome->payload 4. Payload Release (Cleavage/Degradation) nucleus Nucleus payload->nucleus 5. Target Engagement (e.g., DNA damage) apoptosis Apoptosis nucleus->apoptosis 6. Cell Death proliferation Cell Proliferation & Survival PI3K_AKT->proliferation RAS_MAPK->proliferation ADC_HER2_complex->endosome 2. Internalization

Caption: HER2 signaling and ADC mechanism of action.

Experimental Workflow: Preclinical Evaluation of an Antibody-Drug Conjugate

ADC_Workflow Preclinical Evaluation Workflow for ADCs cluster_discovery Discovery & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Candidate Selection target_validation Target Validation ab_dev Antibody Development target_validation->ab_dev conjugation Conjugation & Purification ab_dev->conjugation linker_payload Linker-Payload Synthesis linker_payload->conjugation binding_assay Binding Affinity Assay (e.g., ELISA, SPR) conjugation->binding_assay cytotoxicity_assay In Vitro Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) binding_assay->cytotoxicity_assay stability_assay Plasma Stability Assay cytotoxicity_assay->stability_assay mechanistic_studies Mechanism of Action Studies (e.g., cell cycle analysis, apoptosis assays) stability_assay->mechanistic_studies pk_study Pharmacokinetics (PK) Study mechanistic_studies->pk_study efficacy_study In Vivo Efficacy Study (e.g., xenograft models) pk_study->efficacy_study toxicology_study Toxicology Study efficacy_study->toxicology_study data_analysis Data Analysis and Lead Candidate Selection toxicology_study->data_analysis

Caption: Preclinical evaluation workflow for ADCs.

Detailed Experimental Protocols

Protocol for Two-Step Protein Conjugation using a Heterobifunctional Crosslinker (e.g., SMCC)

This protocol describes the conjugation of a protein containing primary amines (Protein-NH2) to a protein or peptide containing a sulfhydryl group (Protein-SH) using the heterobifunctional crosslinker SMCC.

Materials:

  • Protein-NH2 (e.g., antibody)

  • Protein-SH (e.g., thiol-containing payload or peptide)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

  • Conjugation Buffer (e.g., phosphate-buffered saline, pH 6.5-7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Reducing agent (e.g., TCEP or DTT) if Protein-SH has disulfide bonds

  • Desalting columns

Procedure:

Step 1: Preparation of Protein-SH (if necessary)

  • If the sulfhydryl group on Protein-SH is not free (i.e., it is in a disulfide bond), it must be reduced.

  • Dissolve Protein-SH in Conjugation Buffer.

  • Add a 10-fold molar excess of TCEP or DTT.

  • Incubate at room temperature for 30 minutes.

  • Remove the excess reducing agent using a desalting column equilibrated with Conjugation Buffer.

Step 2: Activation of Protein-NH2 with SMCC

  • Dissolve Protein-NH2 in the amine-free reaction buffer to a concentration of 1-10 mg/mL.

  • Dissolve SMCC in an organic solvent like DMSO to a concentration of 10 mM.

  • Add a 10- to 20-fold molar excess of the dissolved SMCC to the Protein-NH2 solution.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer. The resulting product is the maleimide-activated Protein-NH2.

Step 3: Conjugation of Maleimide-Activated Protein-NH2 to Protein-SH

  • Immediately mix the maleimide-activated Protein-NH2 with the prepared Protein-SH. A 1.5- to 5-fold molar excess of Protein-SH over the maleimide-activated Protein-NH2 is recommended.

  • Incubate the reaction for 1-2 hours at room temperature.

  • To quench the reaction, add a quenching reagent like L-cysteine to a final concentration of 1 mM and incubate for an additional 15 minutes.

Step 4: Purification of the Conjugate

  • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable chromatography method to remove excess reagents and unconjugated proteins.

  • Analyze the purified conjugate by SDS-PAGE and determine the protein concentration and conjugation efficiency (e.g., drug-to-antibody ratio for ADCs).

Protocol for In Vitro Cytotoxicity Assay of an ADC using MTT

This protocol outlines a method to determine the in vitro cytotoxicity (IC50) of an ADC against a target cancer cell line.[5][6]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • Antibody-Drug Conjugate (ADC)

  • Control antibody (unconjugated)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.[6]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the control antibody in complete culture medium. A typical concentration range might be from 0.01 ng/mL to 1000 ng/mL.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions.

    • Include wells with untreated cells as a negative control and wells with medium only as a blank.

    • Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Incubate the plate in the dark at room temperature for at least 2 hours, or overnight at 37°C, to ensure complete dissolution.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol for Determining Hydrogel Swelling Ratio

This protocol describes a gravimetric method for determining the swelling ratio of a hydrogel.[7]

Materials:

  • Synthesized hydrogel

  • Deionized water or buffer solution (e.g., PBS)

  • Weighing balance

  • Filter paper

Procedure:

  • Sample Preparation:

    • Prepare hydrogel samples of a known initial dry weight (Wd). This can be achieved by lyophilizing or oven-drying the hydrogels to a constant weight.

  • Swelling:

    • Immerse the pre-weighed dry hydrogel samples in an excess of deionized water or buffer solution at a specific temperature (e.g., room temperature or 37°C).

  • Measurement:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a hydrogel sample from the swelling medium.

    • Gently blot the surface of the swollen hydrogel with a piece of filter paper to remove excess surface water.

    • Immediately weigh the swollen hydrogel to obtain the swollen weight (Ws).

  • Calculation:

    • Calculate the swelling ratio at each time point using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100%[7]

  • Equilibrium Swelling:

    • Continue taking measurements until the swollen weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

Protocol for Characterizing Hydrogel Mechanical Properties using Rheometry

This protocol provides a general procedure for characterizing the viscoelastic properties of a hydrogel, such as the storage modulus (G') and loss modulus (G''), using a rotational rheometer.[8][9][10]

Materials:

  • Hydrogel sample

  • Rotational rheometer with parallel plate geometry

  • Peltier plate for temperature control

Procedure:

  • Instrument Setup:

    • Select a parallel plate geometry (e.g., 20 mm diameter).

    • Set the temperature of the Peltier plate to the desired measurement temperature (e.g., 25°C or 37°C).

    • Zero the gap between the plates.

  • Sample Loading:

    • Carefully place the hydrogel sample onto the center of the lower plate. Ensure there are no air bubbles.

    • Lower the upper plate to the desired gap height (e.g., 1 mm), ensuring the sample fills the entire gap. A small amount of excess material may be trimmed from the edge.

  • Strain Sweep:

    • Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) of the hydrogel. The LVER is the range of strains where G' and G'' are independent of the applied strain.

    • Select a strain value within the LVER for subsequent frequency sweep measurements.

  • Frequency Sweep:

    • Perform a frequency sweep at a constant strain (within the LVER) over a range of frequencies (e.g., 0.1 to 100 rad/s).

    • This will provide information on the frequency-dependent viscoelastic behavior of the hydrogel. The storage modulus (G') in the plateau region is often reported as a measure of the hydrogel's stiffness.[10]

  • Data Analysis:

    • Plot the storage modulus (G') and loss modulus (G'') as a function of strain (for the strain sweep) and frequency (for the frequency sweep).

    • Determine the linear viscoelastic region and the value of G' at a specific frequency (e.g., 1 Hz or 10 rad/s) for comparison between different hydrogel formulations.

References

A Comparative Guide to the Efficacy of Amino-PEG13-amine in VHL and CRBN E3 Ligase Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the selection of an appropriate linker is a critical determinant of the efficacy and pharmacokinetic properties of a Proteolysis Targeting Chimera (PROTAC). Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG) chains have garnered significant attention for their ability to enhance solubility and provide conformational flexibility. This guide provides a comparative analysis of the long-chain Amino-PEG13-amine linker against other common linker types—short-chain PEGs, alkyl chains, and rigid linkers—within the context of two of the most frequently utilized E3 ligase systems: von Hippel-Lindau (VHL) and Cereblon (CRBN).

While direct head-to-head quantitative data for an this compound linker is limited in publicly available literature, this guide synthesizes existing data for a range of linker types to provide a framework for rational linker design. The following sections present a summary of the current understanding of how linker composition influences PROTAC performance, detailed experimental protocols for evaluating degradation efficiency, and visual representations of the key biological pathways and experimental workflows.

Data Presentation: A Comparative Overview of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of target protein degradation (Dmax). The following tables summarize representative data from studies comparing different linker types in both VHL and CRBN-based PROTACs. It is important to note that the optimal linker is highly dependent on the specific target protein and the E3 ligase being recruited.

Table 1: Comparison of Linker Efficacy in VHL-based PROTACs

Linker TypeRepresentative LinkerTarget ProteinDC50 (nM)Dmax (%)Key Observations
Short-Chain PEG PEG4BRD42095Demonstrates a good balance of potency and maximal degradation.[1]
PEG5BRD415>98Often identified as an optimal length in various studies, providing high potency.[1]
PEG6BRD43092A slight decrease in potency is observed as the PEG chain extends further in this system.[1]
Alkyl Chain 8-atom alkylERK5--Flexible alkyl linkers are a common starting point in PROTAC design.[2]
Rigid Linker Piperidine-containingERK5--Rigid linkers can improve cell permeability by promoting folded conformations.[2][3]
Long-Chain PEG This compound-Data not availableData not availableExpected to enhance solubility and provide significant flexibility for ternary complex formation.

Table 2: Comparison of Linker Efficacy in CRBN-based PROTACs

Linker TypeRepresentative LinkerTarget ProteinDC50 (nM)Dmax (%)Key Observations
Short-Chain PEG 1-2 PEG unitsBRD4>5000-In some CRBN systems, very short PEG linkers can lead to reduced potency.[4]
4-5 PEG unitsBRD4<500-Longer PEG linkers can rescue the degradation potency in certain CRBN-recruiting PROTACs.[4]
Alkyl Chain 9-atom alkylCRBN (self-degradation)-Weak degradationReplacement of an alkyl chain with PEG units was found to inhibit PROTAC activity in this specific context.[4]
Rigid Linker Piperazine-containing---Can enhance metabolic stability and cellular uptake.
Long-Chain PEG This compound-Data not availableData not availableThe increased length and hydrophilicity may be advantageous for targets requiring a greater distance to the E3 ligase or improved solubility.

Experimental Protocols

Accurate and reproducible assessment of PROTAC efficacy is paramount for structure-activity relationship (SAR) studies. Below are detailed protocols for two common methods used to determine DC50 and Dmax values.

Protocol 1: Western Blotting for Target Protein Degradation

This method provides a direct measure of the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest (e.g., one containing an this compound linker)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer system

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[4][6]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[4][6]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins by SDS-PAGE.[4][6]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4][6]

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[4][6]

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.[4][6]

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.

Protocol 2: HiBiT/NanoBRET Assay for Real-Time Degradation Kinetics

This bioluminescence-based assay allows for the sensitive and kinetic measurement of target protein degradation in live cells.

Materials:

  • CRISPR-edited cell line expressing the target protein endogenously tagged with HiBiT

  • LgBiT protein or expression vector

  • Nano-Glo® Live Cell Assay System

  • White, opaque 96-well or 384-well plates

  • PROTAC of interest

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HiBiT-tagged cells in white-walled multi-well plates.

  • Reagent Preparation: Prepare the Nano-Glo® Live Cell Substrate and LgBiT protein mixture according to the manufacturer's instructions.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.

  • Luminescence Measurement: Add the Nano-Glo® reagent to the wells and measure the luminescence at various time points to monitor the degradation kinetics.

  • Data Analysis: Normalize the luminescence signal to the vehicle control at each time point. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action for PROTACs recruiting VHL and CRBN E3 ligases.

VHL_PROTAC_Pathway cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (Target Ligand-Linker-VHL Ligand) Target Target Protein PROTAC->Target Binds to VHL_Complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) PROTAC->VHL_Complex Recruits Ubiquitin Ubiquitin Ub_Target Polyubiquitinated Target Protein Ubiquitin->Ub_Target Transfer Proteasome 26S Proteasome Ub_Target->Proteasome Recognition & Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: VHL-mediated protein degradation pathway initiated by a PROTAC.

CRBN_PROTAC_Pathway cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (Target Ligand-Linker-CRBN Ligand) Target Target Protein PROTAC->Target Binds to CRBN_Complex CRBN E3 Ligase Complex (CRBN, DDB1, Cul4A, Rbx1) PROTAC->CRBN_Complex Recruits Ubiquitin Ubiquitin Ub_Target Polyubiquitinated Target Protein Ubiquitin->Ub_Target Transfer Proteasome 26S Proteasome Ub_Target->Proteasome Recognition & Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (e.g., using this compound) Purity Purity & Identity Confirmation (HPLC, LC-MS, NMR) Synthesis->Purity InVitro_Deg In Vitro Degradation Assay (e.g., Western Blot, HiBiT) Purity->InVitro_Deg DC50_Dmax Determine DC50 & Dmax InVitro_Deg->DC50_Dmax Ternary_Complex Ternary Complex Formation Assay (e.g., NanoBRET) DC50_Dmax->Ternary_Complex Permeability Cell Permeability Assay (e.g., PAMPA) Ternary_Complex->Permeability PK_Studies Pharmacokinetic (PK) Studies (in vivo) Permeability->PK_Studies Efficacy In Vivo Efficacy Studies PK_Studies->Efficacy

References

Validating Ternary Complex Formation with Amino-PEG13-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable ternary complex—comprising a target protein, a E3 ubiquitin ligase, and a bridging molecule—is the cornerstone of targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs). The linker connecting the target-binding and E3 ligase-recruiting moieties of a PROTAC is a critical determinant of the geometry and stability of this complex, and consequently, the efficiency and selectivity of protein degradation. This guide provides a comparative analysis of PROTACs utilizing polyethylene (B3416737) glycol (PEG) linkers, with a focus on the conceptual performance of an Amino-PEG13-amine linker, in relation to other linker strategies. We present supporting experimental data from literature, detailed protocols for key validation assays, and visual workflows to facilitate a comprehensive understanding of the principles and methodologies for validating ternary complex formation.

The Role of the PEG Linker in PROTAC Efficacy

PEG linkers are frequently utilized in PROTAC design due to their hydrophilicity, biocompatibility, and the facility with which their length can be adjusted.[1] The linker is not a passive spacer; its length and flexibility are paramount in dictating the conformation of the ternary complex.[1] An optimal linker length is essential for productive ubiquitination and subsequent degradation of the target protein. A linker that is too short may cause steric clashes, hindering the formation of a stable complex, whereas a linker that is too long might lead to unproductive binding modes and inefficient ubiquitination.[1]

This compound is a PEG-based PROTAC linker that can be incorporated into PROTAC synthesis.[2] While direct comparative studies for a PEG13 linker are not extensively published, its performance can be inferred from systematic studies on the impact of PEG linker length on the degradation of various target proteins.

Comparative Analysis of PROTAC Performance with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, which is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The formation and stability of the ternary complex are prerequisites for efficient degradation.[3]

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize representative data from various studies to illustrate the impact of different linker types and lengths on PROTAC performance.

Case Study 1: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

This comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092

Data synthesized from literature.[4]

Case Study 2: Estrogen Receptor α (ERα)-Targeting PROTACs

A systematic investigation into the effect of linker length on the degradation of ERα demonstrated a clear dependence on the number of atoms in the linker chain.

Linker Atom LengthERα Degradation
12Moderate
16 Optimal
20Reduced

Data synthesized from literature.[1][3]

Observations and Implications for this compound:

The data for BRD4-targeting PROTACs suggest that a PEG5 linker strikes an optimal balance for potent degradation.[4] For ERα, a 16-atom linker was found to be most effective.[1][3] These findings underscore that the optimal linker length is target-dependent. An this compound linker, with its extended PEG chain, would need to be empirically tested for a given target and E3 ligase combination to determine its efficacy. The flexibility of the PEG chain may allow it to adopt a conformation that facilitates a productive ternary complex, but it could also be suboptimal if a more rigid or shorter linker is required for ideal protein-protein interactions within the complex.

Experimental Protocols for Validating Ternary Complex Formation

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments used to validate the formation of a ternary complex.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time measurement of the binding kinetics and affinity of biomolecular interactions. It is a powerful tool for characterizing the formation and stability of the PROTAC-induced ternary complex.[5][6][7]

Protocol:

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) between the PROTAC and the E3 ligase.

    • In a separate experiment, inject a series of concentrations of the target protein over a sensor chip with an immobilized PROTAC-binding domain to determine the binary KD between the PROTAC and the target protein.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase. The increase in response units (RU) compared to the injection of the target protein alone indicates the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity (α) of ternary complex formation can be calculated by comparing the binary and ternary binding affinities.[8]

Isothermal Titration Calorimetry (ITC)

ITC is a solution-based, label-free technique that measures the heat changes associated with biomolecular interactions, providing a complete thermodynamic profile of the binding event.

Protocol:

  • Sample Preparation: Prepare purified solutions of the E3 ligase, target protein, and PROTAC in the same buffer.

  • Binary Titrations:

    • Titrate the PROTAC into the E3 ligase solution to determine the binary binding thermodynamics.

    • Titrate the PROTAC into the target protein solution to determine the binary binding thermodynamics.

  • Ternary Titration:

    • Titrate the target protein into a solution containing the E3 ligase and a saturating concentration of the PROTAC.

  • Data Analysis: Analyze the titration curves to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions. Cooperativity can be assessed by comparing the binding affinities from binary and ternary experiments.[9]

Co-Immunoprecipitation (Co-IP) followed by Western Blot

Co-IP is used to study protein-protein interactions in a cellular context. A two-step Co-IP can be employed to validate the formation of a ternary complex.[10][11]

Protocol:

  • Cell Culture and Lysis: Culture cells expressing the target protein and E3 ligase. Treat the cells with the PROTAC or a vehicle control. Lyse the cells to release protein complexes.

  • First Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific for the first component of the complex (e.g., a tagged E3 ligase).

    • Use protein A/G beads to pull down the antibody-protein complex.

    • Elute the complex from the beads.

  • Second Immunoprecipitation:

    • Incubate the eluate from the first IP with an antibody specific for the second component of the complex (e.g., the target protein).

    • Pull down the complex with protein A/G beads.

  • Western Blot Analysis:

    • Elute the final complex and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies against all three components of the expected ternary complex (E3 ligase, target protein, and a tag on the PROTAC if applicable). The presence of all three proteins in the final eluate confirms the formation of the ternary complex.

NanoBRET™ Ternary Complex Formation Assay

NanoBRET™ is a live-cell assay that measures protein-protein proximity based on bioluminescence resonance energy transfer (BRET).[12][13][14]

Protocol:

  • Cell Engineering: Co-express the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase fused to a HaloTag® (acceptor) in a suitable cell line.

  • Cell Plating and Treatment: Plate the engineered cells and treat with a range of PROTAC concentrations.

  • Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand (acceptor fluorophore) and the Nano-Glo® Live Cell Substrate.

  • Signal Measurement: Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). An increase in the BRET ratio upon PROTAC treatment indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to determine the EC50 for complex formation.

Mandatory Visualizations

Ternary_Complex_Formation_Pathway cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PROTAC This compound PROTAC PROTAC->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Ub Ubiquitin Ub->Ubiquitination E1, E2 Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Experimental_Workflow cluster_1 Validation of Ternary Complex Formation Start Hypothesized Ternary Complex SPR SPR (Kinetics, Affinity) Start->SPR ITC ITC (Thermodynamics) Start->ITC CoIP Co-IP (In-cell validation) Start->CoIP NanoBRET NanoBRET (Live-cell proximity) Start->NanoBRET Confirmation Validated Ternary Complex SPR->Confirmation ITC->Confirmation CoIP->Confirmation NanoBRET->Confirmation Logical_Relationship cluster_2 Components of a PROTAC-induced Ternary Complex PROTAC PROTAC (this compound Linker) TargetBinding Target-Binding Ligand PROTAC->TargetBinding E3Binding E3 Ligase-Binding Ligand PROTAC->E3Binding Linker This compound PROTAC->Linker TernaryComplex Stable Ternary Complex PROTAC->TernaryComplex Bridges TargetProtein Target Protein TargetBinding->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase E3Binding->E3Ligase Binds TargetProtein->TernaryComplex E3Ligase->TernaryComplex

References

Confirming Protein-Linker Conjugation: A Comparative Guide to Biophysical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of protein-linker conjugation is a critical step in the development of novel therapeutics such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of key biophysical methods used to characterize these complex biomolecules. It includes a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

At a Glance: Comparison of Biophysical Methods

The selection of an appropriate analytical method depends on the specific information required, such as the drug-to-antibody ratio (DAR), aggregation state, structural integrity, and binding kinetics. The following table summarizes the key performance characteristics of commonly employed biophysical techniques.

MethodPrincipleKey Parameters MeasuredSample ConsumptionThroughputResolution
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.[1][2][3]Intact mass of conjugate, DAR, identification of conjugation sites, linker and payload integrity.[1][2][3]Low (µg)Medium to HighHigh
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by the protein and linker-payload.[4][5][6][7][8]Protein concentration, average DAR.[4][5][6]Low (µg)HighLow
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.[9][10][11]Aggregation, fragmentation, and confirmation of conjugation.[9][10][11]Low (µg)HighMedium
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.[12][13][14][15][16]DAR distribution, positional isomers of conjugates.[12][13][14][15][16]Low (µg)HighHigh
Reversed-Phase Chromatography (RPC) Separates molecules based on their hydrophobicity under denaturing conditions.[13][17][18][19][20]DAR (after reduction), linker and payload analysis.[13][17][18][19]Low (µg)HighHigh
Differential Scanning Calorimetry (DSC) Measures the heat capacity of a molecule as a function of temperature.[21][22][23][24]Thermal stability (Tm), conformational changes upon conjugation.[21][25][23][24]Low (mg)MediumLow
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of two molecules.[26][27][28][29][30]Binding affinity (Kd), stoichiometry (n), thermodynamics of interaction.[26][27][28][29][30]Low (mg)LowMedium
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon binding.[31][32][33][34][35]Binding kinetics (kon, koff), affinity (KD), and concentration.[31][32][33][34][35]Low (µg)Medium to HighHigh

Experimental Workflows & Data Interpretation

Visualizing the experimental process and the logic of data analysis is crucial for understanding and implementing these techniques. The following diagrams, created using Graphviz, illustrate the workflows for several key methods.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Protein Conjugate Sample Desalting Desalting / Buffer Exchange Sample->Desalting Reduction Optional: Reduction & Alkylation Desalting->Reduction Ionization Ionization (ESI or MALDI) Desalting->Ionization Digestion Optional: Enzymatic Digestion Reduction->Digestion Digestion->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Deconvolution Deconvolution of Spectra Detector->Deconvolution MassDetermination Intact Mass / DAR Calculation Deconvolution->MassDetermination PeptideMapping Peptide Mapping / Site Identification Deconvolution->PeptideMapping

Mass Spectrometry Workflow for Protein Conjugate Analysis.

HIC_Workflow cluster_hic_process HIC Process cluster_data_analysis Data Analysis Sample Protein Conjugate in High Salt Buffer Column HIC Column Sample->Column Gradient Decreasing Salt Gradient Column->Gradient Detection UV Detector Gradient->Detection Chromatogram Chromatogram with DAR Species Detection->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration DAR_Calculation Weighted Average DAR Calculation PeakIntegration->DAR_Calculation

Hydrophobic Interaction Chromatography (HIC) Workflow for DAR Analysis.

SEC_Workflow cluster_sec_process SEC Process cluster_data_analysis Data Analysis Sample Protein Conjugate Sample Column SEC Column Sample->Column Isocratic Isocratic Mobile Phase Column->Isocratic Detection UV and/or Light Scattering Detector Isocratic->Detection Chromatogram Chromatogram Detection->Chromatogram PeakAnalysis Peak Analysis (Aggregates, Monomer, Fragments) Chromatogram->PeakAnalysis

Size Exclusion Chromatography (SEC) Workflow for Aggregation Analysis.

Detailed Experimental Protocols

Mass Spectrometry (MS)

Objective: To determine the intact mass of the protein conjugate, calculate the drug-to-antibody ratio (DAR), and identify the sites of conjugation.

Protocol:

  • Sample Preparation:

    • Desalt the protein conjugate sample using a suitable method (e.g., size exclusion chromatography or buffer exchange spin columns) into a volatile buffer system (e.g., ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate).

    • For intact mass analysis, dilute the sample to a final concentration of 0.1-1 mg/mL.

    • For peptide mapping (to identify conjugation sites), reduce the disulfide bonds with a reducing agent (e.g., dithiothreitol), alkylate the free cysteines (e.g., with iodoacetamide), and digest the protein with a specific protease (e.g., trypsin).

  • LC-MS Analysis:

    • Inject the prepared sample onto a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • For intact mass analysis, use a reversed-phase column with a shallow organic gradient (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • For peptide mapping, use a reversed-phase column with a steeper gradient to separate the peptide fragments.

  • Data Analysis:

    • Deconvolute the raw mass spectra of the intact protein to obtain the zero-charge mass.

    • Calculate the average DAR by comparing the mass of the conjugated protein to the unconjugated protein.

    • For peptide mapping, use specialized software to identify the peptides and locate the mass shift corresponding to the linker-payload, thereby identifying the conjugation site.

Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the drug-to-antibody ratio (DAR) distribution of an antibody-drug conjugate.

Protocol:

  • Mobile Phase Preparation:

    • Prepare a high-salt mobile phase (e.g., 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0) and a low-salt mobile phase (e.g., 50 mM sodium phosphate, pH 7.0).

  • Sample Preparation:

    • Dilute the ADC sample in the high-salt mobile phase to a final concentration of 1-2 mg/mL.

  • HIC-HPLC Analysis:

    • Equilibrate a HIC column (e.g., Butyl or Phenyl) with the high-salt mobile phase.

    • Inject the prepared sample.

    • Elute the bound species using a linear gradient from the high-salt to the low-salt mobile phase. Species will elute in order of increasing hydrophobicity (i.e., increasing number of conjugated drugs).

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peaks in the chromatogram corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

Size Exclusion Chromatography (SEC)

Objective: To assess the level of aggregation and fragmentation in a protein conjugate sample.

Protocol:

  • Mobile Phase Preparation:

    • Prepare an isocratic mobile phase, typically a physiological buffer such as phosphate-buffered saline (PBS) at pH 7.4. For ADCs, the addition of a small amount of organic solvent (e.g., isopropanol) may be necessary to reduce secondary hydrophobic interactions.[9][10]

  • Sample Preparation:

    • Dilute the protein conjugate sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).[9]

  • SEC-HPLC Analysis:

    • Equilibrate a SEC column with the mobile phase.

    • Inject the sample and elute with the isocratic mobile phase.

    • Monitor the elution profile using a UV detector at 280 nm and optionally a multi-angle light scattering (MALS) detector for absolute molecular weight determination.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).

    • Calculate the percentage of each species relative to the total peak area.

UV-Vis Spectroscopy

Objective: To determine the protein concentration and the average drug-to-antibody ratio (DAR).

Protocol:

  • Spectra Acquisition:

    • Measure the absorbance of the protein conjugate solution at 280 nm (for the protein) and at the wavelength of maximum absorbance for the linker-payload.

    • Measure the absorbance of the unconjugated protein at the same wavelengths.

  • Calculations:

    • Protein Concentration:

      • Correct the absorbance at 280 nm for the contribution of the linker-payload.

      • Calculate the protein concentration using the Beer-Lambert law (A = εcl), where A is the corrected absorbance, ε is the molar extinction coefficient of the protein, c is the concentration, and l is the pathlength of the cuvette.

    • DAR Calculation:

      • Calculate the concentration of the linker-payload using its absorbance and molar extinction coefficient.

      • The average DAR is the molar ratio of the linker-payload to the protein.

Differential Scanning Calorimetry (DSC)

Objective: To assess the thermal stability of the protein conjugate.

Protocol:

  • Sample Preparation:

    • Prepare the protein conjugate and the unconjugated control at the same concentration (typically 0.5-1 mg/mL) in the same buffer.

    • Degas the samples and the buffer.

  • DSC Analysis:

    • Load the sample into the sample cell and the matched buffer into the reference cell of the calorimeter.

    • Heat the cells at a constant rate (e.g., 1 °C/min) over a defined temperature range.

    • The instrument measures the differential heat capacity between the sample and reference cells.

  • Data Analysis:

    • The resulting thermogram will show one or more endothermic peaks, corresponding to the unfolding of different domains of the protein.

    • The midpoint of the major unfolding transition is the melting temperature (Tm), a measure of the protein's thermal stability.[25][23]

    • Compare the Tm of the conjugate to the unconjugated protein to assess the impact of conjugation on stability.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity, stoichiometry, and thermodynamics of the linker-payload to a target protein (if applicable) or to study changes in binding properties upon conjugation.

Protocol:

  • Sample Preparation:

    • Prepare the protein (in the cell) and the ligand (in the syringe) in the same, extensively dialyzed buffer to minimize heats of dilution.

    • The concentration of the protein in the cell should be approximately 10-50 times the expected dissociation constant (Kd).

  • ITC Experiment:

    • Equilibrate the instrument at the desired temperature.

    • Perform a series of small injections of the ligand into the protein solution.

    • The instrument measures the small heat changes that occur with each injection.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.[27][29]

Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics and affinity of the conjugated protein to its target.

Protocol:

  • Ligand Immobilization:

    • Immobilize the target protein (ligand) onto the surface of a sensor chip.

  • Analyte Injection:

    • Inject the protein conjugate (analyte) at various concentrations over the sensor surface.

    • The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is measured in real-time as a response in resonance units (RU).[31][34]

  • Data Analysis:

    • The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a kinetic model.

    • The equilibrium dissociation constant (KD) is calculated as koff/kon.

    • Compare the binding kinetics of the conjugated protein to the unconjugated protein to assess the impact of conjugation on binding.

References

A Head-to-Head Battle: PEGylation vs. Emerging Protein Modification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Enhancing Therapeutic Protein Performance

For decades, PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) to a protein, has been the gold standard for extending the in vivo half-life of therapeutic proteins. This modification effectively increases the hydrodynamic size of the protein, reducing its clearance by the kidneys and shielding it from proteolytic degradation. However, concerns regarding the non-biodegradability of PEG and the potential for immunogenic responses have spurred the development of a new generation of protein modification techniques. This guide provides a comprehensive and objective comparison of PEGylation with several promising alternatives, including PASylation, XTENylation, HESylation, polysarcosinylation, and glycosylation, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their therapeutic candidates.

Quantitative Comparison of Performance

The efficacy of each modification technique can be assessed by its impact on key pharmacokinetic and pharmacodynamic parameters. The following tables summarize quantitative data from various studies, offering a direct comparison of these technologies.

Modification TechniqueProteinPolymer Size (kDa)Terminal Half-Life (hours)Fold Increase in Half-LifeReference
Unmodified rhTIMP-1-1.1-[1]
PEGylation rhTIMP-1202825.5[1]
Unmodified hGH-0.047-[2]
PASylation hGH~60 (600 residues)4.4294[2]
Unmodified DARPin Ec1-0.18-[3]
PASylation DARPin Ec1~30 (300 residues)5.329.4[3]
XTENylation DARPin Ec1~30 (288 residues)6.837.8[3]
PASylation DARPin Ec1~60 (600 residues)14.278.9[3]
XTENylation DARPin Ec1~60 (576 residues)20.6114.4[3]

Table 1: Comparison of In Vivo Half-Life Extension. This table presents a comparative analysis of the terminal half-life of various therapeutic proteins after modification with PEGylation, PASylation, or XTENylation. The data illustrates the significant extension in circulation time achieved by these techniques compared to the unmodified proteins.

Modification TechniqueProteinBioactivity (% of Unmodified)Key FindingsReference
PEGylation AnakinraLower AffinityReduced protein affinity by one order of magnitude.[4]
HESylation AnakinraHigher Affinity than PEG-AnakinraReduced protein affinity by one order of magnitude, but was more affine than the PEGylated protein.[4]
PEGylation α-Chymotrypsin~50-60%Catalytic turnover (kcat) decreased with an increasing number of attached PEG molecules.[5]
PASylation hGHFully ActivePASylated hGH showed comparable in vitro bioactivity to the unmodified protein.[2]
XTENylation VariousHigh RetentionXTENylated proteins have shown high retention of in vitro bioactivity.[6]

Table 2: Impact on In Vitro Bioactivity. This table compares the effect of different modification techniques on the in vitro biological activity of therapeutic proteins. While some modifications can lead to a reduction in activity, others, like PASylation and XTENylation, have been shown to preserve a high degree of functionality.

Modification TechniqueKey Immunogenicity FindingsReference
PEGylation Can elicit anti-PEG antibodies. The influence on protein immunogenicity is inconsistent and must be tested on a case-by-case basis.[7]
PASylation Lacking toxicity or immunogenicity in mice.[2]
XTENylation Designed to be non-immunogenic.[6]
HESylation A promising biodegradable alternative with potentially lower immunogenicity.[4]
Polysarcosinylation Generally considered to have low immunogenicity.
Glycosylation Can decrease immunogenicity by shielding immunogenic epitopes.[8]

Table 3: Immunogenicity Profile. This table provides a qualitative comparison of the immunogenicity associated with different protein modification techniques. Newer alternatives to PEGylation are often designed to be less immunogenic.

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of comparative data, detailed methodologies for key experiments are crucial.

Determination of In Vivo Protein Half-Life

Objective: To determine the circulation half-life of the modified and unmodified therapeutic protein in an animal model.

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., mice, rats) and divide them into groups for each protein variant (unmodified, PEGylated, PASylated, etc.).

  • Administration: Administer a single intravenous (IV) or subcutaneous (SC) injection of the protein to each animal at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours).

  • Plasma/Serum Preparation: Process the blood samples to obtain plasma or serum.

  • Quantification of Protein Concentration: Use a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) specific for the therapeutic protein, to measure its concentration in the plasma/serum samples.

  • Pharmacokinetic Analysis: Plot the protein concentration versus time data and use pharmacokinetic software (e.g., WinNonlin) to calculate the terminal half-life (t½β) for each protein variant.

Assessment of In Vitro Bioactivity

Objective: To evaluate the biological activity of the modified protein compared to its unmodified counterpart.

Methodology (Example: Cell Proliferation Assay):

  • Cell Culture: Culture a cell line that is responsive to the therapeutic protein.

  • Treatment: Seed the cells in a multi-well plate and treat them with a serial dilution of the unmodified and modified proteins.

  • Incubation: Incubate the cells for a period sufficient to observe a biological response (e.g., 48-72 hours).

  • Viability/Proliferation Assay: Use a colorimetric or fluorometric assay (e.g., MTT, XTT, or CellTiter-Glo®) to measure cell viability or proliferation.

  • Data Analysis: Plot the cell viability/proliferation against the protein concentration and determine the EC50 (half-maximal effective concentration) for each protein variant. The relative bioactivity can be calculated by comparing the EC50 values.

Evaluation of Immunogenicity

Objective: To assess the potential of the modified protein to elicit an immune response.

Methodology (Tiered Approach for Anti-Drug Antibody (ADA) Detection):

  • Screening Assay: Develop and validate a sensitive screening immunoassay (e.g., ELISA, electrochemiluminescence) to detect all potential ADAs in serum samples from treated animals or human subjects.

  • Confirmatory Assay: For samples that screen positive, perform a confirmatory assay to demonstrate the specificity of the antibodies for the therapeutic protein. This is typically done by pre-incubating the sample with an excess of the drug to inhibit the signal.

  • Titration Assay: Determine the titer (relative concentration) of the confirmed positive ADA samples.

  • Neutralizing Antibody (NAb) Assay: For confirmed positive samples, perform a cell-based or ligand-binding assay to determine if the ADAs have neutralizing activity, meaning they inhibit the biological function of the therapeutic protein.

  • Domain Specificity: Characterize the ADA response to identify which part of the modified protein (the therapeutic protein itself or the modifying polymer) the antibodies are targeting.[9][10][11]

Visualizing the Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.

G General Workflow for Comparing Protein Modification Techniques cluster_modification Protein Modification cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Unmodified Protein Unmodified Protein Biochemical/Biophysical Analysis Biochemical/Biophysical Analysis Unmodified Protein->Biochemical/Biophysical Analysis PEGylation PEGylation PEGylation->Biochemical/Biophysical Analysis PASylation PASylation PASylation->Biochemical/Biophysical Analysis XTENylation XTENylation XTENylation->Biochemical/Biophysical Analysis HESylation HESylation HESylation->Biochemical/Biophysical Analysis Other Techniques Other Techniques Other Techniques->Biochemical/Biophysical Analysis In Vitro Bioactivity Assay In Vitro Bioactivity Assay Biochemical/Biophysical Analysis->In Vitro Bioactivity Assay Pharmacokinetic Studies Pharmacokinetic Studies In Vitro Bioactivity Assay->Pharmacokinetic Studies Pharmacodynamic Studies Pharmacodynamic Studies Pharmacokinetic Studies->Pharmacodynamic Studies Immunogenicity Assessment Immunogenicity Assessment Pharmacodynamic Studies->Immunogenicity Assessment G Signaling Pathway of PEGylated Interferon-alpha cluster_nucleus Nucleus PEG-IFN-α PEG-IFN-α IFNAR1/2 Receptor IFNAR1/2 Receptor PEG-IFN-α->IFNAR1/2 Receptor Binds to JAK1 JAK1 IFNAR1/2 Receptor->JAK1 Activates TYK2 TYK2 IFNAR1/2 Receptor->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates TYK2->STAT1 Phosphorylates TYK2->STAT2 Phosphorylates ISGF3 Complex ISGF3 Complex STAT1->ISGF3 Complex STAT2->ISGF3 Complex IRF9 IRF9 IRF9->ISGF3 Complex Nucleus Nucleus ISGF3 Complex->Nucleus Translocates to ISRE ISRE Transcription of ISGs Transcription of ISGs ISRE->Transcription of ISGs Binds to promoter Antiviral/Antiproliferative Effects Antiviral/Antiproliferative Effects Transcription of ISGs->Antiviral/Antiproliferative Effects Leads to

References

The Crucial Balancing Act: How PROTAC Linker Length Dictates In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that the length of the linker connecting the target-binding and E3 ligase-recruiting moieties in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success, profoundly influencing its degradation capability, cellular permeability, and overall in vivo performance. The optimal linker length is not a one-size-fits-all parameter but is instead highly dependent on the specific protein of interest (POI) and the recruited E3 ligase, necessitating empirical optimization for each new target.

PROTACs have emerged as a revolutionary therapeutic modality, commandeering the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two components.[1] While the choice of ligands is crucial for target engagement and E3 ligase recruitment, the linker is far from a passive spacer. Its length, composition, and flexibility are pivotal in dictating the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][3]

An optimal linker length is essential for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might result in inefficient ubiquitination due to improper orientation or excessive flexibility.[2][] This delicate balance underscores the importance of systematic linker length optimization in the design of effective PROTACs.

Comparative Efficacy of PROTACs with Different Linker Lengths

To illustrate the impact of linker length on PROTAC performance, we have compiled data from studies on PROTACs targeting several distinct proteins.

Estrogen Receptor α (ERα)-Targeting PROTACs

A foundational study systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer. The study revealed a significant correlation between linker length and ERα degradation. A PROTAC with a 16-atom linker (compound 13) demonstrated superior efficacy in degrading ERα in MCF7 cells compared to PROTACs with shorter (12-atom, compound 12) or longer linkers.[5][6][7][8] This optimal length translated to greater cytotoxicity in ERα-dependent MCF7 cells, with an IC50 value similar to that of tamoxifen.[5]

Linker Length (atoms)PROTAC CompoundER Degradation EfficacyCell Viability (IC50 in MCF7 cells)
1212ModerateLess potent
1613High~26 µM
>1614-16LowerLess potent
Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

In a series of PROTACs targeting the epigenetic reader protein BRD4, the length of the polyethylene (B3416737) glycol (PEG) linker was systematically varied. The results indicated that a PROTAC with a PEG5 linker exhibited the optimal combination of in vitro degradation potency, cellular permeability, and in vivo oral bioavailability.

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG355851.215
PEG420952.525
PEG5 15 >98 3.1 40
PEG630922.832

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation. Papp: Apparent permeability coefficient.[1]

TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Studies on PROTACs targeting TBK1 also highlighted the critical role of linker length. Degradation of TBK1 was not observed with linkers shorter than 12 atoms. Potent degradation was achieved with linkers ranging from 12 to 29 atoms, with a 21-atom linker demonstrating the highest potency.[9]

The PI3K/AKT/mTOR Signaling Pathway: A Target for PROTACs

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers. A dual-targeting PROTAC, GP262, has been developed to degrade both PI3K and mTOR.[10] This molecule utilizes a C8 alkyl linker to connect a modified PKI587 ligand (targeting PI3K/mTOR) to a VHL E3 ligase ligand.[10] The flexible nature of this linker is thought to contribute to the efficient formation of the ternary complex and subsequent degradation of both target proteins.[10]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation Proteasome Proteasome PI3K->Proteasome Degradation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation mTOR mTOR mTORC1->mTOR mTOR->Proteasome Degradation PROTAC GP262 PROTAC PROTAC->PI3K Binds PROTAC->mTOR Binds VHL VHL E3 Ligase PROTAC->VHL Recruits VHL->PI3K Ubiquitination VHL->mTOR Ubiquitination Ub Ubiquitin

Caption: PI3K/AKT/mTOR signaling and PROTAC-mediated degradation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.[1]

Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][11]

  • Cell Culture and Treatment: Plate cells in appropriate well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[2]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Western_Blot_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (Western Blot) D->E F Antibody Incubation (Primary & Secondary) E->F G Detection (ECL) F->G H Data Analysis G->H

Caption: Experimental workflow for Western Blot analysis.

Ternary Complex Formation Assays

These assays are crucial to confirm that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase complex.[12]

  • NanoBRET/TR-FRET: These in-cell or in-vitro assays monitor the proximity of the target protein and E3 ligase upon PROTAC addition.[13]

  • Surface Plasmon Resonance (SPR): This technique provides real-time kinetics of the binding interactions and can quantify the cooperativity of ternary complex formation.[13]

  • Co-immunoprecipitation (Co-IP): This method can be used to demonstrate the interaction between the target protein and the E3 ligase in the presence of the PROTAC.[10]

Cellular Permeability Assays

PROTACs are often large molecules, and their ability to cross the cell membrane is a critical factor for their activity.[14]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses the passive diffusion of a compound across an artificial membrane.[1]

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells to model the intestinal barrier and assess both passive and active transport.

In Vivo Pharmacokinetic Analysis

This involves studying the absorption, distribution, metabolism, and excretion (ADME) of a PROTAC in an animal model to evaluate its drug-like properties.[1][]

  • Dosing: Administer the PROTAC to animals (e.g., mice, rats) via the desired route (e.g., oral, intravenous).

  • Sample Collection: Collect blood samples at various time points after administration.

  • Sample Analysis: Analyze the concentration of the PROTAC in the plasma samples using LC-MS/MS.

  • Parameter Calculation: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Conclusion

The length of the linker is a paramount design consideration in the development of effective PROTACs. As demonstrated by the compiled data, an optimal linker length, which is specific to each target and E3 ligase pair, is crucial for achieving potent protein degradation, favorable cellular permeability, and suitable in vivo pharmacokinetics. A systematic approach to linker design, involving the synthesis and evaluation of a range of linker lengths, is therefore essential to unlock the full therapeutic potential of PROTACs. The experimental protocols outlined provide a robust framework for the comprehensive evaluation of novel PROTAC molecules.

PROTAC_Mechanism PROTAC PROTAC POI Ligand Linker E3 Ligase Ligand POI Protein of Interest (POI) PROTAC:p1->POI Binds E3 E3 Ubiquitin Ligase PROTAC:p3->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex Proteasome Proteasome Degradation POI->Proteasome Enters E3->Ternary_Complex Ternary_Complex->PROTAC Releases Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ubiquitination->POI Tags POI with Ubiquitin Chains Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

References

Navigating the Maze: A Comparative Guide to PROTAC Linker Composition and Its Impact on Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a delicate balancing act. A critical, yet often underestimated, component in this molecular architecture is the linker. Far from being a passive tether, the linker's composition profoundly influences a PROTAC's stability, dictating its success or failure as a therapeutic agent. This guide provides an objective comparison of how different linker compositions affect PROTAC stability, supported by experimental data and detailed protocols to aid in the rational design of next-generation protein degraders.

The primary function of a PROTAC is to bring a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The linker, which connects the POI-binding and E3 ligase-binding moieties, is a key determinant of the efficiency of this process. Its length, rigidity, and chemical makeup can significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the PROTAC molecule, including its metabolic stability.[3][4]

The Stability Challenge: Why Linker Composition Matters

PROTACs, due to their larger size and complex structures, often face challenges with metabolic instability, which can lead to a short in vivo half-life and reduced therapeutic efficacy.[5] The linker is frequently identified as the most metabolically vulnerable part of the molecule.[5][] Enzymes, particularly cytochrome P450s (CYPs) in the liver, can metabolize the linker, leading to cleavage of the PROTAC and loss of activity.[5] Therefore, strategic linker design is paramount for developing stable and effective PROTACs.

Comparative Analysis of Common Linker Compositions

The choice of linker chemistry offers a wide range of possibilities to modulate a PROTAC's properties. The following sections compare the most common linker types and their impact on stability.

Flexible Linkers: Alkyl and Polyethylene (B3416737) Glycol (PEG) Chains

Flexible linkers, such as alkyl chains and polyethylene glycol (PEG) chains, have been widely used in early PROTAC design due to their synthetic accessibility.[2]

  • Alkyl Chains: These simple, saturated hydrocarbon chains offer a degree of flexibility. However, longer alkyl chains can be prone to oxidative metabolism.[] Shorter, more sterically hindered alkyl linkers tend to exhibit better metabolic stability.[][8]

  • PEG Linkers: PEG linkers are known for their hydrophilicity, which can improve the solubility of PROTACs.[1][4] However, the ether linkages in PEG chains are susceptible to oxidative metabolism by CYP enzymes, which can be a significant liability for in vivo stability.[5] While flexible, excessively long and flexible PEG linkers may also lead to less stable ternary complex interactions.[5]

Rigid Linkers: Enhancing Stability Through Conformational Constraint

To overcome the metabolic instability of flexible linkers, researchers have increasingly turned to more rigid linker designs.

  • Cycloalkanes (Piperidine/Piperazine): Incorporating cyclic structures like piperidine (B6355638) and piperazine (B1678402) into the linker can significantly enhance metabolic stability.[1][] These rigid motifs can shield the molecule from metabolic enzymes and help to lock the PROTAC in a bioactive conformation.[][9] The inclusion of a piperazine ring has also been shown to improve solubility upon protonation.[10]

  • Aromatic Rings: Phenyl rings and other aromatic systems introduce planarity and rigidity into the linker.[1] This can improve the stability of the ternary complex through interactions like π-π stacking and also enhance the overall metabolic stability of the PROTAC.[1]

  • Alkynes and Triazoles: The incorporation of alkynes or the formation of triazole rings via "click chemistry" are common strategies to introduce rigidity.[2] The triazole moiety, in particular, is metabolically stable and can help to reduce oxidative degradation.[1][2]

Quantitative Comparison of Linker Impact on PROTAC Stability

The following table summarizes experimental data from various studies, illustrating the impact of linker composition on PROTAC stability, often measured by in vitro half-life in human liver microsomes (HLM).

PROTAC TargetLinker TypeLinker Composition ExampleIn Vitro Half-life (t½) in HLM (min)Key Findings & Reference
BET ProteinsAlkyl Chain4 methylene (B1212753) units135Shorter alkyl chain showed greater stability.[]
BET ProteinsAlkyl Chain8 methylene units18.2Longer alkyl chain led to significantly reduced metabolic stability.[]
BTKFlexible PEGPolyethylene glycol chain1.3Exhibited low metabolic stability.[]
BTKRigid AromaticLinker containing two pyridine (B92270) ringsSignificantly improvedReplacing a flexible PEG linker with a rigid aromatic linker enhanced metabolic stability.[]
Estrogen Receptor αFlexible Linker(Structure not specified)LowerFlexible linkers were generally less stable.[9]
Estrogen Receptor αRigid CyclicLinker incorporating piperidine/piperazineSignificantly improvedIntroduction of cyclic moieties enhanced metabolic stability.[][9]

Experimental Protocols for Assessing PROTAC Stability

A critical step in PROTAC development is the experimental evaluation of its stability. The following is a detailed protocol for a common in vitro assay.

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes, a key in vitro model for predicting in vivo metabolic clearance.[11]

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (compound with known high metabolic instability, e.g., Verapamil)

  • Negative control (compound with known low metabolic stability, e.g., Warfarin)

  • Acetonitrile (B52724) with an internal standard (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test PROTAC and control compounds in a suitable organic solvent like DMSO.[11]

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding the phosphate buffer, HLM, and the test PROTAC. Pre-warm the mixture at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[11]

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.[11]

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.[11]

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent PROTAC remaining at each time point.[11]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the resulting line can be used to calculate the in vitro half-life (t½).[11]

Visualizing the Process: Signaling Pathways and Experimental Workflows

To better understand the concepts discussed, the following diagrams, created using Graphviz, illustrate the PROTAC mechanism and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Linker connects ligands) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Stability_Workflow cluster_workflow PROTAC Stability Assessment Workflow start Design & Synthesize PROTACs with Varied Linkers invitro In Vitro Stability Assays (e.g., HLM, Plasma) start->invitro analysis LC-MS/MS Analysis of PROTAC Concentration invitro->analysis data Calculate Half-life (t½) and Metabolic Rate analysis->data decision Select Stable Candidates for Further Studies data->decision

Caption: Experimental Workflow for PROTAC Stability.

Conclusion: A Strategic Approach to Linker Design

The linker is a pivotal component in the design of stable and effective PROTACs. While flexible linkers like PEG and alkyl chains offer synthetic ease, they often present metabolic liabilities. The incorporation of rigid motifs such as cycloalkanes and aromatic rings has emerged as a robust strategy to enhance metabolic stability and improve the overall pharmacokinetic profile of PROTACs. The choice of linker composition requires a careful balance between stability, solubility, permeability, and the ability to promote a productive ternary complex formation. By leveraging comparative data and rigorous experimental evaluation, researchers can rationally design PROTACs with optimized linkers, paving the way for the next generation of targeted protein degradation therapies.

References

A Head-to-Head Comparison of Amine-Reactive Chemistries for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules to proteins and other biomolecules is a critical cornerstone of innovation. The choice of amine-reactive chemistry is a pivotal decision that directly influences the outcome of experiments, the efficacy of therapeutics, and the reliability of diagnostics. This guide provides an objective, data-driven comparison of four prevalent amine-reactive chemistries: N-hydroxysuccinimide (NHS) esters, isothiocyanates, reductive amination, and squaric acid esters.

Primary amines, present at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues, are abundant and readily accessible targets for covalent modification on the surface of most proteins.[1] This accessibility has led to the development of a diverse toolkit of amine-reactive chemistries, each with distinct characteristics. This comparison guide delves into the performance of these key chemistries, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways to empower informed decision-making in your research and development endeavors.

Performance Comparison of Amine-Reactive Chemistries

The selection of an appropriate amine-reactive crosslinker is governed by several factors, including the desired reaction rate, the stability of the resulting bond, and the specific requirements of the application.[2] The following table summarizes the key performance metrics of NHS esters, isothiocyanates, reductive amination, and squaric acid esters.

FeatureN-Hydroxysuccinimide (NHS) EstersIsothiocyanatesReductive AminationSquaric Acid Esters
Reactive Group Succinimidyl esterIsothiocyanateAldehyde/Ketone + AmineSquaric acid diethyl ester
Target Residues Primary amines (N-terminus, Lysine)[3]Primary amines (N-terminus, Lysine)[3]Primary amines (N-terminus, Lysine)[4]Primary amines (N-terminus, Lysine)[5]
Resulting Bond Stable amide bond[3]Stable thiourea (B124793) bond[3]Stable secondary amine bondSquaric acid amide bond[5]
Optimal pH 7.2 - 8.5[3][6]9.0 - 9.5[3]6.0 - 9.0[1]7.0 (first amidation), 9.0 (second amidation)[7]
Reaction Speed Fast (minutes to a few hours)[3]Slower (several hours to overnight)[3]Variable, can be fastSlower than NHS esters[5]
Reagent Stability in Aqueous Solution Prone to hydrolysis; half-life of 4-5 hours at pH 7, 10 minutes at pH 8.6[2][8]More stable than NHS esters[3]StableIntermediate monoester amides have high hydrolytic stability[7]
Conjugate Stability Very stable amide bond[3]Thiourea bond is generally stable but can be less stable than an amide bond.[3]Very stable secondary amine bondHydrolysis-resistant[7]
Key Advantages Widely used, fast reaction, very stable bond[]High specificity, stable reagentForms stable bond, can be highly selective[4]Sequential amidation possible, high selectivity[10]
Key Disadvantages Hydrolysis of reagent is a major competing reaction[]Slower reaction rate, requires higher pHRequires a reducing agent, potential for side reactionsSlower reaction kinetics compared to NHS esters[5]

Reaction Mechanisms and Signaling Pathways

The chemical pathways for each amine-reactive chemistry dictate their specific reaction conditions and outcomes.

AmineReactiveChemistries Reaction Mechanisms of Amine-Reactive Chemistries cluster_NHS NHS Ester Chemistry cluster_ITC Isothiocyanate Chemistry cluster_RA Reductive Amination cluster_SA Squaric Acid Ester Chemistry Protein_NHS Protein-NH2 Amide_Bond Protein-NH-CO-R (Amide Bond) Protein_NHS->Amide_Bond pH 7.2-8.5 NHS_Ester R-CO-O-NHS NHS_Ester->Amide_Bond NHS N-Hydroxysuccinimide Amide_Bond->NHS Protein_ITC Protein-NH2 Thiourea_Bond Protein-NH-CS-NH-R (Thiourea Bond) Protein_ITC->Thiourea_Bond pH 9.0-9.5 Isothiocyanate R-N=C=S Isothiocyanate->Thiourea_Bond Protein_RA Protein-NH2 Schiff_Base Protein-N=CH-R (Schiff Base) Protein_RA->Schiff_Base pH 6.0-9.0 Aldehyde R-CHO Aldehyde->Schiff_Base Secondary_Amine Protein-NH-CH2-R (Secondary Amine) Schiff_Base->Secondary_Amine Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Secondary_Amine Protein_SA1 Protein-NH2 Monoester_Amide Monoester Squaramide Protein_SA1->Monoester_Amide pH 7.0 Squaric_Ester Squaric Acid Diethyl Ester Squaric_Ester->Monoester_Amide Bis_Amide Asymmetric Squaramide Monoester_Amide->Bis_Amide pH 9.0 Protein_SA2 R'-NH2 Protein_SA2->Bis_Amide ExperimentalWorkflow General Protein Labeling Workflow Start Start: Unlabeled Protein Prepare_Protein Prepare Protein Solution (adjust concentration and buffer) Start->Prepare_Protein Reaction Labeling Reaction (mix protein and reagent, incubate) Prepare_Protein->Reaction Prepare_Reagent Prepare Reactive Reagent Stock Solution Prepare_Reagent->Reaction Quench Quench Reaction (optional) Reaction->Quench Purification Purification (e.g., size-exclusion chromatography) Quench->Purification Analysis Analysis (determine Degree of Labeling) Purification->Analysis End End: Purified, Labeled Protein Analysis->End

References

Evaluating the Immunogenicity of Amino-PEG13-amine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely utilized strategy to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics. This modification can increase a drug's hydrodynamic size, prolonging its circulation half-life and shielding it from proteolytic degradation and the host immune system. However, the discovery of pre-existing and treatment-induced anti-PEG antibodies has raised concerns about the immunogenicity of PEGylated therapeutics. These immune responses can lead to accelerated blood clearance (ABC), reduced efficacy, and hypersensitivity reactions.

This guide provides an objective comparison of the immunogenic potential of Amino-PEG13-amine conjugates against other PEG derivatives and alternative polymer systems. The information presented is supported by experimental data from peer-reviewed studies to aid researchers in making informed decisions for their drug development programs.

Comparative Immunogenicity Data

The immunogenicity of a PEGylated conjugate is a multifactorial issue influenced by the PEG's molecular weight, architecture (linear vs. branched), terminal functional groups, and the nature of the conjugated molecule.[1][2] The presence of anti-PEG antibodies, primarily of the IgM and IgG isotypes, is a critical factor in the potential for adverse immune reactions.[2]

Impact of PEG Terminal Functional Groups on Immunogenicity

The terminal functional group of the PEG chain is a key determinant of its immunogenicity. While methoxy-terminated PEG (mPEG) has been the most prevalent in clinically approved products, emerging evidence suggests that alternative end-groups can modulate the immune response. A study comparing PEGylated liposomes with different terminal functionalities revealed that amino-terminated PEGs induce a lower anti-PEG IgM response compared to the conventional methoxy-PEG.

Terminal Functional GroupRelative Anti-PEG IgM Titer (Arbitrary Units)Fold Change vs. Methoxy-PEG
Methoxy (-OCH₃)~1.21.0
Carboxyl (-COOH)~0.80.67
Amino (-NH₂) *~0.6 0.5
Hydroxyl (-OH)~0.40.33

Data adapted from studies on PEGylated liposomes and serves as a model for the immunogenicity of the respective PEG derivatives. This suggests that conjugates with amino-terminal groups, such as this compound, may have a reduced potential for inducing anti-PEG IgM and subsequent accelerated blood clearance.

Influence of PEG Chain Length on Immunogenicity

The molecular weight of the PEG polymer also plays a crucial role in its immunogenic profile. Generally, higher molecular weight PEGs are associated with increased immunogenicity.[2] For instance, bovine serum albumin (BSA) conjugated with PEG 30,000 induced a significantly stronger anti-PEG IgM response in vivo compared to BSA conjugated with PEG 2,000 or 5,000.[2] The "13" in this compound denotes a shorter PEG chain, which, based on current understanding, would be expected to be less immunogenic than longer PEG chains commonly used in therapeutics.

Comparison with Non-PEG Alternatives

Concerns over PEG immunogenicity have spurred the development of alternative hydrophilic polymers for bioconjugation. These alternatives aim to provide the benefits of PEGylation while exhibiting a reduced or different immunogenic profile.

PolymerKey Immunogenicity FindingsReference
Poly(ethylene glycol) (PEG) Can induce anti-PEG antibodies (IgM, IgG), leading to accelerated blood clearance and hypersensitivity. Immunogenicity is influenced by molecular weight and terminal groups.[1][2]
Linear Polyglycerol (LPG) Imparts stealth properties comparable to PEG. Induces anti-PEG antibody production but shows minimal accelerated blood clearance due to poor interaction with anti-PEG IgM.[3][4]
Hyperbranched Polyglycerol (hPG) No anti-polymer IgM responses or accelerated blood clearance effects were observed in preclinical studies. Requires higher surface density for comparable stealth properties to PEG.[3][4]
Poly(2-oxazolines) (POx) Generally considered to have low immunogenicity, with no known antibodies against POx reported to date. However, some complement activation has been observed in vitro.[5][6]
Poly(N-vinylpyrrolidone) (PVP) Has shown promising results for liposome (B1194612) decoration and is being explored for nucleic acid delivery. Often considered to have low immunogenicity.[7]

Signaling Pathways in Anti-PEG Immune Response

The generation of anti-PEG antibodies can occur through both T-cell dependent and T-cell independent pathways. The nature of the PEG conjugate (e.g., conjugated to a protein vs. a lipid nanoparticle) can influence which pathway is predominantly activated.[4]

T_Dependent_Immune_Response cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell Helper T Cell cluster_B_Cell B Cell APC APC MHCII MHC class II T_Cell Naive T Cell MHCII->T_Cell Antigen Presentation Activated_T_Cell Activated T Cell T_Cell->Activated_T_Cell Activation B_Cell B Cell Activated_T_Cell->B_Cell Co-stimulation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Memory_B_Cell Memory B Cell B_Cell->Memory_B_Cell Antibodies Anti-PEG IgG Plasma_Cell->Antibodies Secretion PEG_Protein PEG-Protein Conjugate PEG_Protein->APC Uptake & Processing PEG_Protein->B_Cell BCR Binding

T-Dependent Immune Response to PEG-Protein Conjugates

T_Independent_Immune_Response cluster_B_Cell B Cell B_Cell B Cell Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Activation & Differentiation Antibodies Anti-PEG IgM Plasma_Cell->Antibodies Secretion PEG_Liposome PEGylated Liposome or Nanoparticle PEG_Liposome->B_Cell BCR Cross-linking

T-Independent Immune Response to PEGylated Nanoparticles

Experimental Protocols

Accurate assessment of immunogenicity is crucial for the development and clinical monitoring of PEGylated therapeutics. The most common methods for detecting and characterizing anti-PEG antibodies and their functional consequences are Enzyme-Linked Immunosorbent Assays (ELISA) and complement activation assays.

Protocol: Direct ELISA for Anti-PEG IgG and IgM Detection

This protocol outlines a general procedure for a direct ELISA to detect and quantify anti-PEG IgG and IgM in human serum.

Materials:

  • High-binding 96-well microplates

  • Antigen: this compound conjugate (or other PEGylated molecule of interest)

  • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% (w/v) milk or Bovine Serum Albumin (BSA) in PBS

  • Sample Diluent: Blocking Buffer

  • Detection Antibodies: HRP-conjugated anti-human IgG and anti-human IgM

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 1 M Sulfuric Acid

  • Microplate reader

Procedure:

  • Coating: Dilute the PEGylated antigen to 20 µg/mL in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the wells three times. Dilute patient sera and controls in Sample Diluent (e.g., 1:100). Add 100 µL of diluted samples to the appropriate wells. Incubate for 1-2 hours at room temperature.

  • Detection Antibody Incubation: Wash the wells five times. Dilute the HRP-conjugated anti-human IgG or IgM in Blocking Buffer to the manufacturer's recommended concentration. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Substrate Development: Wash the wells five times. Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

ELISA_Workflow Start Start Coat Coat plate with PEG-Antigen Start->Coat Wash1 Wash Coat->Wash1 Block Block non-specific sites Wash1->Block Wash2 Wash Block->Wash2 Add_Sample Add diluted serum (contains anti-PEG Ab) Wash2->Add_Sample Wash3 Wash Add_Sample->Wash3 Add_Detection_Ab Add HRP-conjugated anti-human Ig Wash3->Add_Detection_Ab Wash4 Wash Add_Detection_Ab->Wash4 Add_Substrate Add TMB Substrate Wash4->Add_Substrate Stop Add Stop Solution Add_Substrate->Stop Read Read Absorbance at 450 nm Stop->Read

Direct ELISA Workflow for Anti-PEG Antibody Detection

Protocol: Complement Activation Assay (SC5b-9 ELISA)

The presence of anti-PEG antibodies can lead to complement activation, a potential mechanism for hypersensitivity reactions. This protocol measures the formation of the soluble terminal complement complex (SC5b-9) in human serum following exposure to a PEGylated compound.

Materials:

  • PEGylated compound of interest (e.g., this compound conjugate)

  • Normal human serum

  • Commercially available SC5b-9 ELISA kit (e.g., from Quidel)

  • Positive control (e.g., Zymosan)

  • Negative control (e.g., saline)

Procedure:

  • Serum Incubation: Incubate the PEGylated compound at various concentrations with human serum at 37°C for a specified time (e.g., 30-60 minutes). Include positive and negative controls in parallel.

  • ELISA: Perform the SC5b-9 ELISA according to the manufacturer's instructions. This typically involves adding the treated serum samples to a microplate pre-coated with an antibody specific for a neoantigen on the C9 component of the SC5b-9 complex.

  • Detection: A secondary HRP-conjugated antibody is used for detection, followed by the addition of a chromogenic substrate.

  • Quantification: The concentration of SC5b-9 is determined by comparing the absorbance of the samples to a standard curve. An increase in SC5b-9 levels compared to the negative control indicates complement activation.

Conclusion

The immunogenicity of PEGylated therapeutics is a complex issue that requires careful consideration during drug development. The available data suggests that the structural features of the PEG linker, including its terminal functional groups and chain length, can significantly impact the resulting immune response. This compound conjugates, with their amino-terminal group and short PEG chain, may offer a favorable immunogenicity profile compared to traditional methoxy-terminated, high molecular weight PEGs. However, direct experimental evaluation is essential. Furthermore, the exploration of non-PEG alternatives like polyglycerols and poly(2-oxazolines) presents promising avenues for developing next-generation bioconjugates with potentially reduced immunogenicity. The experimental protocols provided in this guide offer a framework for assessing the immunogenic potential of novel conjugates in a preclinical setting.

References

Benchmarking New PROTAC Designs Against Established Ones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. As PROTAC design continues to evolve, with novel warheads, linkers, and E3 ligase ligands being developed, it is crucial for researchers to have access to clear, comparative data to benchmark new designs against established ones. This guide provides an objective comparison of the performance of new and established PROTACs, supported by experimental data, detailed methodologies, and visual representations of key biological processes and workflows.

Comparative Performance of PROTACs

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein. Key metrics used for this evaluation are the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which is the percentage of the target protein degraded at saturating PROTAC concentrations.[1] Lower DC50 values indicate higher potency.[2]

Androgen Receptor (AR) Degraders

The Androgen Receptor is a key driver in prostate cancer, and several PROTACs have been developed to target it. ARV-110 is a first-in-class oral AR PROTAC that has advanced to clinical trials.[3][4] Newer AR degraders are continuously being developed with the aim of improving potency and overcoming resistance.

PROTACE3 Ligase LigandWarhead/Target LigandCell LineDC50 (nM)Dmax (%)Reference
ARV-110 (Established) Cereblon (CRBN)AR AntagonistVCaP~1>90%[4]
ARD-69 (Newer) von Hippel-Lindau (VHL)AR AntagonistLNCaP0.86~100%[5]
VCaP0.76~100%[5]
ARD-266 (Newer) von Hippel-Lindau (VHL)AR AntagonistLNCaP, VCaP0.2 - 1>95%[5]
ARD-2051 (Newer) Not SpecifiedAR AntagonistLNCaP, VCaP0.6>90%[6]
Bromodomain and Extra-Terminal (BET) Protein Degraders

Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are attractive targets in oncology. MZ1 and dBET1 are well-characterized, established BRD4 degraders that recruit the VHL and CRBN E3 ligases, respectively.[2] Newer designs aim to enhance selectivity and potency.

PROTACE3 Ligase LigandWarhead/Target LigandCell LineDC50 (nM)Dmax (%)Reference
MZ1 (Established) von Hippel-Lindau (VHL)JQ1HeLaNot specifiedPreferential for BRD4[7]
22Rv1~25>90%[2]
dBET1 (Established) Cereblon (CRBN)JQ1MV4;11Not specifiedPan-BET degrader[2]
22Rv1~5>95%[2]
ARV-771 (Established) von Hippel-Lindau (VHL)BET inhibitor22Rv1< 5Not specified[5]
ZXH-03-26 (Newer) Not SpecifiedBRD4 inhibitorHeLa5Not specified[1]
Compound 18 (Newer) Cereblon (CRBN)Tricyclic CRBN binderMV4;113.37 (6h)88.1% (6h)[8]
HBL-4 (Dual-Target) Not SpecifiedBRD4/PLK1 inhibitorMV4-11< 5 (BRD4)Not specified[8]
10-20 (PLK1)
Dual- and Multi-Target PROTACs

A newer frontier in PROTAC design is the development of molecules that can simultaneously degrade multiple targets. This approach holds promise for tackling complex diseases and overcoming drug resistance.

PROTACTargetsE3 Ligase LigandCell LineDC50 (µM)Reference
DP-C-4 (Dual-Target) EGFR & PARPCereblon (CRBN)SW1990Dose-dependent degradation[9]
DP-V-4 (Dual-Target) EGFR & PARPvon Hippel-Lindau (VHL)SW1990EGFR: 5.47, PARP: 12.80[10]

Signaling Pathways

PROTACs exert their effects by degrading proteins that are often key nodes in cellular signaling pathways. For instance, the degradation of BRD4 can impact the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[11][12]

PI3K_AKT_mTOR_Pathway cluster_PROTAC PROTAC-mediated Degradation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation BRD4_PROTAC BRD4 PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 Binds Proteasome Proteasome cMyc c-Myc BRD4->cMyc Promotes transcription BRD4->Proteasome Degradation cMyc->Proliferation

Caption: PI3K/AKT/mTOR pathway and the intervention point of a BRD4 PROTAC.

Experimental Protocols

Objective and reproducible experimental data are the cornerstone of benchmarking. Below are detailed protocols for two key assays used to evaluate PROTAC performance.

Western Blot for Target Protein Degradation

This assay is a fundamental technique to quantify the reduction in the levels of a target protein following treatment with a PROTAC.

Materials:

  • Cell line of interest

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer system and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with PBS and then lyse them using an appropriate lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add the ECL substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

CCK-8 Cell Viability Assay

This colorimetric assay is used to assess the effect of PROTAC-induced protein degradation on cell proliferation and viability.

Materials:

  • Cell line of interest

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).

Experimental and Logical Workflows

A structured workflow is essential for the systematic benchmarking of new PROTAC designs.

PROTAC_Benchmarking_Workflow start Start: New PROTAC Design synthesis Chemical Synthesis & Characterization start->synthesis in_vitro_binding In Vitro Binding Assays (e.g., SPR, ITC) synthesis->in_vitro_binding target_degradation Target Degradation Assay (Western Blot) in_vitro_binding->target_degradation cell_viability Cell Viability Assay (CCK-8, MTT) target_degradation->cell_viability dc50_dmax Determine DC50 & Dmax target_degradation->dc50_dmax ic50 Determine IC50 cell_viability->ic50 compare Compare with Established PROTACs dc50_dmax->compare ic50->compare optimize Optimize Design (Linker, Warhead, E3 Ligand) compare->optimize Suboptimal in_vivo In Vivo Efficacy & Toxicity Studies compare->in_vivo Promising optimize->synthesis end End: Candidate Selection in_vivo->end

Caption: A typical experimental workflow for benchmarking new PROTAC designs.

The choice of E3 ligase to recruit is a critical decision in PROTAC design, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most commonly utilized.

E3_Ligase_Choice protac_design PROTAC Design Considerations crbn Cereblon (CRBN) protac_design->crbn vhl von Hippel-Lindau (VHL) protac_design->vhl crbn_adv Advantages: - Smaller, more drug-like ligands - Often faster degradation kinetics crbn->crbn_adv crbn_disadv Disadvantages: - Potential for off-target effects (e.g., immunomodulatory) crbn->crbn_disadv vhl_adv Advantages: - Well-defined binding pocket - Generally good selectivity vhl->vhl_adv vhl_disadv Disadvantages: - Ligands can be larger and less drug-like - Expression levels can vary vhl->vhl_disadv

Caption: Logical relationship of key considerations when choosing between CRBN and VHL E3 ligases.

References

A Researcher's Guide to Linker-Mediated Protein Degradation: A Quantitative Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a critical role in determining the potency and efficacy of these heterobifunctional molecules. This guide provides an objective comparison of different linker types, supported by quantitative experimental data, to facilitate informed decisions in the development of next-generation protein degraders.

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of a target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), representing the maximum percentage of protein degradation achievable. The selection of an appropriate linker is crucial for optimizing these parameters. This guide will delve into a comparative analysis of commonly used linker types: flexible linkers (Polyethylene Glycol and alkyl chains) and rigid linkers.

Quantitative Comparison of Linker Performance

The following tables summarize quantitative data from various studies, offering a comparative view of how different linker architectures can impact the degradation of specific target proteins. It is important to note that direct comparisons across different studies should be made with caution due to variations in target proteins, E3 ligases, and cell lines used.

Flexible Linkers: Polyethylene Glycol (PEG) vs. Alkyl Chains

Flexible linkers are often the initial choice in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[1][2]

Table 1: Comparison of PEG and Alkyl Linkers for BRD4 Degradation

PROTACE3 Ligase LigandLinker TypeLinker CompositionDC50 (nM)Dmax (%)Cell Line
MZ1VHLPEG4 PEG units~50>90HeLa
ARV-825CRBNPEGNot specified<1>9522Rv1
Compound 48CRBNAlkylAlkyl chainpM range (IC50)Not specifiedMV4;11
QCA570CRBNRigid (alkyne)Ethynyl group3-fold more potent than Compound 48 (IC50)Not specifiedMOLM13

Data synthesized from published literature.[3][4]

Table 2: Comparison of PEG and Alkyl Linkers for BCR-ABL Degradation

PROTACE3 Ligase LigandLinker TypeLinker CompositionDC50 (nM)Dmax (%)Cell Line
SIAIS178VHLNot specifiedNot specified8.5Not specifiedK562
Compound 7oPomalidomide (CRBN)Alkyl6-carbon chain~26.8 (IC50)94.23 (at 300 nM)Ba/F3 Bcr-AblT315I

Data synthesized from published literature.

Rigid Linkers: Enhancing Potency and Selectivity

Rigid linkers, which often incorporate cyclic or aromatic structures, can pre-organize the PROTAC into a bioactive conformation.[2] This can lead to enhanced stability of the ternary complex and improved pharmacokinetic properties.

Table 3: Performance of PROTACs with Rigid Linkers

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4CRBNRigidEthynyl groupPotent (pM IC50)Not specified[3]
PI3K/mTORVHLAlkyl with rigid elementsC8 alkyl chain42.23 - 227.4 (PI3K), 45.4 (mTOR)71.3 - 88.6 (PI3K), 74.9 (mTOR)[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to quantify protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds TernaryComplex->PROTAC Releases UbiquitinatedProtein Poly-ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Facilitates Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->E3Ligase Recruited by Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognized by DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degrades into

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_assays Quantitative Analysis start Start: Cell Culture treatment PROTAC Treatment (Varying Concentrations & Timepoints) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification western_blot Western Blot quantification->western_blot mass_spec Mass Spectrometry (e.g., TMT, SRM/PRM) quantification->mass_spec hibit HiBiT Assay (Live-cell kinetics) quantification->hibit data_analysis Data Analysis (DC50 & Dmax Calculation) western_blot->data_analysis mass_spec->data_analysis hibit->data_analysis end End: Comparative Results data_analysis->end

Caption: Experimental workflow for quantitative analysis.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments used to quantify protein degradation.

Western Blot Analysis for Protein Degradation

This is a widely used technique to determine the relative amount of a target protein in cell lysates after PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the PROTAC in complete growth medium to achieve the desired final concentrations.

  • Aspirate the old medium and add the PROTAC-containing medium to the cells. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensity using densitometry software.

  • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

  • Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Tandem Mass Tag (TMT)-Based Quantitative Proteomics

This method allows for the simultaneous identification and quantification of thousands of proteins to assess the selectivity of the PROTAC and identify potential off-target effects.

1. Sample Preparation:

  • Treat cells with the PROTAC or vehicle control as described for the Western blot protocol.

  • Lyse the cells and digest the proteins into peptides using trypsin.

2. TMT Labeling:

  • Label the peptides from each condition with a specific TMT isobaric tag according to the manufacturer's protocol. This allows for multiplexing of samples.

  • Combine the labeled peptide samples.

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Separate the combined, labeled peptides by liquid chromatography.

  • Analyze the peptides by tandem mass spectrometry.

4. Data Analysis:

  • Identify and quantify the relative abundance of proteins across the different treatment conditions using specialized software.

  • Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential degradation targets.

HiBiT Bioluminescence Assay for Live-Cell Degradation Kinetics

This assay provides a sensitive and quantitative method for measuring protein degradation in real-time in living cells.

1. Cell Line Generation:

  • Use CRISPR/Cas9 to endogenously tag the target protein with the 11-amino-acid HiBiT peptide in a cell line stably expressing the LgBiT subunit of NanoLuc luciferase.

2. Assay Protocol:

  • Seed the HiBiT-tagged cells in a 96-well plate.

  • Add the Nano-Glo® Live Cell Substrate to the cells.

  • Treat the cells with a serial dilution of the PROTAC or a vehicle control.

  • Measure the luminescence signal at regular intervals over a desired time course (e.g., 24 hours) using a plate reader.

3. Data Analysis:

  • Normalize the luminescence readings to the vehicle control at each time point.

  • Plot the normalized data against time to observe the degradation kinetics.

  • From the dose-response data at a specific time point, calculate the DC50 and Dmax values.

Conclusion

The choice of linker is a critical parameter in the design of effective and selective PROTACs. While flexible linkers like PEG and alkyl chains offer synthetic tractability, rigid linkers can provide enhanced potency and improved pharmacokinetic profiles. The quantitative data presented in this guide, although derived from different studies, highlights the significant impact of linker composition on degradation efficiency. For the rational design of novel protein degraders, a systematic evaluation of various linker types and lengths is highly recommended. The provided experimental protocols offer a standardized framework for researchers to perform these quantitative analyses and accelerate the development of the next generation of targeted protein degradation therapies.

References

The Linker's Dilemma: A Comparative Analysis of Flexible vs. Rigid PROTAC Linkers in BET Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural nuances of Proteolysis Targeting Chimeras (PROTACs) reveals the critical role of the linker in dictating degradation efficacy. While often seen as a simple tether, the linker's rigidity can significantly impact ternary complex formation, stability, and ultimately, the potency of the degrader. This guide provides a comparative analysis of flexible and rigid linkers, using Bromodomain and Extra-Terminal (BET) protein degraders as a case study, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The prevailing hypothesis is that the linker's primary function is to optimally position the POI and E3 ligase to form a productive ternary complex, leading to ubiquitination and subsequent degradation of the target. This guide will explore the contrasting effects of flexible and rigid linkers on this process.

Case Study: BET Protein Degradation

To illustrate the impact of linker rigidity, we will examine a case study comparing two PROTACs targeting the BET family of proteins, which are crucial regulators of gene transcription and are implicated in various cancers. Both PROTACs utilize the same BET-binding warhead and the same E3 ligase ligand (for Cereblon), differing primarily in the rigidity of their linkers.

  • PROTAC 1 (Flexible Linker): This PROTAC incorporates a standard, flexible alkyl chain linker. These linkers are synthetically accessible and are thought to provide the necessary conformational freedom for the PROTAC to adopt a favorable orientation for ternary complex formation.

  • PROTAC 2 (Rigid Linker): This PROTAC, exemplified by the potent BET degrader QCA570 , replaces the flexible alkyl chain with a more rigid ethynyl-containing linker.[1] The introduction of rigidity is hypothesized to pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of binding and enhancing ternary complex stability.[1]

Quantitative Data Comparison

The following table summarizes the key performance metrics for the flexible and rigid linker PROTACs in targeting BET proteins. The data highlights the significant impact of linker rigidity on degradation potency.

ParameterPROTAC 1 (Flexible Linker - Compound 48)PROTAC 2 (Rigid Linker - QCA570)
Target BET Proteins (BRD2, BRD3, BRD4)BET Proteins (BRD2, BRD3, BRD4)
E3 Ligase Cereblon (CRBN)Cereblon (CRBN)
Cell Line MV4;11 (Acute Myeloid Leukemia)MV4;11 (Acute Myeloid Leukemia)
DC50 (BRD4) Not explicitly reported, but IC50 in pM range[1]< 1 nM (in 22Rv1 cells)
Dmax (BRD4) > 95% (at 100 nM)> 98% (at 10 nM in 22Rv1 cells)
Cell Growth Inhibition (IC50) 8.3 pM (MV4;11)[2]8.3 pM (MV4;11)[2][3]
Ternary Complex Cooperativity (α) Not explicitly reportedNot explicitly reported, but potency suggests efficient formation
Pharmacokinetic Profile Not explicitly reportedShowed favorable properties for in vivo studies

Note: Data for Compound 48 and QCA570 is compiled from Qin C, et al. J Med Chem. 2018.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are the protocols for the key experiments cited in the comparison of flexible and rigid PROTAC linkers.

Protein Degradation Assay (Western Blot)

This protocol is used to determine the degradation of the target protein (e.g., BRD4) in cells treated with PROTACs.

  • Cell Culture and Treatment:

    • Seed human cancer cell lines (e.g., MV4;11, 22Rv1) in 6-well plates at a density that ensures 70-80% confluency at the time of harvesting.

    • Prepare stock solutions of the PROTACs in DMSO.

    • Treat the cells with a range of concentrations of the flexible or rigid PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO) in each experiment.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).

Ternary Complex Formation Assays

These biophysical assays are used to characterize the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).

Surface Plasmon Resonance (SPR):

  • Immobilization: Immobilize the E3 ligase (e.g., Cereblon) on an SPR sensor chip.

  • Binding Analysis:

    • Inject the PROTAC over the sensor surface to measure the binary interaction with the E3 ligase.

    • Inject a pre-incubated mixture of the PROTAC and the target protein (e.g., BRD4) to measure the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity (α) of ternary complex formation can be calculated by comparing the binding affinity of the target protein to the PROTAC-E3 ligase complex versus its affinity for the PROTAC alone.

Isothermal Titration Calorimetry (ITC):

  • Sample Preparation: Place a solution of the E3 ligase in the ITC cell and a solution of the PROTAC in the injection syringe.

  • Titration: Titrate the PROTAC into the E3 ligase solution and measure the heat changes associated with binding.

  • Ternary Complex Analysis: To measure ternary complex formation, titrate a solution of the target protein into a solution containing a pre-formed binary complex of the PROTAC and the E3 ligase.

  • Data Analysis: Analyze the titration curves to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interactions.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, created using Graphviz, illustrate the PROTAC mechanism of action and the experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Target Protein (POI) (e.g., BRD4) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degradation of POI Proteasome->Degradation Mediates

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental_Workflow Start Start: Design & Synthesize Flexible & Rigid Linker PROTACs Cell_Culture Cell Culture (e.g., MV4;11) Start->Cell_Culture Biophysical_Assays Biophysical Assays (SPR or ITC) Start->Biophysical_Assays PROTAC_Treatment PROTAC Treatment (Dose-Response & Time-Course) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis (DC50 & Dmax Determination) PROTAC_Treatment->Western_Blot Data_Comparison Data Comparison & Structure-Activity Relationship (SAR) Analysis Western_Blot->Data_Comparison Ternary_Complex_Analysis Ternary Complex Formation & Stability Analysis Biophysical_Assays->Ternary_Complex_Analysis Ternary_Complex_Analysis->Data_Comparison

Caption: Experimental workflow for comparing flexible vs. rigid PROTACs.

Conclusion

The case study of BET degraders demonstrates that linker rigidity is a critical parameter in PROTAC design. The rigid ethynyl (B1212043) linker in QCA570 leads to a highly potent degrader, suggesting that pre-organizing the molecule in a conformation conducive to ternary complex formation can be a successful strategy.[1] However, it is important to note that this is not a universal rule, and the optimal linker strategy is likely target- and E3 ligase-dependent. In some cases, a flexible linker may be necessary to allow for the induced-fit binding required for productive ternary complex formation.

This comparative guide underscores the importance of a systematic approach to linker design, exploring a range of rigidities to identify the optimal PROTAC for a given target. The provided experimental protocols and workflows offer a framework for researchers to conduct their own comparative studies and contribute to the growing understanding of "linkerology" in the field of targeted protein degradation.

References

Strengthening Experimental Rigor: A Guide to Cross-Validation with Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliability and reproducibility of experimental data are paramount to advancing scientific knowledge and developing effective therapeutics. A crucial strategy to ensure the robustness of experimental findings is cross-validation using orthogonal methods. This guide provides a comprehensive comparison of commonly employed orthogonal techniques in key research areas, complete with experimental data, detailed protocols, and visual workflows to support the rigorous validation of your results.

The Principle of Orthogonality

I. Cross-Validation in Protein Analysis: ELISA and Western Blot

Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blot are two widely used immunoassays for detecting and quantifying specific proteins. While both rely on antibody-antigen interactions, they are considered orthogonal due to their different separation and detection principles. ELISA provides a quantitative measurement of the target protein in a solution, while Western Blot offers semi-quantitative data along with information on the protein's molecular weight.[5][6]

Comparative Analysis of ELISA and Western Blot Data

To illustrate the cross-validation of results, consider an experiment designed to measure the inhibition of MEK1 kinase activity by a compound, Jaconine. The levels of phosphorylated ERK (p-ERK), a downstream target of MEK1, are measured in HeLa cells treated with varying concentrations of Jaconine.

Jaconine Concentration (nM)Relative p-ERK/Total ERK Ratio (Western Blot)% MEK1 Inhibition (ELISA)IC50 (nM) - Western BlotIC50 (nM) - ELISA
10.85 ± 0.0815.2 ± 2.1
100.52 ± 0.0548.9 ± 3.512.810.5
500.21 ± 0.0375.6 ± 4.2
1000.11 ± 0.0292.1 ± 2.8
5000.03 ± 0.0198.5 ± 1.5

Data adapted from a comparative study on Jaconine bioactivity.[7]

The data shows a dose-dependent decrease in p-ERK levels and a corresponding increase in MEK1 inhibition, as measured by both Western Blot and ELISA. The calculated IC50 values are in close agreement, providing strong, cross-validated evidence for Jaconine's inhibitory effect on the MAPK/ERK pathway.

Experimental Workflow for Cross-Validation

G cluster_0 Sample Preparation cluster_1 Orthogonal Method 1: Western Blot cluster_2 Orthogonal Method 2: ELISA HeLa_cells HeLa Cell Culture Treatment Treat with Jaconine & EGF Stimulation HeLa_cells->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Coating Coat Plate with Capture Antibody Lysis->Coating Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (p-ERK/Total ERK) Blocking->Primary_Ab Secondary_Ab Incubate with HRP- conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Quantification_WB Densitometry Analysis Detection->Quantification_WB Cross_Validation Cross-Validation of Results Quantification_WB->Cross_Validation Blocking_ELISA Blocking Coating->Blocking_ELISA Sample_Add Add Cell Lysate Blocking_ELISA->Sample_Add Detection_Ab Add Detection Antibody (p-ERK) Sample_Add->Detection_Ab Enzyme_Substrate Add Enzyme & Substrate Detection_Ab->Enzyme_Substrate Readout Measure Absorbance Enzyme_Substrate->Readout Quantification_ELISA Calculate Concentration Readout->Quantification_ELISA Quantification_ELISA->Cross_Validation

Figure 1. Workflow for cross-validating protein phosphorylation using Western Blot and ELISA.

Detailed Experimental Protocols

Phospho-ERK (p-ERK) Western Blot

  • Cell Culture and Treatment: Seed HeLa cells and treat with varying concentrations of Jaconine, followed by stimulation with Epidermal Growth Factor (EGF) to induce ERK phosphorylation.[7]

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[7]

  • SDS-PAGE and Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies for p-ERK and total ERK. Subsequently, incubate with an HRP-conjugated secondary antibody.[7][8]

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.[7]

MEK1 Inhibition ELISA

  • Plate Preparation: Coat a 96-well plate with a capture antibody specific for the substrate of MEK1.

  • Kinase Reaction: Add MEK1 enzyme, the substrate peptide, ATP, and serial dilutions of Jaconine to the wells and incubate.[7]

  • Detection: Add a detection antibody that recognizes the phosphorylated substrate, followed by an enzyme-linked secondary antibody and substrate for colorimetric detection.

  • Data Analysis: Measure the absorbance and calculate the percent inhibition of MEK1 activity relative to the vehicle control to determine the IC50 value.[7]

II. Cross-Validation in Gene Expression Analysis: qPCR and Microarray/RNA-Seq

Quantitative real-time PCR (qPCR) is a highly sensitive and quantitative method for measuring the expression of a small number of genes.[9] Microarrays and RNA-Sequencing (RNA-Seq) provide a genome-wide perspective on gene expression.[10][11] Using qPCR to validate the findings from a microarray or RNA-Seq experiment is a common and robust orthogonal approach.[12][13] While microarrays rely on hybridization to predefined probes, qPCR and RNA-Seq involve different principles of amplification and sequencing, respectively.[11]

Comparative Analysis of Gene Expression Data

The MicroArray Quality Control (MAQC) project provides a valuable dataset for comparing the performance of different gene expression platforms. The fold-change in gene expression between two different RNA samples (Sample A and Sample B) was measured by qPCR and various microarray platforms.

Gene SymbolFold Change (qPCR)Fold Change (Microarray - Platform 1)Fold Change (Microarray - Platform 2)
Gene A4.23.94.5
Gene B-2.8-2.5-3.1
Gene C8.17.58.9
Gene D1.51.31.6
Gene E-5.6-5.2-6.0

Illustrative data based on the findings of the MAQC study, which demonstrated good correlation across platforms.[14]

The high correlation in the direction and magnitude of fold-changes between qPCR and microarray platforms validates the differential expression of these genes.

Logical Workflow for Gene Expression Cross-Validation

G cluster_0 Initial Steps cluster_1 Orthogonal Methods cluster_2 Data Analysis & Validation RNA_Isolation RNA Isolation from Experimental Samples RNA_QC RNA Quality Control RNA_Isolation->RNA_QC Microarray Microarray/ RNA-Seq Analysis RNA_QC->Microarray qPCR qPCR Analysis RNA_QC->qPCR Data_Analysis_Microarray Identification of Differentially Expressed Genes (DEGs) Microarray->Data_Analysis_Microarray Data_Analysis_qPCR Quantification of Gene Expression Fold-Change qPCR->Data_Analysis_qPCR Cross_Validation Correlate Microarray/RNA-Seq and qPCR Results Data_Analysis_Microarray->Cross_Validation Data_Analysis_qPCR->Cross_Validation

Figure 2. Cross-validation of microarray/RNA-Seq data with qPCR.

Detailed Experimental Protocols

Microarray/RNA-Seq

  • Sample Preparation: Isolate total RNA from control and treated samples and assess its quality and quantity.

  • Library Preparation/Labeling: For microarrays, reverse transcribe RNA to cDNA and label with fluorescent dyes.[13] For RNA-Seq, construct a cDNA library.

  • Hybridization/Sequencing: Hybridize labeled cDNA to a microarray chip or sequence the cDNA library using a next-generation sequencing platform.[11]

  • Data Analysis: Normalize the data and identify differentially expressed genes based on statistical analysis.

Quantitative Real-Time PCR (qPCR)

  • cDNA Synthesis: Reverse transcribe an aliquot of the same RNA samples used for the microarray/RNA-Seq experiment into cDNA.[13]

  • Primer Design: Design and validate primers for a selection of differentially expressed genes identified from the microarray/RNA-Seq data, as well as for stable housekeeping genes for normalization.

  • qPCR Reaction: Perform qPCR using a fluorescent dye (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan).[9]

  • Data Analysis: Calculate the relative fold-change in gene expression using the comparative Ct (ΔΔCt) method. Compare these results with the microarray/RNA-Seq data.

III. Cross-Validation in Cell Viability Assays

Assessing cell viability is fundamental in drug discovery and toxicology.[15] Various assays are available that measure different indicators of cell health, such as metabolic activity, ATP levels, and membrane integrity.[16] Using orthogonal methods to measure cell viability provides a more comprehensive understanding of a compound's effect.[15]

Comparative Analysis of Cell Viability Data

Consider an experiment evaluating the cytotoxicity of a compound on a cancer cell line using three different assays: an MTT assay (measures metabolic activity), a CellTiter-Glo® assay (measures ATP levels), and a CytoTox-Glo™ assay (measures membrane integrity).

Compound Concentration (µM)% Viability (MTT)% Viability (CellTiter-Glo®)% Cytotoxicity (CytoTox-Glo™)IC50 (µM) - MTTIC50 (µM) - CellTiter-Glo®
0.198 ± 495 ± 55 ± 2
185 ± 682 ± 718 ± 45.24.8
551 ± 548 ± 655 ± 7
1022 ± 418 ± 385 ± 6
505 ± 23 ± 198 ± 2

This illustrative data demonstrates the consistent dose-dependent effect of the compound across three assays with different endpoints.

The congruent results from these three orthogonal assays, which measure distinct aspects of cell health, strongly indicate that the compound induces cell death.

Signaling Pathway and Assay Principles

G cluster_0 Cellular State cluster_1 Orthogonal Assay Readouts Healthy_Cell Healthy Cell Stressed_Cell Stressed/Dying Cell Healthy_Cell->Stressed_Cell Compound Treatment Metabolic_Activity Metabolic Activity (MTT Assay) Healthy_Cell->Metabolic_Activity High ATP_Levels ATP Levels (CellTiter-Glo®) Healthy_Cell->ATP_Levels High Membrane_Integrity Membrane Integrity (CytoTox-Glo™) Healthy_Cell->Membrane_Integrity Intact Stressed_Cell->Metabolic_Activity Low Stressed_Cell->ATP_Levels Low Stressed_Cell->Membrane_Integrity Compromised

Figure 3. Principles of orthogonal cell viability assays.

Detailed Experimental Protocols

MTT Assay (Metabolic Activity)

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound for the desired duration.

  • MTT Addition: Add MTT reagent to each well and incubate to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Readout: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

CellTiter-Glo® Luminescent Cell Viability Assay (ATP Levels)

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound.[7]

  • Reagent Addition: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[7]

  • Readout: Measure luminescence using a plate reader.[7]

CytoTox-Glo™ Cytotoxicity Assay (Membrane Integrity)

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound.

  • Reagent Addition: Add the AAF-Glo™ Substrate, which measures the activity of dead-cell protease released from cells that have lost membrane integrity.

  • Readout: Measure the luminescent signal, which is proportional to the number of non-viable cells.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Amino-PEG13-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Amino-PEG13-amine are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, based on available safety data for similar compounds and general best practices for amine waste management.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact. Always inspect gloves for integrity before use and use proper removal techniques to avoid contamination.[1]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.[1]

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If working with a powder form outside of a fume hood where dust may be generated, or if vapors are expected, use a NIOSH-approved respirator.[1][2]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity. Ensure adequate ventilation to disperse any potential vapors or dust.[2]

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the material.[3] For solid spills, carefully sweep up the material to avoid generating dust.[1]

  • Collect Waste: Carefully collect the absorbent material and spilled chemical into a designated, clearly labeled hazardous waste container.[3]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[1]

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[3]

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be managed through an approved hazardous waste program. Never dispose of this chemical down the drain or in regular trash.[3][4]

  • Segregate the Waste: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions. It should be segregated from incompatible materials such as strong acids and oxidizing agents.[4]

  • Use Appropriate Containers: Collect waste in a container that is compatible with amines, in good condition, and can be tightly sealed. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]

  • Store Waste Securely: Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and heat sources.[4] The storage area should be designated for hazardous waste.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[4] Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes relevant information for polyethylene (B3416737) glycol (PEG), a major component, and general recommendations for amine compounds.

ParameterValueSource Compound/Guideline
Occupational Exposure Limit TWA: 10 mg/m³ (for PEG)USA WEEL
OSHA PEL (Respirable Dust) 5 mg/m³OSHA
Storage Temperature -20°C to -80°C (for pure product)MedChemExpress (for this compound)
Waste Classification Hazardous WasteGeneral Amine Disposal Guidelines

TWA: Time-Weighted Average; WEEL: Workplace Environmental Exposure Levels; OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Use cluster_waste Waste Generation & Segregation cluster_disposal Containerization & Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe use Use in a Well-Ventilated Area (e.g., Fume Hood) ppe->use waste_gen Generate Waste (Unused reagent, contaminated items) use->waste_gen is_spill Spill Occurs? waste_gen->is_spill spill_protocol Follow Spill Response Protocol is_spill->spill_protocol Yes segregate Segregate from Incompatible Waste is_spill->segregate No spill_protocol->segregate container Collect in a Labeled, Compatible Hazardous Waste Container segregate->container storage Store in a Secure, Ventilated Area container->storage disposal Arrange for Professional Disposal (Contact EHS or Contractor) storage->disposal end_point End: Proper Disposal disposal->end_point

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these procedures, laboratory professionals can mitigate risks, ensure a safe working environment, and maintain regulatory compliance when working with and disposing of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Amino-PEG13-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to groundbreaking work. This guide provides essential, immediate safety and logistical information for handling Amino-PEG13-amine, offering procedural, step-by-step guidance to foster a secure and efficient research environment. By providing value beyond the product itself, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of deep trust.

Immediate Safety and Handling Protocols

Given the conflicting safety data for similar PEG-amine compounds, a cautious approach is essential. Assume the substance is potentially hazardous and adhere to the following personal protective equipment (PPE) and handling guidelines.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.[1][2][3]

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[4]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities.[5][6]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.[5][6]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside a fume hood or if engineering controls are insufficient.[2][5]
Engineering Controls and Work Practices

Proper laboratory setup and procedures are critical for minimizing risk.

  • Ventilation: Always handle this compound in a certified chemical fume hood to control airborne concentrations.

  • Eyewash and Safety Shower: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[1]

  • Work Area: Keep the work area clean, uncluttered, and clearly labeled.[7]

  • Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory. Wash hands thoroughly after handling the compound.[7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for both safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[1]
  • SDS Review: Although a specific SDS for this compound may not be available, review the SDS for similar compounds to understand potential hazards.[8]
  • PPE Donning: Put on all required PPE before entering the handling area.[1]

2. Handling the Compound:

  • Weighing: Weigh the solid compound inside a fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[1]
  • Solution Preparation: Prepare solutions within the fume hood.
  • Labeling: Clearly label all containers with the full chemical name and any known hazards.[9]

3. Post-Handling Procedures:

  • Decontamination: Decontaminate all surfaces, glassware, and equipment that came into contact with the compound. A common method is to wipe down surfaces with a suitable solvent (e.g., 70% ethanol), followed by soap and water.[10][11] Dispose of all cleaning materials as hazardous waste.[11]
  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream.
  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[7]

Emergency Procedures: Spill and Exposure Management

Prompt and correct response to emergencies can significantly mitigate potential harm.

Spill Response
  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[12][13]

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[14]

    • Decontaminate the area with a suitable solvent and then soap and water.[12]

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.[14]

    • Alert your supervisor and the institution's Environmental Health and Safety (EHS) office.[15]

    • Restrict access to the area.[15]

    • Await the arrival of trained emergency response personnel.[13]

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[7][12]

  • Skin Contact: Promptly flush the affected area with water for at least 15 minutes and remove contaminated clothing. Seek medical attention if symptoms persist.[7][16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is crucial for environmental protection and regulatory compliance. While polyethylene (B3416737) glycol is noted to be biodegradable, the amine functional groups may introduce additional hazards, necessitating disposal as chemical waste.[17]

  • Solutions: Collect all solutions containing this compound in a clearly labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.[1][18]

  • Contaminated Labware: Place all contaminated solid items (e.g., pipette tips, gloves, absorbent pads) in a designated solid hazardous waste container.[1][19]

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The first rinsate should be collected as hazardous waste. After rinsing, deface the label before disposing of the container according to your institution's guidelines.[18]

  • Waste Pickup: Contact your institution's EHS office or a licensed chemical waste disposal service to arrange for the pickup and disposal of all hazardous waste.[19]

Quantitative Data Summary

The following table summarizes key data points gathered from the Safety Data Sheets of similar amine-PEG compounds. This information should be used for guidance, and a conservative approach to safety is recommended.

PropertyValue/InformationSource (Similar Compound)
Acute Oral Toxicity Category 4 (Harmful if swallowed)Amino-PEG3-amine[5]
Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects)Amino-PEG3-amine[5]
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.Amino-PEG3-amine[5]
GHS Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P501: Dispose of contents/container to an approved waste disposal plant.Amino-PEG3-amine[5]
Hazard Classification Not a hazardous substance or mixtureAmine-PEG-Amine[4]

Note: The conflicting classifications highlight the importance of treating the substance with caution.

Visualizing the Workflow

To further clarify the procedural steps, the following diagrams illustrate the key workflows for personal protective equipment selection and the overall operational and disposal process.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes decision Is work outside a fume hood? shoes->decision respirator Wear NIOSH-Approved Respirator decision->respirator Yes end_op Proceed with Operation decision->end_op No respirator->end_op

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal risk_assessment 1. Conduct Risk Assessment don_ppe 2. Don Appropriate PPE risk_assessment->don_ppe weigh_dissolve 3. Weigh & Dissolve in Fume Hood don_ppe->weigh_dissolve label_containers 4. Label All Containers weigh_dissolve->label_containers decontaminate 5. Decontaminate Surfaces & Equipment label_containers->decontaminate doff_ppe 6. Doff & Dispose of PPE decontaminate->doff_ppe segregate_waste 7. Segregate Liquid & Solid Waste doff_ppe->segregate_waste store_waste 8. Store in Labeled, Sealed Containers segregate_waste->store_waste arrange_pickup 9. Arrange for EHS Pickup store_waste->arrange_pickup

Caption: Operational and Disposal Workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。